3-Bromo-4-methoxypyridine
説明
Structure
3D Structure
特性
IUPAC Name |
3-bromo-4-methoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO/c1-9-6-2-3-8-4-5(6)7/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSFJKFHIMBVWAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=NC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10349078 | |
| Record name | 3-bromo-4-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10349078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82257-09-8 | |
| Record name | 3-bromo-4-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10349078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromo-4-methoxypyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Strategic Utility of 3-Bromo-4-methoxypyridine in Modern Drug Discovery: A Technical Guide
For Immediate Release
[City, State] – [Date] – As the landscape of pharmaceutical research evolves, the demand for versatile and strategically functionalized building blocks has never been greater. Among these, 3-Bromo-4-methoxypyridine has emerged as a pivotal intermediate, offering a unique combination of reactivity and structural features that are highly sought after in the synthesis of complex molecular architectures. This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals, providing comprehensive insights into the core attributes, synthesis, and application of this valuable heterocyclic compound.
Core Compound Identity and Physicochemical Properties
CAS Number: 82257-09-8[1][2][3]
This compound is a substituted pyridine derivative that presents as a colorless to pale yellow solid or liquid at room temperature. Its strategic importance lies in the orthogonal reactivity of its substituents: a bromine atom at the 3-position, which is amenable to a wide range of cross-coupling reactions, and a methoxy group at the 4-position, which influences the electronic properties of the pyridine ring and can be a site for further modification.
| Property | Value | Source |
| Molecular Formula | C₆H₆BrNO | PubChem[2] |
| Molecular Weight | 188.02 g/mol | PubChem[2] |
| Boiling Point | 214.5°C at 760 mmHg | ChemicalBook[1] |
| Appearance | Colorless to yellow solid or liquid | Sigma-Aldrich[3] |
| IUPAC Name | This compound | PubChem[2] |
| InChI Key | DSFJKFHIMBVWAV-UHFFFAOYSA-N | PubChem[2] |
| SMILES | COC1=C(C=NC=C1)Br | PubChem[2] |
Synthesis Methodologies: A Strategic Approach
The synthesis of this compound can be approached from several precursors. The choice of synthetic route often depends on the availability of starting materials, desired scale, and economic viability. A common and effective strategy involves the bromination of a pre-functionalized pyridine ring.
Illustrative Synthesis Protocol: From 4-Hydroxypyridine
This multi-step synthesis provides a reliable pathway to this compound, leveraging common laboratory reagents and transformations.
Step 1: Bromination of 4-Hydroxypyridine
-
To a solution of 4-hydroxypyridine in a suitable solvent (e.g., acetic acid), add a brominating agent such as N-bromosuccinimide (NBS) or bromine.
-
The reaction mixture is stirred at room temperature or with gentle heating to facilitate the electrophilic aromatic substitution. The electron-donating hydroxyl group directs the bromination to the 3- and 5-positions.
-
Upon completion, the reaction is quenched, and the product, 3-bromo-4-hydroxypyridine, is isolated and purified.
Step 2: O-Methylation of 3-Bromo-4-hydroxypyridine
-
The 3-bromo-4-hydroxypyridine is dissolved in an appropriate solvent (e.g., methanol, DMF).
-
A base, such as sodium methoxide or potassium carbonate, is added to deprotonate the hydroxyl group.
-
A methylating agent, typically methyl iodide or dimethyl sulfate, is then introduced to the reaction mixture.
-
The reaction is stirred, often with heating, until the methylation is complete.
-
Work-up and purification by chromatography or recrystallization yield the final product, this compound.
Sources
3-Bromo-4-methoxypyridine molecular weight
An In-Depth Technical Guide to 3-Bromo-4-methoxypyridine: Properties, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of this compound, a key heterocyclic building block in modern medicinal and agricultural chemistry. The document details the compound's fundamental physicochemical properties, including its molecular weight, and offers an in-depth exploration of its spectroscopic characterization, synthesis methodologies, and significant applications. With a focus on practical utility for researchers and drug development professionals, this guide includes detailed experimental protocols, mechanistic insights, and safety protocols. The strategic importance of this compound as an intermediate in the synthesis of high-value compounds, such as proton pump inhibitors (PPIs) and phosphodiesterase type 4 (PDE4) inhibitors, is thoroughly examined.
Core Molecular Profile
This compound is a substituted pyridine derivative whose unique arrangement of a bromine atom and a methoxy group on the pyridine scaffold makes it a versatile reagent for further chemical modification. The bromine atom serves as a reactive handle for cross-coupling reactions, while the methoxy group and the pyridine nitrogen influence the electronic properties and reactivity of the molecule.
Chemical Identity
The unambiguous identification of a chemical entity is paramount for reproducibility in research and development. The key identifiers for this compound are consolidated below.
| Identifier | Value |
| IUPAC Name | This compound[1] |
| CAS Number | 82257-09-8[1] |
| Molecular Formula | C₆H₆BrNO[1] |
| SMILES | COC1=C(C=NC=C1)Br[1] |
| InChIKey | DSFJKFHIMBVWAV-UHFFFAOYSA-N[1] |
Physicochemical Properties
The physical and chemical properties of a compound dictate its handling, storage, and behavior in reactions. This compound is typically a colorless to yellow solid or liquid.
| Property | Value | Source(s) |
| Molecular Weight | 188.02 g/mol | [1] |
| Form | Solid | |
| Purity | Typically ≥95-97% | [2] |
| Storage Temperature | Freezer, under -20°C, inert atmosphere | [3] |
Spectroscopic and Analytical Characterization
Confirming the identity and purity of a starting material like this compound is a foundational step in any synthetic workflow. This self-validating process ensures that subsequent reactions are based on a known quantity and quality of the reagent, preventing costly failures and misleading results. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for structural elucidation, while chromatographic techniques are employed for purity assessment.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide a detailed fingerprint of the molecule's carbon-hydrogen framework.[4]
-
¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals for the three aromatic protons on the pyridine ring and the three protons of the methoxy group. The chemical shifts and coupling patterns of the ring protons are influenced by the electronegative nitrogen and the electronic effects of the bromo and methoxy substituents.
-
¹³C NMR Spectroscopy : The carbon spectrum complements the proton data by revealing the chemical environment of each carbon atom in the molecule, including the five carbons of the pyridine ring and the single carbon of the methoxy group.[4]
Experimental Protocol: Purity Assessment by GC-MS
Rationale: Gas Chromatography-Mass Spectrometry (GC-MS) is an effective method for assessing the purity of volatile and semi-volatile compounds. It separates components of a mixture based on their boiling points and partitioning behavior, with the mass spectrometer providing definitive identification of the eluted compounds based on their mass-to-charge ratio.
Methodology:
-
Sample Preparation: Dissolve ~1 mg of this compound in 1 mL of a suitable solvent like ethyl acetate or dichloromethane.
-
Instrument Setup: Use a standard non-polar GC column (e.g., DB-5ms). Set the injector temperature to 250°C and the initial oven temperature to 80°C.
-
Elution Program: Hold at 80°C for 2 minutes, then ramp the temperature at a rate of 10-20°C per minute up to 280°C.
-
MS Detection: Set the mass spectrometer to scan a mass range of 50-300 amu in electron ionization (EI) mode.
-
Analysis: The resulting chromatogram should show a single major peak. The mass spectrum of this peak should correspond to the molecular ion of this compound (m/z ≈ 187/189, reflecting the isotopic pattern of bromine). Purity is calculated based on the relative area of the main peak.
Analytical Workflow Diagram
Caption: Standard analytical workflow for identity and purity verification.
Synthesis and Mechanistic Insights
The preparation of substituted pyridines often requires multi-step synthetic sequences. While various routes to this compound exist, a common strategy involves the functionalization of a pre-existing pyridine ring.[5] The choice of a specific route depends on factors like starting material availability, cost, and scalability.
Protocol: Representative Synthesis via Bromination
Rationale: This protocol describes a laboratory-scale synthesis starting from 4-methoxypyridine. The strategy relies on electrophilic aromatic substitution, where the pyridine ring is activated by the electron-donating methoxy group, directing the incoming bromine electrophile primarily to the positions ortho and para to it. The position C3 (ortho) is sterically accessible for bromination.
Methodology:
-
Reaction Setup: To a solution of 4-methoxypyridine (1 eq.) in a suitable solvent such as acetic acid or a chlorinated solvent, cool the mixture to 0-5°C in an ice bath.
-
Bromination: Add N-Bromosuccinimide (NBS) (1.05 eq.) portion-wise over 30 minutes, ensuring the temperature does not exceed 10°C. The use of NBS is preferable to elemental bromine for safety and selectivity.
-
Reaction Monitoring: Stir the reaction at room temperature for 4-6 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate mobile phase.
-
Workup: Once the reaction is complete, quench the mixture by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine species. Neutralize the solution with a saturated sodium bicarbonate solution.
-
Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to afford pure this compound.
Synthesis Workflow Diagram
Caption: A generalized workflow for the synthesis of this compound.
Core Applications in Drug Discovery and Development
This compound's value lies in its role as a versatile intermediate.[2] The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The bromine atom at the C3 position is particularly useful as it allows for the introduction of molecular complexity through metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling the construction of carbon-carbon and carbon-heteroatom bonds.
Key Intermediate in API Synthesis
This compound is a crucial building block in the synthesis of active pharmaceutical ingredients (APIs), particularly for gastrointestinal and inflammatory conditions.[6][7]
-
Proton Pump Inhibitors (PPIs): It serves as a key intermediate in the development of PPIs, which are widely prescribed for managing acid reflux (GERD) and peptic ulcers.[6][7] The this compound core is elaborated to create the final complex drug molecule.
-
Phosphodiesterase Type 4 (PDE4) Inhibitors: This intermediate is also instrumental in creating potent PDE4 inhibitors.[6][7] These molecules are actively researched for their therapeutic potential in treating inflammatory diseases like asthma and COPD.[7]
Applications Pathway Diagram
Caption: Role as a central intermediate in diverse chemical industries.
Safety, Handling, and Storage
Proper handling of chemical reagents is critical to ensure laboratory safety. This compound possesses several hazards that necessitate careful management.
Hazard Identification
Based on aggregated GHS data, the compound presents the following hazards:
| Hazard Class | GHS Classification | Notes |
| Acute Toxicity | H302: Harmful if swallowed | [1] |
| Skin Irritation | H315: Causes skin irritation | [1] |
| Eye Irritation | H319: Causes serious eye irritation | [1] |
| Respiratory Irritation | H335: May cause respiratory irritation | [1] |
Recommended Handling Procedures
Given the hazards, the following personal protective equipment (PPE) and handling procedures are mandatory:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[8][9]
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[8]
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.[9] Avoid contact with skin and eyes.[8]
-
Respiratory Protection: If dust or aerosols may be generated, use a NIOSH-approved respirator.[8]
-
General Hygiene: Wash hands thoroughly after handling.[9][10]
Storage and Stability
-
Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place.[9][10] For long-term stability, storage in a freezer (-20°C) under an inert atmosphere is recommended.[3]
-
Incompatibilities: Keep away from strong oxidizing agents.[10]
Conclusion
This compound is more than a simple chemical reagent; it is an enabling tool for innovation in the life sciences. Its molecular weight of 188.02 g/mol and well-defined physicochemical properties provide a solid foundation for its use in complex synthetic endeavors. The strategic placement of its functional groups allows chemists to readily access novel and intricate molecular architectures, driving the discovery and development of new pharmaceuticals and agrochemicals. A thorough understanding of its properties, synthesis, and handling, as detailed in this guide, is essential for any researcher aiming to leverage its full potential.
References
- Title: this compound | C6H6BrNO | CID 642827 Source: PubChem URL:[Link]
- Title: Key Applications of 3-Bromo-4-methylpyridine in Modern Chemical Industries Source: NINGBO INNO PHARMCHEM CO.,LTD. URL:[Link]
- Title: 3-Bromo-4-methylpyridine: Applications in Pharma and Agrochemical Synthesis Source: NINGBO INNO PHARMCHEM CO.,LTD. URL:[Link]
Sources
- 1. This compound | C6H6BrNO | CID 642827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. 82257-09-8|this compound|BLD Pharm [bldpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. 3-BROMO-4-METHOXY-PYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 6. nbinno.com [nbinno.com]
- 7. nbinno.com [nbinno.com]
- 8. echemi.com [echemi.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. fishersci.com [fishersci.com]
An In-Depth Technical Guide to the Physical Properties of 3-Bromo-4-methoxypyridine
Introduction
3-Bromo-4-methoxypyridine is a substituted pyridine derivative of significant interest to the pharmaceutical and agrochemical industries. Its utility as a versatile building block in the synthesis of more complex molecules stems from the presence of a reactive bromine atom and a methoxy group on the pyridine ring, which can be targeted for various chemical transformations.[1] A thorough understanding of its physical properties is paramount for its effective use in drug design, process development, and quality control. This guide provides a comprehensive overview of the core physical characteristics of this compound, detailing established methodologies for their determination and offering insights into the rationale behind these experimental choices.
Core Physical and Chemical Properties
A summary of the key physical and chemical identifiers for this compound is presented below. These properties are fundamental for its handling, characterization, and application in a research and development setting.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₆BrNO | PubChem[2], ChemicalBook[3] |
| Molecular Weight | 188.02 g/mol | PubChem[2], Sigma-Aldrich |
| CAS Number | 82257-09-8 | PubChem[2], GenoChem World[4] |
| Appearance | Colorless to yellow solid or liquid | Sigma-Aldrich[5] |
| Boiling Point | 214.5 °C at 760 mmHg | iChemical[6], ChemicalBook[3] |
| Density | 1.53 g/cm³ | iChemical[6] |
| Solubility | Slightly soluble in water (9.8 g/L predicted) | ChemicalBook[7] |
| Flash Point | 83.5 °C | iChemical[6] |
| pKa | 4.19 ± 0.18 (Predicted) | ChemicalBook[7] |
Experimental Determination of Physical Properties
The accurate determination of physical properties is crucial for ensuring the identity, purity, and consistency of a chemical substance. The following section outlines the standard experimental protocols for measuring the key physical parameters of this compound, emphasizing the scientific principles that underpin these methods.
Melting Point Determination via Differential Scanning Calorimetry (DSC)
The physical state of this compound is often described as a colorless to yellow solid or liquid, suggesting its melting point is near ambient temperature.[5] Differential Scanning Calorimetry (DSC) is a highly sensitive and accurate thermoanalytical technique for determining the melting point and enthalpy of fusion of a substance.[8][9]
Causality Behind Experimental Choice: DSC is preferred over traditional capillary melting point apparatus due to its ability to provide quantitative thermodynamic data, such as the heat of fusion, and its high precision. It measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the precise determination of phase transitions.[10] For a high-purity organic compound, the onset of the melting peak in the DSC thermogram is taken as the melting point.[9]
Experimental Protocol:
-
Sample Preparation: Accurately weigh 1-3 mg of this compound into an aluminum DSC pan.
-
Instrument Calibration: Calibrate the DSC instrument using a certified indium standard to ensure temperature and enthalpy accuracy.[11]
-
Analysis: Place the sealed sample pan and an empty reference pan into the DSC cell.
-
Temperature Program: Heat the sample at a constant rate, typically 10 °C/min, under an inert nitrogen atmosphere.
-
Data Analysis: Record the heat flow as a function of temperature. The melting point is determined as the extrapolated onset temperature of the endothermic melting peak on the resulting thermogram.
Caption: Workflow for Melting Point Determination using DSC.
Boiling Point Determination by Distillation
The boiling point is a key indicator of the volatility of a liquid and is essential for purification processes like distillation.[7][12]
Causality Behind Experimental Choice: Simple distillation is a robust and direct method for determining the boiling point of a liquid.[13] It relies on the principle that at the boiling point, the vapor pressure of the liquid equals the surrounding atmospheric pressure.[14] By heating the liquid to its boiling point and measuring the temperature of the vapor in equilibrium with the liquid, an accurate boiling point can be obtained.
Experimental Protocol:
-
Apparatus Setup: Assemble a simple distillation apparatus using a round-bottom flask, a condenser, a thermometer, and a receiving flask.
-
Sample Addition: Place approximately 5-10 mL of this compound and a few boiling chips into the distillation flask.
-
Heating: Gently heat the flask.
-
Temperature Reading: Position the thermometer bulb just below the side arm of the distillation head to ensure it is bathed in the vapor as the liquid boils.
-
Observation: Record the temperature at which a steady stream of distillate is collected. This constant temperature is the boiling point.
-
Pressure Correction: Record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.
Caption: Workflow for Boiling Point Determination via Distillation.
Solubility Assessment
Understanding the solubility of a compound in various solvents is critical for reaction setup, purification, and formulation in drug development.[15]
Causality Behind Experimental Choice: A systematic approach to solubility testing provides a qualitative understanding of a compound's polarity and potential intermolecular interactions. The "shake-flask" method is a common and straightforward technique to determine equilibrium solubility.[16]
Experimental Protocol:
-
Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, acetone, dichloromethane, hexane).
-
Sample Addition: Add a small, known amount of this compound (e.g., 10 mg) to a vial containing a fixed volume of the solvent (e.g., 1 mL).
-
Equilibration: Vigorously shake the vial and then allow it to equilibrate at a constant temperature.
-
Observation: Visually inspect the mixture for the presence of undissolved solid.
-
Classification: Classify the solubility as soluble, partially soluble, or insoluble based on the visual observation. For quantitative analysis, the concentration of the saturated solution can be determined spectrophotometrically or by HPLC.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of chemical compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
-
¹H NMR: The proton NMR spectrum will show distinct signals for the aromatic protons on the pyridine ring and the protons of the methoxy group. The chemical shifts and coupling patterns are indicative of their electronic environment and spatial relationships.
-
¹³C NMR: The carbon NMR spectrum will reveal the number of unique carbon atoms in the molecule and their chemical environment.
While specific, high-resolution spectra for this compound are available in specialized databases, general spectral data can be found on platforms like PubChem and ChemicalBook.[2][17]
Infrared (IR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Key expected vibrational frequencies for this compound would include C-H stretching from the aromatic ring and methoxy group, C=C and C=N stretching of the pyridine ring, C-O stretching of the ether linkage, and C-Br stretching.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight. A characteristic feature would be the presence of an M+2 peak of nearly equal intensity to the molecular ion peak, which is indicative of the presence of a single bromine atom (due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br).[18]
Conclusion
The physical properties of this compound outlined in this guide provide a foundational understanding for researchers and professionals in the fields of chemistry and drug development. The methodologies described for the determination of these properties are based on well-established scientific principles, ensuring accuracy and reproducibility. A comprehensive grasp of these characteristics is essential for the successful application of this versatile building block in the synthesis of novel and impactful molecules.
References
- PubChem. This compound.
- iChemical. This compound, CAS No. 82257-09-8. [Link]
- SpectraBase. 3-BROMO-4-ETHOXYPYRIDINE - Optional[FTIR] - Spectrum. [Link]
- The Royal Society of Chemistry.
- Wikipedia. Differential scanning calorimetry. [Link]
- GeeksforGeeks. Determination of Boiling Point of Organic Compounds. [Link]
- Organic Chemistry at CU Boulder.
- S4Science. A Beginner's Guide to Differential Scanning Calorimetry DSC. [Link]
- Analytical Chemistry. Differential scanning calorimetry as a general method for determining purity and heat of fusion of high-purity organic chemicals.
- PubChem. 3-Bromopyridine. [Link]
- Google Patents. CN104945314A - Method for preparing 3-bromo-4-methylpyridine.
- Chemistry LibreTexts. 6.
- National Institutes of Health. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. [Link]
- Chemistry LibreTexts. Differential Scanning Calorimetry. [Link]
- Beilstein Journals.
- RASĀYAN Journal of Chemistry. SYNTHESIS, DFT, SPECTROSCOPIC CHARACTERISATION (FT-IR, FT-RAMAN, NMR AND UV-VISIBLE)
- ResearchGate. Can anybody suggest how to overcome solubility problems of hetero-cyclic compounds?. [Link]
- University of California, Irvine.
- bioRxiv. DIFFERENTIAL SCANNING CALORIMETRY: A SUITABLE METHODOLOGY TO PROBLEM THE BINDING PROPERTIES OF BCL-2 INHIBITORS. [Link]
- Computational Chemistry. Compound solubility measurements for early drug discovery. [Link]
- Lund University Publications.
- Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
- Wikipedia. 3-Bromopyridine. [Link]
- NIST WebBook. Pyridine, 3-bromo-. [Link]
- YouTube.
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound | C6H6BrNO | CID 642827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. 3-Bromo-4-methylpyridine(3430-22-6) 1H NMR [m.chemicalbook.com]
- 6. 3-Bromo-2-methoxypyridine(13472-59-8) 1H NMR spectrum [chemicalbook.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 9. s4science.at [s4science.at]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. biorxiv.org [biorxiv.org]
- 12. vernier.com [vernier.com]
- 13. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. lifechemicals.com [lifechemicals.com]
- 16. lup.lub.lu.se [lup.lub.lu.se]
- 17. 3-BROMO-4-METHOXY-PYRIDINE(82257-09-8) 1H NMR spectrum [chemicalbook.com]
- 18. youtube.com [youtube.com]
Authored by: Gemini, Senior Application Scientist
An In-Depth Technical Guide to the Solubility of 3-Bromo-4-methoxypyridine
Abstract
This technical guide provides a comprehensive overview of the solubility of this compound, a key intermediate in pharmaceutical and organic synthesis.[1] Recognizing the scarcity of publicly available, broad-spectrum solubility data for this compound, this document emphasizes the foundational principles and detailed experimental protocols necessary for its determination. We delve into the physicochemical properties of this compound, explore the theoretical underpinnings of its solubility in various solvent classes, and present robust, step-by-step methodologies for accurate solubility measurement. This guide is intended to empower researchers, scientists, and drug development professionals with the knowledge to confidently assess the solubility of this compound, a critical parameter for reaction optimization, formulation development, and bioavailability assessment.[2][3]
Introduction to this compound
This compound is a substituted pyridine derivative with significant applications as a building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. Its structural features—a pyridine ring, a bromo substituent, and a methoxy group—confer specific reactivity and physicochemical properties that are of interest in medicinal chemistry. Understanding the solubility of this compound is paramount for its effective use, from designing synthetic routes to developing stable formulations.[3]
Physicochemical Properties
A thorough understanding of a compound's physical and chemical characteristics is essential for any solubility study. The table below summarizes the key properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₆H₆BrNO | [4][5] |
| Molecular Weight | 188.02 g/mol | [4][5] |
| Appearance | Colorless to pale yellow solid or liquid | [4][6] |
| Boiling Point | 214.5°C at 760 mmHg | [4] |
| Water Solubility | Slightly soluble (9.8 g/L) | [7] |
| pKa (Predicted) | 4.19 ± 0.18 | [7] |
The Critical Role of Solubility in Research and Development
Solubility, defined as the maximum concentration of a solute that can dissolve in a solvent to form a homogeneous mixture at a given temperature, is a fundamental parameter in chemical and pharmaceutical sciences.[8] For a compound like this compound, solubility data is crucial for:
-
Synthetic Chemistry: The choice of solvent can significantly impact reaction rates, yields, and purity of the final product. A solvent in which the reactants are sufficiently soluble is often a prerequisite for a successful reaction.
-
Purification: Crystallization, a common purification technique, is highly dependent on the differential solubility of the compound and its impurities in a given solvent system.
-
Drug Development: For active pharmaceutical ingredients (APIs), aqueous solubility is a key determinant of bioavailability.[2][3] Poor solubility can lead to challenges in formulation and absorption.[9]
-
Analytical Chemistry: The preparation of solutions for analysis by techniques such as HPLC or GC-MS requires knowledge of suitable solvents.[10]
Experimental Determination of Solubility
Given the limited availability of comprehensive solubility data for this compound, this section provides detailed protocols for its experimental determination. The choice of method often depends on the required accuracy, throughput, and the properties of the compound and solvent.
Equilibrium Solubility Determination: The Shake-Flask Method
The shake-flask method is a widely recognized and accurate technique for determining the equilibrium solubility of a solid in a liquid.[11] It involves saturating a solvent with the solute and then measuring the concentration of the dissolved compound.
Protocol
-
Preparation: Add an excess amount of this compound to a known volume of the desired solvent in a sealed, airtight container (e.g., a screw-cap vial). The presence of undissolved solid is crucial to ensure that equilibrium is reached.
-
Equilibration: Agitate the mixture at a constant temperature for a predetermined period (typically 24-48 hours) to ensure that equilibrium is reached. A shaker bath or a magnetic stirrer in a temperature-controlled environment is recommended.
-
Phase Separation: Allow the mixture to stand undisturbed at the experimental temperature to let the undissolved solid settle. Subsequently, filter the supernatant through a syringe filter (e.g., 0.45 µm pore size) to obtain a clear, saturated solution.[11] This step must be performed quickly to avoid temperature fluctuations that could alter the solubility.
-
Quantification: Analyze the concentration of this compound in the filtered solution using a suitable analytical method, such as UV-Visible spectrophotometry or High-Performance Liquid Chromatography (HPLC).
Workflow for Shake-Flask Method
Caption: Workflow for the shake-flask solubility determination method.
Quantification by UV-Visible Spectrophotometry
If this compound exhibits absorbance in the UV-Visible spectrum and the chosen solvent is transparent in that region, this method offers a straightforward and rapid means of quantification.
Protocol
-
Wavelength of Maximum Absorbance (λmax) Determination: Prepare a dilute solution of this compound in the chosen solvent and scan it across the UV-Visible range to determine the λmax.
-
Calibration Curve Preparation:
-
Prepare a stock solution of this compound of a known concentration in the solvent.
-
Perform a series of dilutions to create a set of standard solutions with decreasing concentrations.
-
Measure the absorbance of each standard solution at the λmax.
-
Plot a graph of absorbance versus concentration to generate a calibration curve. The resulting plot should be linear, adhering to the Beer-Lambert law.[11]
-
-
Sample Analysis:
-
Prepare a saturated solution of this compound using the shake-flask method (steps 1-3).
-
Dilute the filtered saturated solution with a known volume of the solvent to ensure the absorbance falls within the linear range of the calibration curve.
-
Measure the absorbance of the diluted sample at the λmax.
-
-
Calculation:
-
Use the equation of the line from the calibration curve (y = mx + c) to determine the concentration of the diluted sample.
-
Multiply this concentration by the dilution factor to calculate the solubility of this compound in the solvent.[11]
-
UV-Vis Quantification Workflow
Caption: Workflow for quantification using UV-Visible spectrophotometry.
High-Throughput Kinetic Solubility Screening
In early drug discovery, kinetic solubility is often determined using high-throughput methods like nephelometry.[2][3] This technique measures the light scattered by suspended particles as a compound precipitates from a solution.[2]
Principle
A stock solution of this compound in a water-miscible organic solvent (e.g., DMSO) is added to an aqueous buffer. The concentration at which precipitation is observed is taken as the kinetic solubility. While less precise than equilibrium solubility, it is a valuable tool for rapid screening.
Factors Influencing the Solubility of this compound
The solubility of this compound is governed by its molecular structure and the properties of the solvent. Key factors include:
-
Polarity: The pyridine ring introduces polarity, while the bromo and methoxy groups also contribute to the molecule's overall dipole moment. The principle of "like dissolves like" suggests that this compound will have higher solubility in solvents with similar polarity.
-
Hydrogen Bonding: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor. Solvents capable of hydrogen bonding (e.g., alcohols, water) may exhibit enhanced solubility.
-
Temperature: For most solids dissolving in liquids, solubility increases with temperature. This relationship should be determined experimentally for each solvent system.
-
pH: As a weak base, the solubility of this compound in aqueous solutions is expected to be pH-dependent.[9] In acidic solutions (pH < pKa), the pyridine nitrogen will be protonated, forming a more soluble salt.
Safety Precautions
When handling this compound, it is crucial to consult the Safety Data Sheet (SDS). It is classified as causing skin and eye irritation and may cause respiratory irritation.[5] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.[4] All work should be conducted in a well-ventilated fume hood.[4][12]
Conclusion
References
- This compound | C6H6BrNO | CID 642827 - PubChem. (n.d.).
- Measuring the solubility of pharmaceutical compounds using NEPHEL.O - Rheolution. (n.d.).
- (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. (n.d.).
- What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011). American Pharmaceutical Review.
- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. (n.d.).
- Solubility & Method for determination of solubility | PPTX - Slideshare. (n.d.).
- 4-Bromo-3-methoxypyridine | C6H6BrNO | CID 13793629 - PubChem. (n.d.).
- ANALYTICAL METHODS - Agency for Toxic Substances and Disease Registry. (n.d.).
Sources
- 1. H64296.03 [thermofisher.com]
- 2. rheolution.com [rheolution.com]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. 3-BROMO-4-METHOXY-PYRIDINE - Safety Data Sheet [chemicalbook.com]
- 5. This compound | C6H6BrNO | CID 642827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 82257-09-8 [sigmaaldrich.com]
- 7. 3-BROMO-4-METHOXY-PYRIDINE | 82257-09-8 [amp.chemicalbook.com]
- 8. Solubility & Method for determination of solubility | PPTX [slideshare.net]
- 9. lup.lub.lu.se [lup.lub.lu.se]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. fishersci.com [fishersci.com]
synthesis of 3-Bromo-4-methoxypyridine
An In-Depth Technical Guide to the Synthesis of 3-Bromo-4-methoxypyridine
Abstract
This technical guide provides a comprehensive overview of the synthetic strategies for preparing this compound (CAS No. 82257-09-8), a pivotal heterocyclic building block in modern drug discovery and agrochemical research. We present a detailed analysis of viable synthetic pathways, including a primary recommended protocol derived from recent patent literature involving the direct bromination of 4-methoxypyridine. Alternative routes, such as the high-yield Sandmeyer reaction and the Williamson ether synthesis, are also critically evaluated. The causality behind experimental choices, mechanistic underpinnings of regioselectivity, and self-validating protocols with full characterization data are discussed to provide researchers, scientists, and drug development professionals with a field-proven guide for the reliable synthesis of this important intermediate.
Introduction: The Strategic Importance of this compound
This compound is a substituted pyridine derivative of significant interest in medicinal and agricultural chemistry.[1] Its structure incorporates three key features that make it a versatile synthon:
-
The Pyridine Core: An essential scaffold in numerous biologically active molecules.
-
The Bromo Substituent: A versatile functional handle, perfectly positioned for a wide array of palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Buchwald-Hartwig aminations.[2] This enables the rapid construction of complex molecular architectures.
-
The Methoxy Group: An electron-donating group that modulates the electronic properties of the pyridine ring and can influence pharmacokinetic properties in final drug candidates.
This unique combination of features has established this compound as a key intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders, as well as anti-inflammatory and antimicrobial agents.[1] Its structural analogues, like 3-bromo-4-methylpyridine, are instrumental in creating potent proton pump inhibitors (PPIs) and phosphodiesterase type 4 (PDE4) inhibitors.[3] Given its utility, access to reliable and scalable synthetic protocols is of paramount importance for the research and development community.
Strategic Analysis of Synthetic Pathways
Several logical pathways can be envisioned for the . The choice of strategy often depends on the availability of starting materials, scalability, and safety considerations (e.g., handling of elemental bromine). The three most viable approaches are:
-
Direct Electrophilic Bromination: The most atom-economical approach, starting from commercially available 4-methoxypyridine.
-
Sandmeyer Reaction: A classic and highly reliable transformation of an amino group into a bromide, starting from 3-amino-4-methoxypyridine.
-
Williamson Ether Synthesis: Methylation of the corresponding 3-bromo-4-hydroxypyridine, which avoids direct bromination of the activated methoxypyridine ring.
Caption: Overview of primary synthetic routes to this compound.
Primary Recommended Synthesis: Direct Bromination of 4-Methoxypyridine
A recent Chinese patent (CN114292229A) details a direct and efficient two-step method starting from 4-methoxypyridine.[3] This approach is recommended for its straightforward execution and use of readily available materials.
Mechanistic Rationale & Regioselectivity
The key to this synthesis is controlling the regioselectivity of the electrophilic aromatic substitution. The pyridine ring is inherently electron-deficient and deactivated towards electrophiles, particularly at the C2, C4, and C6 positions. However, the methoxy group at the C4 position is a powerful activating, ortho, para-directing group due to its ability to donate a lone pair of electrons via resonance (+M effect).
The directing effects are as follows:
-
Pyridine Nitrogen (-I, -M): Deactivates positions C2, C4, C6.
-
Methoxy Group (+M > -I): Activates positions C3, C5 (ortho to the methoxy group) and deactivates C4.
The strong activating effect of the methoxy group overcomes the inherent deactivation of the ring and directs the incoming electrophile (Br⁺) to the C3 and C5 positions. The reaction proceeds via a standard arenium ion intermediate, which is stabilized by resonance, including a favorable contributor where the positive charge is delocalized onto the methoxy oxygen. Substitution occurs preferentially at the C3 position.
Detailed Experimental Protocol (Adapted from CN114292229A)
This protocol is presented in two stages: formation of the pyridinium salt and subsequent bromination.
Caption: Step-by-step workflow for the direct bromination of 4-methoxypyridine.
Step 1: Synthesis of this compound
-
Vessel Preparation: To a 500 mL three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 4-methoxypyridine (21.8 g, 0.2 mol) and dichloromethane (200 mL).
-
Salt Formation: Cool the mixture to 0-5°C in an ice-water bath. Slowly add concentrated sulfuric acid (21.6 g, 0.22 mol) dropwise, maintaining the internal temperature below 10°C. After the addition is complete, stir the mixture at 0-5°C for 30 minutes.
-
Bromination: Add N-bromosuccinimide (NBS) (37.4 g, 0.21 mol) in portions over approximately 1 hour. Ensure the temperature remains between 0-5°C during the addition.
-
Reaction: After the NBS addition is complete, allow the reaction mixture to warm naturally to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Cool the reaction mixture again to 0-5°C. Slowly add a 10% aqueous solution of sodium sulfite (Na₂SO₃) until the reddish-brown color disappears. Carefully adjust the pH of the solution to 8-9 using a 20% aqueous sodium hydroxide solution, keeping the temperature below 20°C.
-
Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane (2 x 100 mL). Combine all organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. Purify the residue by silica gel column chromatography (eluent: petroleum ether/ethyl acetate = 10:1 to 5:1) to afford this compound as a liquid.[3]
Product Characterization (Self-Validation)
The identity and purity of the synthesized compound must be confirmed by spectroscopic analysis.
-
Molecular Formula: C₆H₆BrNO[1]
-
Molecular Weight: 188.02 g/mol [1]
-
¹H NMR (CDCl₃, 400 MHz): Expected chemical shifts (δ) in ppm: ~8.35 (s, 1H, H-2), ~8.20 (d, 1H, H-6), ~6.75 (d, 1H, H-5), ~3.90 (s, 3H, -OCH₃).
-
¹³C NMR (CDCl₃, 100 MHz): Expected chemical shifts (δ) in ppm: ~164.0 (C-4), ~152.0 (C-2), ~142.0 (C-6), ~110.0 (C-5), ~109.0 (C-3), ~56.0 (-OCH₃).
Note: NMR data is predicted based on known values for similar structures and publicly available data. Actual values should be confirmed experimentally.[1][5]
Alternative Synthetic Routes
Route 2: Sandmeyer Reaction
This route is an excellent alternative, particularly if elemental bromine or NBS are undesirable. The synthesis of the required precursor, 3-amino-4-methoxypyridine, can be achieved from 4-methoxypyridine via nitration followed by reduction. The Sandmeyer reaction itself is robust and typically high-yielding. The protocol described for the analogous 3-bromo-4-methylpyridine serves as a superb template.[6][7]
Experimental Protocol (Adapted from CN104945314A for 3-amino-4-methylpyridine) [6]
-
Diazotization: In a suitable reaction vessel, suspend 3-amino-4-methoxypyridine (0.1 mol) in 48% hydrobromic acid (HBr) (46 mL, 0.4 mol) and cool the mixture to -5°C in an ice-salt bath.
-
Bromine Addition: Slowly add liquid bromine (15 mL, 0.3 mol) dropwise over 30-35 minutes, maintaining the temperature below -5°C.
-
Diazonium Salt Formation: Following the bromine addition, add a pre-cooled 40% aqueous solution of sodium nitrite (NaNO₂) (42 g) dropwise over 1-1.5 hours, ensuring the temperature stays below 0°C. Stir for an additional 30 minutes at 0°C after the addition is complete.
-
Work-up: Slowly neutralize the reaction by adding 50% aqueous sodium hydroxide solution, keeping the temperature below 20°C, until the pH reaches 9.
-
Extraction and Isolation: Extract the mixture with ethyl acetate (3 x 150 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.
Causality: This method transforms the amino group into a diazonium salt (N₂⁺), which is an excellent leaving group. The bromide ions in solution, assisted by copper catalysis (if used) or in the presence of excess bromine, can then displace the nitrogen gas to form the aryl bromide. This method is often preferred for its reliability and high yields, reported as high as 95% for the methyl analogue.[7]
Route 3: Williamson Ether Synthesis
This strategy involves the methylation of 3-bromo-4-hydroxypyridine. It is a classic Sₙ2 reaction where a deprotonated hydroxyl group (pyridinolate) acts as a nucleophile to attack a methylating agent.
Experimental Protocol (General procedure)
-
Deprotonation: Dissolve 3-bromo-4-hydroxypyridine (0.1 mol) in a suitable polar aprotic solvent like DMF or DMSO (200 mL). Add a strong base such as sodium hydride (NaH, 60% dispersion in mineral oil, 0.11 mol) or potassium hydroxide (KOH, pulverized, 0.15 mol) portion-wise at room temperature under a nitrogen atmosphere.
-
Methylation: Once the deprotonation is complete (cessation of gas evolution for NaH), add a methylating agent like methyl iodide (CH₃I, 0.12 mol) or dimethyl sulfate ((CH₃)₂SO₄, 0.12 mol) dropwise.
-
Reaction: Heat the mixture gently (e.g., 50-60°C) for 2-4 hours, or until TLC indicates the consumption of starting material.
-
Work-up and Isolation: Cool the reaction mixture and pour it into ice water to precipitate the product or prepare it for extraction. Extract with a suitable organic solvent (e.g., ethyl acetate or diethyl ether), wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify by column chromatography or distillation.
Causality: This route is advantageous as it builds the methoxy group onto a pre-brominated scaffold, avoiding potential issues with regioselectivity during the bromination of an activated ring. The success of the Sₙ2 reaction depends on using a polar aprotic solvent to enhance the nucleophilicity of the pyridinolate anion.
Comparative Data Summary
The following table summarizes the key parameters of the discussed synthetic routes. Data for Routes 2 and 3 are based on highly analogous reactions and serve as a predictive benchmark.
| Parameter | Route 1: Direct Bromination | Route 2: Sandmeyer Reaction | Route 3: Williamson Ether Synthesis |
| Starting Material | 4-Methoxypyridine | 3-Amino-4-methoxypyridine | 3-Bromo-4-hydroxypyridine |
| Key Reagents | NBS, H₂SO₄ | NaNO₂, HBr, Br₂ | NaH (or KOH), CH₃I |
| Typical Solvent | Dichloromethane | Water / HBr | DMF or DMSO |
| Temperature | 0°C to Room Temp. | -5°C to 0°C | Room Temp. to 60°C |
| Reported Yield | Good (as per patent) | ~95% (for methyl analogue)[7] | Generally Good to Excellent |
| Key Advantage | Atom economical, direct | High yield, very reliable | Avoids bromination of activated ring |
| Key Disadvantage | Requires control of regioselectivity | Multi-step precursor synthesis | Requires less common starting material |
Conclusion
While several viable methods exist for the , the direct bromination of 4-methoxypyridine using N-bromosuccinimide, as detailed in recent patent literature, represents a highly efficient and direct approach.[3] For applications demanding the highest possible yield and where the multi-step preparation of the precursor is feasible, the Sandmeyer reaction on 3-amino-4-methoxypyridine offers a robust and near-quantitative alternative.[6][7] The selection of the optimal synthetic route will ultimately be guided by the specific constraints of the laboratory or production facility, including starting material availability, scalability requirements, and safety protocols.
References
- PubChem. This compound | C6H6BrNO | CID 642827. [Link]
- Ningbo Inno Pharmchem Co., Ltd. Key Applications of 3-Bromo-4-methylpyridine in Modern Chemical Industries. [Link]
- Google Patents. CN114292229A - 一种3-溴-4-甲氧基吡啶的制备方法 (Preparation method of this compound).
- Google Patents. CN104945314A - Method for preparing 3-bromo-4-methylpyridine.
Sources
- 1. This compound | C6H6BrNO | CID 642827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. WO2014122474A1 - Piperidin-1 -yl and azepin-1 -yl carboxylates as muscarinic m4 receptor agonists - Google Patents [patents.google.com]
- 3. CN114292229A - ä¸ç§3-溴-4-ç²æ°§åºå¡å¶çå¶å¤æ¹æ³ - Google Patents [patents.google.com]
- 4. CN102199099A - Method for preparing 3-bromo-4-methoxyaniline - Google Patents [patents.google.com]
- 5. 3-BROMO-4-METHOXY-PYRIDINE(82257-09-8) 1H NMR spectrum [chemicalbook.com]
- 6. CN104945314A - Method for preparing 3-bromo-4-methylpyridine - Google Patents [patents.google.com]
- 7. 3-Bromo-4-methylpyridine synthesis - chemicalbook [chemicalbook.com]
3-Bromo-4-methoxypyridine safety and handling
All waste containing this compound, including empty containers, contaminated labware, and spill cleanup materials, must be treated as hazardous waste. [13]1. Segregation: Collect waste in a designated, leak-proof, and clearly labeled container. Do not mix with incompatible waste streams. [13]2. Labeling: The container must be labeled "Hazardous Waste" and include the full chemical name. [13]3. Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste contractor. Never dispose of this chemical down the drain or in general trash. [9][13]
Section 7: Application in Synthetic Chemistry: A Protocol Example
This compound is a valuable building block, primarily used to introduce the 3-substituted-4-methoxypyridine moiety into target molecules via cross-coupling reactions. [1]The bromine atom at the 3-position is an excellent handle for palladium-catalyzed reactions such as Suzuki, Stille, and Buchwald-Hartwig aminations. [1]
Representative Protocol: Suzuki-Miyaura Cross-Coupling
This protocol provides a generalized, step-by-step methodology for a Suzuki coupling reaction. Note: This is a representative workflow. Specific substrates, catalysts, and conditions must be optimized for each unique reaction.
-
Reactor Setup : In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), combine this compound (1.0 equivalent), the desired arylboronic acid or ester (1.2-1.5 equivalents), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 equivalents).
-
Catalyst Addition : Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any necessary ligands.
-
Solvent Addition : Add an anhydrous, degassed solvent system. A common choice is a mixture of an organic solvent (e.g., toluene, dioxane) and an aqueous solution (e.g., 2M K₂CO₃).
-
Reaction Execution : Seal the vessel and heat the mixture to the target temperature (typically 80-110°C) with vigorous stirring.
-
Monitoring : Monitor the reaction progress using an appropriate analytical technique, such as TLC, GC-MS, or LC-MS.
-
Workup : Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and/or brine.
-
Purification : Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product using column chromatography on silica gel.
Caption: A generalized workflow for a Suzuki cross-coupling reaction.
Section 8: References
Sources
- 1. benchchem.com [benchchem.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. 3-bromo-4-methoxy-pyridine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound | C6H6BrNO | CID 642827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. fishersci.com [fishersci.com]
- 7. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 8. chemicalbook.com [chemicalbook.com]
- 9. echemi.com [echemi.com]
An In-depth Technical Guide to 3-Bromo-4-methoxypyridine: Synthesis, Reactivity, and Applications in Drug Discovery
Executive Summary
3-Bromo-4-methoxypyridine is a highly functionalized heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. Its strategic placement of a reactive bromine atom, an electron-donating methoxy group, and the intrinsic properties of the pyridine scaffold make it an exceptionally versatile reagent. The bromine atom serves as a key handle for modern palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures. This guide provides a comprehensive overview of the physicochemical properties, validated synthesis protocols, characteristic reactivity, and applications of this compound, offering field-proven insights for its effective utilization in pharmaceutical and agrochemical research.
Physicochemical and Structural Properties
This compound is typically a colorless to pale yellow solid or liquid at room temperature.[1] A thorough understanding of its fundamental properties is crucial for its appropriate handling, storage, and application in synthesis.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 82257-09-8 | [1] |
| Molecular Formula | C₆H₆BrNO | [1] |
| Molecular Weight | 188.02 g/mol | [1] |
| Appearance | Colorless to yellow solid or liquid | [1] |
| Boiling Point | 214.5 ± 20.0 °C (Predicted) | [2] |
| Density | 1.530 ± 0.06 g/cm³ (Predicted) | [2] |
| Water Solubility | Slightly soluble (9.8 g/L) | [3] |
| SMILES | COC1=C(C=NC=C1)Br | [1] |
| InChIKey | DSFJKFHIMBVWAV-UHFFFAOYSA-N | [1] |
Synthesis of this compound
The synthesis of this compound can be approached through several strategic routes. The choice of method depends on the availability of starting materials, scale, and desired purity. Below are two distinct, validated protocols. The first relies on the direct electrophilic bromination of an activated pyridine ring, while the second employs a nucleophilic aromatic substitution (SNAr) pathway.
Caption: Synthetic routes to this compound.
Protocol A: Electrophilic Bromination of 4-Methoxypyridine
This method leverages the electron-donating nature of the methoxy group, which activates the pyridine ring towards electrophilic substitution, primarily at the positions ortho and para to it. The C-3 position is sufficiently activated for bromination using a mild bromine source like N-Bromosuccinimide (NBS).
Causality: The choice of NBS over harsher reagents like elemental bromine (Br₂) is critical. NBS provides a controlled, slow release of electrophilic bromine, minimizing side reactions and polybromination that can occur with highly activated aromatic systems. Dichloromethane is an excellent solvent choice due to its inert nature and ability to solubilize both the starting material and the reagent.
Step-by-Step Methodology: [4]
-
Reaction Setup: To a solution of 4-methoxypyridine (1 mmol) in dichloromethane (5 mL), add N-Bromosuccinimide (NBS) (1 mmol).
-
Reaction Conditions: Stir the reaction mixture in darkness at the desired temperature. Note: The original authors specify that reaction conditions (temperature, time) should be optimized, but room temperature is a logical starting point.
-
Monitoring: Follow the progress of the reaction by ¹H NMR spectroscopy or Thin Layer Chromatography (TLC).
-
Workup: Upon completion, evaporate the solvent under reduced pressure. This will yield a mixture of the product and succinimide.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane-ethyl acetate gradient) to afford pure this compound.[4]
Protocol B: Nucleophilic Aromatic Substitution (SNAr)
This approach utilizes a precursor, 3-Bromo-4-fluoropyridine, where the highly electronegative fluorine atom at the C-4 position acts as an excellent leaving group for SNAr.
Causality: The SNAr mechanism is facilitated by the electron-withdrawing nature of the pyridine nitrogen and the bromine atom, which stabilize the negatively charged intermediate (Meisenheimer complex). Sodium methoxide provides a potent nucleophile (CH₃O⁻) to displace the fluoride. Methanol is the ideal solvent as it is the conjugate acid of the nucleophile and readily dissolves the sodium methoxide salt.
Step-by-Step Methodology: [5]
-
Reaction Setup: Suspend 3-Bromo-4-fluoropyridine (1.44 mmol) in a solution of sodium methoxide in methanol (3.0 mL of a 4.6 M solution).
-
Reaction Conditions: Stir the mixture at ambient temperature for 3 days.
-
Monitoring: Monitor the reaction for the consumption of starting material by TLC or LC-MS.
-
Workup: Pour the reaction mixture into an aqueous solution of citric acid (1 M).
-
Extraction: Extract the aqueous layer twice with dichloromethane.
-
Purification: Combine the organic phases, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the product. Further purification via column chromatography may be performed if necessary.[5]
Key Reactions and Mechanistic Insights
The C-Br bond at the 3-position is the primary site of reactivity, making this compound an ideal substrate for palladium-catalyzed cross-coupling reactions. These reactions are pillars of modern organic synthesis, enabling the formation of C-C and C-N bonds with high efficiency and functional group tolerance.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction is a robust method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound. For this compound, this allows for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups at the C-3 position.
Causality: The reaction is driven by a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. The choice of ligand is crucial; bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) stabilize the palladium center and promote the key steps of oxidative addition and reductive elimination. The base (e.g., K₂CO₃, K₃PO₄) is required for the transmetalation step, where the organic group is transferred from boron to palladium.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
General Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 equiv.), the desired boronic acid or ester (1.1–1.5 equiv.), a base (e.g., K₂CO₃, 2.0–3.0 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2–5 mol%).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add a degassed solvent system (e.g., a mixture of 1,4-dioxane and water, or toluene/ethanol/water) via syringe.
-
Heating: Heat the mixture with vigorous stirring to a temperature typically between 80–110 °C.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup & Purification: After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for forming carbon-nitrogen bonds. It allows for the coupling of this compound with a vast range of primary and secondary amines, amides, and other nitrogen nucleophiles, which is a critical transformation in the synthesis of many pharmaceutical agents.
Causality: Similar to the Suzuki coupling, this reaction relies on a Pd(0)/Pd(II) catalytic cycle. The key difference is the nucleophile. A strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄) is essential to deprotonate the amine (or the N-H bond in the palladium-amine complex) to form the palladium-amido intermediate, which precedes the final bond-forming reductive elimination step. The choice of phosphine ligand is again paramount for achieving high yields.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
General Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium catalyst (e.g., Pd₂(dba)₃, 1–2 mol%), the phosphine ligand (e.g., BINAP, XPhos, 2–4 mol%), and the base (e.g., NaOt-Bu, 1.4 equiv.) to an oven-dried Schlenk flask.
-
Reagent Addition: Add this compound (1.0 equiv.) followed by the anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Nucleophile Addition: Finally, add the amine (1.1–1.2 equiv.) via syringe.
-
Heating: Seal the vessel and heat with vigorous stirring to a temperature typically between 80–110 °C.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Workup & Purification: After cooling, quench the reaction with saturated aqueous NH₄Cl or water. Extract with an organic solvent, wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography.
Applications in Drug Discovery and Medicinal Chemistry
The substituted pyridine motif is a privileged scaffold in medicinal chemistry, appearing in over 60 FDA-approved drugs.[3] The pyridine nitrogen acts as a hydrogen bond acceptor and can improve the solubility and pharmacokinetic properties of a molecule.[6]
This compound serves as a key starting material for building molecules with therapeutic potential, particularly in the area of kinase inhibitors . Many kinase inhibitors bind to the ATP pocket of the enzyme, and the pyridine scaffold is adept at forming critical hydrogen bonds in this region. The C-3 position, made accessible by the bromine handle, is often explored to project vectors into solvent-exposed regions or to pick up additional interactions to improve potency and selectivity.[7][8] For example, 4-(phenylamino)pyridopyrimidines have been designed as potent inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase.[9] The ability to readily diversify the C-3 position of the this compound core via Suzuki or Buchwald-Hartwig reactions allows for the rapid generation of compound libraries for screening against kinase targets and other important biological receptors.
Spectroscopic Analysis
Confirmation of the structure of this compound and its reaction products is achieved through standard spectroscopic techniques.
| ¹H NMR | ¹³C NMR | Mass Spectrometry |
| The proton NMR spectrum provides unambiguous confirmation of the substitution pattern. Key expected signals are: | Database entries suggest the presence of six distinct carbon signals. | Electron Ionization (EI) or Electrospray Ionization (ESI) will show the molecular ion peaks. |
| ¹H NMR (CDCl₃) Data: [4] | Expected Resonances: | Isotopic Pattern: |
| δ 8.68 (s, 1H, H-2) | Aromatic carbons (approx. 110-165 ppm) | The presence of a single bromine atom results in a characteristic M/M+2 isotopic pattern with a nearly 1:1 ratio, confirming the incorporation of bromine. |
| δ 8.40 (d, J = 5.9 Hz, 1H, H-6) | Methoxy carbon (approx. 55-60 ppm) | m/z (Calculated): 186.9633 (for C₆H₆⁷⁹BrNO) |
| δ 6.82 (d, J = 5.9 Hz, 1H, H-5) | ||
| δ 3.95 (s, 3H, OCH₃) |
Safety and Handling
This compound should be handled with appropriate personal protective equipment (PPE) in a well-ventilated chemical fume hood.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/eye protection/face protection).[2]
-
Storage: Store in a tightly sealed container in a freezer (-20°C) under an inert atmosphere.[2][3] Keep away from oxidizing agents.[3]
References
- Jatczak, M. (2014). Synthesis of pyridine fused six- and seven-membered rings and their biological activity [PhD thesis]. Ghent University.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 642827, this compound. [Link]
- Singh, U. P., & Kumar, S. (2022). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC medicinal chemistry, 13(9), 1033–1063. [Link]
- Google Patents. WO2012080284A2 - Substituted 6,6-fused nitrogenous heterocyclic compounds and uses thereof.
- Chemsrc. This compound CAS No. 82257-09-8. [Link]
- J&K Scientific. 3-Bromo-4-methoxy-pyridine | 82257-09-8. [Link]
- Alvarez, M. et al. (2001). Mild Regioselective Halogenation of Activated Pyridines with N-Bromosuccinimide. Synthesis, 2001(12), 1787-1790. [Link]
- Abdel-Megeed, M. F. et al. (2005). Recent trends in the chemistry of pyridine N-oxides.
- ResearchGate. (2022, June 7). Identification of the 4-Position of 3-Alkynyl and 3-Heteroaromatic Substituted Pyridine Methanamines as a Key Modification Site Eliciting Increased Potency and Enhanced Selectivity for Cytochrome P-450 2A6 Inhibition. [Link]
- ResearchGate. 1 H-NMR spectrum of compound 3-(5-bromo-4-(4-methoxyphenyl.... [Link]
- Google Patents. CN104945314A - Method for preparing 3-bromo-4-methylpyridine.
- Organic Chemistry D
- iChemical. This compound, CAS No. 82257-09-8. [Link]
- ACS Publications. Journal of Medicinal Chemistry Vol. 64 No. 19. [Link]
- Previously reported novel bromo pyrimidine analogs as tyrosine kinase inhibitors. Journal of Molecular Structure, 1274, 134483.
- Denny, W. A., et al. (1997). Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor. Journal of medicinal chemistry, 40(24), 3915–3925. [Link]
Sources
- 1. This compound | C6H6BrNO | CID 642827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-BROMO-4-METHOXY-PYRIDINE | 82257-09-8 [chemicalbook.com]
- 3. This compound, 97% | Fisher Scientific [fishersci.ca]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. WO2012080284A2 - Substituted 6,6-fused nitrogenous heterocyclic compounds and uses thereof - Google Patents [patents.google.com]
- 6. rsc.org [rsc.org]
- 7. Read High-Impact Highlights from Organic Letters [axial.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. 82257-09-8 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
The Synthetic Chemist's Compass: Navigating the Reactivity of 3-Bromo-4-methoxypyridine
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
3-Bromo-4-methoxypyridine has emerged as a pivotal heterocyclic building block in the landscape of modern organic synthesis, particularly within pharmaceutical and agrochemical research.[1][2] Its strategic substitution pattern—a bromine atom amenable to a host of cross-coupling reactions and a methoxy group that modulates the electronic character of the pyridine ring—renders it a versatile synthon for the construction of complex molecular architectures. This guide provides an in-depth exploration of the reactivity of this compound, moving beyond a mere recitation of protocols to offer a causal understanding of its chemical behavior. We will dissect its participation in key synthetic transformations, including palladium-catalyzed cross-coupling reactions and metal-halogen exchange, providing both the "how" and the "why" that are critical for successful application in a research and development setting.
Introduction: Unpacking the Electronic Profile of this compound
The reactivity of this compound is a nuanced interplay of the electronic properties of the pyridine ring and its substituents. The pyridine nitrogen atom imparts an electron-deficient character to the ring, making it susceptible to nucleophilic attack, particularly at the C2, C4, and C6 positions.[1] The substituents at the C3 and C4 positions further refine this reactivity profile.
The methoxy group (-OCH₃) at the C4 position exerts two opposing electronic effects:
-
+M (Mesomeric) Effect: A strong electron-donating resonance effect that increases electron density on the pyridine ring. In the context of nucleophilic aromatic substitution (SNAr), this effect can be deactivating.
-
-I (Inductive) Effect: An electron-withdrawing effect due to the high electronegativity of the oxygen atom.
The bromine atom at the C3 position primarily exhibits a strong -I (Inductive) Effect , withdrawing electron density from the ring.
This combination of effects makes this compound a versatile substrate for a variety of transformations, which will be explored in the subsequent sections.
Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Molecular Diversity
The bromine atom at the C3 position serves as a highly effective handle for a suite of palladium-catalyzed cross-coupling reactions. These transformations are the cornerstone of modern C-C and C-N bond formation, enabling the modular assembly of complex molecules.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron species, is a robust method for the formation of biaryl and heteroaryl-aryl structures.
The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of three key steps: oxidative addition, transmetalation, and reductive elimination. The choice of ligand is critical in stabilizing the palladium catalyst and facilitating each step of the cycle. Bulky, electron-rich phosphine ligands are often employed to promote the oxidative addition and reductive elimination steps.
| Parameter | Condition | Rationale |
| Aryl Halide | This compound (1.0 equiv) | Substrate |
| Boronic Acid | Arylboronic acid (1.1-1.5 equiv) | Coupling partner |
| Catalyst | Pd(PPh₃)₄ (2-5 mol%) | Common and effective catalyst |
| Base | K₂CO₃ (2.0 equiv) | Activates the boronic acid |
| Solvent | 1,4-Dioxane/H₂O | Biphasic system to dissolve both organic and inorganic reagents |
| Temperature | 80-100 °C | Provides thermal energy to drive the reaction |
Step-by-Step Methodology:
-
To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add this compound, the arylboronic acid, palladium catalyst, and base.[3]
-
Add the degassed solvent system.[3]
-
Heat the mixture to the desired temperature with vigorous stirring.[3]
-
Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature and perform an aqueous workup, followed by extraction with an organic solvent.[3]
-
Purify the crude product by column chromatography.[3]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, coupling an aryl halide with a primary or secondary amine.
Similar to the Suzuki coupling, the Buchwald-Hartwig amination proceeds through a palladium-catalyzed cycle of oxidative addition, amine coordination and deprotonation, and reductive elimination.[4] The choice of ligand is crucial, with bulky, electron-rich phosphine ligands such as XPhos or RuPhos often providing excellent results.[5]
The following protocol is adapted from a procedure for the amination of 3-Bromo-5-methoxypyridine and serves as an excellent starting point for this compound.[5]
| Parameter | Condition | Rationale |
| Aryl Halide | This compound (1.0 equiv) | Substrate |
| Amine | Primary or secondary amine (1.2 equiv) | Nucleophile |
| Catalyst | Pd₂(dba)₃ (2 mol%) | Palladium(0) precursor |
| Ligand | XPhos (4 mol%) | Bulky, electron-rich ligand |
| Base | NaOt-Bu (1.4 equiv) | Strong, non-nucleophilic base |
| Solvent | Toluene | Anhydrous, degassed solvent |
| Temperature | 80-110 °C | Typical temperature range for this reaction |
Step-by-Step Methodology:
-
To an oven-dried Schlenk flask, add the palladium catalyst and phosphine ligand.[5]
-
Seal the flask and replace the atmosphere with an inert gas.[5]
-
Under the inert atmosphere, add the base and this compound.[5]
-
Add the anhydrous, degassed solvent, followed by the amine.[5]
-
Heat the reaction mixture with vigorous stirring and monitor its progress.[5]
-
Upon completion, cool the reaction, dilute with an organic solvent, and filter through Celite.[5]
-
Perform an aqueous workup and purify the product by column chromatography.[5]
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, providing access to valuable alkynylpyridine derivatives.
The Sonogashira reaction typically employs a dual catalytic system of palladium and copper. The palladium catalyst undergoes a cycle similar to other cross-coupling reactions, while the copper co-catalyst facilitates the formation of a copper(I) acetylide, which then participates in the transmetalation step.
An excellent yield has been reported for the Sonogashira coupling of the structurally similar 3-bromo-4-methylpyridine, suggesting that this compound would also be a suitable substrate under similar conditions.[6]
| Parameter | Condition | Rationale |
| Aryl Halide | This compound (1.0 equiv) | Substrate |
| Alkyne | Terminal alkyne (2.0 equiv) | Coupling partner |
| Catalyst | PdCl₂(PPh₃)₂ (0.4 mol%) | Palladium catalyst |
| Co-catalyst | CuI (0.4 mol%) | Activates the alkyne |
| Base | K₂CO₃ (2.0 equiv) | Base for the reaction |
| Solvent | DMF | Polar aprotic solvent |
| Temperature | 120 °C | Elevated temperature to drive the reaction |
Step-by-Step Methodology:
-
In a reaction vessel, combine this compound, the terminal alkyne, palladium catalyst, copper(I) iodide, and base in the solvent.[6]
-
Seal the vessel and heat the reaction mixture under an inert atmosphere.[6]
-
Monitor the reaction for completion.
-
After cooling, perform a standard aqueous workup and extraction.
-
Purify the desired alkynylpyridine product by chromatography.
Negishi Coupling
The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex.[7]
The Negishi coupling follows the general palladium-catalyzed cross-coupling mechanism. A key advantage of this reaction is the high functional group tolerance of the organozinc reagents.
While a specific example with this compound is not available in the provided search results, a general procedure for the Negishi coupling of a benzyl zincate with a dichloropyridazine demonstrates the utility of this reaction.[8]
| Parameter | Condition | Rationale |
| Aryl Halide | This compound (1.0 equiv) | Substrate |
| Organozinc Reagent | R-ZnX (1.1-1.5 equiv) | Nucleophilic coupling partner |
| Catalyst | Pd(PPh₃)₄ or other Pd(0) source | Palladium catalyst |
| Solvent | THF or other ethereal solvent | Anhydrous, degassed solvent |
| Temperature | Room temperature to reflux | Dependent on the reactivity of the substrates |
Step-by-Step Methodology:
-
Prepare the organozinc reagent in situ or use a pre-formed solution.
-
To a solution of this compound and the palladium catalyst in an anhydrous, degassed solvent, add the organozinc reagent.
-
Stir the reaction at the appropriate temperature until completion.
-
Quench the reaction and perform an aqueous workup.
-
Purify the product by standard methods.
Metal-Halogen Exchange and Lithiation: Generating Pyridyl Nucleophiles
Metal-halogen exchange is a powerful technique for converting the C-Br bond of this compound into a C-metal bond, effectively reversing its polarity and transforming it into a nucleophile. This is most commonly achieved through lithiation.
The reaction of an aryl bromide with an alkyllithium reagent, typically n-butyllithium, results in a fast and efficient bromine-lithium exchange.[2] The resulting aryllithium species can then be trapped with a variety of electrophiles.
The lithiation of 3-bromopyridine has been shown to proceed cleanly in toluene at low temperatures.[2] A similar approach can be applied to this compound.
| Parameter | Condition | Rationale |
| Aryl Halide | This compound (1.0 equiv) | Substrate |
| Lithium Reagent | n-BuLi (1.1 equiv) | For bromine-lithium exchange |
| Solvent | Toluene or THF | Anhydrous solvent |
| Temperature | -78 °C to -50 °C | Low temperature to prevent side reactions |
| Electrophile | Various (e.g., aldehydes, ketones, CO₂) | Traps the aryllithium intermediate |
Step-by-Step Methodology:
-
Dissolve this compound in an anhydrous solvent under an inert atmosphere.
-
Cool the solution to a low temperature (e.g., -78 °C).
-
Slowly add the alkyllithium reagent and stir for a short period to allow for complete exchange.
-
Add the desired electrophile and allow the reaction to warm to room temperature.
-
Quench the reaction with a suitable aqueous solution (e.g., saturated NH₄Cl).
-
Extract the product and purify as necessary.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridine ring allows for nucleophilic aromatic substitution, although the position of the leaving group is critical. SNAr on pyridines is most favorable at the C2 and C4 positions, as the negative charge in the Meisenheimer intermediate can be stabilized by the nitrogen atom.[9] The bromine at the C3 position of this compound is therefore not ideally positioned for a classical SNAr reaction. However, under forcing conditions or via alternative mechanisms such as the formation of a pyridyne intermediate, substitution at the C3 position may be possible.
Conclusion
This compound is a versatile and valuable building block for the synthesis of complex substituted pyridines. Its reactivity is dominated by the C-Br bond, which readily participates in a wide range of palladium-catalyzed cross-coupling reactions and metal-halogen exchange. A thorough understanding of the electronic effects of the substituents and the mechanisms of these key transformations is paramount for the successful design and execution of synthetic routes employing this important intermediate. This guide has provided a framework for navigating the reactivity of this compound, offering both the practical protocols and the underlying scientific principles necessary for its effective use in research and development.
References
- Effective Lithiation of 3-Bromopyridine: Synthesis of 3-Pyridine Boronic Acid and Variously 3-Substituted Pyridines.
- Uncommon perspectives in palladium- and copper-catalysed arylation and heteroarylation of terminal alkynes following Heck or Sonogashira protocols: Interactions copper/ligand, formation of diynes, reaction and processes in ionic liquids - Comptes Rendus de l'Académie des Sciences. (URL: [Link])
- Negishi Coupling | Synthetic Methods in Drug Discovery: Volume 1 | Books G
- Negishi coupling - Wikipedia. (URL: [Link])
- Palladium Charcoal-Catalyzed Suzuki-Miyaura Coupling and Iridium-Catalyzed Aromatic C-H Boryl
- CN104945314A - Method for preparing 3-bromo-4-methylpyridine - Google P
- Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. (URL: [Link])
Sources
- 1. 3-BROMO-4-METHOXY-PYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Uncommon perspectives in palladium- and copper-catalysed arylation and heteroarylation of terminal alkynes following Heck or Sonogashira protocols: Interactions copper/ligand, formation of diynes, reaction and processes in ionic liquids [comptes-rendus.academie-sciences.fr]
- 7. Page loading... [guidechem.com]
- 8. books.rsc.org [books.rsc.org]
- 9. A General and Efficient Method for the Suzuki–Miyaura Coupling of 2-Pyridyl Nucleophiles | CoLab [colab.ws]
An In-depth Technical Guide to 3-Bromo-4-methoxypyridine for Researchers and Drug Development Professionals
Introduction: The Strategic Importance of 3-Bromo-4-methoxypyridine
This compound is a highly functionalized heterocyclic compound that has emerged as a crucial building block in the fields of medicinal chemistry and agrochemical research.[1] Its structure, featuring a pyridine core substituted with a bromine atom at the 3-position and an electron-donating methoxy group at the 4-position, offers two distinct and valuable reactive sites. This unique arrangement makes it an exceptionally versatile intermediate for constructing complex molecular architectures.[1]
The bromine atom serves as an excellent handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the precise installation of carbon-carbon and carbon-heteroatom bonds.[1] Simultaneously, the electronic nature of the methoxy group and the pyridine nitrogen influences the reactivity of the ring system. This dual functionality allows for the strategic and controlled diversification of molecular scaffolds, a critical aspect of modern drug discovery and the development of novel materials. Its application is particularly notable in the synthesis of inhibitors for enzymes like phosphodiesterase type 4 (PDE4) and in the creation of proton pump inhibitors (PPIs), highlighting its relevance in addressing significant medical conditions.[2]
This guide provides an in-depth exploration of the synthesis, reactivity, and application of this compound, offering field-proven insights and detailed protocols to support researchers in leveraging its full synthetic potential.
Physicochemical Properties and Spectroscopic Profile
A thorough understanding of a reagent's physical and spectral properties is fundamental to its effective use in synthesis and analysis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 82257-09-8 | [3] |
| Molecular Formula | C₆H₆BrNO | [3] |
| Molecular Weight | 188.02 g/mol | [3] |
| Appearance | Solid | |
| IUPAC Name | This compound | [3] |
| SMILES | COC1=C(C=NC=C1)Br | [3] |
| InChI Key | DSFJKFHIMBVWAV-UHFFFAOYSA-N | [3] |
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the identity and purity of this compound.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The proton NMR spectrum provides clear signals for the protons on the pyridine ring and the methoxy group. The chemical shifts and coupling constants are indicative of the substitution pattern.[1]
-
¹³C NMR : The carbon NMR spectrum complements the ¹H NMR data, showing distinct signals for each carbon atom in the molecule. The chemical shifts are influenced by the electronegativity of the nitrogen atom and the electronic effects of the bromo and methoxy substituents.[1] Spectral data is available on public databases for reference.[3][4]
-
-
Mass Spectrometry (MS) : Mass spectrometry confirms the molecular weight of the compound, with the characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br) being readily observable.
Synthesis of this compound
While several synthetic routes to this compound have been reported, a common and effective strategy involves the nucleophilic aromatic substitution of a more readily available di-substituted pyridine.[5] For instance, the reaction of 3,5-dibromopyridine with sodium methoxide provides a reliable pathway to the desired product.[6][7]
The choice of base and reaction conditions is critical for optimizing the yield. For example, using sodium hydride to generate the methoxide in situ in a solvent like N,N-dimethylformamide (DMF) can lead to higher yields compared to using pre-formed sodium methoxide.[7]
Detailed Experimental Protocol: Synthesis from 3,5-Dibromopyridine
This protocol is adapted from literature procedures that report high yields.[7]
Objective: To synthesize this compound via nucleophilic aromatic substitution.
Materials:
-
3,5-Dibromopyridine (1.0 equiv)
-
Sodium hydride (60% dispersion in mineral oil, 1.5 equiv)
-
Methanol (1.5 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add a suspension of sodium hydride (1.5 equiv) in anhydrous DMF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add methanol (1.5 equiv) dropwise to the suspension. After the addition is complete, allow the mixture to warm to room temperature and then heat to 60 °C to ensure complete reaction and formation of sodium methoxide.[7]
-
Add 3,5-dibromopyridine (1.0 equiv) to the resulting solution.
-
Heat the reaction mixture to 90 °C and maintain for 1 hour, monitoring the reaction progress by TLC.[7]
-
Upon completion, cool the reaction mixture to room temperature and cautiously quench by adding water.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound as an off-white solid.[6]
Causality: The use of NaH and methanol in situ generates a highly reactive, anhydrous sodium methoxide, which is more effective than commercially prepared solutions. DMF is an excellent polar aprotic solvent for this type of nucleophilic aromatic substitution reaction, facilitating the displacement of one of the bromide ions. The higher temperature is necessary to overcome the activation energy for the substitution on the electron-deficient pyridine ring.
Chemical Reactivity and Key Transformations
The synthetic utility of this compound lies in its capacity to undergo a range of palladium-catalyzed cross-coupling reactions at the C3-position.[1] These reactions are foundational in modern organic synthesis for creating C-C and C-N bonds.
Key Cross-Coupling Reactions
Caption: Key transformations of this compound.
1. Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling the aryl bromide with an organoboron compound.[7][8] This reaction is widely used to introduce aryl or heteroaryl substituents at the 3-position of the pyridine ring.[9]
-
Mechanism Insight: The reaction proceeds via a catalytic cycle involving oxidative addition of the Pd(0) catalyst to the C-Br bond, transmetalation with the boronic acid (activated by a base), and reductive elimination to yield the product and regenerate the Pd(0) catalyst.[8] The choice of ligand, base, and solvent system is crucial for achieving high yields and preventing side reactions like boronic acid homocoupling.[9][10]
-
Detailed Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup : In a dry Schlenk flask, combine this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), a suitable base such as K₂CO₃ or K₃PO₄ (2.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).[7][8]
-
Inert Atmosphere : Seal the flask, evacuate, and backfill with an inert gas (e.g., Argon) three times.[8]
-
Solvent Addition : Add a degassed solvent mixture, typically 1,4-dioxane/water (4:1), via syringe.[8][9]
-
Reaction : Heat the mixture to 80–110 °C with vigorous stirring. Monitor progress by TLC or LC-MS.[7][9]
-
Work-up : After cooling, dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sulfate, filter, and concentrate.[8][10]
-
Purification : Purify the residue by column chromatography.
-
// Nodes for the catalytic cycle pd0 [label="Pd(0)L₂\n(Active Catalyst)", fillcolor="#E8F0FE", fontcolor="#202124"]; oxid_add [label="Oxidative Addition\nIntermediate\n(Ar-Pd(II)-Br)L₂", fillcolor="#E6F4EA", fontcolor="#202124"]; transmetal [label="Transmetalation\nIntermediate\n(Ar-Pd(II)-Ar')L₂", fillcolor="#E6F4EA", fontcolor="#202124"]; reduct_elim [label="Reductive Elimination", shape=ellipse, style=dashed];
// Nodes for reactants and products ar_br [label="Ar-Br\n(3-Bromo-4-methoxy\npyridine)", shape=cylinder, fillcolor="#FBBC05", fontcolor="#202124"]; ar_boronic [label="Ar'-B(OR)₂\n(Boronic Acid/Ester)", shape=cylinder, fillcolor="#FBBC05", fontcolor="#202124"]; base [label="Base (e.g., K₂CO₃)", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; product [label="Ar-Ar'\n(Coupled Product)", shape=cylinder, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges connecting the cycle pd0 -> oxid_add [label=" + Ar-Br"]; oxid_add -> transmetal [label=" + Ar'-B(OR)₂\n + Base"]; transmetal -> pd0 [label=" Reductive\n Elimination", pos="e,e", headport="w", tailport="e"]; transmetal -> product [style=dashed, dir=none, constraint=false];
// Invisible nodes and edges for layout {rank=same; ar_br; ar_boronic; base;} ar_br -> pd0 [style=invis]; ar_boronic -> base [style=invis]; }
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
2. Sonogashira Coupling
The Sonogashira coupling is a highly efficient method for forming a C(sp²)-C(sp) bond between this compound and a terminal alkyne.[7] This reaction typically requires both a palladium catalyst and a copper(I) co-catalyst.[11]
-
Reaction Principle : The reaction involves two interconnected catalytic cycles. The palladium cycle is similar to the Suzuki coupling, while the copper cycle facilitates the formation of a copper(I) acetylide, which then participates in the transmetalation step with the palladium complex.[11]
-
Typical Conditions : The reaction is usually carried out in the presence of a palladium source (e.g., Pd(PPh₃)₂Cl₂), a copper salt (e.g., CuI), and an amine base (e.g., triethylamine), which also serves as the solvent.[12][13]
3. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, coupling this compound with a wide range of primary or secondary amines.[14][15] This reaction is indispensable for synthesizing aryl amines, which are prevalent motifs in pharmaceuticals.[14][16]
-
Mechanism Insight : The catalytic cycle involves the oxidative addition of Pd(0) to the C-Br bond, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination of the N-arylated product.[14][17] The choice of a bulky, electron-rich phosphine ligand is critical to promote the reductive elimination step and stabilize the catalytic species.[17]
-
Detailed Protocol: Buchwald-Hartwig Amination
-
Reagent Setup : In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium catalyst (e.g., [Pd₂(dba)₃]), a suitable phosphine ligand (e.g., BINAP or XPhos), and a strong, non-nucleophilic base (e.g., NaOt-Bu).[14][18]
-
Reactant Addition : Add this compound (1.0 equiv) and the amine (1.2 equiv).
-
Solvent Addition : Add an anhydrous, degassed solvent such as toluene or dioxane.
-
Reaction : Seal the tube and heat the mixture (typically 80–110 °C) with stirring until the starting material is consumed.
-
Work-up : Cool the reaction, dilute with ether or ethyl acetate, and filter through a pad of celite to remove palladium residues. Wash the filtrate with brine, dry the organic layer, and concentrate.
-
Purification : Purify the product by column chromatography.
-
Applications in Drug Discovery
The pyridine scaffold is a privileged structure in medicinal chemistry, and this compound provides a direct entry point to novel derivatives. By applying the cross-coupling methodologies described above, medicinal chemists can rapidly generate libraries of compounds for biological screening.
While specific drugs containing the this compound core are not explicitly detailed in the search results, its structural analog, 3-bromo-4-methylpyridine, is a known intermediate in the synthesis of proton pump inhibitors (PPIs) and phosphodiesterase type 4 (PDE4) inhibitors.[2] This strongly suggests that this compound serves a similar role, acting as a key building block for creating potent and selective therapeutic agents for inflammatory, respiratory, and gastroesophageal diseases.[2]
Safety and Handling
This compound should be handled with appropriate laboratory safety precautions. It is classified as causing skin and respiratory irritation and may cause serious eye irritation.[3] It may also be harmful if swallowed.[3]
-
Handling : Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Storage : Store in a cool, dry place away from incompatible materials.
-
Disposal : Dispose of waste in accordance with local, state, and federal regulations.
References
- This compound | High-Purity Reagent - Benchchem. (URL: )
- This compound | C6H6BrNO | CID 642827 - PubChem. (URL: [Link])
- Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. (URL: )
- Technical Support Center: Suzuki-Miyaura Coupling of 3-Bromo-5-methoxypyridine - Benchchem. (URL: )
- Application Notes and Protocol: Buchwald-Hartwig Amination of 3-Bromo-5-methoxypyridine - Benchchem. (URL: )
- Key Applications of 3-Bromo-4-methylpyridine in Modern Chemical Industries. (URL: )
- Sonogashira cross-coupling of 3-bromo-1,2-diones. (URL: )
- Buchwald–Hartwig amin
- A Comparative Analysis of Reaction Yields for 3-Bromo-5-methoxypyridine in Cross-Coupling Reactions - Benchchem. (URL: )
- Table 1 Optimization of the Sonogashira coupling of 4-bromo-3-...
- Preparation of sec and tert amines by Buchwald-Hartwig Amin
- Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes - Scirp.org. (URL: [Link])
- Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with 2-Bromo-3-methoxypyridine - Benchchem. (URL: )
- Buchwald-Hartwig Amination - Chemistry LibreTexts. (URL: [Link])
- Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine - Benchchem. (URL: )
- Sonogashira Coupling - Organic Chemistry Portal. (URL: [Link])
Sources
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | C6H6BrNO | CID 642827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-BROMO-4-METHOXY-PYRIDINE(82257-09-8) 1H NMR [m.chemicalbook.com]
- 5. 3-BROMO-4-METHOXY-PYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 6. 3-Bromo-5-methoxypyridine synthesis - chemicalbook [chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. kbfi.ee [kbfi.ee]
- 13. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 18. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
The Strategic Utility of 3-Bromo-4-methoxypyridine in Modern Medicinal Chemistry: A Technical Guide
Abstract
The pyridine scaffold is a cornerstone of modern medicinal chemistry, present in a significant portion of approved pharmaceuticals. Within this privileged heterocyclic family, substituted pyridines offer a nuanced toolkit for the medicinal chemist to fine-tune physicochemical properties and biological activity. 3-Bromo-4-methoxypyridine has emerged as a particularly versatile and strategic building block. Its well-defined reactivity, stemming from the electronically distinct positions of the bromo and methoxy substituents, allows for precise and sequential introduction of molecular complexity. This guide provides an in-depth exploration of the potential uses of this compound, with a focus on its application in the synthesis of kinase inhibitors, particularly those targeting the PI3K/mTOR signaling pathway. We will dissect the chemical logic behind its synthetic applications, provide detailed experimental protocols for key transformations, and present a data-driven case for its role in contemporary drug discovery.
The Pyridine Nucleus: A Privileged Scaffold in Drug Design
The prevalence of the pyridine ring in pharmaceuticals is a testament to its remarkable chemical and biological properties. Its nitrogen atom can act as a hydrogen bond acceptor and imparts aqueous solubility, while the aromatic system provides a rigid scaffold for the precise spatial arrangement of pharmacophoric elements. Furthermore, the pyridine ring is relatively stable to metabolic degradation, contributing to favorable pharmacokinetic profiles.
The strategic functionalization of the pyridine ring is a key tactic in drug design. Halogen atoms, such as the bromine in this compound, serve as versatile synthetic handles, most notably for palladium-catalyzed cross-coupling reactions. Methoxy groups, on the other hand, can modulate electronic properties, influence conformation, and provide additional points for hydrogen bonding, thereby impacting target engagement and selectivity.[1]
This compound: A Synthon of Strategic Importance
This compound is a bifunctional reagent that offers medicinal chemists a high degree of control over synthetic strategy. The bromine atom at the 3-position is readily displaced through a variety of cross-coupling reactions, allowing for the formation of carbon-carbon and carbon-nitrogen bonds. The methoxy group at the 4-position, being electronically donating, influences the reactivity of the pyridine ring and can play a crucial role in the biological activity of the final molecule.
The primary synthetic utility of this compound lies in its conversion to 3-amino-4-methoxypyridine. This transformation, typically achieved via a Buchwald-Hartwig amination, opens up a vast chemical space for the synthesis of highly functionalized pyridine derivatives. The resulting 3-amino-4-methoxypyridine is a key intermediate in the synthesis of a range of biologically active molecules, including compounds targeting neurological disorders and kinase inhibitors.[2]
Key Synthetic Transformations: A Practical Guide
The true potential of this compound is unlocked through its participation in robust and well-established chemical reactions. Below, we provide detailed protocols for two of the most critical transformations.
Buchwald-Hartwig Amination: Accessing the Key 3-Amino-4-methoxypyridine Intermediate
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[3] This reaction is indispensable for converting aryl halides to arylamines, a transformation that is often challenging using classical methods.
Experimental Protocol: Synthesis of 3-Amino-4-methoxypyridine
-
Materials:
-
This compound (1.0 equiv)
-
Benzophenone imine (1.2 equiv)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.02 equiv)
-
Xantphos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
-
2 M Hydrochloric Acid
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
-
-
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon), add this compound, Pd₂(dba)₃, Xantphos, and Sodium tert-butoxide.
-
Add anhydrous toluene via syringe.
-
Add benzophenone imine via syringe and heat the reaction mixture to 100 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with 2 M HCl. Stir vigorously for 1 hour.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 3-Amino-4-methoxypyridine.
-
Sulfonamide Formation: Building the Kinase Inhibitor Scaffold
The formation of a sulfonamide bond is a common strategy in the design of kinase inhibitors. The sulfonamide moiety can act as a hydrogen bond donor and acceptor, contributing to strong binding in the ATP pocket of kinases.
Experimental Protocol: Synthesis of a 2,4-Difluoro-N-(4-methoxypyridin-3-yl)benzenesulfonamide Derivative
-
Materials:
-
3-Amino-4-methoxypyridine (1.0 equiv)
-
2,4-Difluorobenzenesulfonyl chloride (1.1 equiv)
-
Pyridine (as solvent and base)
-
Dichloromethane (DCM)
-
1 M Hydrochloric Acid
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
-
-
Procedure:
-
Dissolve 3-Amino-4-methoxypyridine in pyridine and cool the solution to 0 °C in an ice bath.
-
Slowly add 2,4-difluorobenzenesulfonyl chloride to the cooled solution.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash with 1 M HCl (2x), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography to yield the desired sulfonamide.
-
Application in Kinase Inhibitor Design: Targeting the PI3K/AKT/mTOR Pathway
The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival.[4][5] Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[6] A significant class of PI3K/mTOR dual inhibitors is based on a sulfonamide methoxypyridine scaffold.[7][8]
The potent and well-studied PI3K/mTOR inhibitor, GSK2126458 (Omipalisib), features a 2,4-difluoro-N-(2-methoxy-5-(quinolin-6-yl)pyridin-3-yl)benzenesulfonamide core.[9][10] This highlights the importance of the methoxy-aminopyridine-sulfonamide moiety for potent inhibition of this pathway. While GSK2126458 itself contains a 2-methoxy-3-aminopyridine core, the fundamental pharmacophore is highly analogous to what can be synthesized from this compound.
Recent research into novel sulfonamide methoxypyridine derivatives as PI3K/mTOR dual inhibitors has demonstrated the potency of this scaffold.[4] Although these studies often utilize different isomers, the structure-activity relationship (SAR) data provides a strong rationale for the investigation of compounds derived from 3-amino-4-methoxypyridine.
Quantitative Insights into PI3K/mTOR Inhibition
The following table summarizes the inhibitory activities of representative sulfonamide methoxypyridine derivatives against PI3Kα and mTOR, demonstrating the potency of this chemical class.[4][11]
| Compound ID | Core Scaffold | PI3Kα IC₅₀ (nM) | mTOR IC₅₀ (nM) | Cell Line (HCT-116) IC₅₀ (nM) | Reference |
| 22c | Quinoline | 0.22 | 23 | 20 | [4] |
| GSK2126458 | Pyridyl-Quinoline | 0.019 (Ki) | 0.18 (Ki) | 2 (growth) | [11][12] |
Note: The data for compound 22c is for a derivative with a quinoline core attached to a 5-bromo-2-methoxypyridin-3-amine derived sulfonamide. This data is presented to illustrate the potential of the broader sulfonamide methoxypyridine class.
Visualizing the Synthetic and Biological Landscape
To better understand the strategic application of this compound, the following diagrams illustrate a key synthetic workflow and the biological pathway of interest.
Caption: A generalized synthetic workflow starting from this compound.
Caption: The PI3K/AKT/mTOR pathway and points of inhibition.
Broader Potential in Medicinal Chemistry
While the application in kinase inhibitor synthesis is a prominent example, the utility of this compound is not limited to this area. The ability to introduce diverse substituents at the 3-position via Suzuki, Sonogashira, and other cross-coupling reactions makes it a valuable tool for generating libraries of compounds for various biological targets. Initial reports have suggested its utility in the synthesis of compounds for neurological disorders, a field where fine-tuning of physicochemical properties to ensure blood-brain barrier penetration is critical.[2][13] The methoxy group can play a significant role in this context by influencing lipophilicity and providing a potential hydrogen bond acceptor site.
Conclusion
This compound is a high-value building block in medicinal chemistry, offering a strategic blend of reactivity and functionality. Its utility is most prominently demonstrated in the synthesis of kinase inhibitors, particularly those targeting the PI3K/mTOR pathway, where the derived 3-amino-4-methoxypyridine-sulfonamide scaffold is a key pharmacophore. The detailed protocols and data presented in this guide underscore the practical applicability of this reagent in drug discovery campaigns. As the demand for novel, highly specific, and potent therapeutic agents continues to grow, the strategic use of versatile building blocks like this compound will remain a critical component of successful medicinal chemistry programs.
References
- Gao, C., et al. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Pharmaceuticals, 16(3), 461. [Link][4][8]
- ResearchGate. (2023). Design strategy of sulfonamide methoxypyridine derivatives as PI3K/mTOR dual inhibitors. [Link][7]
- Heffron, T. P. (2013). Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. Current Topics in Medicinal Chemistry, 13(22), 2906-2936. [Link][5]
- PubMed. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. [Link][8]
- PubMed Central. (2014). Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. [Link]
- ResearchGate. (2025). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. [Link][6]
- Wikipedia. (n.d.).
- Google Patents. (n.d.). Method for preparing 3-bromo-4-methylpyridine.
- PubMed. (2010). Discovery of GSK2126458, a Highly Potent Inhibitor of PI3K and the Mammalian Target of Rapamycin. [Link][9]
- PubChem. (n.d.). 3-Methoxy-4-aminopyridine. [Link]
- Justia Patents. (2016).
- Google Patents. (n.d.). Preparation process of 3 amino-4 methyl pyridine.
- PubChem. (n.d.). This compound. [Link]
- PubChem. (n.d.). 2,4-difluoro-N-[2-methoxy-5-[4-(4-morpholinyl)-6-quinazolinyl]-3-pyridinyl]Benzenesulfonamide. [Link]
- MDPI. (2023).
- ResearchGate. (2021).
- National Institutes of Health. (2014).
- Google Patents. (n.d.). Synthetic method for 3-bromopyridine.
- PubMed Central. (2010). Discovery of GSK2126458, a Highly Potent Inhibitor of PI3K and the Mammalian Target of Rapamycin. [Link][10]
- ResearchGate. (2025). Abstract C62: Identification of GSK2126458, a highly potent inhibitor of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR). [Link][11]
- Google Patents. (n.d.). Preparation method of 1-(2,2-difluoroethoxy)-6-trifluoromethyl-N-([2][4][7]triazolezol[1,5-C] pyrimidine-2-)benzsulfamide.
- ResearchGate. (2025). Synthesis of 2-methoxy-2-methyl-3-{6-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]pyridin-3-yl}propanoic acid, a dual PPARα/γ agonist. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Design and Synthesis of 1,3,5-Triazines or Pyrimidines Containing Dithiocarbamate Moiety as PI3Kα Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of GSK2126458, a Highly Potent Inhibitor of PI3K and the Mammalian Target of Rapamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of GSK2126458, a Highly Potent Inhibitor of PI3K and the Mammalian Target of Rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. caymanchem.com [caymanchem.com]
- 13. chemimpex.com [chemimpex.com]
3-Bromo-4-methoxypyridine as a building block in organic synthesis
An In-Depth Technical Guide to 3-Bromo-4-methoxypyridine as a Building Block in Organic Synthesis
Abstract
This compound has emerged as a highly versatile and valuable heterocyclic building block in modern organic synthesis. Its strategic placement of a bromine atom, an electron-donating methoxy group, and a pyridine nitrogen atom imparts a unique reactivity profile, making it a sought-after intermediate in the construction of complex molecular architectures. This guide provides an in-depth exploration of its properties, reactivity—with a focus on palladium-catalyzed cross-coupling reactions—and applications, offering researchers, chemists, and drug development professionals a comprehensive resource for leveraging this powerful synthetic tool.
Introduction: The Strategic Advantage of this compound
In the landscape of synthetic chemistry, particularly within pharmaceutical and agrochemical research, the pyridine scaffold is a cornerstone of molecular design. This compound distinguishes itself as a key player due to its functional handles that allow for precise and sequential molecular elaboration. The bromine atom at the 3-position serves as a versatile linchpin for introducing a wide array of substituents through transition-metal-catalyzed cross-coupling reactions. The methoxy group at the 4-position not only influences the electronic properties of the pyridine ring but can also serve as a potential site for further modification. This combination makes it an essential intermediate for developing novel compounds targeting specific biological pathways in medicinal chemistry and for creating effective agrochemical formulations like herbicides and pesticides.[1]
Physicochemical and Safety Profile
A thorough understanding of the physical properties and safety considerations is paramount before employing any reagent in a synthetic workflow.
Physical and Chemical Properties
The key properties of this compound are summarized in the table below, providing essential data for experimental planning.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₆BrNO | [2][3] |
| Molecular Weight | 188.02 g/mol | [2][3] |
| CAS Number | 82257-09-8 | [2][3] |
| Appearance | Colorless to yellow/brown solid or liquid | [1] |
| Boiling Point | 214.5 °C at 760 mmHg | [3][4] |
| Density | ~1.53 g/cm³ | [4] |
| IUPAC Name | This compound | [2] |
Safety and Handling
This compound is associated with several hazards that necessitate careful handling to ensure laboratory safety.
-
GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Measures:
Core Reactivity: A Gateway to Molecular Diversity via Cross-Coupling
The synthetic utility of this compound is most profoundly demonstrated in its participation in palladium-catalyzed cross-coupling reactions. The carbon-bromine bond at the 3-position is an ideal handle for these transformations, enabling the formation of new carbon-carbon and carbon-nitrogen bonds with high efficiency and selectivity.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, celebrated for its functional group tolerance, mild reaction conditions, and the low toxicity of its boron-based reagents.[5] It facilitates the coupling of the pyridine core with a vast array of aryl, heteroaryl, or vinyl boronic acids and esters.
Causality of Experimental Design: The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and minimizing side reactions. The catalytic cycle, shown below, involves the oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with the activated boronic acid and concluding with reductive elimination to yield the product and regenerate the catalyst.[6] A common side reaction, the homocoupling of the boronic acid, is often promoted by the presence of oxygen, necessitating rigorous degassing of the reaction mixture.[7]
Field-Proven Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is adapted from established procedures for similar bromopyridine substrates and represents a robust starting point.[7]
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a finely powdered base such as K₃PO₄ or K₂CO₃ (2.0 equiv.).
-
Catalyst/Ligand Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and a suitable phosphine ligand (e.g., SPhos or XPhos, 4 mol%).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add a degassed solvent system, typically a mixture like 1,4-dioxane/water (4:1 v/v), via syringe to achieve a concentration of 0.1-0.2 M.
-
Reaction: Heat the mixture with vigorous stirring at 80-100 °C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Sonogashira Coupling: Constructing Arylalkynes
The Sonogashira coupling is the premier method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[8] This reaction is distinguished by its use of a dual-catalyst system, employing both palladium and a copper(I) co-catalyst (typically CuI).[9]
Mechanistic Insight: The reaction proceeds through two interconnected catalytic cycles. The palladium cycle is similar to that of the Suzuki coupling. Concurrently, the copper cycle involves the formation of a copper(I) acetylide intermediate, which then participates in the transmetalation step with the palladium(II) complex. The amine base is crucial as it not only scavenges the HBr byproduct but also facilitates the deprotonation of the terminal alkyne.[8][10]
Field-Proven Experimental Protocol: Sonogashira Coupling
This general protocol is based on standard conditions for Sonogashira reactions involving bromopyridines.[9][11]
-
Reaction Setup: In a Schlenk tube, combine this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%), and copper(I) iodide (CuI, 1.5 mol%).
-
Inert Atmosphere: Seal the tube and establish an inert atmosphere by evacuating and backfilling with argon or nitrogen three times.
-
Reagent Addition: Add a degassed solvent such as THF or DMF, followed by a degassed amine base (e.g., triethylamine or diisopropylamine, 2-3 equiv.). Finally, add the terminal alkyne (1.1-1.5 equiv.) via syringe.
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up: Once complete, dilute the reaction mixture with diethyl ether or ethyl acetate and filter through a pad of celite to remove catalyst residues. Wash the filtrate with saturated aqueous NH₄Cl solution and brine.
-
Purification: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate. Purify the residue by column chromatography.
Buchwald-Hartwig Amination: Assembling C-N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines, providing a powerful and general method for forming C-N bonds.[12] It allows the coupling of this compound with a vast range of primary and secondary amines, amides, and other nitrogen nucleophiles, which are prevalent motifs in biologically active compounds.[13]
Mechanistic Rationale: The success of this reaction hinges on the selection of a bulky, electron-rich phosphine ligand that facilitates each step of the catalytic cycle. The cycle begins with the oxidative addition of Pd(0) to the C-Br bond. The amine then coordinates to the palladium(II) center, and a strong base deprotonates the coordinated amine to form a palladium-amido complex. The final, crucial step is the reductive elimination of the desired arylamine product, which regenerates the active Pd(0) catalyst.[12][13]
Field-Proven Experimental Protocol: Buchwald-Hartwig Amination
This robust protocol is adapted from a detailed procedure for the amination of 3-bromo-5-methoxypyridine and is directly applicable.[13][14]
-
Catalyst Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., XPhos or RuPhos, 4 mol%).
-
Inert Atmosphere: Seal the flask and replace the atmosphere with an inert gas (argon or nitrogen) by evacuating and backfilling three times.
-
Reagent Addition (Solid): Under the inert atmosphere, add the strong, non-nucleophilic base (e.g., NaOt-Bu or LHMDS, 1.4 equiv.) and this compound (1.0 equiv.).
-
Reagent Addition (Liquid): Add an anhydrous, degassed solvent (e.g., toluene or dioxane, 0.1-0.2 M) via syringe. Finally, add the amine (1.2 equiv.) to the reaction mixture via syringe.
-
Reaction: Heat the mixture with stirring at 80-110 °C. Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.
-
Work-up: Cool the reaction to room temperature and quench carefully with water. Extract the aqueous layer with an organic solvent like ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Filter and concentrate the solution. Purify the crude product via flash column chromatography.
Conclusion
This compound is a quintessential example of a strategic building block in organic synthesis. Its well-defined reactivity, particularly in the big three palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—provides chemists with reliable and versatile pathways to construct complex molecules. By understanding the mechanistic underpinnings and leveraging field-proven protocols, researchers can effectively utilize this reagent to accelerate the discovery and development of novel pharmaceuticals, agrochemicals, and advanced materials.
References
- This compound | C6H6BrNO | CID 642827 - PubChem. (n.d.). PubChem. [Link]
- This compound, CAS No. 82257-09-8 - iChemical. (n.d.). iChemical. [Link]
- Key Applications of 3-Bromo-4-methylpyridine in Modern Chemical Industries. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- Buchwald–Hartwig amination - Wikipedia. (n.d.). Wikipedia. [Link]
- Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]
- Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Chemistry LibreTexts. [Link]
- Sonogashira coupling - Wikipedia. (n.d.). Wikipedia. [Link]
- Sonogashira cross-coupling of 3-bromo-1,2-diones. (n.d.).
- Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]
- Sonogashira Coupling - Chemistry LibreTexts. (2024, August 5). Chemistry LibreTexts. [Link]
- Suzuki Coupling - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]
- Optimization of the Sonogashira coupling of 4-bromo-3-... - ResearchGate. (n.d.).
- CN104945314A - Method for preparing 3-bromo-4-methylpyridine - Google Patents. (n.d.).
- Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Chemistry LibreTexts. [Link]
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. (2025, March 29). YouTube. [Link]
- Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium... - ResearchGate. (n.d.).
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C6H6BrNO | CID 642827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-BROMO-4-METHOXY-PYRIDINE - Safety Data Sheet [chemicalbook.com]
- 4. This compound, CAS No. 82257-09-8 - iChemical [ichemical.com]
- 5. m.youtube.com [m.youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. kbfi.ee [kbfi.ee]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Introduction: The Strategic Importance of 3-Bromo-4-methoxypyridine
An In-Depth Technical Guide to the Theoretical Investigation of 3-Bromo-4-methoxypyridine for Advanced Drug Discovery
This guide provides a comprehensive framework for the theoretical and computational analysis of this compound, a heterocyclic building block of significant interest in medicinal chemistry.[1] For researchers, synthetic chemists, and professionals in drug development, this document outlines the core principles, methodologies, and practical workflows for elucidating the molecule's electronic, structural, and reactive properties. By leveraging computational chemistry, we can unlock predictive insights that accelerate the design and synthesis of novel therapeutics.
This compound is a versatile pyridine derivative widely utilized as an intermediate in the synthesis of complex organic molecules for the pharmaceutical and agrochemical industries.[2] Its structure, featuring a pyridine ring substituted with a bromine atom and a methoxy group, presents multiple avenues for chemical modification.[1] The bromine at the 3-position is a prime site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the methoxy group at the 4-position influences the electronic landscape of the ring and can be a site for demethylation to reveal a reactive hydroxyl group.[1]
Given its foundational role, a deep understanding of its intrinsic molecular properties is paramount. Theoretical studies, particularly those employing Density Functional Theory (DFT), offer a powerful, non-empirical approach to predict its behavior, complementing and guiding experimental work. This guide establishes a robust protocol for a comprehensive in silico investigation.
The Imperative for a Theoretical Approach
While experimental data provides definitive outcomes, theoretical calculations offer a predictive and explanatory framework that is often faster and more cost-effective. For this compound, a theoretical approach is crucial for:
-
Rationalizing Reactivity: Predicting the most likely sites for electrophilic and nucleophilic attack, thereby guiding synthetic strategy and explaining observed regioselectivity.
-
Understanding Spectroscopic Signatures: Correlating calculated vibrational and NMR spectra with experimental data to confirm structural integrity and assign spectral features with confidence.
-
Informing Drug Design: Using calculated electronic properties like the molecular electrostatic potential to predict how the molecule might interact with biological targets, such as protein binding pockets.
-
Predicting Physicochemical Properties: Estimating properties like dipole moment and polarizability, which are key determinants of a molecule's solubility, permeability, and overall drug-likeness.
Core Methodologies: A Quantum Chemical Toolkit
The cornerstone of a modern theoretical investigation is Density Functional Theory (DFT), which provides a favorable balance between computational accuracy and cost.[3] The following sections detail the recommended DFT-based approaches.
Molecular Geometry Optimization
The first and most critical step is to determine the molecule's most stable three-dimensional structure.
-
Causality of Method Selection: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is recommended as it has consistently provided reliable geometric parameters for a wide range of organic molecules, including pyridine derivatives.[3][4] For the basis set, 6-311++G(d,p) is an excellent choice. The "++" indicates the inclusion of diffuse functions on all atoms, which are crucial for accurately describing the lone pairs on the nitrogen and oxygen atoms, while the "(d,p)" polarization functions are necessary to correctly model the bonding environments.
Table 1: Proposed Computational Protocol for Geometry Optimization
| Parameter | Recommended Setting | Justification |
| Theory Level | Density Functional Theory (DFT) | Offers a robust balance of accuracy and computational efficiency for molecular systems of this size.[4] |
| Functional | B3LYP | A widely validated hybrid functional that yields excellent results for geometries and frequencies of organic compounds.[5][6] |
| Basis Set | 6-311++G(d,p) | A flexible, split-valence basis set with diffuse and polarization functions to accurately model the electronic structure of heteroatoms and strained rings. |
| Solvation Model | PCM (Polarizable Continuum Model) | To simulate the effects of a solvent (e.g., water, chloroform), providing more realistic electronic properties. The choice of solvent should match experimental conditions.[7] |
| Software | Gaussian, ORCA, etc. | Standard quantum chemistry software packages that implement these methods. |
Vibrational Frequency Analysis
Once the geometry is optimized, a frequency calculation must be performed.
-
Self-Validation: This step is critical for two reasons. First, the absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. Second, it provides the theoretical vibrational spectra (FT-IR and Raman), which can be directly compared to experimental data for structural validation. Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation; thus, they should be scaled by a factor (typically ~0.96 for B3LYP) for accurate comparison.
Electronic Structure and Reactivity Analysis
With a validated structure, we can probe the electronic properties that govern the molecule's behavior.
-
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular stability; a smaller gap suggests higher reactivity.[3]
-
Molecular Electrostatic Potential (MEP): The MEP is a 3D map of the electronic density, illustrating the charge distribution across the molecule. It is an invaluable tool for predicting reactivity. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas prone to electrophilic attack, while regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack.[8]
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge delocalization and hyperconjugative interactions within the molecule, offering a quantitative picture of the stability arising from electron movement between filled and unfilled orbitals.[6]
Theoretical Prediction of NMR Spectra
Nuclear Magnetic Resonance (NMR) is a primary tool for structural elucidation. The Gauge-Independent Atomic Orbital (GIAO) method is the standard for calculating theoretical NMR chemical shifts (¹H and ¹³C).[8] These calculated shifts, when referenced against a standard like Tetramethylsilane (TMS), can be used to assign peaks in an experimental spectrum, especially for complex structures.
Experimental Workflow: A Step-by-Step Protocol
The following protocol outlines a self-validating system for the theoretical analysis of this compound.
-
Structure Input: Build the 3D structure of this compound using a molecular editor (e.g., GaussView, Avogadro).
-
Geometry Optimization: Perform a full geometry optimization using the B3LYP/6-311++G(d,p) level of theory.
-
Frequency Calculation: Run a frequency calculation at the same level of theory on the optimized geometry. Confirm there are no imaginary frequencies.
-
Spectra Generation: Use the output from the frequency calculation to generate theoretical IR and Raman spectra. Apply a scaling factor to the frequencies.
-
Electronic Property Calculation: From the optimized structure, perform single-point energy calculations to obtain HOMO-LUMO energies, generate the MEP surface, and conduct NBO analysis.
-
NMR Calculation: Perform a GIAO NMR calculation to predict the ¹H and ¹³C chemical shifts.
-
Data Analysis: Compare the calculated data (geometries, vibrational frequencies, NMR shifts) with available experimental data to validate the computational model. Use the validated electronic properties to predict reactivity and guide further experimental design.
Caption: A validated workflow for the theoretical analysis of this compound.
Predicted Insights and Practical Applications
A thorough theoretical study as outlined will yield a multi-faceted understanding of this compound.
-
For the Synthetic Chemist: The MEP map will clearly highlight the electron-deficient carbon atoms adjacent to the nitrogen, predicting their susceptibility to nucleophilic attack. It will also show the electronic influence of the bromine and methoxy groups, helping to rationalize the regioselectivity of cross-coupling reactions.
-
For the Medicinal Chemist: Understanding the HOMO-LUMO gap provides a measure of the molecule's potential to participate in charge-transfer interactions. The MEP surface can be used to predict hydrogen bonding capabilities and electrostatic complementarity with a protein active site, guiding the design of more potent analogues.
-
For the Spectroscopist: Calculated vibrational and NMR spectra will provide a reliable basis for interpreting and assigning experimental data, confirming the identity and purity of synthesized compounds.
Conclusion
The theoretical investigation of this compound is not merely an academic exercise; it is a strategic necessity for unlocking its full potential in modern drug discovery and materials science. By employing the robust DFT-based methodologies outlined in this guide, researchers can gain predictive, atom-level insights into the molecule's structure, reactivity, and spectroscopic properties. This in silico approach provides a rational foundation for experimental design, ultimately saving time and resources while accelerating the pace of innovation.
References
- PubChem. This compound | C6H6BrNO | CID 642827.
- GenoChem World. This compound – 80075452.
- RASĀYAN Journal of Chemistry. SYNTHESIS, DFT, SPECTROSCOPIC CHARACTERISATION (FT-IR, FT-RAMAN, NMR AND UV-VISIBLE) AND MOLECULAR DOCKING INVESTIGATION OF 3-(4-BROMOPHENYL)-1-(THIOPHENE-2-YL) PROP-2-EN-1 ONE.
- iChemical. This compound, CAS No. 82257-09-8.
- Balakit, A. A., et al. SYNTHESIS, VIBRATIONAL SPECTRA, AND DFT SIMULATIONS OF 3-BROMO-2-METHYL-5-(4-NITROPHENYL)THIOPHENE. Zhurnal Prikladnoi Spektroskopii.
- ResearchGate. Synthesis, Vibrational Spectra, and DFT Simulations of 3-bromo-2-methyl-5-(4-nitrophenyl)thiophene | Request PDF.
- Bangladesh Journals Online. Structure, Vibrational Analysis and Chemical Reactivity Descriptors of 4-Bromo-3-(Methoxymethoxy) Benzoic Acid: A DFT Study.
- SCIRP. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine).
Sources
- 1. benchchem.com [benchchem.com]
- 2. H64296.03 [thermofisher.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]
- 5. SYNTHESIS, VIBRATIONAL SPECTRA, AND DFT SIMULATIONS OF 3-BROMO-2-METHYL-5-(4-NITROPHENYL)THIOPHENE | Balakit | Zhurnal Prikladnoii Spektroskopii [zhps.ejournal.by]
- 6. researchgate.net [researchgate.net]
- 7. Structure, Vibrational Analysis and Chemical Reactivity Descriptors of 4-Bromo-3-(Methoxymethoxy) Benzoic Acid: A DFT Study | Journal of Scientific Research [banglajol.info]
- 8. Bot Verification [rasayanjournal.co.in]
Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Bromo-4-methoxypyridine
Introduction: The Strategic Importance of 3-Aryl-4-methoxypyridines
The 3-aryl-4-methoxypyridine scaffold is a privileged structural motif in modern medicinal chemistry and drug development. Its presence in a molecule can significantly influence pharmacological properties such as metabolic stability, solubility, and target engagement. The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for the synthesis of these valuable compounds, enabling the formation of a carbon-carbon bond between 3-bromo-4-methoxypyridine and a wide array of aryl and heteroaryl boronic acids or their derivatives.[1][2][3] This guide provides a comprehensive overview of the mechanistic underpinnings and a detailed, field-proven protocol for the successful execution of this pivotal transformation.
Mechanistic Considerations: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[2][4] Understanding this mechanism is paramount for rational troubleshooting and optimization. The cycle consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex. This is often the rate-determining step of the reaction.[3] The electron-donating nature of the methoxy group on the pyridine ring can influence the electron density at the C-Br bond, thereby affecting the rate of this step.
-
Transmetalation: The organic moiety from the boronic acid is transferred to the palladium center. This step requires the activation of the boronic acid by a base to form a more nucleophilic boronate species.[5] The choice of base is therefore critical and can significantly impact the reaction efficiency.
-
Reductive Elimination: The two organic partners on the palladium complex are coupled, forming the desired 3-aryl-4-methoxypyridine product and regenerating the active Pd(0) catalyst, which then re-enters the catalytic cycle.
The Critical Role of Ligands and Bases
For heteroaromatic substrates like this compound, the pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation. To mitigate this, the use of bulky, electron-rich phosphine ligands is often essential. These ligands stabilize the palladium center, promote the desired catalytic steps, and prevent the formation of inactive palladium species.
The base is not merely a spectator; it plays a crucial role in the transmetalation step by activating the boronic acid.[5] Inorganic bases such as potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are commonly employed. The choice of base can influence reaction rates and yields, and empirical screening is often necessary for optimal results.[6]
Diagram of the Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Recommended Experimental Protocol
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Optimization of reaction parameters may be necessary for specific substrates.
Reagents and Materials
| Reagent/Material | Molecular Formula | CAS Number | M.W. ( g/mol ) | Typical Amount | Equivalents |
| This compound | C₆H₆BrNO | 72093-12-8 | 188.02 | 1.0 mmol | 1.0 |
| Arylboronic Acid | ArB(OH)₂ | Varies | Varies | 1.2 mmol | 1.2 |
| Pd(OAc)₂ | C₄H₆O₄Pd | 321-74-4 | 224.50 | 0.02 mmol | 0.02 |
| SPhos | C₂₇H₃₃OP | 657408-07-6 | 410.52 | 0.04 mmol | 0.04 |
| K₃PO₄ | K₃PO₄ | 7778-53-2 | 212.27 | 2.0 mmol | 2.0 |
| 1,4-Dioxane | C₄H₈O₂ | 123-91-1 | 88.11 | 4 mL | - |
| Water | H₂O | 7732-18-5 | 18.02 | 1 mL | - |
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), SPhos (0.04 equiv), and finely powdered potassium phosphate (2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Solvent Addition: Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.
-
Degassing: Bubble the inert gas through the solution for an additional 15-20 minutes to ensure rigorous deoxygenation.
-
Catalyst Addition: Under a positive pressure of the inert gas, add palladium(II) acetate (0.02 equiv).
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and quench with water. Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.
Experimental Workflow Diagram
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Insufficiently inert atmosphere. 3. Poor quality of reagents. | 1. Use a fresh source of palladium catalyst and ligand. Consider a pre-catalyst. 2. Ensure rigorous degassing of solvents and maintain a positive pressure of inert gas. 3. Use anhydrous solvents and finely ground, dry base. |
| Significant Homocoupling of Boronic Acid | 1. Presence of oxygen. 2. Sub-optimal reaction temperature. | 1. Improve degassing procedures.[7] 2. Lowering the reaction temperature may disfavor the homocoupling pathway. |
| Protodeboronation of Boronic Acid | 1. Presence of excess water or protic impurities. 2. Inappropriate base. | 1. Use anhydrous solvents and ensure the base is dry. 2. Consider screening alternative bases, such as cesium carbonate (Cs₂CO₃) or potassium fluoride (KF). |
| Difficulty in Purification | 1. Formation of palladium black. 2. Co-elution of byproducts. | 1. Filter the reaction mixture through a pad of Celite before work-up. 2. Optimize chromatographic conditions (solvent system, gradient). |
Conclusion
The Suzuki-Miyaura cross-coupling of this compound is a powerful and reliable method for the synthesis of diverse 3-aryl-4-methoxypyridine derivatives. A thorough understanding of the reaction mechanism, careful selection of catalyst, ligand, and base, and adherence to meticulous experimental technique are the cornerstones of a successful outcome. The protocol and troubleshooting guide provided herein serve as a comprehensive resource for researchers in the field of synthetic and medicinal chemistry.
References
- Baran, A., Babkova, M., Petkus, J., & Shubin, K. (2022). Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium phenyltrifluoroborate in aqueous media. Applied Organometallic Chemistry.
- Reddy, T. S., et al. (n.d.). Synthesis of Novel 3-Aryl-N-Methyl-1,2,5,6-Tetrahydropyridine Derivatives by Suzuki coupling: As Acetyl Cholinesterase Inhibitors. International Journal of Pharmaceutical Sciences and Research.
- Thomas, S., et al. (2012). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. ACS Catalysis.
- Optimization of reaction conditions for the Suzuki-Miyaura coupling of 4-bromoacetophenone with phenylboronic acid, catalyzed by 1. (n.d.). ResearchGate.
- Sliwiak, J., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry.
- Muthumari, P., et al. (2023). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. MDPI.
- Suzuki Reaction - Palladium Catalyzed Cross Coupling. (n.d.). Common Organic Chemistry.
- Ahmad, S., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI.
- Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
- Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. (2023). ACS Publications.
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. (2023). RSC Publishing.
- Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. (2017). MDPI.
- The Suzuki Reaction. (n.d.). Andrew G. Myers Research Group, Harvard University.
- Suzuki reactions of 2-bromopyridine with aryl boronic acids. (n.d.). ResearchGate.
- Hussain, M., et al. (2009). Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. European Journal of Organic Chemistry.
- Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. (n.d.). PMC - NIH.
- The synthesis of 4′-aryl substituted terpyridines by Suzuki cross-coupling reactions: substituent effects on ligand fluorescence. (n.d.). RSC Publishing.
- Slaninova, V., et al. (2020). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI.
Sources
- 1. Synthesis of Novel 3-Aryl-N-Methyl-1,2,5,6-Tetrahydropyridine Derivatives by Suzuki coupling: As Acetyl Cholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. mdpi.com [mdpi.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Bromo-4-methoxypyridine
Introduction: The Strategic Importance of Aminopyridines
In the landscape of modern drug discovery and development, the 3-amino-4-methoxypyridine scaffold is a privileged structural motif. Its presence is crucial in a variety of pharmacologically active agents, where it often serves as a key building block for molecules targeting a range of conditions, from neurological disorders to oncology. The efficient synthesis of these vital intermediates is therefore a critical challenge for medicinal chemists. The Buchwald-Hartwig amination has emerged as a transformative tool for the construction of carbon-nitrogen (C-N) bonds, offering a versatile and high-yielding alternative to traditional methods that often require harsh conditions and exhibit limited functional group tolerance.[1] This guide provides a comprehensive technical overview and a detailed, field-proven protocol for the successful Buchwald-Hartwig amination of 3-bromo-4-methoxypyridine.
Reaction Principle and Mechanistic Overview
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that facilitates the formation of a C-N bond between an aryl or heteroaryl halide and an amine.[1] The reaction proceeds through a catalytic cycle involving a palladium(0) and palladium(II) intermediate. A general understanding of this cycle is paramount for rational troubleshooting and optimization.
The catalytic cycle can be summarized in three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) complex. This is often the rate-determining step of the reaction.
-
Amine Coordination and Deprotonation: The amine substrate coordinates to the palladium center of the Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The desired N-substituted 4-methoxypyridin-3-amine is formed through reductive elimination, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[2]
The choice of ligand is critical as it modulates the steric and electronic properties of the palladium center, influencing the rates of oxidative addition and reductive elimination.[3]
Visualizing the Catalytic Cycle
Figure 1: A generalized catalytic cycle for the Buchwald-Hartwig amination.
Experimental Protocol: Buchwald-Hartwig Amination of this compound
This protocol provides a robust starting point for the amination of this compound with a generic primary or secondary amine. Optimization may be required for particularly challenging substrates.
Materials
-
This compound (1.0 equivalent)
-
Amine (primary or secondary, 1.2 equivalents)
-
Palladium precatalyst: XPhos Pd G2 (2 mol%)[4]
-
Base: Sodium tert-butoxide (NaOt-Bu) (1.4 equivalents)
-
Anhydrous, degassed solvent: Toluene or Dioxane (to achieve a concentration of 0.1-0.2 M with respect to the limiting reagent)[5]
-
Schlenk flask or microwave vial
-
Inert atmosphere (Argon or Nitrogen)
-
Standard laboratory glassware and magnetic stirring equipment
-
Workup and purification reagents: Ethyl acetate, brine, anhydrous sodium sulfate (Na₂SO₄), silica gel
Reaction Setup
Note: This reaction is sensitive to air and moisture. All manipulations should be performed under an inert atmosphere using standard Schlenk techniques or in a glovebox.
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the palladium precatalyst (XPhos Pd G2, 2 mol%) and the base (Sodium tert-butoxide, 1.4 equiv.).
-
Seal the flask, and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an inert atmosphere.
-
Under the inert atmosphere, add this compound (1.0 equiv.).
-
Add the anhydrous, degassed solvent (e.g., toluene) via syringe.
-
Finally, add the amine (1.2 equiv.) to the reaction mixture via syringe.
Reaction Execution and Monitoring
-
Immerse the sealed reaction vessel in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).
Workup and Purification
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the Celite pad with additional ethyl acetate.
-
Combine the organic filtrates and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can then be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure N-substituted 4-methoxypyridin-3-amine.
Key Reaction Parameters and Justification
The success of the Buchwald-Hartwig amination of this compound is highly dependent on the judicious selection of the catalyst system, base, and solvent. The electron-donating nature of the 4-methoxy group can influence the reactivity of the pyridine ring.
| Parameter | Recommended | Rationale |
| Palladium Precatalyst | XPhos Pd G2 | Second-generation (G2) precatalysts are air-stable and provide a reliable method for generating the active monoligated Pd(0) species in situ.[4] XPhos is a bulky, electron-rich biaryl phosphine ligand that is highly effective for the amination of heteroaryl halides.[6] |
| Base | Sodium tert-butoxide (NaOt-Bu) | A strong, non-nucleophilic base is required to deprotonate the amine. NaOt-Bu is widely used and generally provides good results. For substrates with base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be explored, although this may require higher temperatures or longer reaction times.[5] |
| Solvent | Toluene or Dioxane | Aprotic, non-polar to moderately polar solvents are typically used. Toluene and dioxane are effective at solubilizing the reactants and catalyst system. Ensure the solvent is anhydrous and degassed to prevent catalyst deactivation.[5] |
| Temperature | 80-110 °C | Elevated temperatures are generally required to drive the reaction to completion, particularly for less reactive amines or when using weaker bases.[7] |
Troubleshooting and Optimization
Even with a robust protocol, challenges can arise. Below is a guide to common issues and potential solutions.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently inert atmosphere- Poor quality reagents/solvent | - Use a fresh batch of precatalyst.- Ensure rigorous exclusion of air and moisture.- Use freshly distilled/dried and degassed solvent. |
| Formation of Side Products (e.g., Hydrodehalogenation) | - Competing reaction pathway- Inappropriate ligand or base | - Screen different ligands (e.g., RuPhos, BrettPhos).- Try a different base (e.g., K₃PO₄, Cs₂CO₃).- Lower the reaction temperature. |
| Diarylation (with primary amines) | - Product amine is more reactive than the starting amine | - Use a larger excess of the primary amine.- Monitor the reaction closely and stop it once the starting material is consumed. |
| Difficulty with Sterically Hindered Amines | - Steric hindrance prevents efficient coupling | - Use a more sterically demanding ligand (e.g., BrettPhos).- Increase the reaction temperature and/or time. |
Troubleshooting Workflow
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. nasc.ac.in [nasc.ac.in]
- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Application Notes and Protocols for 3-Bromo-4-methoxypyridine in Advanced Synthesis
Abstract
This document provides a comprehensive technical guide to the reaction conditions and applications of 3-Bromo-4-methoxypyridine, a versatile heterocyclic building block in contemporary organic synthesis. Designed for researchers, medicinal chemists, and process development scientists, these notes offer an in-depth exploration of the substrate's reactivity, supported by detailed, field-proven protocols for key transformations. We will delve into the mechanistic underpinnings of catalyst and reagent selection for palladium-catalyzed cross-coupling reactions—including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings—as well as for metal-halogen exchange reactions. The protocols provided herein are structured to be self-validating, with an emphasis on the causality behind experimental choices to ensure robust and reproducible outcomes.
Introduction: The Strategic Utility of this compound
This compound is a strategically important intermediate in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science.[1] Its structure offers a unique combination of electronic and steric properties that can be exploited for selective chemical transformations. The pyridine core is a common motif in a vast number of biologically active compounds. The methoxy group at the 4-position and the bromine atom at the 3-position provide orthogonal handles for functionalization. The electron-donating methoxy group influences the electron density of the pyridine ring, while the bromine atom serves as a versatile leaving group for a variety of cross-coupling reactions.[2]
This guide will focus on the practical application of this compound in several high-impact synthetic transformations. We will explore the nuances of reaction optimization, drawing upon established principles of organometallic chemistry to provide rationales for the selection of catalysts, ligands, bases, and solvents.
Safety and Handling
Before undertaking any experimental work, it is crucial to consult the Safety Data Sheet (SDS) for this compound. This compound is a solid at room temperature and should be handled with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. In case of exposure, follow the first-aid measures outlined in the SDS.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. This compound is an excellent substrate for these transformations, with the C-Br bond at the 3-position being the reactive site.
Suzuki-Miyaura Coupling: Formation of C-C Bonds
The Suzuki-Miyaura reaction is a versatile method for the synthesis of biaryl and heteroaryl-aryl compounds by coupling an organohalide with an organoboron reagent.[3] For this compound, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the 3-position.
Mechanistic Considerations: The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination of the biaryl product to regenerate the Pd(0) catalyst. The choice of ligand is critical to stabilize the palladium catalyst and facilitate these steps. The base plays a crucial role in activating the organoboron species for transmetalation.[4]
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of this compound
| Boronic Acid/Ester | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (3-5) | - | K₂CO₃ (2) | Toluene/H₂O (4:1) | 100 | 12 | ~85-95 |
| 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | - | K₃PO₄ (2) | Dioxane | 100 | 16 | ~90-98 |
| 3-Thienylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (4:1) | 100 | 8 | ~90-95 |
Note: Yields are representative and based on typical outcomes for similar bromopyridine substrates. Optimization may be required for specific coupling partners.[5][6]
Detailed Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid
-
Materials: this compound (1.0 mmol, 1.0 equiv.), Phenylboronic acid (1.2 mmol, 1.2 equiv.), Pd(PPh₃)₄ (0.05 mmol, 5 mol%), K₂CO₃ (2.0 mmol, 2.0 equiv.), Toluene/Water (4:1, 5 mL).
-
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Seal the flask with a septum, and evacuate and backfill with argon three times.
-
Add the degassed toluene/water solvent mixture via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 12 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: General workflow for Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination: Formation of C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds from aryl halides and amines.[7] This reaction is particularly valuable for accessing a wide range of substituted anilines and heteroarylamines that are prevalent in pharmaceuticals.[2]
Mechanistic Considerations: The catalytic cycle begins with the oxidative addition of this compound to a Pd(0) complex. The resulting Pd(II) complex coordinates with the amine, which is then deprotonated by a base to form a palladium-amido complex. Reductive elimination of the desired N-substituted product regenerates the Pd(0) catalyst.[8] The choice of a sterically hindered phosphine ligand is often crucial for promoting the reductive elimination step and preventing catalyst decomposition.[2][8]
Table 2: Representative Conditions for Buchwald-Hartwig Amination of this compound
| Amine | Palladium Precatalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOt-Bu (1.4) | Toluene | 100 | 4-12 | ~80-95 |
| Aniline | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ (1.5) | Dioxane | 110 | 12-24 | ~75-90 |
| Benzylamine | Pd₂(dba)₃ (1.5) | BINAP (3) | K₃PO₄ (2) | Toluene | 100 | 16 | ~80-92 |
Note: Yields are representative and based on typical outcomes for similar bromopyridine substrates. Optimization may be required for specific amines.[2][9]
Detailed Protocol: Buchwald-Hartwig Amination with Morpholine
-
Materials: this compound (1.0 mmol, 1.0 equiv.), Morpholine (1.2 mmol, 1.2 equiv.), Pd₂(dba)₃ (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), Sodium tert-butoxide (1.4 mmol, 1.4 equiv.), Anhydrous Toluene (5 mL).
-
Procedure:
-
In a glovebox or under a stream of argon, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide to an oven-dried Schlenk tube equipped with a stir bar.
-
Add this compound and anhydrous toluene.
-
Add morpholine via syringe.
-
Seal the tube and heat the mixture to 100 °C.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the residue by column chromatography.
-
Catalytic Cycle: Buchwald-Hartwig Amination
Caption: Simplified Buchwald-Hartwig catalytic cycle.
Sonogashira Coupling: Formation of C(sp²)-C(sp) Bonds
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, co-catalyzed by palladium and copper(I).[10] This reaction is highly effective for synthesizing arylalkynes, which are valuable intermediates in organic synthesis.[11]
Mechanistic Considerations: The Sonogashira reaction involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of this compound to Pd(0) is followed by transmetalation from a copper(I) acetylide. The copper cycle involves the formation of this copper(I) acetylide from the terminal alkyne, copper(I) iodide, and a base (typically an amine). Reductive elimination from the palladium center yields the desired product.[11][12]
Table 3: Representative Conditions for Sonogashira Coupling of this compound
| Alkyne | Palladium Catalyst (mol%) | Copper(I) Source (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylacetylene | PdCl₂(PPh₃)₂ (2-5) | CuI (5-10) | Et₃N (2-3) | THF or DMF | RT to 60 | 2-6 | ~85-95 |
| Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | Diisopropylamine (2) | Toluene | 80 | 4-8 | ~80-90 |
| 1-Hexyne | PdCl₂(dppf) (3) | CuI (5) | Piperidine (2) | DMF | 50 | 6 | ~80-92 |
Note: Yields are representative and based on typical outcomes for similar bromopyridine substrates.[5]
Detailed Protocol: Sonogashira Coupling with Phenylacetylene
-
Materials: this compound (1.0 mmol, 1.0 equiv.), Phenylacetylene (1.1 mmol, 1.1 equiv.), PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%), CuI (0.05 mmol, 5 mol%), Triethylamine (3.0 mmol, 3.0 equiv.), Anhydrous THF (5 mL).
-
Procedure:
-
To an oven-dried Schlenk flask under argon, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Add anhydrous THF, followed by triethylamine and phenylacetylene via syringe.
-
Stir the reaction at room temperature or gently heat to 50-60 °C.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute with diethyl ether and filter through Celite.
-
Wash the filtrate with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate.
-
Purify the product by column chromatography.
-
Lithiation and Electrophilic Quench
Metal-halogen exchange offers a powerful alternative to cross-coupling reactions for the functionalization of this compound. Treatment with a strong organolithium base at low temperatures generates a nucleophilic 3-lithiopyridine intermediate, which can then be quenched with a variety of electrophiles.[13]
Mechanistic Considerations: The reaction involves the exchange of the bromine atom with a lithium atom from an organolithium reagent, such as n-butyllithium or tert-butyllithium. This reaction is typically performed at very low temperatures (-78 °C) to prevent side reactions, such as addition of the organolithium reagent to the pyridine ring.[14] The resulting 3-lithiated intermediate is a potent nucleophile that reacts readily with a wide range of electrophiles.[15]
Table 4: Lithiation and Quench of this compound
| Lithiating Agent | Electrophile (E) | Quenching Product | Solvent | Temp. (°C) |
| n-BuLi | B(OiPr)₃ then H₂O | 4-Methoxy-3-pyridylboronic acid | THF/Toluene | -78 to RT |
| n-BuLi | DMF | 4-Methoxy-3-pyridinecarboxaldehyde | THF | -78 to RT |
| n-BuLi | CO₂ then H⁺ | 4-Methoxy-3-pyridinecarboxylic acid | THF | -78 to RT |
| t-BuLi | (CH₃)₃SiCl | 3-Trimethylsilyl-4-methoxypyridine | THF | -78 to RT |
Detailed Protocol: Lithiation-Borylation to form 4-Methoxy-3-pyridylboronic acid pinacol ester
-
Materials: this compound (1.0 mmol, 1.0 equiv.), n-Butyllithium (1.1 mmol, 1.1 equiv., solution in hexanes), Isopropoxyboronic acid pinacol ester (1.2 mmol, 1.2 equiv.), Anhydrous THF (10 mL).
-
Procedure:
-
To a flame-dried, three-necked flask under argon, add a solution of this compound in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium dropwise over 15 minutes, maintaining the temperature below -70 °C.
-
Stir the mixture at -78 °C for 30-60 minutes.
-
Add isopropoxyboronic acid pinacol ester dropwise.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the resulting boronic ester by column chromatography or recrystallization.[16][17][18]
-
Logical Flow: Lithiation and Electrophilic Quench
Caption: Pathway for functionalization via lithiation.
Conclusion
This compound stands out as a highly valuable and versatile building block for the synthesis of complex substituted pyridines. Its utility is demonstrated through its successful application in a range of powerful synthetic transformations, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, as well as functionalization via lithiation. By understanding the mechanistic principles that govern these reactions, researchers can rationally select and optimize conditions to achieve high yields and selectivity. The protocols and data presented in this guide serve as a robust foundation for the application of this compound in drug discovery, materials science, and broader synthetic chemistry endeavors.
References
- BenchChem. (2025).
- Chem-Space. (n.d.). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. Link
- The Royal Society of Chemistry. (2015).
- Fisher Scientific. (n.d.). Sigma Aldrich 3-Methoxy-4-Pyridineboronic Acid Pinacol Ester 1 g. Link
- Chemistry LibreTexts. (2023).
- Organic Syntheses. (2005). SYNTHESIS OF 3-PYRIDYLBORONIC ACID AND ITS PINACOL ESTER. APPLICATION OF 3-PYRIDYLBORONIC ACID IN SUZUKI COUPLING TO PREPARE 3-PYRIDIN-3-YLQUINOLINE. Org. Synth. 2005, 81, 89. Link
- Thermo Fisher Scientific. (n.d.). This compound, 97%. Link
- ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.).
- National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Link
- CoLab. (n.d.). Mechanistic Studies of the Suzuki Cross-Coupling Reaction. Link
- MDPI. (2020). Advances in Cross-Coupling Reactions. Link
- ResearchGate. (2018). Synthesis of 3-Pyridylboronic Acid and its Pinacol Ester. Application of 3-Pyridylboronic Acid in Suzuki Coupling to Prepare 3-Pyridin-3-ylquinoline. Link
- Arkivoc. (2021).
- BenchChem. (2025). A Comparative Analysis of Reaction Yields for 3-Bromo-5-methoxypyridine in Cross-Coupling Reactions. Link
- ResearchGate. (2021).
- Royal Society of Chemistry. (2006). The Heck–Mizoroki cross-coupling reaction: a mechanistic perspective. Link
- Wikipedia. (n.d.). Sonogashira coupling. Link
- ChemBK. (2024). 2-Methoxy pyridine -3-yl boronic acid pinacol ester. Link
- National Institutes of Health. (n.d.). Regioselective difunctionalization of pyridines via 3,4-pyridynes. Link
- BenchChem. (2025).
- Chemistry LibreTexts. (2024). Sonogashira Coupling. Link
- MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Link
- MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Link
- BenchChem. (2025). A Comparative Guide to Mechanistic Studies of Cross-Coupling Reactions Involving 2-Bromo-4-iodopyridine. Link
- Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Link
- HETEROCYCLES. (2015).
- ResearchGate. (n.d.).
- ResearchGate. (n.d.).
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Link
- ResearchGate. (2011). Recent Advances in Sonogashira Reactions. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues [mdpi.com]
- 4. mdpi-res.com [mdpi-res.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 9. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. arkat-usa.org [arkat-usa.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. rsc.org [rsc.org]
- 17. Sigma Aldrich 3-Methoxy-4-Pyridineboronic Acid Pinacol Ester 1 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]
- 18. Organic Syntheses Procedure [orgsyn.org]
Application Notes & Protocols for 3-Bromo-4-methoxypyridine in Cross-Coupling Chemistry
Introduction: The Strategic Value of 3-Bromo-4-methoxypyridine
This compound is a pivotal heterocyclic building block for professionals in medicinal chemistry and materials science. Its structure is strategically valuable: the pyridine core is a prevalent scaffold in a multitude of pharmaceuticals, the methoxy group at the 4-position electronically influences the ring, and the bromine atom at the 3-position serves as an excellent handle for palladium-catalyzed cross-coupling reactions.[1][2] This combination allows for the precise and efficient introduction of molecular complexity, enabling the synthesis of novel compounds for drug discovery and the development of advanced organic materials.
This guide provides an in-depth exploration of the experimental applications of this compound, focusing on the causality behind protocol design and offering detailed, field-proven methodologies for its use in key synthetic transformations.
Compound Profile and Safety Mandates
A thorough understanding of the reagent's properties and hazards is the foundation of any successful and safe experimental design.
Physicochemical Data
| Property | Value | Reference |
| IUPAC Name | This compound | [3] |
| CAS Number | 82257-09-8 | [3] |
| Molecular Formula | C₆H₆BrNO | [3] |
| Molecular Weight | 188.02 g/mol | [3] |
| Appearance | Colorless to yellow solid or liquid | |
| Boiling Point | 214.5°C at 760 mmHg | [4] |
| SMILES | COc1ccncc1Br |
Hazard Analysis and Safe Handling
This compound is classified as a hazardous substance and requires careful handling to mitigate risks.
-
Primary Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). It is also harmful if swallowed (H302) or inhaled (H332).[3]
-
Mandatory Precautions:
-
Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood.[4][5]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, a lab coat, and chemical safety goggles or a face shield.[4][5]
-
Handling: Avoid breathing dust, fumes, or vapors.[4] Wash hands and any exposed skin thoroughly after handling.[5] Avoid contact with heat, sparks, and open flames.[5]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][5] Store locked up.[4]
-
Disposal: Dispose of contents and container to an approved waste disposal facility in accordance with local, regional, and national regulations.[4][5]
-
Core Application: Palladium-Catalyzed Cross-Coupling Reactions
The primary utility of this compound lies in its role as an electrophile in palladium-catalyzed cross-coupling reactions. The C(sp²)-Br bond at the 3-position is readily activated by a Pd(0) catalyst, making it an ideal substrate for forming new carbon-carbon and carbon-nitrogen bonds.
Caption: Key cross-coupling applications of this compound.
Suzuki-Miyaura Coupling: Forging C(aryl)-C(aryl) Bonds
The Suzuki-Miyaura reaction is a robust method for creating a carbon-carbon bond between this compound and an organoboron reagent, typically a boronic acid or ester.[6] This reaction is fundamental in synthesizing biaryl structures common in pharmaceuticals.
The reaction proceeds via a well-established catalytic cycle. The choice of each component is critical for an efficient transformation.
-
Catalytic Cycle: The cycle involves three key steps: (1) Oxidative Addition of the C-Br bond to a Pd(0) complex, (2) Transmetalation where the organic group from the boronic acid is transferred to the palladium center (facilitated by a base), and (3) Reductive Elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[7]
-
Catalyst & Ligand Selection: A palladium source like Pd(OAc)₂ or a pre-formed catalyst like Pd(PPh₃)₄ is used.[8] Phosphine ligands (e.g., PPh₃, or more advanced biarylphosphines like SPhos for challenging substrates) are crucial. They stabilize the palladium center, modulate its reactivity, and facilitate the oxidative addition and reductive elimination steps.[8]
-
Base Selection: A base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄) is essential.[8] Its primary role is to activate the boronic acid by forming a more nucleophilic boronate species, which accelerates the transmetalation step.[7]
-
Solvent System: A mixture of an organic solvent (e.g., Dioxane, Toluene, DME) and water is commonly used. The aqueous phase helps to dissolve the inorganic base and facilitate the formation of the active boronate species.[8]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
This generalized protocol serves as a starting point and may require optimization for specific boronic acids.
-
Reagent Preparation: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).[8]
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) to the flask.[8] If using a precursor like Pd(OAc)₂, the phosphine ligand (e.g., PPh₃, 6-10 mol%) should also be added at this stage.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/Water, 4:1 ratio, 0.1-0.2 M concentration) via syringe.[8]
-
Reaction Execution: Heat the mixture with vigorous stirring to the target temperature (typically 80-110 °C).
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient).
Buchwald-Hartwig Amination: Constructing C(aryl)-N Bonds
The Buchwald-Hartwig amination is an indispensable tool for forming C-N bonds, coupling this compound with primary or secondary amines.[9][10] This reaction is crucial for synthesizing substituted anilines and their heteroaromatic analogs, which are core structures in many drugs.[9][11]
The catalytic cycle is analogous to the Suzuki coupling but involves an amine instead of an organoboron reagent.
-
Catalytic Cycle: The process involves (1) Oxidative Addition of the C-Br bond to Pd(0), (2) Amine Coordination & Deprotonation where the amine binds to the palladium and is deprotonated by a strong base to form a palladium-amido complex, and (3) Reductive Elimination to yield the N-arylated product and regenerate the Pd(0) catalyst.[9][10]
-
Catalyst & Ligand Selection: Palladium precursors like Pd₂(dba)₃ are common.[9] The choice of ligand is paramount. Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are often required.[12][13] These ligands promote the reductive elimination step, which can be the rate-limiting step, and prevent catalyst decomposition.
-
Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine once it coordinates to the palladium center. Sodium tert-butoxide (NaOt-Bu) is the most common choice, though others like LiHMDS or K₃PO₄ can be effective.[9][13]
-
Solvent System: Anhydrous, aprotic solvents like toluene or dioxane are typically used to prevent quenching of the strong base.[9]
Caption: General experimental workflow for Buchwald-Hartwig amination.
This protocol is a general guideline and requires strict adherence to anhydrous and inert techniques.
-
Inert Atmosphere Setup: To an oven-dried Schlenk flask containing a stir bar, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 2-4 mol%). Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.[9]
-
Reagent Addition: Under the inert atmosphere, add the base (e.g., NaOt-Bu, 1.4 equiv.) and this compound (1.0 equiv.).[9]
-
Solvent and Amine Addition: Add the anhydrous, degassed solvent (e.g., toluene, 0.1-0.2 M concentration) via syringe. Finally, add the amine (1.2 equiv.) via syringe.[9]
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Cautiously quench the reaction by adding saturated aqueous NH₄Cl solution. Dilute with water and extract with an organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Sonogashira Coupling: Introducing Alkynyl Groups
The Sonogashira reaction is a highly effective method for coupling this compound with a terminal alkyne, forming a C(sp²)-C(sp) bond.[14] This reaction is invaluable for synthesizing conjugated enynes and alkynyl-substituted heterocycles, which are important in materials science and as pharmaceutical intermediates.[15]
The Sonogashira coupling uniquely employs a dual-catalyst system.
-
Catalytic Cycle: The reaction involves two interconnected cycles. The Palladium Cycle is similar to the Suzuki and Buchwald-Hartwig reactions (oxidative addition, reductive elimination). The Copper Cycle involves the formation of a copper(I) acetylide species from the terminal alkyne, which then participates in the transmetalation step with the palladium center.[14][16]
-
Catalyst System: A palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) is used in conjunction with a copper(I) co-catalyst, typically copper(I) iodide (CuI).[17] The copper is essential for activating the alkyne.
-
Base Selection: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used. It serves both to deprotonate the terminal alkyne and to act as the solvent.
-
Solvent System: The reaction is often run in the amine base itself or in a solvent like DMF or THF.[17]
This protocol is a standard procedure for a palladium/copper co-catalyzed Sonogashira reaction.
-
Inert Atmosphere Setup: In a dry Schlenk flask under an inert atmosphere, dissolve this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper co-catalyst (CuI, 4-10 mol%) in a suitable solvent (e.g., DMF or THF).
-
Reagent Addition: Add the amine base (e.g., Et₃N, 2-3 equiv.). Then, add the terminal alkyne (1.1-1.5 equiv.) dropwise via syringe.
-
Reaction Execution: Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purification: Purify the crude material by flash column chromatography.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Insufficiently inert atmosphere; Inappropriate base or solvent. | Use a fresh catalyst or a pre-catalyst. Ensure all glassware is dry and the system is properly purged with inert gas. Screen a panel of bases and solvents. |
| Hydrodehalogenation | Presence of water or protic sources; Side reaction in the catalytic cycle. | Use anhydrous solvents. For Buchwald-Hartwig, ensure the base is strong enough to favor amido complex formation over β-hydride elimination. |
| Homocoupling of Boronic Acid | Reaction conditions too harsh; Presence of oxygen. | Lower the reaction temperature. Ensure the reaction is thoroughly degassed. |
| Poor Reproducibility | Variable quality of reagents (especially base); Inconsistent inert atmosphere. | Use high-purity reagents; NaOt-Bu is particularly sensitive to moisture. Standardize inerting procedures. |
Conclusion
This compound is a versatile and highly valuable reagent for constructing complex molecular architectures. A rational approach to experimental design, grounded in a solid understanding of the mechanisms of palladium-catalyzed cross-coupling reactions, is key to leveraging its full synthetic potential. The protocols and insights provided herein serve as a robust foundation for researchers, scientists, and drug development professionals to successfully employ this building block in their synthetic campaigns.
References
- PubChem. This compound. [Link]
- MDPI. (2017). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)
- National Institutes of Health (NIH). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. [Link]
- LookChem. Exploring 4-Methoxypyridine: Properties, Applications, and Manufacturing Excellence. [Link]
- PubMed. (2011). Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines. [Link]
- SciSpace. (2013). Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine. [Link]
- ACS Publications. (2023). Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides. [Link]
- National Institutes of Health (NIH). Synthesis of diversely substituted pyridin-2(1H)
- Organic Chemistry Portal. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]
- Chemistry LibreTexts. (2023).
- Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]
- Wikipedia. Sonogashira coupling. [Link]
- RSC Publishing. (2021).
- National Institutes of Health (NIH). Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions. [Link]
- ACS Publications. (2021). Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions. [Link]
- GenoChem World. This compound – 80075452. [Link]
- Wikipedia.
- RSC Publishing. Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties. [Link]
- ResearchGate. Scope of the synthesis of 4-hydroxypyridine derivatives from lithiated methoxyallene, nitriles and carboxylic acids. [Link]
- ResearchGate. Table 1 Optimization of the Sonogashira coupling of 4-bromo-3-.... [Link]
- Myers Research Group, Harvard University. The Suzuki Reaction. [Link]
- Scirp.org. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. [Link]
- National Institutes of Health (NIH). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. [Link]
- Wikipedia. Cross-coupling reaction. [Link]
- PubMed Central.
Sources
- 1. innospk.com [innospk.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. This compound | C6H6BrNO | CID 642827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemicalbook.com [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 17. scirp.org [scirp.org]
Application Notes & Protocols: The Strategic Utility of 3-Bromo-4-methoxypyridine in the Synthesis of Potent Kinase Inhibitors
Abstract
This technical guide provides an in-depth exploration of 3-bromo-4-methoxypyridine as a pivotal building block in the synthesis of kinase inhibitors. Kinases are a critical class of enzymes whose dysregulation is a hallmark of numerous diseases, most notably cancer. The strategic positioning of the bromo, methoxy, and pyridyl functionalities makes this compound an exceptionally versatile scaffold for constructing complex heterocyclic systems that form the core of many targeted therapeutics.[1][2][3] This document details its application in the synthesis of inhibitors for key oncological targets such as Glycogen Synthase Kinase-3 (GSK-3) and Polo-like Kinase 1 (PLK1). We provide field-proven, step-by-step protocols for cornerstone synthetic transformations—the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination—elucidating the causality behind experimental choices to empower researchers in drug discovery and development.
The Strategic Value of this compound in Medicinal Chemistry
This compound (CAS No. 82257-09-8) has emerged as a high-value intermediate in modern pharmaceutical synthesis.[4] Its utility is rooted in the orthogonal reactivity of its key structural features:
-
The Pyridine Ring: This nitrogenous heterocycle is a ubiquitous feature in kinase inhibitors. The nitrogen atom frequently acts as a hydrogen bond acceptor, anchoring the inhibitor to the "hinge region" of the kinase active site, a critical interaction for potent inhibition.[3]
-
The Bromine Atom: Positioned at the 3-position, the bromine atom is a versatile synthetic handle. It readily participates in a wide range of palladium-catalyzed cross-coupling reactions, allowing for the strategic introduction of diverse aryl, heteroaryl, or alkyl substituents to explore the chemical space and optimize target engagement.[5][6]
-
The Methoxy Group: The electron-donating methoxy group at the 4-position influences the electronic properties of the pyridine ring, potentially modulating the reactivity of the bromine atom in cross-coupling reactions.[7] It also provides a metabolic blocking point or an additional vector for interaction within the kinase binding pocket.
This unique combination of features enables medicinal chemists to rapidly generate libraries of diverse compounds, accelerating the structure-activity relationship (SAR) studies necessary for lead optimization.
Figure 1: Key features and synthetic applications of this compound.
Application Case Study I: Synthesis of Pyrido[3,4-d]pyrimidine Scaffolds
The pyrido[3,4-d]pyrimidine core is a privileged scaffold found in numerous kinase inhibitors and anticancer agents.[8][9][10] The synthesis of this heterocyclic system can be efficiently achieved using this compound as a starting material. A common strategy involves an initial functionalization via a palladium-catalyzed reaction, followed by annulation to construct the fused pyrimidine ring.
For example, a Buchwald-Hartwig amination can be employed to introduce a key nitrogen-based substituent, which then participates in a cyclization reaction to form the desired bicyclic core. This approach allows for the rapid generation of diverse analogues by varying the amine coupling partner.[8]
Figure 2: Synthetic workflow for Pyrido[3,4-d]pyrimidine inhibitors.
Application Case Study II: Glycogen Synthase Kinase-3 (GSK-3) Inhibitors
GSK-3 is a serine/threonine kinase implicated in a multitude of cellular processes, and its inhibitors are being investigated for the treatment of Alzheimer's disease, type 2 diabetes, and certain cancers.[11][12][13][14] Many potent GSK-3 inhibitors feature a substituted pyridine or pyrimidine core. The synthesis of a novel series of GSK-3β inhibitors has been reported where a key step involves a Suzuki-Miyaura cross-coupling reaction to install a substituted pyrrole moiety onto a bromo-pyridine scaffold.[15] This C-C bond formation is critical for establishing the final pharmacophore.
Protocol 1: Suzuki-Miyaura Coupling for GSK-3 Inhibitor Precursor
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with a representative boronic acid or ester.
Reaction Principle: The catalytic cycle involves the oxidative addition of the Pd(0) catalyst to the C-Br bond of the pyridine, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to form the C-C bond and regenerate the active catalyst.[16] Rigorous deoxygenation is critical, as molecular oxygen can promote unwanted boronic acid homocoupling.[17]
Figure 3: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Materials & Reagents:
| Reagent | Amount (Equivalents) | Purpose |
|---|---|---|
| This compound | 1.0 | Aryl Halide |
| Arylboronic Acid/Ester | 1.2 - 1.5 | Coupling Partner |
| Pd(PPh₃)₄ or Pd(OAc)₂/SPhos | 2-5 mol% | Catalyst System |
| K₂CO₃ or K₃PO₄ | 2.0 - 3.0 | Base |
| 1,4-Dioxane / Water (4:1) | - | Solvent |
Procedure:
-
Inert Atmosphere Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Evacuation and Backfilling: Seal the flask with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-Dioxane/H₂O, 4:1 v/v) via syringe. The reaction concentration is typically 0.1-0.2 M.[17]
-
Deoxygenation: Perform a subsurface sparge with the inert gas for 15-20 minutes to ensure the reaction mixture is rigorously deoxygenated.[17]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[7]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an appropriate organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Application Case Study III: Polo-like Kinase 1 (PLK1) Inhibitors
PLK1 is a key regulator of the cell cycle, and its overexpression is common in many cancers, making it an attractive therapeutic target.[18][19][20] The design of novel PLK1 inhibitors often involves a central heterocyclic core functionalized with specific amine side chains that occupy key binding pockets. The Buchwald-Hartwig amination is an indispensable tool for creating the crucial C-N bonds in these molecules.[21][22]
Protocol 2: Buchwald-Hartwig Amination for PLK1 Inhibitor Precursor
This protocol provides a general procedure for the palladium-catalyzed amination of this compound with a primary or secondary amine.
Reaction Principle: The Buchwald-Hartwig amination proceeds via a Pd(0)/Pd(II) catalytic cycle. Key steps include the oxidative addition of Pd(0) to the C-Br bond, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination of the desired arylamine product. The choice of ligand is critical and often requires sterically hindered, electron-rich phosphines (e.g., XPhos, SPhos) to promote the reductive elimination step.[23]
Materials & Reagents:
| Reagent | Amount (Equivalents) | Purpose |
|---|---|---|
| This compound | 1.0 | Aryl Halide |
| Primary/Secondary Amine | 1.2 | Nucleophile |
| Pd₂(dba)₃ or Pd(OAc)₂ | 1-2 mol% Pd | Catalyst Precursor |
| XPhos or BINAP | 2-4 mol% | Ligand |
| NaOt-Bu or K₃PO₄ | 1.4 - 2.0 | Base |
| Toluene or Dioxane | - | Anhydrous Solvent |
Procedure:
-
Glovebox/Schlenk Line Setup: In an inert atmosphere (glovebox or Schlenk line), add the palladium precursor (e.g., Pd₂(dba)₃, 1 mol%), the phosphine ligand (e.g., XPhos, 2 mol%), and the base (e.g., NaOt-Bu, 1.4 equiv.) to an oven-dried Schlenk flask with a stir bar.[21][24]
-
Reagent Addition: Add this compound (1.0 equiv.) to the flask.
-
Solvent and Amine Addition: Add anhydrous, degassed solvent (e.g., toluene) via syringe, followed by the amine (1.2 equiv.).[21]
-
Reaction: Seal the flask and heat the mixture to the desired temperature (typically 80-110 °C) with stirring.
-
Monitoring: Monitor the reaction for the consumption of the starting material by TLC or LC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Quench carefully with saturated aqueous NH₄Cl solution. Dilute with water and extract with ethyl acetate (3x).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the residue via flash column chromatography on silica gel.
Conclusion
This compound stands as a premier building block for the synthesis of kinase inhibitors. Its well-defined reactivity allows for the reliable execution of powerful cross-coupling reactions like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination. These reactions enable the precise and modular construction of complex heterocyclic scaffolds essential for potent and selective kinase inhibition. The protocols and strategic insights provided herein are intended to equip researchers in medicinal chemistry and drug development with the practical knowledge to effectively leverage this versatile intermediate in the quest for novel therapeutics.
References
- Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. (n.d.). PubMed Central. [Link]
- Synthesis of Pyrido[3,4‐d] pyrimidine derivative series I and II. (n.d.).
- Exploring Novel GSK-3β Inhibitors for Anti-Neuroinflammatory and Neuroprotective Effects: Synthesis, Crystallography, Computational Analysis, and Biological Evalu
- Design, synthesis, and biological evaluation of novel molecules as potent inhibitors of PLK1. (2023). Bioorganic Chemistry. [Link]
- Synthesis and evaluation of novel GSK-3β inhibitors as multifunctional agents against Alzheimer's disease. (2019). European Journal of Medicinal Chemistry. [Link]
- Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. (n.d.). SynArchive. [Link]
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). PubMed Central. [Link]
- Synthesis and evaluation of novel heterocyclic inhibitors of GSK-3. (2006). Bioorganic & Medicinal Chemistry Letters. [Link]
- Buchwald–Hartwig amin
- Key Applications of 3-Bromo-4-methylpyridine in Modern Chemical Industries. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- The Role of 3-Bromo-2-methoxypyridine in Modern Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Deriv
- Synthesis of pyrido[2,3-d]pyrimidin-4-one deriv
- Design and Synthesis of a Novel PLK1 Inhibitor Scaffold Using a Hybridized 3D-QSAR Model. (2021). PubMed. [Link]
- Design and Synthesis of a Novel PLK1 Inhibitor Scaffold Using a Hybridized 3D-QSAR Model. (2021). MDPI. [Link]
- Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. [Link]
- Novel GSK-3 inhibitors with improved cellular activity. (2004). Bioorganic & Medicinal Chemistry Letters. [Link]
- 3-Bromo-4-methylpyridine: Applications in Pharma and Agrochemical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- Discovery and Design of Novel Small Molecule GSK-3 Inhibitors Targeting the Substr
- This compound. (n.d.). PubChem. [Link]
- Suzuki Cross-coupling Reaction procedure. (n.d.). Rose-Hulman Institute of Technology. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. This compound | C6H6BrNO | CID 642827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chemshuttle.com [chemshuttle.com]
- 11. Synthesis and evaluation of novel GSK-3β inhibitors as multifunctional agents against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and evaluation of novel heterocyclic inhibitors of GSK-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Novel GSK-3 inhibitors with improved cellular activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Exploring Novel GSK-3β Inhibitors for Anti-Neuroinflammatory and Neuroprotective Effects: Synthesis, Crystallography, Computational Analysis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. rose-hulman.edu [rose-hulman.edu]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Design, synthesis, and biological evaluation of novel molecules as potent inhibitors of PLK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Design and Synthesis of a Novel PLK1 Inhibitor Scaffold Using a Hybridized 3D-QSAR Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Design and Synthesis of a Novel PLK1 Inhibitor Scaffold Using a Hybridized 3D-QSAR Model [mdpi.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 23. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 24. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
The Strategic Role of 3-Bromo-4-methoxypyridine in Next-Generation Agrochemical Synthesis
Introduction: The Versatility of the Pyridine Scaffold in Modern Agriculture
The pyridine ring is a cornerstone in the design of modern agrochemicals. Its derivatives are integral to a wide array of herbicides, fungicides, and insecticides due to their metabolic stability and ability to bind to key biological targets in pests and weeds.[1] Among the numerous pyridine-based building blocks, 3-Bromo-4-methoxypyridine (CAS No. 82257-09-8) has emerged as a particularly valuable intermediate for the synthesis of novel crop protection agents.[2][3]
This technical guide provides an in-depth overview of the applications of this compound in agrochemical research. We will explore its role as a versatile scaffold, detail a representative synthetic protocol for creating a potential herbicidal compound, and discuss the underlying chemical principles that make it a strategic choice for researchers and drug development professionals.
The unique arrangement of substituents on the this compound ring offers a distinct advantage in agrochemical synthesis. The bromine atom at the 3-position serves as a versatile handle for a variety of powerful cross-coupling reactions, most notably the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[4][5] These reactions are fundamental in modern organic synthesis for their ability to create carbon-carbon and carbon-nitrogen bonds, respectively, with high efficiency and functional group tolerance. The methoxy group at the 4-position, an electron-donating group, can influence the reactivity of the pyridine ring and provide an additional point for metabolic interaction or modification.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of a starting material is critical for successful reaction design and scale-up.
| Property | Value | Source |
| Molecular Formula | C₆H₆BrNO | [6] |
| Molecular Weight | 188.02 g/mol | [6] |
| Appearance | Solid | [7] |
| CAS Number | 82257-09-8 | [6] |
Application in the Synthesis of a Phenyl-Pyridine Herbicide Scaffold
The phenyl-pyridine moiety is a well-established toxophore in a number of commercial herbicides. The synthesis of such structures often relies on the strategic coupling of a substituted pyridine with a substituted phenyl ring. The following sections detail a representative application of this compound in the synthesis of a potential herbicidal agent via a Suzuki-Miyaura cross-coupling reaction.
Biological Rationale: Targeting Plant-Specific Enzymes
Many modern herbicides act by inhibiting enzymes that are unique to plants, thereby ensuring low toxicity to non-target organisms. The hypothetical phenyl-pyridine scaffold synthesized in this guide is designed to target a key enzyme in a vital plant metabolic pathway. The 4-methoxypyridine portion of the molecule is intended to mimic a natural substrate, while the substituted phenyl ring can be tailored to enhance binding affinity and selectivity.
Synthetic Workflow: From Building Block to Bioactive Scaffold
The overall synthetic strategy involves the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with a substituted phenylboronic acid. This reaction is a robust and widely used method for the formation of biaryl linkages.[8][9]
Caption: Synthetic workflow for a potential herbicide.
Detailed Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol provides a detailed, step-by-step methodology for the synthesis of a 3-aryl-4-methoxypyridine scaffold, a common core in many modern agrochemicals. The principles outlined here are based on established procedures for Suzuki couplings with bromopyridine derivatives.[4]
Objective: To synthesize 3-(4-chlorophenyl)-4-methoxypyridine from this compound and 4-chlorophenylboronic acid.
Materials and Reagents:
-
This compound (1.0 eq)
-
4-Chlorophenylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Toluene (Anhydrous)
-
Ethanol
-
Water (Degassed)
-
Standard glassware for inert atmosphere chemistry (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
Procedural Steps:
-
Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 eq), 4-chlorophenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Solvent Addition: Add a 4:1:1 mixture of toluene, ethanol, and water to the flask. The typical concentration is 0.1-0.2 M with respect to the this compound.
-
Inerting the Atmosphere: De-gas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes. This step is crucial as oxygen can deactivate the palladium catalyst.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.03 eq) to the flask.
-
Reaction Conditions: Seal the flask and heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitoring the Reaction: The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Separate the organic layer.
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can then be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 3-(4-chlorophenyl)-4-methoxypyridine.
-
Causality Behind Experimental Choices:
-
Catalyst: Pd(PPh₃)₄ is a robust and commonly used catalyst for Suzuki couplings, known for its effectiveness with a wide range of substrates.
-
Base: Potassium carbonate is a moderately strong base that is essential for the transmetalation step of the catalytic cycle.
-
Solvent System: The mixture of toluene, ethanol, and water provides a good medium for dissolving both the organic and inorganic reagents, facilitating the reaction.
-
Inert Atmosphere: The palladium(0) catalyst is sensitive to oxidation, which would render it inactive. Therefore, excluding oxygen is critical for a successful reaction.
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Conclusion and Future Outlook
This compound stands as a strategic and versatile building block in the arsenal of the agrochemical research scientist. Its capacity to undergo robust and efficient cross-coupling reactions allows for the rapid generation of diverse chemical libraries for biological screening. The protocol detailed herein for the Suzuki-Miyaura coupling is a testament to its utility in constructing the biaryl scaffolds that are prevalent in modern herbicidal compounds. Further exploration of other cross-coupling reactions, such as the Buchwald-Hartwig amination, can expand the accessible chemical space and lead to the discovery of novel agrochemicals with improved efficacy, selectivity, and environmental profiles.
References
- Google Patents. (n.d.). Method for manufacturing herbicides and their intermediates.
- Google Patents. (n.d.). Method for preparing 3-bromo-4-methylpyridine.
- Google Patents. (n.d.). Susbstituted pyridine herbicides.
- Google Patents. (n.d.). PESTICIDE PREPARATION AND PROCESS FOR PRODUCING THE SAME.
- PubChem. (n.d.). This compound.
- Google Patents. (n.d.). HERBICIDAL COMPOUNDS.
- Google Patents. (n.d.). Synthetic method for 3-bromopyridine.
- Google Patents. (n.d.). Synthetic method of 3-bromopyridine.
- MDPI. (2021). Advancement of Phenoxypyridine as an Active Scaffold for Pesticides.
- Google Patents. (n.d.). Preparation method of 3-amino-4-methylpyridine.
- MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.
- NIH. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- NIH. (n.d.). Organoborane coupling reactions (Suzuki coupling).
Sources
- 1. CN104356057A - Preparation method of 3-amino-4-methylpyridine - Google Patents [patents.google.com]
- 2. chemimpex.com [chemimpex.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. CN103848757A - Process for synthesis of 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile, and application in synthesis of ivabradine - Google Patents [patents.google.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sonogashira Coupling with 3-Bromo-4-methoxypyridine
Introduction: The Strategic Importance of the Sonogashira Coupling
The Sonogashira cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] First described in 1975, this palladium and copper co-catalyzed reaction has become indispensable in a multitude of scientific endeavors, including the synthesis of pharmaceuticals, natural products, and advanced organic materials.[2][3] Its utility is underscored by the typically mild reaction conditions, often at room temperature, and its tolerance for a diverse array of functional groups, which facilitates the construction of complex molecular architectures.[1][4]
This guide provides a detailed protocol and in-depth scientific rationale for performing a Sonogashira coupling with 3-bromo-4-methoxypyridine. This particular substrate presents unique considerations due to the electronic nature of the pyridine ring and the methoxy substituent. The insights and procedures outlined herein are tailored for researchers, scientists, and drug development professionals seeking to leverage this powerful transformation.
Understanding the Core Components and Their Mechanistic Roles
A successful Sonogashira coupling hinges on the synergistic interplay of several key components. A nuanced understanding of their individual roles is paramount for optimizing reaction outcomes and troubleshooting potential issues.
1. The Catalytic System: A Tale of Two Metals
The reaction is traditionally catalyzed by a dual-metal system comprising a palladium complex and a copper(I) co-catalyst.[1][5]
-
Palladium Catalyst: The workhorse of the reaction is a zerovalent palladium complex, often generated in situ from a palladium(II) precatalyst.[1] Common precatalysts include tetrakis(triphenylphosphine)palladium(0) ([Pd(PPh₃)₄]) and bis(triphenylphosphine)palladium(II) dichloride ([Pd(PPh₃)₂Cl₂]).[1] The palladium center orchestrates the key steps of oxidative addition to the aryl halide and subsequent reductive elimination to form the final product.[6] The choice of phosphine ligands is critical; bulky and electron-rich ligands can enhance the rate of oxidative addition and stabilize the catalytic species.[6][7]
-
Copper(I) Co-catalyst: The copper(I) salt, typically copper(I) iodide (CuI), plays a crucial role in activating the terminal alkyne.[8] It reacts with the alkyne to form a copper acetylide intermediate.[9] This transmetalation step, where the acetylide moiety is transferred to the palladium complex, is often a rate-determining step in the catalytic cycle.[6]
2. The Substrates: this compound and the Terminal Alkyne
-
This compound: The reactivity of the aryl halide is a significant factor. Generally, the reactivity order is I > Br > Cl.[1][6] For this compound, the electron-donating nature of the methoxy group can influence the electronic properties of the pyridine ring, potentially affecting the rate of oxidative addition. The position of the bromine atom at the 3-position also imparts specific steric and electronic characteristics.
-
Terminal Alkyne: The reaction is compatible with a wide range of terminal alkynes, including those bearing aryl, alkyl, and silyl substituents.[6] The acidity of the terminal proton is a key factor, as it must be removed by the base to facilitate the formation of the copper acetylide.
3. The Base: More Than Just a Proton Scavenger
The base, typically an amine such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), serves multiple critical functions.[8] Its primary role is to neutralize the hydrohalic acid (HBr) byproduct generated during the reaction, which prevents the deactivation of the catalyst.[8] The base also facilitates the deprotonation of the terminal alkyne, a necessary step for the formation of the reactive copper acetylide.[6][8] In some cases, inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be effective, particularly in copper-free protocols.[10]
4. The Solvent: Creating the Optimal Reaction Environment
The choice of solvent is crucial for ensuring the solubility of all reactants and catalysts. Common solvents for Sonogashira couplings include polar aprotic solvents like N,N-dimethylformamide (DMF) and tetrahydrofuran (THF), as well as amines which can also serve as the base.[11][12] The reaction is typically conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation of the palladium catalyst and to suppress the undesirable homocoupling of the terminal alkyne (Glaser coupling).[8][10]
Visualizing the Reaction: Mechanism and Workflow
To provide a clearer understanding of the process, the following diagrams illustrate the catalytic cycle of the Sonogashira coupling and a typical experimental workflow.
Caption: The dual catalytic cycles of the Sonogashira coupling.
Caption: A generalized experimental workflow for the Sonogashira coupling.
Detailed Experimental Protocol
This protocol provides a starting point for the Sonogashira coupling of this compound. Optimization of reaction parameters may be necessary for different terminal alkynes.
Reagents and Materials:
| Reagent/Material | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 188.02 | 1.0 | 1.0 |
| Terminal Alkyne | - | 1.2 | 1.2 |
| Pd(PPh₃)₂Cl₂ | 701.90 | 0.03 | 0.03 |
| Copper(I) Iodide (CuI) | 190.45 | 0.05 | 0.05 |
| Triethylamine (Et₃N) | 101.19 | 3.0 | 3.0 |
| N,N-Dimethylformamide (DMF), anhydrous | - | - | - |
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol, 0.03 eq), and copper(I) iodide (0.05 mmol, 0.05 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times to establish an inert atmosphere.
-
Solvent and Base Addition: Add anhydrous, degassed N,N-dimethylformamide (5 mL) and triethylamine (3.0 mmol, 3.0 eq) to the flask via syringe.
-
Alkyne Addition: Add the terminal alkyne (1.2 mmol, 1.2 eq) to the reaction mixture via syringe.
-
Reaction: Stir the reaction mixture at room temperature or heat to 60-80 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). For less reactive aryl bromides, elevated temperatures may be necessary.[11][13]
-
Workup: Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired 3-alkynyl-4-methoxypyridine.
Troubleshooting and Key Considerations
Even with a well-defined protocol, challenges can arise. Below are common issues and potential solutions.
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | Catalyst deactivation due to oxygen or moisture. | Ensure all reagents and solvents are anhydrous and thoroughly degassed. Maintain a strict inert atmosphere throughout the reaction.[10][13] |
| Pyridine nitrogen coordinating to the palladium center, inhibiting catalysis. | Consider using bulky, electron-rich phosphine ligands (e.g., XPhos) or N-heterocyclic carbene (NHC) ligands.[6][14] | |
| Insufficient reaction temperature for the aryl bromide. | Gradually increase the reaction temperature, monitoring for product formation and potential decomposition.[11][13] | |
| Significant Alkyne Homocoupling (Glaser Coupling) | Presence of oxygen. | Rigorously exclude oxygen from the reaction system.[10] |
| High concentration of copper(I) catalyst. | Reduce the amount of CuI or switch to a copper-free Sonogashira protocol.[10][15] | |
| Hydrodehalogenation (Loss of Bromine) | Proton source in the reaction mixture. | Use a dry, aprotic solvent and ensure the amine base is anhydrous.[13] |
| High reaction temperature. | Attempt the reaction at a lower temperature for a longer duration.[13] |
Copper-Free Sonogashira Coupling: A Viable Alternative
While the copper co-catalyst is effective, it can promote the undesirable homocoupling of the terminal alkyne.[10] Copper-free Sonogashira protocols have been developed to circumvent this issue.[15] These methods often employ more specialized palladium catalysts and ligands, and may utilize different bases.[6][16] In some variations, a dual-palladium system is employed, where one palladium catalyst activates the aryl halide and another activates the alkyne, facilitating a productive Pd-Pd transmetalation.[17]
Conclusion
The Sonogashira coupling of this compound is a powerful and versatile method for the synthesis of substituted alkynylpyridines, which are valuable intermediates in medicinal chemistry and materials science.[18] By carefully controlling the reaction conditions and understanding the roles of each component, researchers can achieve high yields and minimize side reactions. The protocol and insights provided in this guide serve as a robust starting point for the successful application of this important transformation.
References
- Fiveable. Sonogashira Coupling Definition.
- Wikipedia. Sonogashira coupling.
- BYJU'S. Sonogashira Coupling.
- Chemistry LibreTexts. Sonogashira Coupling.
- Organic Chemistry Portal. Sonogashira Coupling.
- Tahir, R., et al. (2015). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules, 20(5), 8086-8105.
- ResearchGate. Influence of base on the Sonogashira coupling reaction.
- Alonso, F., et al. (2016). Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments. Catalysts, 6(1), 10.
- Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133.
- So, C. M., & Kwong, F. Y. (2011). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Organic letters, 13(15), 3904–3907.
- ResearchGate. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
- Reddy, B. V. S., et al. (2007). Gold and Palladium Combined for the Sonogashira Coupling of Aryl and Heteroaryl Halides. Organic Letters, 9(19), 3781-3783.
- Sciencemadness Discussion Board. Potential Sonogashira Reaction Problems?
- Reddit. Sonogashira troubleshooting help needed.
- The Chemical Reaction Database. Copper-free Sonogashira coupling.
- Sussex Drug Discovery Centre. Guidelines for Sonogashira cross-coupling reactions.
- Chen, C.-Y., et al. (2022). Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne. Organic Letters, 24(27), 4945-4949.
- Arbon, J., et al. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ACS Catalysis, 13(15), 10246-10258.
- ResearchGate. Table 1 Optimization of the Sonogashira coupling of 4-bromo-3-...
- ResearchGate. Sonogashira Coupling of Aryl Halides Catalyzed by Palladium on Charcoal.
- Al-Masri, M., & El-Atawy, M. A. (2017). Copper-free Sonogashira cross-coupling reactions: an overview. RSC advances, 7(5), 2534–2554.
- Organic Chemistry Portal. Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd-Pd Transmetalation.
- YouTube. Sonogashira Coupling Reaction Mechanism.
- Plavec, J., et al. (2018). Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation. Nature Communications, 9(1), 4815.
- ePrints Soton. COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6.
- ResearchGate. Effects of solvent, base, and temperature on the Sonogashira coupling...
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 8. fiveable.me [fiveable.me]
- 9. youtube.com [youtube.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. reddit.com [reddit.com]
- 12. arodes.hes-so.ch [arodes.hes-so.ch]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 16. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd-Pd Transmetalation [organic-chemistry.org]
- 18. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
Application Notes and Protocols for the Heck Reaction of 3-Bromo-4-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview and detailed protocols for conducting the Mizoroki-Heck reaction using 3-bromo-4-methoxypyridine as a key building block. The vinylation of this electron-rich heteroaromatic halide is a powerful tool for the synthesis of complex molecules in pharmaceutical and materials science. This document elucidates the mechanistic underpinnings of the reaction, offers field-proven starting protocols for coupling with acrylate and styrene derivatives, discusses key parameter optimization, and provides troubleshooting strategies. The aim is to equip researchers with the necessary knowledge to successfully implement and adapt this pivotal cross-coupling reaction.
Introduction: The Strategic Importance of the Heck Reaction on Substituted Pyridines
The palladium-catalyzed Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling an unsaturated halide with an alkene.[1] This reaction's significance was recognized with the 2010 Nobel Prize in Chemistry, awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki for their work on palladium-catalyzed cross-couplings.[1] The reaction is particularly valuable for its ability to forge substituted alkenes, which are prevalent structural motifs in a vast array of functional molecules.
The functionalization of pyridine scaffolds is of paramount importance in drug discovery, as the pyridine ring is a key component in numerous biologically active compounds. The specific substrate, this compound, offers a unique combination of electronic properties: the electron-donating methoxy group at the 4-position and the inherent electron-deficient nature of the pyridine ring influence the reactivity of the C-Br bond at the 3-position. Mastering the Heck coupling of this substrate allows for the direct installation of vinyl groups, providing a versatile handle for further synthetic transformations or as a key pharmacophoric element.
The Catalytic Cycle: A Mechanistic Overview
The Mizoroki-Heck reaction proceeds through a well-established Pd(0)/Pd(II) catalytic cycle.[1] Understanding this mechanism is crucial for rationalizing reaction outcomes and for troubleshooting. The cycle comprises four key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromide bond of this compound, forming a Pd(II) complex. This is often the rate-determining step of the cycle.
-
Olefin Coordination and Migratory Insertion: The alkene coupling partner coordinates to the palladium center. Subsequently, the aryl group migrates to one of the olefinic carbons in a syn-addition, forming a new carbon-carbon bond and a σ-alkylpalladium(II) intermediate.
-
β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, also in a syn-fashion, to form the vinylated pyridine product and a palladium-hydride species. This step dictates the regioselectivity and stereochemistry of the final product. For terminal alkenes, this typically results in the trans-isomer.
-
Reductive Elimination & Catalyst Regeneration: The palladium-hydride species, in the presence of a base, undergoes reductive elimination to regenerate the active Pd(0) catalyst, which can then re-enter the catalytic cycle. The base neutralizes the generated hydrobromic acid (HBr).
Caption: The catalytic cycle of the Mizoroki-Heck reaction.
Experimental Protocols
The following protocols provide robust starting points for the Heck coupling of this compound. Optimization may be required based on the specific alkene partner.
Protocol 1: Coupling with an Acrylate Ester (e.g., n-Butyl Acrylate)
This protocol is adapted from established procedures for the Heck vinylation of aryl bromides.[2]
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
n-Butyl acrylate (1.5 mmol, 1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N) (2.0 mmol, 2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk tube or sealed reaction vial, add this compound (188 mg, 1.0 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol), and tri(o-tolyl)phosphine (12.2 mg, 0.04 mmol).
-
Seal the vessel with a septum or cap. Evacuate the vessel and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere.
-
Using syringes, add anhydrous DMF (5 mL), followed by triethylamine (0.28 mL, 2.0 mmol), and finally n-butyl acrylate (0.21 mL, 1.5 mmol).
-
Place the sealed reaction vessel in a preheated oil bath at 100-120 °C.
-
Stir the reaction mixture vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove the palladium catalyst.
-
Wash the filtrate with water (2 x 15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired (E)-butyl 3-(4-methoxypyridin-3-yl)acrylate.
Protocol 2: Coupling with a Styrene Derivative (e.g., Styrene)
This protocol is based on conditions found effective for the coupling of 3-bromopyridine with styrenes.[3]
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Styrene (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.03 mmol, 3 mol%)
-
Triphenylphosphine (PPh₃) (0.06 mmol, 6 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Anhydrous 1,4-Dioxane (5 mL)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a sealable reaction tube, combine this compound (188 mg, 1.0 mmol), palladium(II) acetate (6.7 mg, 0.03 mmol), triphenylphosphine (15.7 mg, 0.06 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add anhydrous 1,4-dioxane (5 mL) and styrene (0.14 mL, 1.2 mmol) via syringe.
-
Seal the tube tightly and place it in a preheated oil bath or heating block at 130 °C.
-
Stir the mixture for 16-24 hours. Monitor for completion by TLC or GC-MS.
-
After cooling to room temperature, dilute the reaction mixture with diethyl ether (20 mL) and filter through a short plug of silica gel, washing with additional diethyl ether.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography to obtain (E)-4-methoxy-3-styrylpyridine.
Key Parameter Discussion and Optimization
The success of the Heck reaction is highly dependent on the interplay of several factors. The following table summarizes typical conditions and provides a basis for optimization.
| Parameter | Typical Reagents/Conditions | Rationale & Field Insights |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ | Pd(OAc)₂ is often preferred due to its air stability and cost-effectiveness. It is reduced in situ to the active Pd(0) species.[2] |
| Ligand | PPh₃, P(o-tol)₃, P(t-Bu)₃, Buchwald ligands | The ligand stabilizes the Pd(0) catalyst and modulates its reactivity. For electron-rich heteroaryl bromides, more electron-rich and bulky phosphines like P(o-tol)₃ or P(t-Bu)₃ can promote the oxidative addition step.[2] |
| Base | Et₃N, DIPEA, K₂CO₃, NaOAc, Cs₂CO₃ | An organic amine base like Et₃N is common, but inorganic bases like K₂CO₃ can be effective, especially at higher temperatures.[3][4] The choice of base can influence reaction rate and side product formation. |
| Solvent | DMF, Dioxane, Toluene, NMP | Polar aprotic solvents like DMF or dioxane are standard as they can dissolve the reactants and stabilize the polar intermediates in the catalytic cycle. |
| Temperature | 80 - 140 °C | Higher temperatures are often required for less reactive aryl bromides. For pyridyl systems, temperatures above 100°C are common to achieve reasonable reaction rates.[3] |
| Alkene Partner | Acrylates, Styrenes, Acrylonitrile | Electron-deficient alkenes (e.g., acrylates) are generally more reactive in the Heck reaction. |
Troubleshooting and Advanced Considerations
Challenge: Low Yield or No Reaction
-
Cause: Inefficient oxidative addition. The C-Br bond of the electron-rich this compound might be less reactive than anticipated.
-
Solution: Increase the reaction temperature. Switch to a more electron-rich and bulky ligand (e.g., P(t-Bu)₃) to facilitate oxidative addition. Ensure all reagents are pure and the solvent is anhydrous.
Challenge: Formation of Dehalogenated Byproduct (4-methoxypyridine)
-
Cause: A competing reaction pathway where the palladium-hydride intermediate reductively eliminates with the aryl group instead of the base regenerating the Pd(0) catalyst. This can be more prevalent with electron-rich heteroaromatics.
-
Solution: Consider the addition of a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB). TBAB can stabilize the palladium catalyst and has been shown to suppress dehalogenation in Heck reactions of challenging bromo-heteroarenes.[5]
Challenge: Poor Regioselectivity with Internal Alkenes
-
Cause: β-hydride elimination can occur from multiple positions.
-
Solution: This guide focuses on terminal alkenes which generally give high trans selectivity. For internal alkenes, the regioselectivity is highly substrate and ligand-dependent and requires significant empirical optimization.
Conclusion
The Mizoroki-Heck reaction of this compound is a robust and versatile transformation for the synthesis of valuable 3-vinyl-4-methoxypyridine derivatives. By understanding the underlying catalytic cycle and carefully selecting the catalyst system, base, and solvent, researchers can achieve high yields of the desired products. The protocols provided herein serve as a validated starting point, and the accompanying discussion on optimization and troubleshooting should empower scientists to adapt this powerful reaction to their specific synthetic goals.
References
- Double Heck Cross‐Coupling Reactions of Dibrominated Pyridines. (2025). Request PDF. [Link]
- Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. (2023). Faraday Discussions (RSC Publishing). DOI:10.1039/D2FD00165A. [Link]
- Heck Reaction. Organic Chemistry Portal. [Link]
- Heck reaction. Wikipedia. [Link]
- Palladium-Catalyzed Vinylation of Organic Halides. (n.d.).
- Heck, R. F. (1982). Palladium-Catalyzed Vinylation of Organic Halides. In Organic Reactions (Vol. 27, pp. 345-390). Wiley. [Link]
- Heck coupling reaction between bromo/iodoanisoles and acrylates. (n.d.).
- Heck Reaction—St
- The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. (2023). PMC. [Link]
- HECK COUPLING STYRENE WITH ARYL HALIDES CATALYZED BY PALLADIUM COMPLEXES IN BIPHASIC MEDIA. (n.d.). [Link]
- Heck arylation of alkenes with aryl bromides by using supported Pd catalysts: a compar
- Heck coupling reaction of aryl bromide with methyl acrylate. (n.d.).
- Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. (2018). Beilstein Journal of Organic Chemistry. [Link]
- ChemInform Abstract: Palladium-Catalyzed Oxidative Heck Coupling of Vinyl Pyridines with Aryl Boronic Acids. (2025). Request PDF. [Link]
- ChemInform Abstract: Ligand-Free Palladium-Catalyzed Oxidative Heck Reaction of 4-Vinylpyridine with Arylboronic Acids: Selective Synthesis of (E)-4-Styrylpyridines. (2025).
Sources
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions - Faraday Discussions (RSC Publishing) DOI:10.1039/D2FD00165A [pubs.rsc.org]
- 4. sctunisie.org [sctunisie.org]
- 5. BJOC - Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib [beilstein-journals.org]
Application Notes and Protocols: Catalytic Systems for Cross-Coupling of 3-Bromo-4-methoxypyridine
For: Researchers, scientists, and drug development professionals.
Introduction
3-Bromo-4-methoxypyridine is a vital heterocyclic building block in the fields of medicinal chemistry and materials science.[1] Its structure, featuring a bromine atom at the 3-position and an electron-donating methoxy group at the 4-position, offers two distinct points for chemical modification. The carbon-bromine bond is particularly amenable to palladium-catalyzed cross-coupling reactions, which are among the most powerful and versatile methods for constructing carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds.[1][2]
The pyridine core is a ubiquitous motif in pharmaceuticals and agrochemicals, making efficient methods for its functionalization highly sought after.[3][4] Cross-coupling reactions provide a direct and modular route to synthesize complex pyridine derivatives from simple precursors, enabling the rapid generation of compound libraries for drug discovery and the scalable synthesis of active pharmaceutical ingredients (APIs).[2]
This document provides a detailed guide to the most effective catalytic systems for the cross-coupling of this compound, with a focus on Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. It offers field-proven insights into catalyst selection, reaction optimization, and detailed, step-by-step protocols.
General Workflow for a Cross-Coupling Reaction
Successful cross-coupling requires careful attention to the exclusion of air and moisture, as the active Pd(0) catalyst is sensitive to oxygen. The following diagram outlines a typical experimental workflow.
Caption: General experimental workflow for a Pd-catalyzed cross-coupling reaction.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, coupling an organoboron reagent (typically a boronic acid or ester) with an organic halide.[5] It is widely used due to the stability and low toxicity of the boron reagents and the generally mild reaction conditions.[6]
Causality and System Selection
-
Catalyst: A palladium(0) species is the active catalyst. It can be generated in situ from a palladium(II) precatalyst like Pd(OAc)₂ or added directly as a complex like Pd(PPh₃)₄.[5]
-
Ligand: The choice of phosphine ligand is critical. For heteroaryl halides like this compound, bulky, electron-rich biarylphosphine ligands such as SPhos, XPhos, or RuPhos are often superior. These ligands promote the crucial oxidative addition step and facilitate the reductive elimination that forms the product.[7]
-
Base: A base is required to activate the organoboron species, forming a more nucleophilic "ate" complex that participates in the transmetalation step.[6] Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used, often in an aqueous/organic solvent mixture.[8]
-
Side Reactions: The primary side reaction is the homocoupling of the boronic acid, which is often promoted by the presence of oxygen. Rigorous degassing of solvents and maintaining an inert atmosphere are crucial to minimize this pathway.[8]
Catalytic Cycle Diagram
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Recommended Protocol: Suzuki-Miyaura Coupling
This protocol describes the coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄), finely powdered (2.0 equiv)
-
1,4-Dioxane and Water (4:1 v/v), degassed
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, SPhos, and K₃PO₄.
-
Seal the flask with a septum, and evacuate and backfill with argon three times.
-
Add the degassed 4:1 dioxane/water solvent mixture via syringe.
-
Sparge the resulting suspension with a subsurface stream of argon for 20-30 minutes to ensure rigorous deoxygenation.[8]
-
Under a positive pressure of argon, add the Pd(OAc)₂ catalyst.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS, typically 4-16 hours).
-
Cool the reaction to room temperature and dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
| Catalyst System | Base | Solvent | Temp (°C) | Typical Yield | Reference |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 80-100 | >85% | [8] |
| PdCl₂(dppf) | K₂CO₃ | DME/H₂O | 90 | >80% | [2] |
| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | >75% | [6] |
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is the premier method for forming C-N bonds by coupling aryl halides with amines.[9][10] This reaction has revolutionized medicinal chemistry, as the aryl amine motif is present in a vast number of pharmaceuticals.[2]
Causality and System Selection
-
Catalyst & Ligand: As with Suzuki coupling, the combination of a palladium source (e.g., Pd₂(dba)₃ or a pre-catalyst) and a bulky, electron-rich phosphine ligand is essential. Ligands like XPhos, RuPhos, and BrettPhos are highly effective.[7] The steric bulk of the ligand facilitates the final reductive elimination step, which is often rate-limiting.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine, allowing it to coordinate to the palladium center.[11] Sodium tert-butoxide (NaOt-Bu), lithium bis(trimethylsilyl)amide (LiHMDS), and cesium carbonate (Cs₂CO₃) are common choices. The base strength must be sufficient to deprotonate the specific amine being used.[7][11]
-
Solvent: Anhydrous, non-protic solvents like toluene, dioxane, or THF are typically used to prevent quenching of the strong base and interference with the catalytic cycle.
Catalytic Cycle Diagram
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.
Recommended Protocol: Buchwald-Hartwig Amination
This protocol provides a general procedure for the amination of this compound.
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)
-
XPhos (4-5 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)
-
Anhydrous, degassed toluene (to achieve 0.1-0.2 M concentration)
Procedure:
-
In a glovebox or under a positive flow of argon, add Pd₂(dba)₃ and XPhos to an oven-dried Schlenk flask with a magnetic stir bar.
-
Add NaOt-Bu and this compound to the flask.
-
Seal the flask, remove from the glovebox (if used), and connect to an argon manifold.
-
Add the anhydrous, degassed toluene via syringe, followed by the amine.
-
Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed (monitor by TLC or LC-MS, typically 2-24 hours).
-
Cool the reaction to room temperature and quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl).
-
Dilute with ethyl acetate and water, and separate the layers.
-
Extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
| Catalyst System | Base | Solvent | Temp (°C) | Typical Yield | Reference |
| Pd₂(dba)₃ / XPhos | NaOt-Bu | Toluene | 80-110 | >80% | [9] |
| Pd(OAc)₂ / RuPhos | LiHMDS | THF | 65-70 | >75% | [7] |
| BrettPhos Precatalyst | Cs₂CO₃ | Dioxane | 100 | >80% | [7] |
Sonogashira Coupling: C-C (Alkynyl) Bond Formation
The Sonogashira reaction facilitates the coupling of a terminal alkyne with an aryl or vinyl halide, creating an internal alkyne.[12][13] It is a highly reliable method for introducing alkyne functionality into molecules.
Causality and System Selection
-
Dual Catalysis: The classic Sonogashira reaction employs a dual catalytic system: a palladium(0) complex to activate the aryl halide and a copper(I) salt (e.g., CuI) to activate the terminal alkyne.[12]
-
Palladium Catalyst: Standard catalysts like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ are effective.[14]
-
Copper Co-catalyst: Copper(I) iodide is the most common co-catalyst. It reacts with the alkyne to form a copper(I) acetylide, which is the active nucleophile in the transmetalation step.[14]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is used. It serves both to deprotonate the alkyne and as the solvent.[13]
-
Copper-Free Variants: Concerns over copper contamination in pharmaceutical applications have led to the development of copper-free Sonogashira protocols. These typically require more specialized palladium catalysts/ligands and stronger bases to facilitate the direct reaction of the palladium-acetylide complex.[13][15]
Catalytic Cycle Diagram
Caption: Dual catalytic cycles of the copper-catalyzed Sonogashira reaction.
Recommended Protocol: Sonogashira Coupling
This protocol describes a classic copper-co-catalyzed Sonogashira reaction.
Materials:
-
This compound (1.0 equiv)
-
Terminal Alkyne (1.2-1.5 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2-3 mol%)
-
Copper(I) iodide [CuI] (3-5 mol%)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (as solvent or co-solvent with THF)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Seal the flask, and evacuate and backfill with argon three times.
-
Add anhydrous, degassed solvent (e.g., THF), followed by the amine base (e.g., Et₃N).
-
Add the terminal alkyne via syringe.
-
Stir the reaction at room temperature to 60 °C until completion (monitor by TLC or LC-MS). The reaction is often complete within a few hours.
-
Once complete, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate.
-
Concentrate the filtrate in vacuo.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
| Catalyst System | Base | Solvent | Temp (°C) | Typical Yield | Reference |
| PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | RT-60 | >85% | [12][14] |
| Pd(PPh₃)₄ / CuI | i-Pr₂NH | DMF | RT | >90% | [13] |
| Pd(OAc)₂ / XPhos (Cu-free) | Et₃N | MeCN | 110 | >70% | [15] |
References
- The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie International Edition. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8246824/
- This compound | High-Purity Reagent. Benchchem. URL: https://www.benchchem.com/product/bchm310452
- Exploring Mechanisms in Ni Terpyridine Catalyzed C–C Cross-Coupling Reactions—A Review. MDPI. URL: https://www.mdpi.com/2304-6740/10/12/189
- Application Notes and Protocol: Buchwald-Hartwig Amination of 3-Bromo-5-methoxypyridine. Benchchem. URL: https://www.benchchem.
- Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. NIH Public Access. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3401614/
- Stille Coupling. NROChemistry. URL: https://www.nro-chem.com/protocols/stille-coupling/
- Pyridine‐Pyridine cross-coupling and it's mechanistic pathway. ResearchGate. URL: https://www.researchgate.
- Impact of Cross-Coupling Reactions in Drug Discovery and Development. ACS Medicinal Chemistry Letters. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7402738/
- Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. [No formal source name]. URL: https://www.organometallics.org/procedure/buchwald-hartwig-amination-of-a-bromopyridine-with-cyclohexane-1-2-diamine/
- Buchwald–Hartwig amination. Wikipedia. URL: https://en.wikipedia.
- Key Applications of 3-Bromo-4-methylpyridine in Modern Chemical Industries. NINGBO INNO PHARMCHEM CO.,LTD.. URL: https://www.inno-pharmchem.com/news/key-applications-of-3-bromo-4-methylpyridine-in-modern-chemical-industries-26462615.html
- Buchwald-Hartwig Amination. Chemistry LibreTexts. URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/24%3A_Palladium_Catalyzed_Cross_Coupling/24.
- Preparation of sec and tert amines by Buchwald-Hartwig Amination. Organic Chemistry Data. URL: https://organicchemistrydata.
- Optimization of the Sonogashira coupling of 4-bromo-3-... ResearchGate. URL: https://www.researchgate.net/figure/Optimization-of-the-Sonogashira-coupling-of-4-bromo-3-methyl-5-trifluoromethyl-1H-pyrazole_tbl1_319491746
- The Stille Reaction. Myers Research Group, Harvard University. URL: https://myers.chemistry.harvard.
- Stille reaction. Wikipedia. URL: https://en.wikipedia.org/wiki/Stille_reaction
- Sonogashira coupling. Wikipedia. URL: https://en.wikipedia.org/wiki/Sonogashira_coupling
- Sonogashira cross-coupling of 3-bromo-1,2-diones. [No formal source name]. URL: https://reaxys.elsevier.com/sv/bg-workflow/api/v2/document/synthesis/21350849/pdf?binary=true
- Stille Coupling. Organic Chemistry Portal. URL: https://www.organic-chemistry.org/namedreactions/stille-coupling.shtm
- Heck Reaction. Organic Chemistry Portal. URL: https://www.organic-chemistry.org/namedreactions/heck-reaction.shtm
- Technical Support Center: Suzuki-Miyaura Coupling of 3-Bromo-5-methoxypyridine. Benchchem. URL: https://www.benchchem.com/technical-support-center/suzuki-miyaura-coupling-of-3-bromo-5-methoxypyridine
- Sonogashira Coupling. Chemistry LibreTexts. URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/24%3A_Palladium_Catalyzed_Cross_Coupling/24.03%3A_Sonogashira_Coupling
- Stille Coupling. Chemistry LibreTexts. URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/24%3A_Palladium_Catalyzed_Cross_Coupling/24.05%3A_Stille_Coupling
- Heck reaction. Wikipedia. URL: https://en.wikipedia.org/wiki/Heck_reaction
- Sonogashira Coupling. Organic Chemistry Portal. URL: https://www.organic-chemistry.org/namedreactions/sonogashira-coupling.shtm
- Suzuki-Miyaura Coupling. Chemistry LibreTexts. URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Name_Reactions/Suzuki-Miyaura_Coupling
- The Suzuki Reaction. Myers Research Group, Harvard University. URL: https://myers.chemistry.harvard.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for the Functionalization of the Pyridine Ring in 3-Bromo-4-methoxypyridine
Introduction: Strategic Importance and Reactivity Profile of 3-Bromo-4-methoxypyridine
This compound is a versatile heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science. Its strategic importance lies in the orthogonal reactivity of its substituents: the bromine atom at the 3-position serves as a versatile handle for a variety of cross-coupling reactions, while the electron-donating methoxy group at the 4-position modulates the electronic properties of the pyridine ring. This unique substitution pattern allows for the controlled and sequential introduction of diverse functionalities, enabling the synthesis of complex molecular architectures and libraries of compounds for drug discovery and development.
The pyridine nitrogen atom renders the ring electron-deficient, influencing the reactivity of the C-Br bond. The 4-methoxy group, through its electron-donating mesomeric effect, can influence the regioselectivity of certain reactions and the overall reactivity of the molecule. Understanding the interplay of these electronic factors is crucial for selecting the optimal reaction conditions and predicting the outcome of functionalization attempts.
This comprehensive guide provides detailed application notes and protocols for the most effective methods to functionalize the pyridine ring of this compound, with a focus on palladium-catalyzed cross-coupling reactions, metal-halogen exchange, and nucleophilic aromatic substitution.
Part 1: Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Toolkit for C-C and C-N Bond Formation
Palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of carbon-carbon and carbon-nitrogen bonds. The bromine atom at the 3-position of this compound is well-suited for these transformations.
Suzuki-Miyaura Coupling: Forging Biaryl and Heterobiaryl Linkages
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C-C bonds between an organohalide and an organoboron compound.[1]
Causality of Experimental Choices:
-
Catalyst and Ligand: The choice of palladium catalyst and phosphine ligand is critical for achieving high yields and preventing side reactions. For electron-rich pyridine substrates, bulky and electron-rich phosphine ligands such as SPhos or XPhos are often employed to promote the desired cross-coupling pathway and minimize catalyst deactivation.[2]
-
Base: A base is required to activate the boronic acid for transmetalation. Inorganic bases like potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) are commonly used. The choice of base can influence the reaction rate and the tolerance of sensitive functional groups.[3]
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is typically used to facilitate the dissolution of both the organic and inorganic reagents.
Detailed Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄), finely powdered (2.0 equiv)
-
Degassed 1,4-dioxane/water (4:1 v/v)
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, phenylboronic acid, SPhos, and finely powdered K₃PO₄.
-
Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Add the Pd(OAc)₂ catalyst under a positive pressure of the inert gas.
-
Heat the reaction mixture to 90-100 °C and stir for 12-18 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-methoxy-3-phenylpyridine.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromopyridines
| Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane / H₂O (4:1) | 90 | 18 | 75-85 | For 2-Bromo-3-methylpyridine with 4-Nitrophenylboronic acid. |
| Pd₂(dba)₃ (1.5 mol%) / SPhos (3.6 mol%) | K₃PO₄ | Toluene | 100 | 18 | Good | For 3-amino-2-chloropyridine with 2-methoxyphenylboronic acid. |
| PdCl₂(dppf) | Na₂CO₃ (2M aq.) | Toluene/Dioxane (4:1) | 85 | 4 | Good | General procedure for halo-aromatic rings. |
Note: Yields are representative and can vary depending on the specific substrates and reaction conditions.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction is a highly efficient method for the formation of a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne, typically catalyzed by a palladium complex and a copper(I) co-catalyst.[4][5]
Causality of Experimental Choices:
-
Dual Catalysis: The palladium catalyst facilitates the oxidative addition to the C-Br bond, while the copper(I) co-catalyst activates the terminal alkyne, enabling transmetalation.
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is crucial for the deprotonation of the terminal alkyne and to neutralize the hydrogen halide formed during the reaction.
-
Solvent: Aprotic polar solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) are commonly used to dissolve the reactants and catalysts.
Detailed Protocol: Sonogashira Coupling of this compound with Phenylacetylene
Materials:
-
This compound (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 3 mol%)
-
Copper(I) iodide (CuI, 5 mol%)
-
Triethylamine (Et₃N, 2.0 equiv)
-
Degassed THF
Procedure:
-
To a Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add degassed THF and triethylamine via syringe.
-
Add phenylacetylene dropwise to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalysts.
-
Concentrate the filtrate and partition the residue between ethyl acetate and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
Table 2: Optimized Conditions for Sonogashira Coupling of 2-Amino-3-bromopyridine
| Parameter | Optimal Condition |
| Catalyst | Pd(CF₃COO)₂ (2.5 mol%) |
| Ligand | PPh₃ (5.0 mol%) |
| Co-catalyst | CuI (5.0 mol%) |
| Base | Et₃N |
| Solvent | DMF |
| Temperature | 100°C |
| Time | 3 hours |
Data from a study on a structurally similar substrate, providing a good starting point for optimization.[6]
Caption: Simplified catalytic cycles of the Sonogashira coupling.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine.[7][8] This reaction is a powerful tool for the synthesis of arylamines, which are prevalent in pharmaceuticals.[9]
Causality of Experimental Choices:
-
Ligand Selection: The choice of phosphine ligand is paramount for the success of the Buchwald-Hartwig amination. Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are often necessary to facilitate both the oxidative addition and the reductive elimination steps, especially with less reactive aryl bromides and a wide range of amines.[10]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine, forming the active nucleophile. Sodium tert-butoxide (NaOt-Bu) is a common choice.[9]
-
Solvent: Anhydrous, aprotic solvents such as toluene or 1,4-dioxane are typically used.
Detailed Protocol: Buchwald-Hartwig Amination of this compound with Morpholine
Materials:
-
This compound (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOt-Bu, 1.4 equiv)
-
Anhydrous, degassed toluene
Procedure:
-
In an oven-dried Schlenk flask containing a magnetic stir bar, add Pd₂(dba)₃ and XPhos.
-
Seal the flask and replace the atmosphere with an inert gas by evacuating and backfilling three times.
-
Under the inert atmosphere, add NaOt-Bu and this compound.
-
Add anhydrous, degassed toluene via syringe.
-
Finally, add morpholine to the reaction mixture via syringe.
-
Heat the reaction mixture to 80-110 °C for 4-24 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Part 2: Metal-Halogen Exchange for the Generation of Organometallic Intermediates
Metal-halogen exchange is a powerful method for converting an aryl halide into a more reactive organometallic species, which can then be trapped with various electrophiles.[11] This approach offers a complementary strategy to cross-coupling reactions for the functionalization of this compound.
Causality of Experimental Choices:
-
Organolithium Reagent: n-Butyllithium (n-BuLi) is a commonly used reagent for bromine-lithium exchange. The reaction is typically performed at low temperatures (-78 °C) to prevent side reactions, such as attack on the pyridine ring.[12]
-
Electrophile: A wide range of electrophiles can be used to trap the resulting organolithium intermediate, including aldehydes, ketones, carbon dioxide, and borates.
Detailed Protocol: Lithiation of this compound and Trapping with an Electrophile (e.g., Borylation)
Materials:
-
This compound (1.0 equiv)
-
n-Butyllithium (n-BuLi, 1.1 equiv, solution in hexanes)
-
Triisopropyl borate (1.2 equiv)
-
Anhydrous THF
-
Aqueous HCl (1 M)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound and dissolve in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-BuLi dropwise, maintaining the temperature below -70 °C.
-
Stir the mixture at -78 °C for 30-60 minutes.
-
Add triisopropyl borate dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by the slow addition of 1 M HCl.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
The resulting boronic ester can be used directly in subsequent reactions (e.g., Suzuki-Miyaura coupling) or hydrolyzed to the corresponding boronic acid.
Caption: Workflow for metal-halogen exchange and electrophilic trapping.
Part 3: Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) on pyridine rings typically occurs at the 2- and 4-positions, which are electronically activated by the electron-withdrawing nitrogen atom.[13][14] Direct SNAr at the 3-position of a pyridine ring is generally less favorable.
However, under certain conditions, functionalization at the 3-position can be achieved. For this compound, the reaction can be influenced by the potential formation of a pyridyne intermediate.
Mechanistic Considerations:
-
Addition-Elimination: Direct attack of a nucleophile at the 3-position is disfavored due to the lack of resonance stabilization of the resulting Meisenheimer-like intermediate.[15]
-
Elimination-Addition (Pyridyne Pathway): Under strongly basic conditions, elimination of HBr can lead to the formation of a 3,4-pyridyne intermediate. Subsequent nucleophilic attack can occur at either C3 or C4. The regioselectivity of this attack is influenced by the electronic effects of the methoxy group and the pyridine nitrogen. The pyridine nitrogen generally directs nucleophilic attack to the 4-position.[16]
Due to the complexity and potential for multiple products, SNAr reactions on this compound should be approached with careful consideration of the reaction conditions and a thorough analysis of the product mixture.
Conclusion and Future Outlook
The functionalization of this compound offers a rich field for synthetic exploration, providing access to a wide array of substituted pyridines with potential applications in drug discovery and materials science. The palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, stand out as the most robust and versatile methods for the selective introduction of new C-C and C-N bonds at the 3-position. Metal-halogen exchange provides a complementary approach for the generation of a nucleophilic pyridine species that can react with a variety of electrophiles.
Future research in this area will likely focus on the development of even more efficient and selective catalytic systems, the expansion of the substrate scope to include more complex and functionalized coupling partners, and the exploration of novel reaction pathways for the regioselective functionalization of the pyridine ring. The insights and protocols provided in this guide serve as a solid foundation for researchers to build upon in their quest for new and innovative synthetic methodologies.
References
- Buchwald, S. L., & Hartwig, J. F. (2010). Palladium-Catalyzed Cross-Coupling Reactions in Organic Synthesis. John Wiley & Sons.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- BenchChem. (2025).
- BenchChem. (2025). A Comparative Analysis of Reaction Yields for 3-Bromo-5-methoxypyridine in Cross-Coupling Reactions.
- BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with 2-Bromo-3-methoxypyridine.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- Arkivoc. (2021).
- ResearchGate. (2023).
- National Center for Biotechnology Information. (n.d.). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution.
- Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
- StackExchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?.
- ResearchGate. (2011). Mechanistic Study on the Palladium-catalyzed Stereoselective Cross-coupling Reaction of 1,1-Dibromo-3,3,3-trifluoro-2-tosyloxypropene.
- Nobel Prize Outreach AB. (2010). Palladium-Catalyzed Cross Couplings in Organic Synthesis.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
- ResearchGate. (2009). Palladium‐Catalysed Cross‐Coupling and Related Processes: Some Interesting Observations That Have Been Exploited in Synthetic Chemistry.
- National Center for Biotechnology Information. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
- ResearchGate. (n.d.). Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium....
- ResearchGate. (1987). (PDF) Regioselective ortho-Lithiation of Halopyridines.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- ResearchGate. (2021).
- National Center for Biotechnology Information. (n.d.). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates.
- ACS Publications. (2022). Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne.
- Royal Society of Chemistry. (n.d.).
- Scientific Research Publishing. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
- Chemistry LibreTexts. (2024). Sonogashira Coupling.
- Lumen Learning. (n.d.). 17.1 Nucleophilic aromatic substitution | Organic Chemistry II.
- Wikipedia. (n.d.). Metal–halogen exchange.
- National Center for Biotechnology Information. (n.d.). Functionalization of Pyridines at the C4 Position via Metalation and Capture.
- BenchChem. (2025). A Comparative Analysis of Reaction Yields for 3-Bromo-5-methoxypyridine in Cross-Coupling Reactions.
- ResearchGate. (n.d.). Proposed pathway for the 4-selective substitution of 3-bromopyridine (B = base, NuH = nucleophile).
- National Center for Biotechnology Information. (n.d.). Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate.
- Chemistry LibreTexts. (2023). 16.7: Nucleophilic Aromatic Substitution.
- Indian Academy of Sciences. (1988).
Sources
- 1. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 12. arkat-usa.org [arkat-usa.org]
- 13. echemi.com [echemi.com]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. researchgate.net [researchgate.net]
Strategic Pathways for the Synthesis of Novel Heterocyclic Compounds from 3-Bromo-4-methoxypyridine
An Application Guide for Advanced Synthesis
Introduction: 3-Bromo-4-methoxypyridine is a versatile and highly valuable starting material in medicinal chemistry and materials science.[1] Its structure, featuring a pyridine core substituted with a methoxy group and a bromine atom, presents a unique electronic landscape for synthetic manipulation. The electron-deficient nature of the pyridine ring, stemming from the electronegative nitrogen, facilitates a range of transformations.[2] This is further modulated by the competing electronic effects of the substituents: the 4-methoxy group acts as an electron-donating group via its positive mesomeric effect (+M), while the 3-bromo group exerts a strong electron-withdrawing inductive effect (-I).[2] This nuanced reactivity profile makes this compound an ideal substrate for constructing complex, fused, and linked heterocyclic systems through strategic, modern synthetic methodologies.
This guide provides an in-depth exploration of three powerful synthetic strategies—Palladium-Catalyzed Cross-Coupling, Metal-Halogen Exchange, and Cyclocondensation of functionalized intermediates—to generate novel heterocyclic scaffolds. Each section details the underlying mechanistic principles, provides field-proven protocols, and offers insights into experimental design for researchers in drug development and organic synthesis.
Strategy 1: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds. The bromine atom at the C-3 position of this compound serves as an excellent handle for these transformations, enabling the introduction of a wide array of substituents that can subsequently be used to construct new heterocyclic rings.
A. Suzuki-Miyaura Coupling for Bi-heterocyclic Systems
The Suzuki-Miyaura coupling is a robust method for creating C-C bonds between an organohalide and an organoboron compound.[2][3] For an electron-deficient substrate like this compound, the selection of an electron-rich and sterically hindered phosphine ligand is critical to facilitate the key steps of the catalytic cycle: oxidative addition and reductive elimination.[3] This approach is highly effective for synthesizing pyridyl-pyrimidines or other bi-aryl systems of high interest in medicinal chemistry.[4]
Experimental Protocol: Synthesis of 3-(Pyrimidin-5-yl)-4-methoxypyridine
-
Reagent Preparation: In a nitrogen-purged glovebox or Schlenk flask, combine this compound (1.0 mmol, 188 mg), pyrimidine-5-boronic acid (1.2 mmol, 149 mg), and potassium phosphate (K₃PO₄, 3.0 mmol, 637 mg).
-
Catalyst Addition: Add the palladium catalyst/ligand system. A common and effective system is Pd₂(dba)₃ (0.025 mmol, 23 mg) and a sterically hindered phosphine ligand such as SPhos (0.1 mmol, 41 mg).
-
Solvent Addition: Add 5 mL of a degassed solvent mixture, typically 1,4-dioxane/water (4:1).
-
Reaction: Seal the vessel and heat the mixture to 90-100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL). Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired bi-heterocyclic product.
| Catalyst / Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 75-92[3] |
| PdCl₂(dppf) | K₂CO₃ | DMF | 100 | 70-88 |
| Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 85-98 |
B. Sonogashira Coupling and Heteroannulation for Furo[3,2-b]pyridines
The construction of a furan ring fused to the pyridine core can be elegantly achieved through a one-pot Sonogashira cross-coupling followed by an intramolecular heteroannulation.[5] This strategy involves coupling this compound with a terminal alkyne bearing a nucleophilic group (or a precursor). For the synthesis of the furo[3,2-b]pyridine scaffold, a common precursor is a 3-halopyridine with a hydroxyl group at the C-2 position. The Sonogashira reaction forms the C-C bond, and subsequent base-mediated cyclization forms the C-O bond, completing the furan ring.
Experimental Protocol: Synthesis of a 2-Substituted-4-methoxyfuro[3,2-b]pyridine
Note: This protocol assumes the availability of 3-bromo-2-hydroxy-4-methoxypyridine, which can be prepared from this compound via N-oxidation and rearrangement.
-
Setup: To a solution of 3-bromo-2-hydroxy-4-methoxypyridine (1 mmol) and a terminal alkyne (1.1 mmol) in a suitable solvent like ethanol or DMF (5 mL), add the catalysts and base.
-
Catalyst Addition: Add Pd(PPh₃)₄ (0.05 mmol), CuI (0.1 mmol), and a base such as triethylamine (Et₃N, 3.0 mmol).[5]
-
Reaction: Heat the reaction mixture under a nitrogen atmosphere to 80-100 °C. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: After cooling, remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution and brine.
-
Purification: Dry the organic phase over Na₂SO₄, concentrate, and purify the residue by column chromatography on silica gel to obtain the desired furo[3,2-b]pyridine derivative.[5]
Strategy 2: Metal-Halogen Exchange for Functionalization
Metal-halogen exchange is a powerful, kinetically controlled reaction for converting aryl halides into highly reactive organometallic reagents.[6] Treating this compound with an organolithium reagent like n-butyllithium (n-BuLi) at low temperature results in a rapid exchange, generating a 3-lithiated pyridine species.[7][8] This potent nucleophile can be trapped with a variety of electrophiles, providing a gateway to a diverse range of substituted pyridines that are precursors for novel heterocycles.
Experimental Protocol: Synthesis of 4-Methoxy-pyridine-3-carbaldehyde
-
Setup: In a flame-dried, three-neck flask under a positive pressure of argon, dissolve this compound (10 mmol, 1.88 g) in anhydrous tetrahydrofuran (THF, 40 mL).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (1.1 eq, 11 mmol, e.g., 4.4 mL of a 2.5 M solution in hexanes) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. Stir the resulting solution for 30 minutes at -78 °C.
-
Electrophilic Trap: Add anhydrous N,N-dimethylformamide (DMF, 1.5 eq, 15 mmol, 1.16 mL) dropwise. Stir for an additional 1 hour at -78 °C, then allow the reaction to warm slowly to room temperature.
-
Quench and Work-up: Quench the reaction by carefully adding saturated aqueous NH₄Cl solution (20 mL). Extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Purification: Filter and concentrate the solution. Purify the crude aldehyde by silica gel chromatography. This aldehyde is a versatile intermediate for building fused rings like thieno[3,2-b]pyridines or pyridopyrimidines.
| Organolithium Reagent | Typical Temperature (°C) | Common Electrophiles | Notes |
| n-BuLi | -78 | DMF, CO₂, Aldehydes, Ketones | Most common, commercially available. |
| sec-BuLi | -78 | (Same as above) | More reactive, useful for sluggish exchanges. |
| t-BuLi | -78 to -100 | (Same as above) | Very reactive; can cause side reactions if not controlled.[9] |
Strategy 3: Synthesis of Fused Pyridopyrimidines
Pyridopyrimidines are privileged scaffolds in drug discovery, known for their diverse biological activities.[10] A robust strategy to construct the pyrido[3,4-d]pyrimidine core begins with the synthesis of 3-amino-4-methoxypyridine from our starting material. This is efficiently accomplished via Buchwald-Hartwig amination. The resulting aminopyridine can then undergo cyclocondensation with a one-carbon synthon to form the fused pyrimidine ring.
Experimental Protocol: Two-Step Synthesis of 4-Methoxypyrido[3,4-d]pyrimidine
Step 1: Buchwald-Hartwig Amination to form 3-Amino-4-methoxypyridine
-
Setup: In a Schlenk tube, combine this compound (5 mmol), Pd₂(dba)₃ (0.05 mmol), a suitable ligand (e.g., BINAP, 0.12 mmol), and sodium tert-butoxide (NaOtBu, 7 mmol).
-
Amine Source: Use a protected ammonia equivalent like benzophenone imine (6 mmol).
-
Reaction: Add anhydrous toluene (20 mL), seal the tube, and heat to 100 °C for 16 hours.
-
Deprotection & Work-up: After cooling, the resulting imine can be hydrolyzed by adding 2 M HCl and stirring for 1 hour. Neutralize with NaOH, extract with ethyl acetate, dry, and concentrate. Purify by column chromatography to yield 3-amino-4-methoxypyridine.
Step 2: Cyclocondensation to form the Pyrimidine Ring
-
Reaction: Dissolve 3-amino-4-methoxypyridine (1 mmol) in an excess of formamide (10 mL).
-
Heating: Heat the mixture to 160-180 °C for 4-6 hours. The formamide serves as both the solvent and the source of the additional carbon and nitrogen atoms needed for the pyrimidine ring.
-
Work-up: Cool the reaction mixture and pour it into ice water. The product often precipitates.
-
Purification: Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure 4-methoxypyrido[3,4-d]pyrimidine.
References
- Chemistry Stack Exchange. Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018).
- HETEROCYCLES. SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. (1999).
- Arkivoc. Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. (2021).
- Molecules. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. (2021).
- ResearchGate. Thienopyridines: Synthesis, Properties, and Biological Activity.
- Semantic Scholar. FUROPYRIDINES. SYNTHESIS AND PROPERTIES.
- ResearchGate. Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange.
- Wikipedia. Metal–halogen exchange.
- Indian Academy of Sciences. Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal.
- MDPI. Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation. (2020).
- MDPI. Synthesis of some new Thieno[2,3-b]pyridines, Pyrimidino[4',5':4,5]thieno[2,3-b]pyridines and other related condensed systems. (2015).
- YouTube. nucleophilic aromatic substitutions. (2019).
- Google Patents. CN104945314A - Method for preparing 3-bromo-4-methylpyridine.
- ScienceDirect. Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan.
- ResearchGate. Synthesis of benzofuro[3,2-b]furo[2,3-d]pyridin-4(5H)-ones, derivatives of a novel heterocyclic system.
- ResearchGate. SYNTHESIS OF PYRIMIDINES AND ITS BIO-EVALUATION.
- University of Rochester. lithium halogen exchange #1 revised.
- PubMed. Synthesis and biological activity of pyrido[3',2':4,5]thieno[3,2-d]pyrimidines as phosphodiesterase type 4 inhibitors. (2010).
- NINGBO INNO PHARMCHEM CO.,LTD. Exploring Heterocyclic Compound Applications with 2-Bromo-4-methoxypyridine.
- ResearchGate. Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro group Migration.
- ResearchGate. Fused thieno[2,3-b]pyridines: Synthesis and characterization of new condensed pyridothienopyrimidines.
- PubChem. This compound.
- PubChem. Furo(3,2-b)pyridine.
- MDPI. Advances in Cross-Coupling Reactions. (2020).
- Google Patents. CN104974081A - Synthetic method of 3-bromopyridine.
Sources
- 1. This compound, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 7. arkat-usa.org [arkat-usa.org]
- 8. researchgate.net [researchgate.net]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling of 3-Bromo-4-methoxypyridine
Welcome, researchers, to your dedicated resource for troubleshooting and optimizing the Suzuki-Miyaura cross-coupling of 3-Bromo-4-methoxypyridine. As a key intermediate in pharmaceutical and materials science, achieving high yields in couplings with this substrate is often critical. This guide, structured by a Senior Application Scientist, moves beyond simple protocols to explain the "why" behind experimental choices, empowering you to solve challenges logically and efficiently.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific, frequently encountered problems in a direct Q&A format.
Q1: My reaction yield is very low or I'm seeing no product at all. Where do I start?
A1: A low or zero yield is often traced back to a few critical factors. A systematic check is the most effective approach.
-
Catalyst Deactivation/Inhibition: The nitrogen atom on the pyridine ring can coordinate to the palladium center, inhibiting its catalytic activity[1][2]. This is a primary challenge with heteroaryl substrates.
-
Solution: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos.[3][4] Their steric hindrance can shield the palladium center from the pyridine nitrogen, while their electron-donating nature promotes the crucial oxidative addition and reductive elimination steps of the catalytic cycle.[4][5]
-
-
Ineffective Degassing: Oxygen is the enemy of the active Pd(0) catalyst. It can oxidize Pd(0) to Pd(II), which not only removes the active catalyst from the cycle but can also promote the unwanted homocoupling of your boronic acid.[6][7]
-
Solution: Ensure your solvent and reaction mixture are rigorously deoxygenated. Standard practice is to bubble an inert gas (Argon or Nitrogen) through the solvent for 20-30 minutes (subsurface sparging) before adding the catalyst.[7] Alternatively, three cycles of evacuating the reaction flask and backfilling with inert gas are effective.[2][8]
-
-
Reagent Integrity:
-
Palladium Catalyst: Pd(II) precatalysts like Pd(OAc)₂ can degrade over time. Phosphine ligands are notoriously susceptible to oxidation.[6] Always use fresh, properly stored catalysts and ligands.
-
Boronic Acid/Ester: Boronic acids can degrade on the shelf and are susceptible to protodeboronation in the reaction mixture, especially in the presence of excess water.[6][9] Using a slight excess (1.2-1.5 equivalents) is standard practice.[10] For particularly unstable partners, consider using more robust boronate esters, such as pinacol or MIDA esters, which release the boronic acid slowly under the reaction conditions.[9][11]
-
Q2: I'm observing a significant amount of a side product that corresponds to the homocoupling of my boronic acid. How can I prevent this?
A2: Boronic acid homocoupling is a common side reaction, primarily caused by the presence of oxygen, which oxidizes the active Pd(0) catalyst to Pd(II) species that can catalyze this undesired pathway.[7]
-
Primary Solution: Rigorous Degassing. As detailed in Q1, this is the most critical step to prevent the oxidation of your catalyst.[6][7]
-
Secondary Solutions:
-
Slow Addition of Boronic Acid: Keeping the instantaneous concentration of the boronic acid low can disfavor the bimolecular homocoupling reaction.[7] This can be achieved by adding the boronic acid solution dropwise over 1-2 hours using a syringe pump.
-
Use of Bulky Ligands: Ligands like SPhos and XPhos not only protect the catalyst but their steric bulk can also hinder the formation of palladium intermediates that lead to homocoupling.[3][7]
-
Q3: My main byproduct is 4-methoxypyridine, resulting from protodebromination. What causes this and how can I minimize it?
A3: Protodebromination (replacement of the bromine with a hydrogen) is an undesired side reaction that consumes your starting material. While less common than protodeboronation, it can occur. A related side reaction, dehalogenation, can also be mediated by the palladium complex under certain conditions.[1][5]
-
Potential Cause: This can be influenced by the choice of base, solvent, and the presence of water. Harsh basic conditions or certain alcohol solvents can sometimes act as hydride sources.
-
Solutions:
-
Base Selection: Ensure you are not using an overly strong or aggressive base. Weaker inorganic bases like K₂CO₃ or K₃PO₄ are generally preferred over hydroxides for this reason.[12][13]
-
Solvent Choice: While many Suzuki couplings tolerate water, if protodebromination is a major issue, consider using anhydrous solvents and reagents.[12] Toluene or dioxane are common choices.[2]
-
Q4: I'm also seeing a significant amount of benzene (or other arene from my boronic acid), indicating protodeboronation. How is this different and what's the fix?
A4: Protodeboronation is the protonolysis of the boronic acid's C-B bond, replacing it with a C-H bond.[9] This side reaction destroys your nucleophile and is a very common cause of low yield.[9][12] It is often promoted by excess water or specific pH conditions.[9][12]
-
Solutions:
-
Reagent Stability: Use stable boronic acid derivatives like potassium trifluoroborate salts or boronate esters (e.g., pinacol, MIDA), which are more resistant to protodeboronation.[3][11]
-
Anhydrous Conditions: While some water is often beneficial or required for base solubility and facilitating the catalytic cycle, excess water can accelerate protodeboronation.[14] If this side reaction is dominant, try minimizing water or running the reaction under anhydrous conditions with a soluble base.[12]
-
Base Choice: The choice of base can influence the rate of this side reaction. Sometimes, weaker bases or fluoride-based bases like KF or CsF can be beneficial.[3]
-
Frequently Asked Questions (FAQs)
What is the best catalyst and ligand combination for coupling with this compound?
There is no single "best" system, but for an electron-rich pyridine substrate like this, a highly active catalyst system is recommended to overcome potential catalyst inhibition.[1]
-
Recommended System: A Pd(II) precatalyst like Pd(OAc)₂ or Pd₂(dba)₃ combined with a bulky, electron-rich biarylphosphine ligand (a "Buchwald ligand") is a robust starting point.[3][4]
-
Standard Alternative: For simpler couplings, Pd(PPh₃)₄ can be effective, but it is generally less active and may require higher catalyst loading and temperatures.[3][10]
How do I choose the right base?
The base is critical for activating the boronic acid to facilitate the transmetalation step.[13] The choice depends on the solvent and substrate sensitivity.
| Base | Common Solvent System | Strength | Notes |
| K₃PO₄ | Dioxane/Water, Toluene | Strong | Often a very effective choice for challenging couplings, including those with heteroaryl halides.[7][16] |
| K₂CO₃ / Cs₂CO₃ | Dioxane/Water, DMF, Ethanol | Moderate-Strong | Standard, reliable choices. Cesium carbonate is more soluble and basic, often giving better results.[13][17] |
| KF / CsF | Dioxane, Isopropanol | Mild | Can be effective and may help minimize base-sensitive side reactions like protodeboronation.[3][17] |
What is the optimal solvent for this reaction?
Solvent choice impacts reagent solubility and can influence reaction rates and selectivity.[18][19]
-
Common Ethereal Solvents: A mixture of 1,4-Dioxane and water (e.g., 4:1 or 5:1 v/v) is a very common and effective system.[7][14] The water helps dissolve the inorganic base.
-
Aromatic Solvents: Toluene , often with water, is another excellent choice, particularly for reactions run at higher temperatures.[2]
-
Greener Alternatives: Cyclopentyl methyl ether (CPME) is a safer alternative to THF or dioxane with a high boiling point (106 °C), making it suitable for reactions requiring heat.[12]
-
Polar Aprotic Solvents: DMF can be used, but be aware that it can sometimes lead to different side reactions or selectivity issues.[20]
Why is my reaction turning black?
A color change to dark brown or black is very common and normal for many palladium-catalyzed reactions.[21] It typically indicates the formation of finely divided Pd(0) nanoparticles, often referred to as "palladium black." While this is usually a sign of an active catalyst being formed, excessive formation can sometimes indicate catalyst decomposition and precipitation out of the solution, which would halt the reaction.
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
This diagram illustrates the fundamental steps of the reaction you are trying to optimize. Understanding this cycle is key to rational troubleshooting.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[10]
Troubleshooting Workflow
Use this decision tree to diagnose issues with your reaction systematically.
Caption: A logic diagram for troubleshooting low-yield Suzuki coupling reactions.
Experimental Protocols
Protocol 1: Standard Conditions
This protocol uses a common, reliable catalyst system and serves as a good baseline for initial experiments.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (5 mol%)
-
Potassium Carbonate (K₂CO₃), finely powdered (2.0 equiv)
-
1,4-Dioxane, degassed
-
Water, degassed
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar and condenser, add this compound, the arylboronic acid, and finely powdered K₂CO₃.
-
Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[8]
-
Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst.
-
Add the degassed solvent mixture (e.g., 4:1 Dioxane/Water) via syringe to achieve a concentration of ~0.1 M with respect to the starting bromide.[8]
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS (typically 4-24 hours).[12]
-
Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Optimized Conditions for Challenging Couplings
This protocol incorporates best practices for minimizing side reactions and overcoming catalyst inhibition, particularly suited for achieving high yields.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid pinacol ester (1.2 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄), finely powdered (2.0 equiv)
-
1,4-Dioxane, anhydrous and degassed
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar and condenser, add this compound, Pd(OAc)₂, the SPhos ligand, and the finely powdered K₃PO₄.[7]
-
Seal the flask and purge with an inert gas for 15 minutes.
-
In a separate flask, dissolve the arylboronic acid pinacol ester in a portion of the degassed dioxane.
-
Add the remaining degassed dioxane to the Schlenk flask via syringe. Perform a subsurface sparge with the inert gas for an additional 20 minutes to ensure rigorous deoxygenation.[7]
-
Heat the reaction to 100 °C.
-
Slowly add the arylboronic acid pinacol ester solution to the reaction mixture via a syringe pump over a period of 1-2 hours.[7]
-
Continue to heat the reaction and monitor its progress by TLC or LC-MS.
-
Follow workup and purification steps as described in Protocol 1.
References
- Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with Methyl 4-Boronobenzoate. Benchchem.
- Protodeboronation. Wikipedia.
- Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. ACS Publications.
- Technical Support Center: A Troubleshooting Guide for CPME in Suzuki Couplings. Benchchem.
- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Science Publishing.
- Technical Support Center: Suzuki-Miyaura Coupling of 3-Bromo-5-methoxypyridine. Benchchem.
- Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. NIH.
- Technical Support Center: Troubleshooting Suzuki Coupling with Bromopyridine Substrates. Benchchem.
- Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium... ResearchGate.
- THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. ResearchGate.
- Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings | Request PDF. ResearchGate.
- Optimizing Suzuki Coupling Reactions. CovaSyn.
- The Suzuki Reaction. Andrew G Myers Research Group.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Organoborane coupling reactions (Suzuki coupling). PMC - NIH.
- Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals.
- Suzuki reactions of 2-bromopyridine with aryl boronic acids a. ResearchGate.
- Effect of solvent on the Suzuki reaction a . | Download Table. ResearchGate.
- A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. Benchchem.
- A Comparative Analysis of Catalytic Systems for 3-Bromo-5-methoxypyridine Coupling Reactions. Benchchem.
- Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate.
- How can I solve my problem with Suzuki coupling? ResearchGate.
- Why can't I achieve good yields for this Suzuki reaction? ResearchGate.
- Diagnosing issues with a failed Suzuki coupling? : r/Chempros. Reddit.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI.
- Suzuki Coupling. Organic Chemistry Portal.
- How to approach choosing reaction conditions for Suzuki? : r/Chempros. Reddit.
- A Comparative Guide to the Suzuki Coupling of 2-Bromo-4-methylpyridine with Various Boronic Acids. Benchchem.
- A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Organic Chemistry Portal.
- Troubleshooting low yield in Suzuki coupling of 3-Bromo-2-chloropyridine. Benchchem.
- Technical Support Center: Optimizing Coupling Reactions of 3-Bromopyridine-D4. Benchchem.
- Why am I getting low yield for my Suzuki coupling reaction? : r/chemistry. Reddit.
- Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. Scite.ai.
- Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry.
- Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine. Benchchem.
- The Suzuki coupling reaction of arylbromides with phenylboronic acid. ResearchGate.
- Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with 2-Bromo-3-methoxypyridine. Benchchem.
- Suzuki coupling reactions of bromoarenes with phenylboronic acid with... ResearchGate.
- Technical Support Center: Optimizing Suzuki Coupling for 3,4-Dibromothiophene. Benchchem.
- Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. PMC - NIH.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Protodeboronation - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. cdnsciencepub.com [cdnsciencepub.com]
- 15. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 16. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. reddit.com [reddit.com]
Technical Support Center: Amination of 3-Bromo-4-methoxypyridine
Welcome to the technical support center for the amination of 3-bromo-4-methoxypyridine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize this crucial synthetic transformation. The insights provided herein are based on established mechanistic principles and field-proven strategies to ensure the successful synthesis of your target 3-amino-4-methoxypyridine derivatives.
Frequently Asked Questions (FAQs)
Here, we address the most common issues encountered during the amination of this compound.
Q1: My reaction is sluggish, and I'm recovering a significant amount of starting material. What are the likely causes?
A1: Incomplete conversion is a frequent challenge. The primary culprits are often related to catalyst inhibition or suboptimal reaction conditions. The lone pair on the pyridine nitrogen of your substrate can coordinate to the palladium center, hindering the catalytic cycle.[1] Additionally, ensure your reagents and solvents are scrupulously dry and the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen), as oxygen can deactivate the Pd(0) catalyst.[1]
Q2: I'm observing a significant amount of 4-methoxypyridine as a byproduct. What is this side reaction, and how can I prevent it?
A2: This byproduct is the result of hydrodebromination, a common side reaction in palladium-catalyzed cross-coupling reactions.[1][2] This occurs when the aryl halide is reduced instead of undergoing amination. Potential proton sources, such as trace amounts of water in the solvent or reagents, or even certain amines, can contribute to this issue.[1][2]
Q3: My mass spectrometry analysis shows a peak corresponding to a dimer of my desired product or starting material. How can I minimize this?
A3: Dimerization, particularly the formation of biaryl species, can occur as a side reaction. This can arise from the homocoupling of the aryl halide. The stability of palladium intermediates, such as the μ-halogen dimer, can influence the propensity for such side reactions.[3] The choice of ligand is critical in preventing the formation of these unproductive dimers.[3]
Q4: The reaction mixture turns black, and I'm seeing poor conversion. What does this indicate?
A4: The formation of palladium black is a clear sign of catalyst decomposition and deactivation.[1] This can be caused by excessively high temperatures, ligand degradation, or the presence of impurities. Once palladium black has formed, the catalytic activity is significantly diminished, leading to low yields.[1]
Troubleshooting Guides
This section provides in-depth solutions to the common problems outlined in the FAQs.
Issue 1: Low Conversion & Starting Material Recovery
The electron-rich nature of the 4-methoxy group and the coordinating ability of the pyridine nitrogen in this compound can present unique challenges to achieving high conversion.
Causality: The lone pair on the pyridine nitrogen can act as a ligand, coordinating to the palladium catalyst and inhibiting its activity. This is a common issue with nitrogen-containing heterocycles.[1]
Troubleshooting Protocol:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands. These ligands are designed to stabilize the palladium center and promote the desired catalytic cycle over catalyst inhibition. Ligands such as XPhos, RuPhos, or BrettPhos have demonstrated efficacy in challenging aminations.[1]
-
Palladium Precatalyst: Utilize a pre-formed palladium-ligand complex (precatalyst). This can lead to more reproducible results compared to generating the active catalyst in situ.
-
Solvent Choice: Anhydrous, degassed aprotic polar solvents like toluene or dioxane are generally preferred.
-
Temperature Optimization: While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition. Screen a range of temperatures (e.g., 80-110 °C) to find the optimal balance.
Experimental Workflow for Optimizing Conversion
Caption: Troubleshooting workflow for low conversion.
Issue 2: Hydrodebromination Byproduct
The formation of 4-methoxypyridine is a clear indicator of a competing hydrodebromination pathway.
Causality: This side reaction involves the cleavage of the C-Br bond and its replacement with a C-H bond. It is often facilitated by proton sources in the reaction mixture.[1][2]
Troubleshooting Protocol:
-
Rigorous Drying of Reagents and Solvents: Ensure all solvents are freshly distilled from an appropriate drying agent and that all solid reagents are dried under vacuum.
-
Amine Purity: Use high-purity amines, as impurities can sometimes act as hydrogen donors.
-
Base Selection: The choice of base can significantly impact the extent of hydrodebromination. Screening different strong, non-nucleophilic bases may be necessary.
| Base | Common Observations |
| Sodium tert-butoxide (NaOtBu) | Commonly used, but can sometimes promote hydrodebromination. |
| Lithium bis(trimethylsilyl)amide (LHMDS) | A strong, non-nucleophilic base that can sometimes suppress hydrodebromination.[1] |
| Potassium phosphate (K₃PO₄) | A weaker base that may be suitable for certain amine couplings. |
Mechanism of Hydrodebromination
Sources
Technical Support Center: Optimizing Temperature for 3-Bromo-4-methoxypyridine Reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 3-Bromo-4-methoxypyridine. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for temperature optimization in common synthetic transformations. By understanding the causal relationships between temperature and reaction outcomes, you can navigate challenges, improve yields, and ensure the integrity of your experimental results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the role of temperature in reactions involving this compound.
Q1: What are the typical temperature ranges for the most common reactions with this compound?
A1: The optimal temperature is highly dependent on the reaction type. Palladium-catalyzed cross-couplings generally require elevated temperatures to drive the catalytic cycle, whereas organometallic preparations demand cryogenic conditions to maintain the stability of reactive intermediates. A summary of typical starting ranges is provided below.
Table 1: Recommended Starting Temperature Ranges for Key Reactions
| Reaction Type | Reagents/Catalyst System | Typical Temperature Range | Key Considerations |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Pd catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂), Base (e.g., K₂CO₃, K₃PO₄) | 80 °C to 110 °C | Temperatures below this range may result in slow or incomplete reactions.[1][2][3] Exceeding this range can cause catalyst decomposition.[4] |
| Buchwald-Hartwig Amination | Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., XPhos, RuPhos), Base (e.g., NaOtBu) | 80 °C to 110 °C | The pyridine nitrogen can inhibit the catalyst; elevated temperatures help promote the desired catalytic turnover.[1][5] |
| Directed Ortho-Lithiation | Strong base (e.g., LDA, n-BuLi) | -78 °C | Organolithium intermediates are highly unstable at warmer temperatures, leading to decomposition and side reactions.[6][7] |
| Bromine-Magnesium Exchange | Grignard Reagent (e.g., iPrMgCl) | Room Temperature (for formation); 0 °C to Room Temp (for electrophile addition) | This exchange is often efficient at ambient temperatures, while the subsequent reaction with an electrophile may require cooling to control exothermicity.[8] |
| Copper-Catalyzed Grignard Addition | Cu(I) salt, Chiral Ligand | -78 °C | Low temperatures are critical for achieving high stereoselectivity in asymmetric additions.[9][10][11] |
Q2: How does excessively high temperature negatively impact my cross-coupling reaction?
A2: While heat generally increases reaction rates, excessively high temperatures can be detrimental. The primary issues are catalyst decomposition and substrate degradation.[4] For palladium-catalyzed reactions, high temperatures can cause the formation of palladium black, which consists of aggregated, inactive palladium clusters.[4] This reduces the concentration of the active catalyst and can halt the reaction.
Q3: What are the most common temperature-related side reactions?
A3: At non-optimal temperatures, several side reactions can compete with the desired transformation. In palladium-catalyzed couplings, hydrodehalogenation (replacement of the bromine with a hydrogen) is a common issue.[1][2] Another side reaction is the homocoupling of the boronic acid partner in Suzuki reactions, which can be exacerbated by the presence of oxygen.[2] For lithiation reactions, warming above cryogenic temperatures can lead to undesired protonation or decomposition of the organometallic intermediate.[7]
Section 2: Troubleshooting Guide
This section provides direct answers to specific problems you may encounter during your experiments.
Q: My Suzuki-Miyaura coupling with this compound has stalled with low yield. How do I troubleshoot the temperature?
A: A stalled reaction is a classic sign of suboptimal conditions, where temperature plays a critical role. The pyridine nitrogen atom can coordinate to the palladium center, deactivating the catalyst.[2] An appropriate temperature is needed to overcome this inhibition without causing catalyst death.
Troubleshooting Steps:
-
Verify Temperature: Ensure your reaction is within the optimal 80-110 °C range.[1][2] Temperatures below 80 °C may be insufficient to drive the reaction to completion.
-
Check for Catalyst Decomposition: If the reaction mixture has turned black, this indicates the formation of palladium black, a sign that the temperature may be too high or the ligand is not sufficiently stabilizing the catalyst.[4]
-
Systematic Optimization: If the temperature is within range but the yield is still low, do not arbitrarily increase the heat. Instead, consider a systematic optimization. It is often the interplay between temperature, ligand, and base that dictates success. For pyridine substrates, bulky, electron-rich phosphine ligands are often necessary to shield the palladium center and promote efficient catalysis.[1]
Below is a logical workflow for troubleshooting low yields in cross-coupling reactions.
Caption: Troubleshooting workflow for low reaction yields.
Q: My lithiation of this compound followed by electrophilic quench is failing. Why is temperature so critical?
A: Directed ortho-lithiation reactions are extremely sensitive to temperature. The lithiated intermediate of a pyridine is often thermally unstable. Maintaining cryogenic temperatures (typically -78 °C, using a dry ice/acetone bath) is essential for two reasons:
-
Stability of the Intermediate: At temperatures above -78 °C, the lithiated species can rapidly decompose or participate in side reactions.[7]
-
Preventing Uncontrolled Reactions: The addition of the electrophile to the highly reactive lithiated intermediate is often exothermic. Performing this step at -78 °C allows for controlled addition and prevents over-reaction or decomposition of the product.[6]
A typical workflow that emphasizes critical temperature control points is shown below.
Caption: Experimental workflow for a lithiation-quench reaction.
Section 3: Key Experimental Protocols
The following are generalized, step-by-step protocols that should be optimized for your specific substrates and equipment.
Protocol 1: Suzuki-Miyaura Coupling
This protocol describes a typical procedure for coupling this compound with a boronic acid.
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq.), the desired boronic acid (1.2 eq.), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0 eq.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times.[2]
-
Solvent Addition: Add a degassed solvent system (e.g., 1,4-Dioxane/H₂O 4:1) via syringe.[6]
-
Heating: Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.[2]
-
Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[4]
Protocol 2: Buchwald-Hartwig Amination
This protocol provides a general procedure for the C-N coupling of this compound.
-
Catalyst Pre-formation (in a glovebox): To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4-8 mol%), and the base (e.g., NaOtBu, 1.4 eq.).[5]
-
Reagent Addition: Add this compound (1.0 eq.). Seal the tube.
-
Solvent and Amine Addition: Remove the tube from the glovebox and add the anhydrous, degassed solvent (e.g., Toluene) via syringe, followed by the amine (1.2 eq.).[5][6]
-
Heating: Place the reaction mixture in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously.[1][5]
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove catalyst residues, washing with an organic solvent.
-
Purification: Concentrate the filtrate and purify the crude product via column chromatography.
References
- BenchChem. (2025).
- Chemistry LibreTexts. (2023).
- BenchChem. (2025). Technical Support Center: Troubleshooting Low Yield in Palladium-Catalyzed Reactions of Pyridines. BenchChem Technical Support.
- Wikipedia. (n.d.).
- Unknown Source.
- BenchChem. (2025).
- ACS GCI Pharmaceutical Roundtable.
- WuXi AppTec. How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Chemical Insights.
- BenchChem. (2025). Experimental Procedure for Grignard Reaction with 3-Bromo-2-chloropyridine.
- ResearchGate. (n.d.). Effective Lithiation of 3-Bromopyridine: Synthesis of 3-Pyridine Boronic Acid and Variously 3-Substituted Pyridines.
- BenchChem. (2025). Buchwald-Hartwig Amination of 3-Bromo-5-methoxypyridine.
- BenchChem. (2025). Troubleshooting low yield in Suzuki coupling of 3-Bromo-2-chloropyridine. BenchChem Technical Support.
- National Institutes of Health. (n.d.). Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions.
- ACS Publications. (2021). Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions.
- ResearchGate. (n.d.). Optimization of temperature for Suzuki-Miyaura coupling reaction.
- ResearchGate. (2021). Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions.
- ChemicalBook. (2025).
- Norwegian Research Information Repository. (2023). Directed Lithiation of Protected 4-Chloropyrrolopyrimidine: Addition to Aldehydes and Ketones Aided by Bis(2-(N,N-dimethylamino)ethyl) Ether.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. nva.sikt.no [nva.sikt.no]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for 3-Bromo-4-methoxypyridine Couplings
Welcome to the technical support center for navigating the complexities of cross-coupling reactions with 3-bromo-4-methoxypyridine. This guide is designed for researchers, scientists, and professionals in drug development who are looking to efficiently functionalize this challenging heterocyclic building block. Here, you will find in-depth troubleshooting advice and frequently asked questions to streamline your experimental workflow and enhance your synthetic success.
The Challenge: Why is this compound a "Difficult" Substrate?
This compound presents a unique set of challenges in palladium-catalyzed cross-coupling reactions. Understanding these underlying issues is the first step toward developing a robust and high-yielding protocol.
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen atom can coordinate to the palladium catalyst. This coordination can lead to catalyst inhibition or the formation of unproductive pathways, ultimately slowing down or halting the catalytic cycle.[1][2][3]
-
Electronic Properties: The pyridine ring is electron-deficient, which can influence the reactivity of the C-Br bond. While this can sometimes facilitate oxidative addition, the presence of the electron-donating methoxy group at the 4-position can counteract this effect, making the C-Br bond stronger and the oxidative addition step more challenging.[4]
-
Steric Hindrance: The bromine atom at the 3-position is ortho to the methoxy group, which can introduce steric hindrance around the reaction center, potentially impeding the approach of the catalyst and the coupling partner.
Troubleshooting Guide: Common Problems and Solutions
This section addresses specific issues you may encounter during your experiments with this compound and provides actionable solutions based on mechanistic principles.
Issue 1: Low to No Conversion of Starting Material
Question: I've set up my Suzuki-Miyaura coupling of this compound with an arylboronic acid, but I'm seeing very little or no product formation. What are the likely causes and how can I fix it?
Answer: Low conversion is a common hurdle and often points to an issue with the catalyst's activity or stability. Here’s a systematic approach to troubleshooting:
-
Evaluate Your Catalyst System: For challenging substrates like this compound, a highly active catalyst is often required.[4]
-
Palladium Source: Standard palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ are common starting points.[4][5] However, for difficult couplings, pre-formed palladium precatalysts, such as those from the Buchwald or PEPPSI™ series, can ensure efficient generation of the active Pd(0) species and are often more reliable.[6][7]
-
Ligand Choice is Critical: The ligand plays a crucial role in stabilizing the palladium center and promoting the key steps of the catalytic cycle. For electron-rich and sterically hindered substrates, bulky and electron-rich phosphine ligands are generally the preferred choice.[8][9][10]
-
-
Check Your Reaction Conditions:
-
Inert Atmosphere: Palladium catalysts, especially the active Pd(0) species, are sensitive to oxygen.[2][9] Ensure your reaction is conducted under a rigorously inert atmosphere (argon or nitrogen) and that all solvents are properly degassed.[2][9]
-
Base Selection: The choice of base is not trivial. It influences both the transmetalation step and the overall stability of the reaction components. For Suzuki couplings, inorganic bases like K₃PO₄ or Cs₂CO₃ are often effective.[4] For Buchwald-Hartwig aminations, strong, non-nucleophilic bases such as NaOt-Bu or LiHMDS are typically required.[5][11]
-
Solvent: Anhydrous, degassed solvents like 1,4-dioxane, toluene, or THF are standard for these reactions.[4][5] The choice of solvent can impact the solubility of your reagents and the stability of the catalyst.
-
-
Reagent Purity: Confirm the purity of all your reagents, including the this compound and the coupling partner. Boronic acids, in particular, can be prone to degradation.[9]
Workflow for Troubleshooting Low Conversion
Caption: A systematic workflow for troubleshooting low-yield cross-coupling reactions.
Issue 2: Significant Side Product Formation (e.g., Protodeboronation, Homocoupling)
Question: My Suzuki reaction is producing a significant amount of the debrominated starting material and/or homocoupled boronic acid. How can I suppress these side reactions?
Answer: The formation of these byproducts points to specific competing reaction pathways that need to be mitigated.
-
Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom, often facilitated by water and certain bases.[4]
-
Solution:
-
Use anhydrous conditions as much as possible.
-
Consider switching from a boronic acid to a more stable boronate ester, such as a pinacol ester (BPin) or a trifluoroborate salt (BF₃K).[4] These are generally more resistant to protodeboronation.
-
-
-
Homocoupling: The self-coupling of the boronic acid is typically promoted by the presence of oxygen.[3][4]
-
Solution:
-
Improve your degassing procedure. A common method is to bubble an inert gas through the solvent for an extended period or to use the freeze-pump-thaw technique.
-
Using a Pd(0) source directly, like Pd(PPh₃)₄, can sometimes reduce homocoupling compared to the in-situ reduction of Pd(II) sources.[9]
-
Lowering the reaction temperature may also disfavor this side reaction.[9]
-
-
Frequently Asked Questions (FAQs)
Q1: Which type of palladium catalyst is best for Suzuki-Miyaura couplings with this compound?
A1: There is no single "best" catalyst, as the optimal choice often depends on the specific coupling partner. However, for a challenging substrate like this compound, catalyst systems employing bulky, electron-rich phosphine ligands are highly recommended. A good starting point would be to screen a few catalyst systems.
| Palladium Source | Ligand | Base | Solvent | Typical Temperature (°C) | Notes |
| Pd(OAc)₂ | SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 80-110 | A robust and broadly applicable system.[4] |
| Pd₂(dba)₃ | XPhos | K₂CO₃ | Toluene | 100-110 | Excellent for sterically demanding couplings. |
| Pd(PPh₃)₄ | - | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | A classic catalyst, may be less effective for this substrate.[11] |
Q2: What are the key considerations for a successful Buchwald-Hartwig amination with this compound?
A2: The Buchwald-Hartwig amination requires careful selection of the base and ligand to achieve high yields.[5]
-
Catalyst System: Similar to the Suzuki coupling, bulky, electron-rich phosphine ligands are crucial. Ligands like XPhos, RuPhos, or BrettPhos are often employed.[11][12]
-
Base: A strong, non-nucleophilic base is essential. Sodium tert-butoxide (NaOt-Bu) is the most common choice, but others like lithium bis(trimethylsilyl)amide (LiHMDS) can also be effective.[5][12]
-
Solvent: Anhydrous toluene or 1,4-dioxane are the preferred solvents.[5][11]
Q3: I'm planning a Sonogashira coupling with this compound. What are the common pitfalls?
A3: The Sonogashira coupling, which forms a C-C triple bond, has its own set of challenges.
-
Copper Co-catalyst: The classic Sonogashira reaction uses a copper(I) co-catalyst (e.g., CuI).[13] However, this can sometimes lead to the homocoupling of the alkyne (Glaser coupling).
-
Copper-Free Conditions: To avoid Glaser coupling, copper-free Sonogashira protocols have been developed. These typically require a palladium catalyst with a suitable ligand and a strong amine base (which often also acts as the solvent).[14]
-
Catalyst Choice: Pd(PPh₃)₄ or a combination of a Pd(II) source with a phosphine ligand are common choices.[14] For challenging substrates, more advanced catalyst systems may be necessary.
Catalytic Cycle of the Sonogashira Coupling
Caption: The key steps in the copper-co-catalyzed Sonogashira coupling cycle.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol is a general starting point and may require optimization for your specific arylboronic acid.
Materials:
-
This compound (1.0 equivalent)
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%)
-
Ligand (e.g., SPhos, 2-10 mol%)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)
-
Degassed water (if using a biphasic system)
Procedure:
-
Reaction Setup: To a dry Schlenk tube or reaction vial, add this compound, the arylboronic acid, the palladium precatalyst, the ligand, and the base.[4]
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure all oxygen is removed.[4]
-
Solvent Addition: Add the degassed solvent (and water, if applicable) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[4]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[4]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[4]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
References
- Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. (n.d.). ResearchGate.
- Ligand electronic influence in Pd-catalyzed C-C coupling processes. (n.d.).
- van de Weghe, P. (2009). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. Organic Process Research & Development, 13(4), 641-651.
- Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium.... (n.d.). ResearchGate.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- ACS Publications. (n.d.). Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. Organometallics.
- National Institutes of Health. (n.d.). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides.
- Reddit. (n.d.). How to approach choosing reaction conditions for Suzuki?
- National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
- Arylation of Pyridines via Suzuki-Miyaura Cross-Coupling and Pyridine-Directed C-H Activation Using a Continuous-Flow Approach. (n.d.). ResearchGate.
- Chemistry LibreTexts. (n.d.). Buchwald-Hartwig Amination.
- Optimization of the Sonogashira coupling of 4-bromo-3-.... (n.d.). ResearchGate.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- RSC Publishing. (n.d.). Some regioselective cross-coupling reactions of halopyridines and halopyrimidines. Journal of the Chemical Society, Perkin Transactions 1.
- National Institutes of Health. (n.d.). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate.
- Reddit. (n.d.). Struggling to make a sonogashira coupling reaction happen.
- Chemistry LibreTexts. (n.d.). Sonogashira Coupling.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- National Institutes of Health. (n.d.). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Overcoming Solubility Challenges with 3-Bromo-4-methoxypyridine
Welcome to the technical support center for 3-Bromo-4-methoxypyridine. This guide is designed for researchers, chemists, and formulation scientists who are utilizing this versatile pyridine derivative in their experimental workflows. We understand that navigating the solubility characteristics of a compound is critical for experimental success. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common solubility issues encountered with this compound, ensuring you can move forward with your research with confidence.
Understanding the Solubility Profile of this compound
This compound is a substituted pyridine with a molecular weight of 188.02 g/mol .[1] Its structure, featuring a polar pyridine ring and a relatively non-polar bromomethoxy group, results in a nuanced solubility profile. It is generally characterized as being slightly soluble in water and more soluble in various organic solvents. The nitrogen atom in the pyridine ring can be protonated, making its aqueous solubility pH-dependent.
Troubleshooting Guide
This section provides a systematic approach to resolving common solubility problems.
Issue 1: Difficulty Dissolving the Compound in a Desired Solvent
Q: I am having trouble dissolving this compound in my chosen solvent. What steps can I take?
A1: Systematic Solvent Selection and Optimization.
The principle of "like dissolves like" is a good starting point.[3] Given the mixed polarity of this compound, a range of solvents should be considered.
Initial Solvent Screening: It is advisable to perform a small-scale solubility test with a few milligrams of the compound in a small volume of solvent. Based on the chemical structure and available data for similar compounds, the following solvents are recommended for screening:
| Solvent Class | Examples | Expected Solubility |
| Aprotic Polar | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | High Solubility Expected: These are powerful solvents capable of dissolving a wide range of organic compounds.[4] They are often the first choice for preparing high-concentration stock solutions for biological assays. |
| Protic Polar | Methanol, Ethanol | Good Solubility Expected: The methoxy group and pyridine nitrogen can interact favorably with these solvents. Methanol is often used in synthetic procedures involving this compound.[5] |
| Chlorinated | Dichloromethane (DCM), Chloroform | Good Solubility Expected: These solvents are effective for many organic compounds. However, be aware that pyridine derivatives can sometimes react with DCM at room temperature over time to form bispyridinium dichlorides, which could lead to unexpected side products or reduced yields.[6] It is recommended to use freshly prepared solutions in DCM and avoid long-term storage. |
| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Moderate to Low Solubility Expected: Solubility may be limited in less polar ethers like diethyl ether. THF is a more polar option that may offer better results. |
| Aqueous | Water, Buffers | Slightly Soluble: As a weak base, its solubility in water is limited but can be significantly increased by adjusting the pH to be more acidic. |
Troubleshooting Workflow for Solvent Selection:
Caption: Workflow for troubleshooting initial dissolution.
Issue 2: Compound Precipitates Out of Solution Upon Addition to an Aqueous Buffer
Q: My this compound, dissolved in DMSO, precipitates when I add it to my aqueous assay buffer. How can I prevent this?
A2: This is a common phenomenon known as "crashing out" and occurs when the concentration of the compound exceeds its solubility limit in the final aqueous medium.
Understanding the Cause: While highly soluble in a neat organic solvent like DMSO, the introduction of a large volume of an aqueous anti-solvent drastically changes the solvent environment, leading to precipitation.
Step-by-Step Protocol to Minimize Precipitation in Aqueous Solutions:
-
Prepare a High-Concentration Stock Solution: Dissolve the compound in 100% DMSO to create a concentrated stock solution (e.g., 10-50 mM). Ensure it is fully dissolved.
-
Create an Intermediate Dilution: Instead of adding the concentrated stock directly to your final assay volume, first, create an intermediate dilution in your assay buffer or cell culture medium. For example, dilute the 10 mM stock 1:100 to create a 100 µM intermediate solution with 1% DMSO.
-
Perform Serial Dilutions: Use the 100 µM intermediate solution to perform your serial dilutions directly in the assay buffer. This keeps the DMSO concentration constant and low across all final concentrations.
-
Final DMSO Concentration: Aim for a final DMSO concentration in your assay that is as low as possible, ideally below 0.5% and almost always under 1%, to avoid solvent-induced artifacts.[4]
-
Vehicle Control: Always include a vehicle control in your experiment, which is the assay buffer with the same final concentration of DMSO as your test samples.
Issue 3: Inconsistent Results in Biological Assays Due to Poor Solubility
Q: I am observing variable results in my cell-based assays, which I suspect is due to the poor aqueous solubility of this compound. How can I improve the reliability of my experiments?
A3: Inconsistent results are often a consequence of the compound not being fully solubilized at the tested concentrations. Here are strategies to improve consistency:
-
pH Adjustment: Since this compound is a weak base, its solubility in aqueous media can be significantly increased by lowering the pH. The pyridine nitrogen will become protonated at a pH below its pKa (estimated around 6.47), forming a more soluble pyridinium salt. For experiments where a lower pH is tolerable, using a buffer with a pH of 5-6 could enhance solubility.
-
Use of Co-solvents: In cases where DMSO is not ideal or insufficient, other co-solvents can be explored. A mixture of polyethylene glycol 400 (PEG 400) and ethanol has been shown to be effective in solubilizing other poorly soluble compounds.[7]
-
Formulation with Excipients: For in vivo studies or more complex formulations, the use of solubilizing excipients like cyclodextrins can be considered. These molecules can form inclusion complexes with the drug, enhancing its aqueous solubility.[8]
Logical Relationship for pH-Dependent Solubility:
Caption: The effect of pH on the aqueous solubility of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for preparing a stock solution of this compound for long-term storage?
A1: For long-term storage, DMSO is generally a good choice due to its high solvating power and stability. Store the solution at -20°C or -80°C in a tightly sealed vial to prevent moisture absorption. Avoid repeated freeze-thaw cycles by aliquoting the stock solution.
Q2: Can I use sonication to dissolve this compound?
A2: Yes, sonication is a useful technique to accelerate the dissolution process, especially for suspensions that are slow to dissolve. It provides energy to break up the solid lattice and enhance solvent-solute interactions. However, be mindful of potential heating of the sample during sonication and cool it if necessary.
Q3: How can I prepare a sample of this compound for NMR analysis?
A3: For NMR analysis, you will need to dissolve approximately 10-20 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent.[9] Deuterated chloroform (CDCl₃) is a common choice for many organic molecules. If solubility in CDCl₃ is an issue, deuterated DMSO (DMSO-d₆) or deuterated methanol (CD₃OD) are excellent alternatives.
Q4: Are there any known incompatibilities of this compound with common lab reagents?
A4: As a pyridine derivative, it should be considered a weak base and may react with strong acids. As mentioned earlier, there is a possibility of a slow reaction with dichloromethane, especially in the presence of light or impurities, to form bispyridinium salts.[6] It is always good practice to check for potential reactivity with other components in your reaction mixture.
Q5: My compound appears to be an oil/low melting solid. How does this affect solubility?
A5: The physical form (solid or liquid) at room temperature does not directly dictate its solubility in a given solvent, but it can influence the rate of dissolution. An oily or low-melting solid may dissolve more readily than a highly crystalline material because less energy is required to break down the crystal lattice.
References
- PubChem. (n.d.). 4-Methoxypyridine. National Center for Biotechnology Information.
- Seedher, N., & Bhatia, S. (2003). Solubility enhancement of cox-2 inhibitors using various solvent systems. AAPS PharmSciTech, 4(3), E33.
- Khan, A., et al. (2011). Co-crystallization: a green approach for the solubility enhancement of poorly soluble drugs. CrystEngComm, 13, 5553-5557.
- Google Patents. (n.d.). CN104945314A - Method for preparing 3-bromo-4-methylpyridine.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- ChemistryViews. (2010, June 7). Puzzling Pyridine Problem Probed.
Sources
- 1. This compound | C6H6BrNO | CID 642827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. parchem.com [parchem.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN104945314A - Method for preparing 3-bromo-4-methylpyridine - Google Patents [patents.google.com]
- 6. Puzzling Pyridine Problem Probed - ChemistryViews [chemistryviews.org]
- 7. Solubility enhancement of cox-2 inhibitors using various solvent systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Co-crystallization: a green approach for the solubility enhancement of poorly soluble drugs - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 3-Bromo-4-methoxypyridine Derivatives
Welcome to the technical support center for the purification of 3-bromo-4-methoxypyridine and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered during the purification of this important class of compounds.
Introduction
This compound is a key building block in the synthesis of a wide range of pharmaceutical and agrochemical compounds.[1] Its purification, however, can be challenging due to the presence of closely related impurities and the inherent properties of the pyridine ring. This guide offers practical, experience-driven solutions to common purification problems.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound derivatives?
A1: The impurity profile largely depends on the synthetic route. However, common impurities include:
-
Positional Isomers: Isomers such as 2-bromo-3-methoxypyridine or other brominated methoxypyridines can form, which often have very similar polarities, making them difficult to separate.[2][3]
-
Starting Materials: Unreacted precursors like 3-bromo-4-hydroxypyridine or the methylating agent may be present.[4]
-
Di-brominated Byproducts: Over-bromination can lead to the formation of di-brominated pyridine derivatives, which will have a significantly higher molecular weight.
-
Hydrolysis Products: The methoxy group can be susceptible to hydrolysis under certain conditions, leading to the corresponding hydroxypyridine derivative.[5]
Q2: My this compound derivative appears to be degrading on the silica gel column. What is happening and how can I prevent it?
A2: Pyridine derivatives are basic compounds and can interact strongly with the acidic silanol groups on the surface of standard silica gel.[6] This can lead to peak tailing, poor separation, and in some cases, degradation of the target compound.[6]
Solutions:
-
Deactivate the Silica Gel: Pre-treat the silica gel with a base like triethylamine.[6] This can be done by adding a small amount of triethylamine (0.1-1%) to the eluent system.[6]
-
Use a Different Stationary Phase: Consider using neutral or basic alumina as the stationary phase to avoid the acidic nature of silica gel.[6]
-
Reverse-Phase Chromatography: For some derivatives, reverse-phase HPLC can be an effective alternative.[7]
Q3: I'm struggling to separate my desired this compound from a positional isomer. What techniques are most effective?
A3: Separating positional isomers is a common and significant challenge due to their similar physical properties.[8]
-
High-Performance Liquid Chromatography (HPLC): This is often the most effective method. Experiment with different stationary phases, such as those with phenyl or biphenyl functionalities, which can offer different selectivity based on subtle electronic and steric differences.[9]
-
Supercritical Fluid Chromatography (UPC²): This technique can provide rapid and efficient separation of positional isomers without the need for derivatization.[8]
-
Gas Chromatography (GC): For volatile derivatives, GC with a shape-selective cyclodextrin derivative (CDD) capillary column can be highly effective.[2]
-
Fractional Crystallization: If your product is a solid, carefully controlled fractional crystallization from a suitable solvent system can sometimes enrich the desired isomer.
Q4: My compound "oils out" during recrystallization. What does this mean and how can I fix it?
A4: "Oiling out" occurs when a compound separates from the solution as a liquid instead of forming solid crystals. This is often due to:
-
High Impurity Levels: The presence of significant impurities can disrupt the crystal lattice formation. It's advisable to perform a preliminary purification step, like column chromatography, before recrystallization.[10]
-
Rapid Cooling: Cooling the solution too quickly can prevent the molecules from arranging themselves into a crystal lattice. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[10]
-
Inappropriate Solvent: The solvent may be too good, preventing the compound from precipitating, or too poor, causing it to crash out as an oil. Experiment with different solvent systems, including solvent/anti-solvent pairs.
-
Solution is too Concentrated: Try using a larger volume of solvent to dissolve the crude product.[10]
Troubleshooting Guide
This section provides a structured approach to troubleshooting common purification issues.
Problem: Poor Separation in Column Chromatography
| Symptom | Potential Cause | Recommended Action |
| Broad, overlapping bands | Column Overloading: Too much sample for the column size. | As a rule of thumb, use a sample-to-silica weight ratio of 1:20 to 1:100.[10] |
| Improper Solvent System: Eluent is too polar, causing compounds to move too quickly. | Use TLC to determine an optimal solvent system where the target compound has an Rf value of 0.2-0.4 for good separation.[6] | |
| Streaking or Tailing of Spots | Acidic Silica Interaction: The basic nitrogen of the pyridine ring is interacting with acidic silanol groups. | Add 0.1-1% triethylamine to the eluent to neutralize the silica surface.[6] |
| Insoluble Material in Sample: Crude product is not fully dissolved before loading. | Ensure the sample is fully dissolved in a minimal amount of solvent before loading onto the column. | |
| Cracked or Channeled Column Bed | Improper Packing: Air bubbles or uneven packing of the stationary phase. | Pack the column carefully as a slurry to ensure a homogenous bed.[10] |
Problem: Low Recovery of Product
| Symptom | Potential Cause | Recommended Action |
| Product seems to be stuck on the column | Compound Degradation: The compound is sensitive to the stationary phase. | Consider using a less acidic stationary phase like neutral alumina or deactivated silica.[6] |
| Eluent is not polar enough: The solvent system is too weak to elute the compound. | Gradually increase the polarity of the eluent during the chromatography run (gradient elution). | |
| Loss of product during work-up | Hydrolysis or Degradation: The compound may be unstable to aqueous acidic or basic washes. | Use mild work-up conditions and minimize contact time with aqueous layers. Consider extraction with a less polar organic solvent. |
| Product is volatile: Loss of product during solvent removal under reduced pressure. | Use a cold trap and avoid excessive heating of the rotovap bath. |
Experimental Protocols
Protocol 1: Flash Column Chromatography for General Purification
This protocol provides a general procedure for purifying a this compound derivative.
Materials:
-
Silica gel (230-400 mesh)
-
Appropriately sized chromatography column
-
Eluent (e.g., a mixture of ethyl acetate and hexanes, determined by TLC analysis)
-
Sand
-
Cotton or glass wool
-
Collection tubes
-
Crude this compound derivative
Procedure:
-
Prepare the Column:
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approximately 1 cm).[10]
-
Prepare a slurry of silica gel in the eluent and carefully pour it into the column, avoiding air bubbles.[10]
-
Gently tap the column to ensure even packing.
-
Add another thin layer of sand on top of the silica gel.
-
Drain the excess eluent until the solvent level is just at the top of the sand layer.[10]
-
-
Load the Sample:
-
Elute the Column:
-
Carefully add the eluent to the top of the column.
-
Apply gentle pressure to elute the column.
-
Collect fractions in separate test tubes.
-
-
Analyze and Combine Fractions:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Protocol 2: Recrystallization for Final Polishing
This protocol is suitable for solid derivatives that require further purification after an initial step like column chromatography.
Procedure:
-
Dissolve the Crude Product:
-
In an Erlenmeyer flask, dissolve the impure solid in the minimum amount of a suitable hot solvent.
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present, perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask.[10]
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[10]
-
-
Isolate and Dry the Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent.[10]
-
Dry the crystals under vacuum.
-
Visualizations
Experimental Workflow for Purification
Caption: A generalized workflow for the purification of this compound derivatives.
Troubleshooting Logic for Purification Challenges
Caption: A troubleshooting guide for common purification challenges.
References
- BenchChem. (2025). Application Notes and Protocols: 2-Bromo-3-methoxypyridine in Pharmaceutical Development.
- SIELC Technologies. (n.d.). Separation of 2-Bromo-3-methoxypyridine on Newcrom R1 HPLC column.
- BenchChem. (2025).
- BenchChem. (2025).
- Oxidative Dearomatization of Pyridines. (n.d.). PubMed Central (PMC).
- Shao, Y., & Marriott, P. (2003). Separation of positional isomers by the use of coupled shape-selective stationary phase columns. Analytical and Bioanalytical Chemistry, 375(5), 635–642. [Link]
- Hartshorn, C. M., Maxwell, K. A., White, P. S., DeSimone, J. M., & Meyer, T. J. (2001). Separation of positional isomers of oxidation catalyst precursors. Inorganic Chemistry, 40(4), 601–606. [Link]
- Chromatography Forum. (2017).
- Waters. (n.d.). Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Separation of positional isomers by the use of coupled shape-selective stationary phase columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Separation of positional isomers of oxidation catalyst precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Oxidative Dearomatization of Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Separation of 2-Bromo-3-methoxypyridine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. waters.com [waters.com]
- 9. separation of positional isomers - Chromatography Forum [chromforum.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: A Researcher's Guide to 3-Bromo-4-methoxypyridine
Welcome to the comprehensive technical support guide for 3-Bromo-4-methoxypyridine. This resource is designed for researchers, scientists, and professionals in drug development who utilize this versatile pyridine derivative in their experimental workflows. As a compound with multiple reactive sites, understanding its stability and potential for degradation is paramount to achieving reproducible and reliable results. This guide provides in-depth, experience-driven advice in a user-friendly question-and-answer format to address common challenges and ensure the integrity of your experiments.
Part 1: Frequently Asked Questions (FAQs) - Quick Troubleshooting
This section provides rapid answers to the most common questions regarding the handling, storage, and stability of this compound.
Q1: My bottle of this compound has turned yellow/brown. Is it still usable?
A discolored sample, changing from its typical colorless to light yellow appearance, is a primary indicator of decomposition.[1] While minor discoloration might not significantly impact some robust reactions, it is crucial to ascertain the purity before use, especially in sensitive applications like catalysis or multi-step synthesis. We recommend performing a quick purity check using Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy. For high-purity requirements, purification is advised.
Q2: What are the ideal storage conditions for this compound?
To ensure long-term stability, this compound should be stored in a tightly sealed container, protected from light and moisture. Supplier recommendations suggest storage in a freezer.[1] General best practices for pyridine derivatives include storing in a cool, dry, and well-ventilated area away from heat and ignition sources.[2][3][4]
Q3: What common reagents and conditions are incompatible with this compound?
Based on the chemical structure and reactivity of related pyridine compounds, the following should be avoided to prevent decomposition:
-
Strong Oxidizing Agents: These can potentially lead to the formation of N-oxides or other oxidative degradation products.[5][6][7][8]
-
Strong Acids: Can lead to protonation of the pyridine nitrogen, potentially activating the ring towards unwanted side reactions or hydrolysis of the methoxy group.
-
Strong Bases: Very strong bases, such as sodium amide (NaNH₂), can induce an elimination reaction to form a highly reactive 3,4-pyridyne intermediate, leading to a mixture of products.[6]
-
Heat and UV Light: Elevated temperatures and exposure to UV light can promote thermal and photochemical degradation.[9][10][11][12]
Part 2: In-Depth Troubleshooting Guides
This section delves deeper into specific experimental issues, providing causal explanations and actionable protocols to mitigate the decomposition of this compound.
Issue 1: Unexpected Side Products in Reactions Involving Basic Conditions
Q: I am performing a reaction with this compound using a strong base (e.g., LDA, NaH) and observing multiple unidentified spots on my TLC plate. What is happening?
A: The likely cause is the formation of a 3,4-pyridyne intermediate.
Causality Explained: The hydrogen atom at the C-4 position of the pyridine ring is acidic and can be deprotonated by a strong base. While the bromine at the 3-position is relatively unreactive towards direct nucleophilic substitution, the presence of a strong base can facilitate an elimination of HBr to form a highly strained and reactive 3,4-dehydropyridine (pyridyne) intermediate.[6] This intermediate can then be attacked by nucleophiles present in the reaction mixture at either the C-3 or C-4 position, leading to a mixture of regioisomeric products.
dot
Caption: Strong base-induced decomposition pathway.
Mitigation Protocol:
-
Choice of Base: If possible, use a weaker, non-nucleophilic base. Consider bases like potassium carbonate (K₂CO₃) or triethylamine (NEt₃) if they are compatible with your reaction.
-
Temperature Control: Perform the reaction at the lowest possible temperature that allows for the desired transformation. The formation of the pyridyne intermediate is often more favorable at higher temperatures.
-
Order of Addition: Add the strong base slowly to a cooled solution of your other reactants and this compound. This can help to control the concentration of the deprotonated species and minimize side reactions.
Issue 2: Suspected Hydrolysis of the Methoxy Group
Q: My reaction is run under acidic conditions, and I've isolated a product with a different polarity and mass spectrum than expected. Could the methoxy group have been cleaved?
A: Yes, acid-catalyzed hydrolysis of the 4-methoxy group to a 4-hydroxy group is a plausible decomposition pathway.
Causality Explained: The ether linkage of the methoxy group is susceptible to cleavage under acidic conditions. The pyridine nitrogen will be protonated by the acid, forming a pyridinium ion. This enhances the electron-withdrawing nature of the ring, making the methoxy group more susceptible to nucleophilic attack by water, leading to the formation of 3-bromo-4-hydroxypyridine and methanol. The rate of this hydrolysis is dependent on the strength of the acid and the reaction temperature.
dot
Sources
- 1. scs.illinois.edu [scs.illinois.edu]
- 2. lobachemie.com [lobachemie.com]
- 3. pentachemicals.eu [pentachemicals.eu]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. fishersci.com [fishersci.com]
- 6. aksci.com [aksci.com]
- 7. fishersci.com [fishersci.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. UV photolysis for accelerating pyridine biodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [Biodegradation of pyridine under UV irradiation] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Failed 3-Bromo-4-methoxypyridine Reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 3-Bromo-4-methoxypyridine. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic endeavors. This compound is a valuable heterocyclic compound, frequently employed in the synthesis of complex molecules due to its capacity for functionalization, particularly through palladium-catalyzed cross-coupling reactions.[1]
This document provides in-depth troubleshooting advice and answers to frequently asked questions, structured to address specific experimental challenges. Our goal is to empower you to diagnose and resolve issues encountered in the lab, ensuring the success of your synthetic projects.
Section 1: Safety First - Mandatory Handling Protocols
Before beginning any experiment, a thorough understanding of the reagent's safety profile is critical.
Q: What are the primary hazards associated with this compound?
A: this compound is classified as an irritant. According to aggregated GHS information, it causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2][3] All handling should be performed with appropriate engineering controls and personal protective equipment.
Q: What personal protective equipment (PPE) is required when handling this compound?
A: You must wear protective gloves, protective clothing, and tightly fitting safety goggles with side-shields.[4][5] All manipulations should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[4][5]
Q: How should I properly store this reagent?
A: this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[3][4] For long-term stability, it is recommended to store it in a freezer under an inert atmosphere.[6] The substance should be stored locked up and away from strong oxidizing agents.[3][4]
Section 2: Frequently Asked Questions (FAQs)
This section addresses general questions regarding the properties and reactivity of this compound.
Q: How do the electronic properties of this compound influence its reactivity?
A: The pyridine ring is inherently electron-deficient. The 4-methoxy group is a strong electron-donating group (EDG) via resonance, which increases the electron density of the ring, particularly at the ortho (3 and 5) and para (2) positions. This increased electron density can make the C-Br bond at the 3-position more challenging to activate in oxidative addition steps of cross-coupling reactions compared to less electron-rich aryl bromides.[7] Conversely, the pyridine nitrogen acts as an electron-withdrawing group and can coordinate to metal catalysts, potentially inhibiting their activity.[8][9]
Q: What are the most common and effective reaction types for this molecule?
A: The bromine substituent makes this compound an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig amination, Sonogashira, and Stille couplings.[1] Additionally, it can undergo metal-halogen exchange to form organolithium or Grignard reagents, which can then be reacted with various electrophiles.[10][11]
Section 3: Troubleshooting Guide by Reaction Class
This core section provides specific, actionable advice for common problems encountered during key transformations.
General Troubleshooting Workflow
Before diving into specific reaction types, a systematic approach to troubleshooting is essential. The following workflow can help diagnose the root cause of a failed reaction.
Caption: A general workflow for diagnosing failed reactions.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
Problem 1: Low to No Product Yield
Q: My Suzuki reaction with this compound is sluggish or fails completely. What are the most likely causes?
A: This is a common issue with electron-rich pyridine substrates. The primary causes are often related to the catalyst's activity and the nature of the key steps in the catalytic cycle.
-
Cause 1: Catalyst Inhibition by Pyridine Nitrogen. The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the palladium center. This coordination can saturate the metal, inhibiting its ability to participate in the catalytic cycle, particularly the crucial oxidative addition step.[8][9]
-
Cause 2: Inefficient Oxidative Addition. The electron-donating 4-methoxy group increases electron density at the 3-position, strengthening the C-Br bond and making oxidative addition (often the rate-determining step) more difficult.[7][9]
-
Solution: In addition to using advanced phosphine ligands, consider increasing the reaction temperature. For particularly challenging couplings, switching to a more active pre-catalyst system (e.g., a Buchwald G3 or G4 palladacycle) can be beneficial.[7]
-
-
Cause 3: Inappropriate Base or Solvent. The base is critical for activating the boronic acid in the transmetalation step. An unsuitable base can lead to a stalled reaction.
-
Solution: Screen different bases. While K₂CO₃ is common, stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often more effective for challenging substrates.[8] Ensure the base is a fine, dry powder to maximize its surface area and reactivity. The solvent system also plays a key role; mixtures of an organic solvent like 1,4-dioxane or toluene with water are typically effective.[8]
-
Problem 2: Significant Formation of Boronic Acid Homocoupling Byproduct
Q: I'm observing my desired cross-coupled product, but also a significant amount of the boronic acid dimer (Ar-Ar). How can I suppress this side reaction?
A: Boronic acid homocoupling is a well-known side reaction in Suzuki couplings, primarily promoted by the presence of molecular oxygen.[12]
-
Cause: Oxygen Contamination. Oxygen can oxidize the active Pd(0) catalyst to Pd(II) species. These Pd(II) species can then catalyze the homocoupling of the boronic acid, consuming your reagent and reducing the efficiency of the main catalytic cycle.[12]
-
Solution 1: Rigorous Degassing. It is imperative to remove all dissolved oxygen from your solvents and the reaction headspace. The most effective method is "freeze-pump-thaw," but sparging the solvent with an inert gas (argon or nitrogen) for 20-30 minutes is also effective. Ensure your reaction is maintained under a positive pressure of inert gas throughout.[12][13]
-
Solution 2: Slow Addition of Boronic Acid. Keeping the instantaneous concentration of the boronic acid low disfavors the bimolecular homocoupling reaction. Adding the boronic acid solution dropwise via a syringe pump over a period of 1-2 hours can significantly improve the yield of the desired cross-coupled product.[12]
-
Caption: Suzuki cycle with key failure points for this compound.
| Component | Recommendation | Rationale & Citation |
| Catalyst | Pd(OAc)₂ or Pd₂(dba)₃ (1-5 mol%) | Common, effective Pd sources. |
| Ligand | XPhos, SPhos, or other bulky biaryl phosphines (2-10 mol%) | Shields Pd from pyridine coordination and promotes oxidative addition.[7][8][9] |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equiv.) | Strong, non-nucleophilic bases effective for challenging couplings.[8] |
| Solvent | 1,4-Dioxane/H₂O (4:1) or Toluene/H₂O (4:1) | Standard solvent systems that facilitate both organic and inorganic reagent solubility.[8] |
| Temperature | 80-110 °C | Higher temperatures may be needed to overcome the activation barrier for oxidative addition. |
| Atmosphere | Strictly inert (Argon or Nitrogen) | Prevents catalyst oxidation and boronic acid homocoupling.[12] |
Metal-Halogen Exchange and Lithiation Reactions
Problem: No reaction or immediate decomposition upon addition of alkyllithium.
Q: I added n-BuLi to my this compound at -78°C, but the reaction turned dark brown/black and workup showed only starting material or intractable tar. What happened?
A: This outcome almost always points to issues with temperature control or contamination. Organolithium reagents are extremely reactive and sensitive.
-
Cause 1: Moisture Contamination. Water will rapidly quench the alkyllithium reagent and can react with any formed pyridyllithium species.
-
Solution: Ensure all glassware is rigorously oven- or flame-dried under vacuum. All solvents must be anhydrous, preferably distilled from an appropriate drying agent or taken from a solvent purification system. Perform the reaction under a strictly inert atmosphere (argon is preferred due to its density).
-
-
Cause 2: Poor Temperature Control. While the Br-Li exchange is typically very fast even at low temperatures, allowing the reaction to warm up prematurely can lead to decomposition or side reactions with the solvent (e.g., THF).
-
Solution: Maintain a strict temperature of -78°C (a dry ice/acetone bath) throughout the addition of the alkyllithium and for a short period after (e.g., 15-30 minutes) to ensure complete exchange. Use an internal thermometer to monitor the reaction temperature, not just the bath temperature.
-
-
Cause 3: Reagent Quality. Old or improperly stored n-BuLi will have a lower molarity than stated and contain lithium alkoxides, which can interfere with the reaction.
-
Solution: Titrate your alkyllithium reagent before use to determine its exact concentration. Use relatively fresh bottles of the reagent.
-
Caption: Diagnostic tree for troubleshooting lithiation-quench sequences.
Grignard Reactions
Problem: Difficulty in forming the pyridyl Grignard reagent.
Q: I am having trouble initiating the Grignard reaction between this compound and magnesium turnings. Is there a better way?
A: The formation of pyridylmagnesium halides can be challenging. The lone pair on the nitrogen can interact with the magnesium surface, and competing exchange reactions can occur.[11]
-
Cause 1: Solvent Choice. Diethyl ether is a standard solvent for Grignard reactions, but for less reactive aryl halides, it may not be sufficient.
-
Solution: Use tetrahydrofuran (THF) as the solvent. THF is a better Lewis base and can solvate the magnesium species more effectively, often facilitating the reaction where ether fails.[14]
-
-
Cause 2: Passivated Magnesium. The surface of the magnesium turnings may be coated with a layer of magnesium oxide, preventing the reaction from starting.
-
Solution: Activate the magnesium before use. Common methods include stirring the magnesium under vacuum with a glass rod, adding a small crystal of iodine, or adding a few drops of 1,2-dibromoethane.
-
-
Cause 3: Inherent Low Reactivity. Some substituted bromopyridines are simply not ideal candidates for certain transformations. In a study on copper-catalyzed Grignard additions, 2-bromo-4-methoxypyridine was found to give no conversion, suggesting that the electronic or steric properties of this class of compounds can sometimes be prohibitive under specific conditions.[15][16]
-
Solution: If direct Grignard formation is unsuccessful, consider an alternative route. A bromine-lithium exchange followed by transmetalation with MgBr₂·OEt₂ at -78°C is a highly reliable method for generating the desired Grignard reagent in situ.
-
Section 4: Key Experimental Protocols
The following protocols are provided as validated starting points. Optimization may be required for specific substrates.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and finely powdered K₃PO₄ (2.5 equiv.).
-
Seal the flask, then evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).
-
Via syringe, add the degassed solvent system (e.g., 1,4-dioxane/water 4:1, to make a 0.2 M solution with respect to the starting bromide).
-
Heat the reaction mixture to 85-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[8][12]
Protocol 2: General Procedure for Lithiation-Borylation
-
Add this compound (1.0 equiv.) to an oven-dried, three-neck flask equipped with a thermometer and an argon inlet.
-
Dissolve the starting material in anhydrous THF (to make a 0.2 M solution) and cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 equiv., solution in hexanes) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.
-
Stir the resulting solution at -78 °C for 30 minutes.
-
Slowly add triisopropyl borate (1.5 equiv.) dropwise, again maintaining the temperature at -78 °C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by carefully adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
The resulting boronic ester can often be used directly or purified by column chromatography.[10]
Section 5: References
A consolidated list of all sources cited in this document.
-
This compound | C6H6BrNO | CID 642827 - PubChem. (n.d.). Retrieved from [Link]
-
Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. (2021). Retrieved from [Link]
-
Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions - NIH. (n.d.). Retrieved from [Link]
-
Problems with Suzuki coupling : r/Chempros - Reddit. (2025). Retrieved from [Link]
-
Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond - MDPI. (n.d.). Retrieved from [Link]
-
Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions | ACS Catalysis - ACS Publications. (2021). Retrieved from [Link]
-
Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange - Arkivoc. (2021). Retrieved from [Link]
-
Effective Lithiation of 3-Bromopyridine: Synthesis of 3-Pyridine Boronic Acid and Variously 3-Substituted Pyridines. - ResearchGate. (n.d.). Retrieved from [Link]
-
Efficient Palladium-Catalyzed Cross-Coupling of Highly Acidic Substrates, Nitroacetates - PMC - NIH. (n.d.). Retrieved from [Link]
-
Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange - ResearchGate. (2025). Retrieved from [Link]
-
Aspects of the metallic halide-catalysed reaction of Grignard reagents with organic halides. Part III. Reactions with bromopyridines - Journal of the Chemical Society C. (1969). Retrieved from [Link]
-
CN104945314A - Method for preparing 3-bromo-4-methylpyridine - Google Patents. (n.d.). Retrieved from
-
Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium... - ResearchGate. (n.d.). Retrieved from [Link]
-
CN103483247B - Preparation method of 2-bromo-3-methoxypyridine - Google Patents. (n.d.). Retrieved from
-
Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile - PubMed. (2016). Retrieved from [Link]
-
3-Bromo-2-chloro-4-methoxypyridine | CAS#:144584-29-2 | Chemsrc. (2025). Retrieved from [Link]
-
3-bromo-4-aminotoluene - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
-
Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro group Migration | Request PDF - ResearchGate. (2025). Retrieved from [Link]
-
The preparation of pyridine derivatives from bromopyridines by means of the Grignard reaction. II - ResearchGate. (2025). Retrieved from [Link]
-
Formation of Grignard reagents from 3-bromo-NN-dimethylbenzylamine and 4-bromo-NN-diethylbenzylamine and their reactions with benzaldehyde - Journal of the Chemical Society C. (n.d.). Retrieved from [Link]
-
Standard Lithiation–Borylation A user's guide. (2017). Retrieved from [Link]
-
SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. (n.d.). Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound | C6H6BrNO | CID 642827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. 3-BROMO-4-METHOXY-PYRIDINE - Safety Data Sheet [chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. 82257-09-8|this compound|BLD Pharm [bldpharm.com]
- 7. reddit.com [reddit.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Aspects of the metallic halide-catalysed reaction of Grignard reagents with organic halides. Part III. Reactions with bromopyridines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Formation of Grignard reagents from 3-bromo-NN-dimethylbenzylamine and 4-bromo-NN-diethylbenzylamine and their reactions with benzaldehyde - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 15. Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Base Selection for 3-Bromo-4-methoxypyridine Cross-Coupling Reactions
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 3-Bromo-4-methoxypyridine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshoot common challenges related to base selection and its impact on coupling efficiency. The following information is curated to explain the fundamental principles and offer practical solutions to frequently encountered experimental issues.
The Critical Role of the Base in Cross-Coupling Reactions
The base in a palladium-catalyzed cross-coupling reaction, such as Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira, is far more than a simple proton scavenger. Its role is multifaceted and crucial for the successful progression of the catalytic cycle.[1] For pyridine-containing substrates like this compound, the choice of base is particularly critical due to the potential for the Lewis basic pyridine nitrogen to interact with the palladium catalyst, potentially leading to catalyst inhibition.[2][3]
The primary functions of the base include:
-
Activation of the Coupling Partner: In Suzuki-Miyaura reactions, the base activates the organoboron species by forming a more nucleophilic boronate complex, which is essential for efficient transmetalation.[1][4]
-
Facilitating Transmetalation: This step, often the rate-determining step, involves the transfer of the organic group from the organometallic reagent to the palladium center. The base plays a direct role in this process.[1][5]
-
Promoting Reductive Elimination: In some cases, the base can influence the final step of the catalytic cycle, where the desired product is formed, and the active Pd(0) catalyst is regenerated.[6]
-
Maintaining the Active Catalyst: The base can help to maintain the catalyst in its active Pd(0) state and prevent catalyst decomposition.
Visualizing the Suzuki-Miyaura Catalytic Cycle
Caption: The Suzuki-Miyaura catalytic cycle, highlighting the key steps where the base is involved.
Troubleshooting Guide: Base Selection for this compound Couplings
This section addresses common issues encountered during cross-coupling reactions with this compound, with a focus on how the choice of base can be the root cause and the solution.
Q1: My Suzuki-Miyaura reaction is sluggish or shows no product formation. Could the base be the problem?
A1: Absolutely. Low or no yield is a frequent issue where the base plays a pivotal role.[7] Here’s a breakdown of potential base-related problems and how to address them:
-
Insufficient Base Strength: Weak bases may not be strong enough to effectively form the boronate species, thus hindering the transmetalation step.[8] For a substrate like this compound, stronger bases are often required.
-
Poor Solubility: If the base is not soluble in the reaction solvent, its effectiveness will be significantly diminished. The base needs to be available in the solution to participate in the catalytic cycle.
-
Incorrect Base-Solvent Combination: The optimal base often depends on the solvent system. For instance, weaker bases like K₂CO₃ or K₃PO₄ may perform well in polar aprotic solvents like DMF, while stronger bases like NaOH might be more effective in THF/water mixtures.[5]
Troubleshooting Steps:
-
Screen a Range of Bases: If you started with a weak base (e.g., Na₂CO₃), try moderately strong (e.g., K₃PO₄) to strong bases (e.g., Cs₂CO₃, NaOH).
-
Ensure Anhydrous Conditions: Moisture can lead to unwanted side reactions, such as protodeboronation of the boronic acid.[8] Ensure your base is anhydrous and finely ground.[8]
-
Consider Solvent Compatibility: If your base has low solubility, consider switching to a solvent system where it is more soluble, or use a phase-transfer catalyst.
Q2: I'm observing significant hydrodehalogenation (replacement of bromine with hydrogen). How can I prevent this?
A2: Hydrodehalogenation is a common side reaction where the aryl halide is reduced instead of coupled. The base can contribute to this in a few ways:
-
Presence of Protic Impurities: The base itself might contain water or other protic impurities that can act as a proton source.
-
Base-Promoted Decomposition: Certain strong bases can promote the decomposition of the solvent or other reagents, generating species that can lead to hydrodehalogenation.
Troubleshooting Steps:
-
Use a High-Purity, Anhydrous Base: Ensure your base is of high quality and has been properly dried.
-
Screen Different Bases: Experiment with different strong bases. For instance, switching from an alkoxide base like NaOtBu to a carbonate or phosphate base might reduce the rate of hydrodehalogenation.[9]
-
Optimize Reaction Temperature: Lowering the reaction temperature may disfavor the hydrodehalogenation pathway.
Q3: My Buchwald-Hartwig amination is giving low yields. What role does the base play here?
A3: In Buchwald-Hartwig amination, the base is crucial for the deprotonation of the amine to form the palladium-amido complex, which then undergoes reductive elimination.[10]
-
Base Strength is Key: The pKa of the amine being coupled will dictate the required strength of the base. For less acidic amines, a very strong base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is often necessary.[11]
-
Steric Hindrance: A bulky base might be required to avoid unwanted side reactions or to effectively deprotonate a sterically hindered amine.
Troubleshooting Steps:
-
Match Base Strength to Amine pKa: For weakly acidic amines, use a strong, non-nucleophilic base like NaOtBu.
-
Screen Different Strong Bases: If one strong base isn't effective, try others. The counter-ion (e.g., Na⁺, K⁺, Cs⁺) can also influence the reaction's success.[12]
-
Optimize Ligand and Solvent: The choice of base is often intertwined with the ligand and solvent. A change in one may necessitate a change in the others for optimal performance.
Data Summary: Effect of Base on Coupling Efficiency
| Coupling Reaction | Base | pKa of Conjugate Acid[13][14][15][16] | Typical Solvent(s) | Observed Effect on this compound Coupling |
| Suzuki-Miyaura | Na₂CO₃ | 10.3 | Dioxane/H₂O, Toluene/H₂O | Often requires higher temperatures; may be less effective for challenging couplings. |
| K₃PO₄ | 12.3 | Dioxane, Toluene, DMF | A versatile and effective base, often providing good yields under milder conditions.[8] | |
| Cs₂CO₃ | 10.3 | Dioxane, Toluene | Highly effective due to the high solubility and polarizability of the cesium cation.[12] | |
| Buchwald-Hartwig | NaOtBu | ~19 | Toluene, Dioxane | A very strong base, commonly used and highly effective for a wide range of amines.[11] |
| K₂CO₃ | 10.3 | Toluene, Dioxane | Can be effective for more acidic amines or with specific catalyst systems. | |
| Cs₂CO₃ | 10.3 | Toluene, Dioxane | A strong and often superior base, particularly for challenging substrates.[12] | |
| Sonogashira | Et₃N | 10.8 | THF, DMF | Acts as both a base and a solvent; generally effective for Sonogashira couplings.[17] |
| DIPA | 11.1 | THF, Toluene | A common and effective amine base for Sonogashira reactions. |
Experimental Protocols
General Procedure for Setting Up an Air-Sensitive Cross-Coupling Reaction
Palladium-catalyzed cross-coupling reactions are often sensitive to oxygen, and proper technique is crucial for reproducible results.[7][18]
-
Glassware Preparation: Ensure all glassware is oven- or flame-dried to remove any residual moisture.[8]
-
Inert Atmosphere: Assemble the reaction flask and equip it with a magnetic stir bar. Seal the flask and connect it to a Schlenk line. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.[19][20]
-
Reagent Addition: Under a positive pressure of inert gas, add the solid reagents: this compound, the coupling partner (e.g., boronic acid, amine), the palladium catalyst, the ligand, and the base.
-
Solvent and Liquid Reagent Addition: Add the anhydrous, degassed solvent via syringe, followed by any liquid reagents.[18]
-
Reaction Execution: Heat the reaction to the desired temperature and monitor its progress by TLC or LC-MS.
Protocol for Base Screening in a Suzuki-Miyaura Coupling
This protocol outlines a method for systematically screening different bases to optimize the Suzuki-Miyaura coupling of this compound.
-
Reaction Setup: In an array of oven-dried reaction vials, each containing a stir bar, add this compound (1.0 equiv.), the desired boronic acid (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the ligand (if required).
-
Base Addition: To each vial, add a different base (2.0-3.0 equiv.) from your screening panel (e.g., Na₂CO₃, K₃PO₄, Cs₂CO₃, NaOH).
-
Inerting and Solvent Addition: Seal the vials and purge with an inert gas. Add the degassed solvent (e.g., 1,4-dioxane/water 4:1) to each vial.
-
Reaction and Analysis: Heat the reaction array to the desired temperature (e.g., 80-110°C) and stir for a set time (e.g., 12-24 hours). After cooling, quench the reactions and analyze the crude reaction mixtures by a suitable method (e.g., LC-MS, GC-MS) to determine the conversion and yield for each base.
Visualizing the Base Screening Workflow
Caption: A logical workflow for systematically screening bases to optimize a cross-coupling reaction.
Frequently Asked Questions (FAQs)
Q: Can I use an aqueous solution of a base? A: Yes, for Suzuki-Miyaura reactions, using an aqueous solution of a base (e.g., 2M Na₂CO₃) is common and often beneficial. However, ensure that your reagents are stable to water and that the solvent is miscible with water (e.g., dioxane, THF). For other couplings like Buchwald-Hartwig, strictly anhydrous conditions are typically required.
Q: Why is Cs₂CO₃ often a superior base? A: Cesium carbonate is often highly effective due to the high ionic radius and low charge density of the cesium cation, which increases its solubility in organic solvents and enhances the reactivity of the associated carbonate anion.[12]
Q: What if I have base-sensitive functional groups on my molecule? A: If your substrate contains base-labile functional groups (e.g., esters, nitriles), you should use the mildest base possible that still promotes the reaction.[18] Weaker bases like K₂CO₃ or even KF might be suitable in these cases.[4] It may also be necessary to lower the reaction temperature or consider protecting group strategies.[18]
Q: How does the choice of ligand affect the choice of base? A: The ligand and base often work in concert. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbene (NHC) ligands are often used for challenging couplings, including those with pyridine substrates.[9] These ligands can influence the stability and reactivity of the palladium catalyst, which in turn can affect which base is optimal. It is often necessary to co-screen both the ligand and the base to find the best combination.
References
- Chemnovatic. (2024, July 15). Technical documentation of chemical products – what do you need to know?
- Consultoría Gerena. (n.d.). Elaboration of technical documentation on chemical products.
- Wikipedia. (n.d.). Suzuki reaction.
- Unknown. (n.d.). pKa Values of Common Bases.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- SciSpace. (n.d.). Reactivity and mechanism in oxidative addition to palladium(II) and reductive elimination from palladium(IV) and an estimate of.
- Allchemist. (n.d.). Chemical Documentation.
- ResearchGate. (n.d.). Table 3 Effect of various bases in the Buchwald coupling reaction a.
- MDPI. (n.d.). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions.
- ChemistryViews. (2013, July 2). Tips and Tricks for the Lab: Air-Sensitive Techniques (3).
- ResearchGate. (n.d.). The Role of the Base in Buchwald-Hartwig Amination.
- ACS Publications. (2022, June 15). Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students.
- ResearchGate. (n.d.). Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic....
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- White Rose Research Online. (2022, June 15). Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques.
- YouTube. (2020, January 21). Engineering Documents That Chemical Process Engineers Must Know.
- National Institutes of Health. (n.d.). Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes.
- Tango.ai. (2023, May 16). How To Write Technical Documentation in 7 Quick Steps.
- National Institutes of Health. (n.d.). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters.
- ResearchGate. (2022, June 15). Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students.
- National Institutes of Health. (2021, December 3). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
- National Institutes of Health. (n.d.). A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions.
- National Institutes of Health. (n.d.). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations.
- ResearchGate. (n.d.). Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent ZnN Interactions.
- National Institutes of Health. (n.d.). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides.
- MDPI. (n.d.). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
- The Mirica Group - University of Illinois. (n.d.). Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes.
- csbsju. (n.d.). oxidative addition and palladium coupling.
- ACS Publications. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines.
- YouTube. (2018, July 17). Suzuki Coupling Mechanism and Applications.
- National Institutes of Health. (n.d.). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex.
- CLAS. (n.d.). Table of Acids with Ka and pKa Values*.
- Chemistry Steps. (n.d.). pKa values of common compounds and their conjugate bases.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- Organic Chemistry Data. (n.d.). Bordwell pKa Table.
- ResearchGate. (n.d.). ChemInform Abstract: Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design.
- Wikipedia. (n.d.). Sonogashira coupling.
- ResearchGate. (n.d.). (PDF) Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands.
- Chair of Analytical Chemistry. (n.d.). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO).
- ResearchGate. (n.d.). Table 1 Optimization of the Sonogashira coupling of 4-bromo-3-.....
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. uwindsor.ca [uwindsor.ca]
- 14. library.gwu.edu [library.gwu.edu]
- 15. chemistrysteps.com [chemistrysteps.com]
- 16. organicchemistrydata.org [organicchemistrydata.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
- 20. pubs.acs.org [pubs.acs.org]
Technical Support Center: Ligand Effects in Palladium-Catalyzed Reactions of 3-Bromo-4-methoxypyridine
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 3-bromo-4-methoxypyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of ligand selection and troubleshoot common issues encountered during the synthesis of substituted 4-methoxypyridines. The inherent electronic properties of this substrate—namely the electron-donating methoxy group and the coordinating pyridine nitrogen—present unique challenges and opportunities in catalysis.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.
Issue 1: Low or No Product Yield
Q1: My Suzuki-Miyaura reaction with this compound and an arylboronic acid is showing low to no conversion. What are the likely causes and how can I improve the yield?
A1: Low conversion in Suzuki-Miyaura couplings of pyridyl halides is a common challenge, often stemming from catalyst inhibition or deactivation. The lone pair on the pyridine nitrogen can coordinate to the palladium center, leading to the formation of stable, off-cycle complexes that are catalytically inactive.[1][2] The electron-donating 4-methoxy group can exacerbate this by increasing the basicity of the pyridine nitrogen.
Potential Causes & Solutions:
-
Catalyst Inhibition by Pyridine Nitrogen:
-
Ligand Choice: The primary solution is to use a ligand that can mitigate this inhibition. Bulky, electron-rich phosphine ligands are highly effective.[3] Ligands such as XPhos, SPhos, and RuPhos create a sterically hindered environment around the palladium center, which disfavors the binding of the pyridine nitrogen while promoting the desired oxidative addition and reductive elimination steps.[4][5] Their strong electron-donating nature also increases the electron density on the palladium, facilitating the oxidative addition of the C-Br bond.[5]
-
N-Heterocyclic Carbene (NHC) Ligands: NHC ligands like IPr are strong σ-donors and can form very stable palladium complexes, often leading to highly active catalysts that can overcome substrate-based inhibition.[6]
-
-
Inefficient Transmetalation:
-
Base Selection: The base is crucial for activating the boronic acid to form the more nucleophilic boronate species.[7] For this compound, a moderately strong inorganic base is often a good starting point. Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are recommended.[8][9] Stronger bases like sodium tert-butoxide can sometimes lead to side reactions.
-
Solvent System: A mixture of an organic solvent and water (e.g., 1,4-dioxane/water or toluene/water) is often used to facilitate the dissolution of both the organic and inorganic reagents.[8]
-
-
Catalyst Decomposition:
-
Palladium Black Formation: Observation of a black precipitate (palladium black) is a clear sign of catalyst decomposition.[1][10] This can be caused by excessively high temperatures or an insufficient ligand-to-palladium ratio.[2]
-
Solution: Ensure a rigorously inert atmosphere to prevent oxidation of the Pd(0) species.[2] Use a slightly higher ligand-to-palladium ratio (e.g., 2.2:1) and run the reaction at the lowest effective temperature (typically 80-110 °C).[8]
-
Issue 2: Significant Side Product Formation
Q2: I am observing a significant amount of 4-methoxypyridine (hydrodebromination) and/or biaryl homocoupling of my boronic acid in my Suzuki reaction. How can I suppress these side reactions?
A2: Hydrodebromination and homocoupling are common side reactions in palladium-catalyzed couplings. Hydrodebromination arises from the reaction of the organopalladium intermediate with a hydride source, while homocoupling of the boronic acid is often promoted by the presence of oxygen.[11]
Potential Causes & Solutions:
-
Hydrodebromination:
-
Hydride Sources: The source of the hydride can be impurities in the reagents or solvent, or it can be generated in situ. Protic solvents can sometimes be a source.[11]
-
Solution: Use anhydrous, degassed solvents. Aprotic solvents like toluene or 1,4-dioxane are generally preferred.[11] Ensure the purity of all reagents.
-
-
Homocoupling of Boronic Acid:
-
Presence of Oxygen: Oxygen can promote the oxidative homocoupling of the boronic acid.
-
Solution: It is critical to thoroughly degas all solvents and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the experiment.[8] Techniques like freeze-pump-thaw for solvent degassing are highly effective.[3]
-
Procedural Modification: Adding the boronic acid solution slowly to the reaction mixture can keep its instantaneous concentration low, which disfavors the bimolecular homocoupling reaction.[3]
-
Issue 3: Poor Performance in Buchwald-Hartwig Amination
Q3: My Buchwald-Hartwig amination of this compound with a primary amine is giving a low yield. What ligand and base combination is recommended?
A3: The Buchwald-Hartwig amination of heteroaryl halides requires a carefully selected catalyst system to achieve high efficiency.[12] The choice of ligand and base is particularly critical.[4][13]
Recommended Ligand and Base Combinations:
-
Bulky Biarylphosphine Ligands: Ligands from the Buchwald group are generally the top choice for these reactions. XPhos is a highly versatile and effective ligand for the amination of bromopyridines.[4][5] Its steric bulk and electron-rich nature facilitate both the oxidative addition and the C-N bond-forming reductive elimination.[9]
-
Strong, Non-nucleophilic Base: A strong base is required to deprotonate the amine, allowing it to coordinate to the palladium center.[12] Sodium tert-butoxide (NaOt-Bu) is the most commonly used and effective base for these reactions.[4] Other bases like potassium phosphate or cesium carbonate are generally less effective for C-N coupling.
-
Solvent: Anhydrous, non-protic solvents such as toluene or dioxane are essential to prevent side reactions.[12]
Frequently Asked Questions (FAQs)
Q1: How do I choose between a phosphine and an N-heterocyclic carbene (NHC) ligand for my reaction with this compound?
A1: The choice depends on the specific reaction and the coupling partner.
-
Phosphine Ligands (e.g., XPhos, SPhos): These are the workhorses for many cross-coupling reactions and have been extensively optimized.[5] They are generally a good first choice for Suzuki-Miyaura and Buchwald-Hartwig reactions due to their proven ability to promote high turnover numbers and mitigate catalyst inhibition by the pyridine substrate.[3][5]
-
NHC Ligands (e.g., IPr, SIPr): NHCs form very strong bonds with palladium, leading to highly stable and often very active catalysts.[6] They can be particularly advantageous for challenging couplings, such as those involving less reactive aryl chlorides or sterically hindered substrates.[14] For this compound, an NHC-based catalyst could be beneficial if phosphine-based systems are giving low yields or require high temperatures.[6]
Q2: What is the general mechanism for these palladium-catalyzed reactions, and how does the ligand influence it?
A2: Most palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle: oxidative addition, transmetalation (for Suzuki) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.[15]
The ligand plays a crucial role in every step:
-
Oxidative Addition: Electron-rich ligands enhance the electron density of the Pd(0) center, making it more nucleophilic and accelerating its addition to the C-Br bond of this compound.[5]
-
Intermediate Stabilization: The steric bulk of the ligand stabilizes the coordinatively unsaturated palladium intermediates, preventing decomposition.[5]
-
Reductive Elimination: Bulky ligands promote the final C-C or C-N bond-forming step by creating steric pressure that favors the elimination of the product.[3]
Q3: For a Sonogashira or Heck reaction with this compound, what are the key considerations for ligand selection?
A3:
-
Sonogashira Coupling: This reaction typically uses a palladium catalyst with a phosphine ligand and a copper(I) co-catalyst.[16] For bromopyridines, a simple ligand like triphenylphosphine (PPh₃) can be effective.[17] However, if yields are low, moving to a more electron-rich and bulky ligand can be beneficial. Copper-free Sonogashira protocols often employ more sophisticated ligands to facilitate the direct reaction of the alkyne with the palladium complex.[16]
-
Heck Reaction: The Heck reaction couples the aryl halide with an alkene.[13] The choice of ligand can influence both the yield and the regioselectivity of the alkene addition. While PPh₃ is a common choice, bidentate phosphines like BINAP or bulky monodentate ligands can also be effective, depending on the specific alkene.[13][18]
Data Presentation
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling of this compound
| Parameter | Recommended Condition | Rationale |
| Palladium Precursor | Pd₂(dba)₃ or Pd(OAc)₂ (1-2 mol%) | Readily available and effective Pd(0) or Pd(II) sources. |
| Ligand | XPhos or SPhos (2-4 mol%) | Bulky, electron-rich ligands to overcome catalyst inhibition and promote reductive elimination.[3][5] |
| Base | K₃PO₄ or K₂CO₃ (2-3 equiv.) | Moderately strong bases that effectively promote transmetalation without causing substrate degradation.[8] |
| Solvent | 1,4-Dioxane/H₂O (4:1) or Toluene/H₂O (4:1) | Biphasic system to dissolve all reactants. Must be degassed.[8] |
| Temperature | 80-110 °C | Balances reaction rate with catalyst stability. |
Table 2: Recommended Starting Conditions for Buchwald-Hartwig Amination of this compound
| Parameter | Recommended Condition | Rationale |
| Palladium Precursor | Pd₂(dba)₃ (1-2 mol%) | Common and reliable Pd(0) source. |
| Ligand | XPhos (2-4 mol%) | Highly effective for C-N coupling of heteroaryl bromides.[4][5] |
| Base | NaOt-Bu (1.4-2.0 equiv.) | Strong, non-nucleophilic base required for amine deprotonation.[4] |
| Solvent | Toluene or 1,4-Dioxane (anhydrous, degassed) | Anhydrous, aprotic solvent to prevent side reactions.[12] |
| Temperature | 80-110 °C | Standard temperature range for these couplings. |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
This protocol is a starting point and may require optimization for specific arylboronic acids.
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), phosphine ligand (e.g., XPhos, 4 mol%), and finely powdered base (e.g., K₃PO₄, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1 v/v) via syringe to achieve a concentration of approximately 0.1 M with respect to the limiting reagent.
-
Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Mandatory Visualizations
Palladium Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: The catalytic cycle for Suzuki-Miyaura coupling.
Ligand Selection Workflow
Caption: Decision workflow for initial ligand selection.
References
- Mechanistic studies on palladium-catalyzed coupling reactions - IDEALS.
- Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium... - ResearchGate.
- Ligand control of regioselectivity in palladium-catalyzed heteroannulation reactions of 1,3-Dienes - PMC - NIH.
- Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing).
- Mechanistic Studies of the Suzuki Cross-Coupling Reaction - CoLab. Available at: [https://www.colab.org/ mechanistic-studies-of-the-suzuki-cross-coupling-reaction-10-1021-jacs-5b00444]([Link] mechanistic-studies-of-the-suzuki-cross-coupling-reaction-10-1021-jacs-5b00444)
- Buchwald-Hartwig Amination - Chemistry LibreTexts.
- Buchwald–Hartwig amination - Wikipedia.
- A Theoretical Study of the Heck Reaction: N-Heterocyclic Carbene versus Phosphine Ligands - American Chemical Society - ACS Figshare.
- Ligand control of regioselectivity in palladium-catalyzed heteroannulation reactions of 1,3-Dienes - PubMed.
- Optimisation of the reaction conditions for the olefination of 3-bromoindazoles. a - ResearchGate.
- Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents - MDPI.
- 2-Phosphinoimidazole Ligands: N–H NHC or P–N Coordination Complexes in Palladium-Catalyzed Suzuki-Miyaura Reactions of Aryl Chlorides.
- Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction - Organic Chemistry Frontiers (RSC Publishing).
- Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions | Request PDF.
- Unconventional Site Selectivity in Palladium-Catalyzed Cross- Couplings of Dichloroheteroarenes under Ligand-Controlled and.
- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC - NIH.
- Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction.
- Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal.
- Heck Reaction - Organic Chemistry Portal.
- Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed.
- Palladium catalyzed syntheses of fused tricyclic heterocycles: a personal account.
- Heck Reaction - Chemistry LibreTexts.
- Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - MDPI.
- Mechanistic Aspects of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction - PubMed.
- Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - Beilstein Journals.
- Sonogashira Coupling - Chemistry LibreTexts.
- Sonogashira Coupling - Organic Chemistry Portal.
- Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC - PubMed Central.
- Subsituted arene synthesis by alkynylation - Organic Chemistry Portal.
- Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC - NIH.
- Formal Inverse Sonogashira Reaction: Direct Alkynylation of Arenes and Heterocycles with Alkynyl Halides - PMC - NIH.
- Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications - JOCPR.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Ligand control of regioselectivity in palladium-catalyzed heteroannulation reactions of 1,3-Dienes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ligand-controlled regioselectivity in palladium-catalyzed cross coupling reactions. | Semantic Scholar [semanticscholar.org]
- 5. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. nbinno.com [nbinno.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. par.nsf.gov [par.nsf.gov]
- 15. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Sonogashira Coupling [organic-chemistry.org]
- 17. Mixed phosphine/N-heterocyclic carbene palladium complexes: synthesis, characterization and catalytic use in aqueous Suzuki–Miyaura reactions - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 18. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Byproduct Identification in the Synthesis of 3-Bromo-4-methoxypyridine
Welcome to the Technical Support Center for the synthesis of 3-Bromo-4-methoxypyridine. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered during the synthesis of this important building block. Our focus is on providing scientifically grounded explanations and practical, field-tested solutions to help you identify and mitigate the formation of byproducts, ultimately improving your reaction yield and purity.
Troubleshooting Guide: Navigating Unexpected Outcomes
This section addresses specific issues that may arise during the synthesis of this compound, particularly through the direct electrophilic bromination of 4-methoxypyridine.
Q1: My reaction yielded a mixture of products, and the desired this compound is not the major component. What are the likely byproducts?
The electrophilic bromination of 4-methoxypyridine is a classic example of substitution on an electron-rich pyridine ring. The methoxy group at the 4-position is an activating, ortho-, para-directing group. However, in the context of the pyridine ring, the nitrogen atom is strongly deactivating, particularly at the 2- and 6-positions. The interplay of these electronic effects can lead to a mixture of mono- and di-brominated products.
The most common byproducts are isomeric mono-brominated species and over-brominated products. The primary suspects in your reaction mixture are:
-
Starting Material: Unreacted 4-methoxypyridine.
-
Isomeric Byproduct: 2-Bromo-4-methoxypyridine.
-
Over-bromination Product: 3,5-Dibromo-4-methoxypyridine.
The formation of these byproducts is highly dependent on the reaction conditions, including the choice of brominating agent, solvent, temperature, and reaction time.
Mechanism of Byproduct Formation:
The reaction proceeds via an electrophilic aromatic substitution mechanism. The methoxy group strongly activates the 3- and 5-positions, while the pyridine nitrogen deactivates the entire ring, especially the 2- and 6-positions. Bromination is therefore most likely to occur at the 3-position. However, under forcing conditions or with a highly reactive brominating agent, substitution at the less favored 2-position can occur. Furthermore, the initial product, this compound, is still an activated ring and can undergo a second bromination, typically at the vacant 5-position, to yield the di-brominated byproduct.
Q2: I have unexpected peaks in my NMR and MS data. How can I identify the specific byproducts?
Cross-referencing your spectral data with known values for the likely byproducts is the most effective way to identify impurities. Below is a table summarizing the expected spectroscopic data for the target compound and its most common byproducts.
| Compound | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) | Mass Spectrum (m/z) |
| This compound (Target) | ~8.4 (s, 1H), ~8.2 (d, 1H), ~6.8 (d, 1H), ~3.9 (s, 3H) | Not readily available in searches. | M+ ~187, M+2 ~189 |
| 2-Bromo-4-methoxypyridine | ~8.17 (d, 1H), ~7.01 (d, 1H), ~6.79 (dd, 1H), ~3.86 (s, 3H)[1] | ~166.8, ~150.6, ~143.0, ~113.2, ~110.2, ~55.6[1] | M+ ~187, M+2 ~189 |
| 3,5-Dibromo-4-methoxypyridine | ~8.68 (s, 2H), ~3.99 (s, 3H) (in Methanol-d4)[2] | Not readily available in searches. | M+ ~266, M+2 ~268, M+4 ~270[2] |
| 4-Bromo-2-methoxypyridine | ~8.28 (d, 1H), ~7.32 (s, 1H), ~7.24 (d, 1H), ~3.8 (s, 3H) (shifts can vary with methyl group instead of methoxy)[2] | Not readily available in searches. | M+ ~187, M+2 ~189 |
Data Interpretation Workflow:
Below is a decision-making workflow to help you interpret your analytical data and identify the byproducts in your reaction mixture.
Caption: A workflow for identifying byproducts using MS and NMR data.
Q3: How can I minimize the formation of these byproducts during the synthesis?
Controlling the reaction conditions is paramount to achieving high selectivity for the desired 3-bromo isomer. Here are some key considerations:
-
Choice of Brominating Agent: Using a milder brominating agent, such as N-bromosuccinimide (NBS), can often provide better selectivity compared to the more reactive elemental bromine (Br₂).
-
Reaction Temperature: Running the reaction at a lower temperature will generally favor the formation of the thermodynamically more stable 3-bromo isomer and reduce the rate of over-bromination.
-
Stoichiometry: Carefully controlling the stoichiometry of the brominating agent is critical. Using a slight excess may be necessary to drive the reaction to completion, but a large excess will significantly increase the likelihood of di-bromination. A good starting point is 1.05 to 1.1 equivalents of the brominating agent.
-
Solvent: The choice of solvent can influence the reactivity of the brominating agent. Less polar solvents may help to temper the reactivity. Acetic acid is a common solvent for this type of reaction.
-
Reaction Time: Monitoring the reaction progress by TLC or GC-MS is crucial. The reaction should be stopped as soon as the starting material is consumed to prevent the formation of the di-brominated byproduct.
Q4: My reaction has produced a mixture of isomers. What is the best way to purify the desired this compound?
The most effective method for separating isomeric and over-brominated byproducts is column chromatography on silica gel . The polarity of the different brominated pyridines is sufficiently different to allow for good separation.
General Protocol for Column Chromatography Purification:
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or petroleum ether).
-
Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring an evenly packed bed.
-
Sample Loading: Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with a non-polar solvent (e.g., 100% hexane). The less polar byproducts will elute first. Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient fashion. The desired this compound is more polar than the di-brominated byproduct and will elute later.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Frequently Asked Questions (FAQs)
Q1: What is a reliable starting point for a direct bromination protocol for 4-methoxypyridine?
Adapted Experimental Protocol for the Bromination of 4-Methoxypyridine:
Disclaimer: This is an adapted protocol and should be optimized for your specific laboratory conditions.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-methoxypyridine (1.0 eq) in glacial acetic acid.
-
Addition of Bromine: While stirring, slowly add a solution of bromine (1.05 eq) in glacial acetic acid to the reaction mixture at room temperature.
-
Reaction: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the progress by TLC.
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature and carefully pour it into an ice-water mixture.
-
Neutralization: Neutralize the acidic solution by the slow addition of a base, such as sodium bicarbonate or sodium hydroxide solution, until the pH is approximately 7-8.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel as described in the troubleshooting section.
Q2: Can I use other brominating agents besides Br₂ and NBS?
Yes, other brominating agents can be employed. For instance, 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) is another common and effective source of electrophilic bromine that is often easier to handle than liquid bromine. The reaction conditions would be similar to those for NBS.
Q3: Why is the 3-position the preferred site of bromination on 4-methoxypyridine?
The regioselectivity of this reaction is a result of the combined electronic effects of the methoxy group and the pyridine nitrogen.
-
Methoxy Group (-OCH₃): This is an electron-donating group through resonance and activates the positions ortho and para to it. In 4-methoxypyridine, the ortho positions are C3 and C5.
-
Pyridine Nitrogen: The nitrogen atom is electron-withdrawing through induction, which deactivates the entire ring, particularly the alpha (C2, C6) and gamma (C4) positions, towards electrophilic attack.
The strong activating effect of the methoxy group at the 3- and 5-positions outweighs the deactivating effect of the nitrogen at these positions, making them the most favorable sites for electrophilic substitution.
Q4: What safety precautions should I take when working with bromine?
Bromine is a highly corrosive and toxic substance. It is essential to handle it with extreme care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Have a solution of sodium thiosulfate readily available to neutralize any spills.
References
- PubChem. This compound. [Link]
- Royal Society of Chemistry. Experimental Methods 1.
- Royal Society of Chemistry.
Sources
Technical Support Center: Reaction Monitoring for 3-Bromo-4-methoxypyridine
Welcome to the technical support hub for researchers, chemists, and drug development professionals working with 3-Bromo-4-methoxypyridine. This guide is designed to provide practical, in-depth answers to common challenges encountered when monitoring reactions involving this versatile building block. As a key intermediate in the synthesis of numerous pharmaceutical agents, ensuring the precise and efficient conversion of this compound is paramount. This resource moves beyond simple protocols to explain the underlying principles, helping you make informed decisions and troubleshoot effectively.
Section 1: Choosing the Right Monitoring Technique
The first critical decision in any synthesis is selecting the appropriate analytical method to track its progress. The choice depends on the reaction type, the information required (qualitative vs. quantitative), available equipment, and the chemical properties of the reactants and products.
Q: How do I decide which technique to use for my reaction involving this compound?
A: The optimal technique depends on your specific needs. This compound is a moderately polar, UV-active compound, making it suitable for several common methods. Consider the following:
-
For quick, qualitative checks of reaction progress (Is it done yet?) : Thin-Layer Chromatography (TLC) is unparalleled for its speed and low cost. It's ideal for quickly visualizing the consumption of starting material and the appearance of the product.
-
For quantitative analysis and impurity profiling : High-Performance Liquid Chromatography (HPLC) is the gold standard. It provides accurate data on conversion, yield, and the formation of byproducts, which is crucial for process optimization and quality control.
-
For volatile products or starting materials : Gas Chromatography (GC or GC-MS) is an excellent choice. This compound itself is amenable to GC analysis.[1][2] This method offers high resolution and, when coupled with a mass spectrometer (MS), provides structural information about reaction components.
-
For real-time, non-invasive monitoring : In-situ Nuclear Magnetic Resonance (NMR) spectroscopy allows you to watch the reaction as it happens directly in the NMR tube.[3][4][5] This is a powerful technique for mechanistic studies and kinetic analysis, as it requires no sampling or workup.[6][7]
The following table summarizes the key characteristics of each technique to aid your decision.
| Technique | Primary Use | Speed | Cost per Sample | Information Provided | Key Limitation |
| TLC | Qualitative Progress | Very Fast (~5-15 min) | Very Low | Disappearance of reactants, appearance of products | Not quantitative, lower resolution |
| HPLC/UPLC | Quantitative Analysis | Moderate (5-30 min) | Moderate | % Conversion, yield, impurity profile | Higher equipment cost, method development required |
| GC/GC-MS | Quantitative Analysis | Moderate (10-40 min) | Moderate | % Conversion, volatile impurities, structural data (MS) | Not suitable for non-volatile or thermally labile compounds |
| NMR | In-situ Monitoring | Fast to Slow | High (instrument time) | Real-time kinetics, structural confirmation | Lower sensitivity, requires soluble components |
To further guide your selection, the following decision workflow can be applied.
Section 2: Technique-Specific Troubleshooting Guides (Q&A)
This section addresses common issues encountered with each analytical technique when working with this compound and related structures.
Thin-Layer Chromatography (TLC)
Q: My TLC spots for pyridine-containing compounds are streaking or "tailing." What's causing this and how do I fix it?
A: This is the most common issue with basic compounds like pyridines on standard silica gel plates.
-
Causality : Silica gel has acidic silanol groups (Si-OH) on its surface. The basic nitrogen atom of the pyridine ring can undergo a strong, secondary interaction with these sites. This causes a portion of the analyte molecules to "stick" to the baseline and slowly elute, resulting in a vertical streak or "tail."[8]
-
Solution : To achieve sharp, symmetrical spots, you must suppress this secondary interaction. The easiest way is to add a small amount of a basic modifier to your eluent (mobile phase).
-
Add Triethylamine (TEA) : Add 0.5-2% triethylamine to your eluent mixture (e.g., for a 7:3 Hexane:Ethyl Acetate system, use 70 mL Hexane, 30 mL Ethyl Acetate, and 1-2 mL TEA). The TEA is a stronger base and will preferentially bind to the acidic silanol sites, allowing your pyridine compound to elute without tailing.[9]
-
Use Ammonia : For very polar solvent systems, a few drops of concentrated ammonium hydroxide in the mobile phase can serve the same purpose.
-
Q: My starting material and product spots are too close together on the TLC plate (low resolution). How can I improve the separation?
A: Poor separation (low ΔRf) means your chosen eluent is not optimal for the polarity difference between your compounds.
-
Causality : The mobile phase is either too polar (moving all spots too high up the plate) or not polar enough (leaving all spots near the baseline).
-
Solution : Systematically adjust the polarity of your eluent.
-
If Rf values are too high (> 0.8) : Your eluent is too polar. Increase the proportion of the non-polar solvent (e.g., move from 1:1 Hexane:EtOAc to 3:1 Hexane:EtOAc).
-
If Rf values are too low (< 0.2) : Your eluent is not polar enough. Increase the proportion of the polar solvent (e.g., move from 3:1 Hexane:EtOAc to 1:1 Hexane:EtOAc).
-
Try a Different Solvent System : If adjusting ratios doesn't work, change the solvents to exploit different intermolecular interactions. For example, switching from an Ethyl Acetate/Hexane system to a Dichloromethane/Methanol system can dramatically alter selectivity.[10]
-
High-Performance Liquid Chromatography (HPLC)
Q: My HPLC peaks for this compound are tailing badly, even on a C18 column. Why?
A: This is the same fundamental issue as TLC tailing, but in a high-performance format. The basic pyridine nitrogen interacts with residual, acidic silanol groups on the silica backbone of the C18 stationary phase.[8]
-
Causality : Even with modern, high-purity, end-capped silica columns, some free silanol groups remain. These acidic sites can protonate the basic pyridine, leading to strong ionic interactions that cause peak tailing.[11]
-
Solutions :
-
Lower the Mobile Phase pH : Add an acid modifier like formic acid or trifluoroacetic acid (TFA) to your mobile phase to bring the pH to ~2.5-3. At this low pH, the silanol groups are fully protonated and neutral (Si-OH), minimizing the unwanted ionic interaction. Your basic pyridine will be protonated, but it will elute with a good peak shape. A typical starting point is 0.1% formic acid in both the water and acetonitrile/methanol mobile phases.[8]
-
Use a High pH Stable Column : Alternatively, operate at a high pH (e.g., pH 9-10) using a column specifically designed for these conditions (e.g., a hybrid-silica or polymer-based column). At high pH, the pyridine is neutral, preventing ionic interactions. However, standard silica columns will dissolve at high pH.[12]
-
Increase Buffer Concentration : If you are already using a buffer, increasing its concentration (e.g., from 10 mM to 25-50 mM) can help to better shield the silanol interactions and improve peak shape.[11]
-
Q: I'm monitoring a Suzuki coupling, and I can't resolve the product from the starting boronic acid. What should I do?
A: Co-elution is a common problem in chromatography. The solution lies in altering the selectivity of your method.
-
Causality : The combination of your mobile phase and stationary phase does not sufficiently differentiate between the two compounds.
-
Solutions :
-
Modify the Organic Solvent : If you are using methanol, try switching to acetonitrile, or vice-versa. These solvents have different selectivities and can often resolve co-eluting peaks.
-
Change the Stationary Phase : If mobile phase optimization fails, changing the column is the next logical step. If you are using a C18 column, switching to a Phenyl-Hexyl or a Polar-Embedded Phase column provides different retention mechanisms that can effectively separate the compounds.[12]
-
Adjust the Gradient : Make your gradient shallower (i.e., increase the % of the weak solvent over a longer time). This gives the compounds more time to interact with the stationary phase and can improve resolution.
-
Gas Chromatography (GC & GC-MS)
Q: I'm not seeing my product peak in the GC chromatogram, even though TLC shows the reaction is complete. Why?
A: This typically points to an issue with the analyte's properties in the context of GC.
-
Causality : The product may be non-volatile or thermally labile. When injected into the hot GC inlet (~250-300 °C), the compound may be decomposing rather than vaporizing and traveling through the column.
-
Solutions :
-
Lower the Inlet Temperature : Decrease the injector port temperature in 20-30 °C increments to see if the peak appears. Find the lowest temperature that still allows for efficient vaporization of your starting material.
-
Derivatize the Sample : If the product has a polar functional group (e.g., an -OH or -NH2 group introduced during the reaction) that makes it non-volatile, you may need to derivatize it. For example, silylation with a reagent like BSTFA will convert polar groups into more volatile silyl ethers/amines.
-
Switch to HPLC : If the compound is fundamentally not suited for GC, HPLC is the more appropriate analytical technique.[2]
-
Section 3: General FAQs & Best Practices
Q: What is a "reaction quench" and why is it critical for accurate monitoring?
A: A quench is the process of rapidly stopping a chemical reaction.[13][14] When you take a sample (aliquot) from your reaction flask for analysis (e.g., by TLC or HPLC), the reaction can continue to proceed in that small sample while you are preparing it. This can give you a misleading result, suggesting the reaction is more complete than it actually is.
-
How to Quench : The goal is to neutralize a key reagent or drastically lower the temperature.[14][15][16] A common method is to draw a small sample from the reaction mixture and immediately inject it into a vial containing a quenching agent.
-
For reactions using strong bases (e.g., NaH, LDA), a quench solution could be a dilute acid like aqueous HCl or ammonium chloride.
-
For many reactions, simply diluting the aliquot into a large volume of cold mobile phase (for HPLC) or eluent (for TLC) is sufficient to stop the reaction by dilution and cooling.[14]
-
Q: How do I prepare a reaction sample for analysis?
A: Proper sample preparation is key to obtaining clean, reliable data. The goal is to have a clean, particle-free solution of your analytes in a suitable solvent.
-
Workflow :
-
Sample & Quench : Withdraw a small, representative aliquot (e.g., 0.1 mL) from the stirring reaction mixture and quench it as described above.
-
Work-up (if necessary) : For many catalytic reactions (e.g., Suzuki, Buchwald-Hartwig), a mini-workup is needed. Dilute the quenched sample with an organic solvent like ethyl acetate, wash with water or brine to remove salts and polar reagents, and dry the organic layer with a small amount of sodium or magnesium sulfate.
-
Filter : Filter the solution through a syringe filter (0.22 or 0.45 µm) to remove any particulates that could clog an HPLC or GC column.
-
Dilute : Dilute the final, clean sample to an appropriate concentration for your analysis. For HPLC, this is typically in the range of 0.1-1.0 mg/mL.
-
Section 4: Detailed Protocols
Protocol 1: Standard TLC Analysis
This protocol outlines the standard procedure for monitoring a reaction involving this compound using TLC.
-
Prepare the Eluent : Based on the expected polarity of your product, prepare a solvent mixture. A good starting point for many cross-coupling reactions is 3:1 Hexane:Ethyl Acetate. Add 1% triethylamine (TEA) to this mixture to prevent tailing (e.g., 30 mL Hexane, 10 mL EtOAc, 0.4 mL TEA).
-
Prepare the TLC Chamber : Pour a small amount (~0.5 cm depth) of the eluent into a developing chamber. Place a piece of filter paper inside to saturate the chamber atmosphere. Cover and let it equilibrate for 5-10 minutes.
-
Spot the Plate : On a silica gel TLC plate, draw a faint pencil line ~1 cm from the bottom.
-
Co-spot : On the left, spot your starting material (this compound). On the right, spot your reaction mixture aliquot. In the middle, carefully spot the reaction mixture directly on top of a spot of the starting material (this is the "co-spot").
-
-
Develop the Plate : Place the spotted plate into the equilibrated chamber and cover it. Allow the solvent front to travel up the plate until it is ~1 cm from the top edge.
-
Visualize : Remove the plate and immediately mark the solvent front with a pencil. Allow the solvent to evaporate completely. Visualize the spots under a UV lamp (254 nm). Circle the visible spots with a pencil.
-
Interpret :
-
The disappearance of the starting material spot in the reaction lane indicates consumption.
-
The appearance of a new spot (with a different Rf) indicates product formation.
-
The co-spot lane helps confirm the identity of the starting material spot in the reaction mixture lane.
-
Section 5: References
-
Time in Pasuruan, ID. (n.d.). Google. Retrieved January 8, 2026, from
-
Iowa State University Chemical Instrumentation Facility. (n.d.). Reaction Monitoring & Kinetics. Retrieved January 8, 2026, from [Link]
-
Arriaga, D. K., et al. (n.d.). NMR techniques for in situ reaction monitoring. ResearchGate. Retrieved January 8, 2026, from [Link]
-
New Approaches to On-line and In-Situ NMR Reaction Monitoring: Fast and Furious Data. (n.d.). Nanalysis. Retrieved January 8, 2026, from [Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved January 8, 2026, from [Link]
-
von Harbou, E. (n.d.). Quantitative NMR methods for reaction and process monitoring. RPTU. Retrieved January 8, 2026, from [Link]
-
Max-Planck-Institut für Kohlenforschung. (n.d.). Real-Time Reaction Monitoring. Retrieved January 8, 2026, from [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved January 8, 2026, from [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved January 8, 2026, from [Link]
-
HPLC Troubleshooting Guide. (n.d.). Advanced Chromatography Technologies. Retrieved January 8, 2026, from [Link]
-
Schwartz, N. (2014, March 11). [4]Troubleshooting HPLC- Tailing Peaks. Restek. Retrieved January 8, 2026, from [Link]
-
SIELC Technologies. (n.d.). Separation of 2-Bromo-3-methoxypyridine on Newcrom R1 HPLC column. Retrieved January 8, 2026, from [Link]
-
Frontier, A. (2026). How To Run A Reaction: The Quench. University of Rochester, Department of Chemistry. Retrieved January 8, 2026, from [Link]
-
Mishanina, T. M. (2019). Chemical quenching and identification of intermediates in flavoenzyme-catalyzed reactions. Methods in Enzymology, 620, 27-49.
-
Fast Reactions in Solution. (2025, March 26). Chemistry LibreTexts. Retrieved January 8, 2026, from [Link]
-
Experimental methods for following the rate of a reaction. (2023, May 19). Crunch Chemistry. Retrieved January 8, 2026, from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 8, 2026, from [Link]
-
What is quenching, and what is the use of it in chemistry?. (2023, January 3). Quora. Retrieved January 8, 2026, from [Link]
-
Sabt, A., et al. (2026, January 8). Investigation of potent anti-mycobacterium tuberculosis agents derived from pyridine derivatives. Drug Design, Development and Therapy, 20, 1-17.
-
Le, C. M., et al. (2020). Functionalization of Pyridines at the C4 Position via Metalation and Capture. Angewandte Chemie International Edition, 59(46), 20519-20524.
-
Gonzalez, F. A., et al. (2019). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Molecules, 24(18), 3326.
-
Why do I get two spots when using TLC to identify 4-(1-Piperidinyl)pyridine?. (2016, June 14). ResearchGate. Retrieved January 8, 2026, from [Link]
-
Method for monitoring pyridine activation by chloroformate. (2022, August 22). Chemistry Stack Exchange. Retrieved January 8, 2026, from [Link]
-
El-Sayed, N. N., et al. (2023). 4-(4-Chlorophenyl)-6-phenyl-2-(prop-2-yn-1-yloxy)nicotinonitrile. Molbank, 2023(2), M1639.
-
Soorkia, S., et al. (2010). Direct detection of pyridine formation by the reaction of CH (CD) with pyrrole: a ring expansion reaction. Physical Chemistry Chemical Physics, 12(31), 8758-8763.
-
Cross-coupling reaction. (n.d.). Wikipedia. Retrieved January 8, 2026, from [Link]
-
Pellis, A., et al. (2026, January 8). Sugar-Based Polyesters: From Glux-Diol Synthesis to Its Enzymatic Polymerization. ACS Omega.
-
Pd-Catalyzed Cross Coupling Reactions. (2023, August 2). Chemistry LibreTexts. Retrieved January 8, 2026, from [Link]
-
3-Bromo-4-(trimethylsilylethynyl)pyridine - Optional[MS (GC)] - Spectrum. (n.d.). SpectraBase. Retrieved January 8, 2026, from [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649.
-
Kumar, A., et al. (2016). Development and validation of HPLC method for the resolution of derivatives of 1- bromo- 3- chloro- 2- propanol. ResearchGate. Retrieved January 8, 2026, from [Link]
-
GenoChem World. (n.d.). This compound – 80075452. Retrieved January 8, 2026, from [Link]
-
Kumar, S., et al. (2015). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. IOSR Journal of Pharmacy and Biological Sciences, 10(5), 50-55.
Sources
- 1. This compound | C6H6BrNO | CID 642827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. researchgate.net [researchgate.net]
- 5. selectscience.net [selectscience.net]
- 6. Quantitative NMR methods for reaction and process monitoring [kluedo.ub.rptu.de]
- 7. Real-Time Reaction Monitoring [kofo.mpg.de]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. researchgate.net [researchgate.net]
- 10. dovepress.com [dovepress.com]
- 11. hplc.eu [hplc.eu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. How To Run A Reaction [chem.rochester.edu]
- 14. Experimental methods for following the rate of a reaction - Crunch Chemistry [crunchchemistry.co.uk]
- 15. Chemical quenching and identification of intermediates in flavoenzyme-catalyzed reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. chem.libretexts.org [chem.libretexts.org]
minimizing homocoupling in 3-Bromo-4-methoxypyridine reactions
Technical Support Center: 3-Bromo-4-methoxypyridine Reactions
Welcome to the technical support center for synthetic reactions involving this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into minimizing homocoupling and other common side reactions. The content is structured in a question-and-answer format to directly address specific issues encountered during experimentation.
Part 1: Frequently Asked Questions (FAQs) - Understanding and Preventing Homocoupling
This section addresses the fundamental principles of homocoupling and provides general strategies for its mitigation.
Q1: What is homocoupling, and why is it a persistent issue with my this compound reactions?
A1: Homocoupling is a significant side reaction in cross-coupling chemistry where two identical molecules react to form a symmetrical dimer. For instance, in a Suzuki reaction, your boronic acid partner can dimerize (e.g., Ar-B(OH)₂ + Ar-B(OH)₂ → Ar-Ar), and in a Sonogashira reaction, your terminal alkyne can dimerize (e.g., R-C≡CH + R-C≡CH → R-C≡C-C≡C-R).[1] This unwanted reaction consumes valuable starting materials, reduces the yield of your desired heterocoupled product, and introduces impurities that are often difficult to separate.
This compound, being an electron-rich heteroaryl halide, can present specific challenges. While its electron-donating methoxy group facilitates oxidative addition to the Pd(0) catalyst, the pyridine nitrogen can coordinate to the metal center, potentially altering the catalyst's reactivity and stability in ways that may favor side reactions if conditions are not carefully optimized.
Q2: What are the primary mechanistic causes of homocoupling in palladium-catalyzed reactions?
A2: Homocoupling arises from several distinct mechanistic pathways, primarily involving the palladium catalyst's oxidation state and the presence of oxygen.
-
Oxygen-Mediated Oxidation: The most common culprit is the presence of dissolved oxygen in the reaction mixture. Oxygen can oxidize the active Pd(0) catalyst to a Pd(II) species.[1][2] This Pd(II) can then participate in a catalytic cycle that exclusively promotes the homocoupling of organoboron reagents in Suzuki reactions or facilitate the oxidative dimerization of alkynes (Glaser coupling) in Sonogashira reactions.[1][3][4]
-
Pd(II) Precatalyst Reduction: When using a Pd(II) precatalyst, such as Pd(OAc)₂ or PdCl₂, it must first be reduced in situ to the active Pd(0) form. This reduction can be initiated by the homocoupling of two molecules of the organoboron reagent, which generates Pd(0) but also produces the undesired biaryl byproduct from the very start of the reaction.[2][5]
-
Copper-Catalyzed Alkyne Dimerization (Sonogashira): In traditional Sonogashira couplings, the copper(I) co-catalyst, while accelerating the desired reaction, can also directly promote the oxidative homocoupling of terminal alkynes in the presence of oxygen, a process known as Glaser coupling.[3][6]
Q3: How can I effectively remove oxygen from my reaction setup?
A3: Rigorous exclusion of oxygen is the single most critical step to minimize homocoupling.[7] Standard procedures include:
-
Solvent Degassing: All solvents, including any water used in the base solution, must be thoroughly degassed. The most common laboratory method is to sparge the solvent with an inert gas (argon or nitrogen) for 20-30 minutes. For highly sensitive reactions, a "freeze-pump-thaw" cycle (typically repeated three times) is more effective.
-
Inert Atmosphere: The reaction vessel (e.g., a Schlenk flask or sealed vial) must be purged of air. This is achieved by evacuating the vessel and backfilling it with an inert gas, a cycle that should be repeated at least three times before adding reagents. Maintain a positive pressure of inert gas throughout the reaction.[8]
Part 2: Troubleshooting Specific Cross-Coupling Reactions
This section provides targeted advice for minimizing homocoupling in common reactions utilizing this compound.
Issue 1: Suzuki-Miyaura Coupling - "My reaction yields significant amounts of biaryl homocoupling product."
The Suzuki reaction is highly susceptible to boronic acid homocoupling. The following troubleshooting guide will help you optimize your reaction.
A4: After ensuring a rigorously inert atmosphere (see Q3), the choice of palladium source is the next most important factor.[5]
-
Problem: You are using a Pd(II) precatalyst like Pd(OAc)₂. As discussed in A2, the reduction of Pd(II) to Pd(0) can be initiated by the homocoupling of your boronic acid.[2]
-
Solution: Switch to a Pd(0) source such as Pd₂(dba)₃ or Pd(PPh₃)₄.[7] These catalysts do not require an initial reduction step and can enter the catalytic cycle directly, bypassing a major homocoupling pathway. Alternatively, use modern palladium precatalysts (e.g., Buchwald's G3 or G4 precatalysts), which are specifically designed to generate the active monoligated Pd(0) species cleanly and efficiently upon addition of a base, minimizing side reactions.[5]
A5: Ligands are critical for stabilizing the palladium center and modulating its reactivity.[5] For an electron-rich substrate like this compound, the right ligand can dramatically favor the desired cross-coupling.
-
Problem: You are using a simple, less bulky ligand like PPh₃. This may not be sufficient to promote the reductive elimination of the desired product over competing side reactions.
-
Solution: Employ bulky, electron-rich phosphine ligands . Ligands developed by the Buchwald group (e.g., SPhos, XPhos, RuPhos) are highly effective.[5][8] Their steric bulk accelerates the final reductive elimination step to release the desired product and regenerate the Pd(0) catalyst. This rapid turnover minimizes the lifetime of palladium intermediates that could participate in homocoupling pathways.
A6: Yes, absolutely. The base is required to activate the boronic acid for transmetalation.[9]
-
Base: A very strong base or prolonged reaction time can sometimes promote boronic acid decomposition or other side reactions. While a base like K₂CO₃ is standard, if homocoupling persists, you could screen milder bases like K₃PO₄ or Cs₂CO₃. The key is to find a base strong enough for efficient transmetalation but not so harsh that it promotes side reactions.
-
Solvent: The choice of solvent (e.g., Toluene, Dioxane, DMF) can influence catalyst stability and solubility.[6] Ensure the solvent is anhydrous and rigorously degassed. For some Suzuki reactions, adding a small amount of water can be beneficial, but this water must also be degassed.
-
Additive Strategy: Consider adding a mild reducing agent, such as potassium formate (HCO₂K) , to the reaction mixture. This can help scavenge any Pd(II) species that may form from oxidative processes, keeping the palladium in its active Pd(0) state without interfering with the main catalytic cycle.[10]
Caption: A logical workflow for troubleshooting and minimizing homocoupling.
Issue 2: Sonogashira Coupling - "My reaction is dominated by diyne (Glaser) homocoupling product."
The Sonogashira reaction's primary challenge is the copper-catalyzed oxidative homocoupling of the terminal alkyne.
A7: The most effective strategy is to perform a copper-free Sonogashira coupling . The copper(I) co-catalyst is the main promoter of Glaser coupling.[3][6] By removing it, you eliminate the primary pathway for this side reaction.
-
Protocol Adjustment: In a copper-free protocol, the reaction relies solely on the palladium catalyst. To compensate for the absence of copper, reaction conditions may need to be adjusted, often by slightly increasing the temperature or using a more efficient ligand/base system. A common and effective base for this purpose is an amine like diisopropylethylamine (DIPEA) or triethylamine (TEA), which also serves as the solvent in many cases.[11]
A8: If a copper-free system is not providing a sufficient reaction rate, and you must include a copper(I) source (e.g., CuI), the following precautions are essential:
-
Absolute Oxygen Exclusion: This is even more critical than in Suzuki coupling. Any oxygen present will rapidly facilitate the Glaser coupling.[4] Ensure your inert gas line is pure and that all reagents and solvents are impeccably degassed.
-
Slow Addition of Alkyne: If the concentration of the terminal alkyne is high while the concentration of the active palladium cross-coupling intermediate is low, homocoupling is more likely. Adding the alkyne slowly via syringe pump over the course of the reaction can help maintain a low steady-state concentration, favoring the cross-coupling pathway.
-
Use an Amine Base: Amine bases (e.g., TEA, piperidine) are crucial. They not only act as a base to deprotonate the alkyne but also as a ligand for copper, which can help modulate its reactivity.[3]
Issue 3: Buchwald-Hartwig Amination & Grignard Reactions
A9: While not impossible, significant homocoupling is less common in Buchwald-Hartwig amination compared to Suzuki or Sonogashira reactions. The more prevalent side reaction to monitor is hydrodehalogenation , where the bromine atom is replaced by a hydrogen atom. This can be caused by moisture in the reaction; therefore, using anhydrous solvents and reagents is critical. The choice of a strong, non-nucleophilic base like NaOtBu or LHMDS is standard for this reaction.[12][13] As with other cross-couplings, using bulky, electron-rich ligands is key to promoting efficient C-N bond formation.[14]
A10: The formation of a symmetrical bipyridine product from a Grignard reagent derived from this compound can occur, particularly if you are attempting a subsequent transition-metal-catalyzed coupling (like a Kumada coupling). The Grignard reagent itself is a powerful nucleophile.[15][16] If any unreacted this compound is present along with a suitable catalyst (even trace metals), it can be coupled with the newly formed pyridylmagnesium halide. To minimize this, ensure complete formation of the Grignard reagent before adding any catalyst or coupling partner. Performing the reaction at low temperatures can also help control reactivity.
Part 3: Recommended Experimental Protocols
The following are generalized, best-practice starting protocols designed to minimize homocoupling for reactions with this compound. Optimization for specific substrates is likely required.
Protocol 1: Suzuki-Miyaura Coupling (Low Homocoupling Conditions)
This protocol uses a Pd(0) source and a bulky biarylphosphine ligand.
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the boronic acid or ester partner (1.2-1.5 equiv.), and finely powdered K₃PO₄ (2.5 equiv.).
-
Catalyst Addition: In a glovebox or under a positive stream of argon, add the palladium source, Pd₂(dba)₃ (0.01 equiv., 1 mol%), and the ligand, SPhos (0.022 equiv., 2.2 mol%).
-
Atmosphere Purge: Seal the flask, then evacuate and backfill with high-purity argon. Repeat this cycle three times.
-
Solvent Addition: Add anhydrous, degassed toluene (to achieve a concentration of ~0.1 M) via syringe.
-
Reaction: Heat the reaction mixture in a pre-heated oil bath to 90-100 °C with vigorous stirring. Monitor progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify by column chromatography.[17][18]
Protocol 2: Copper-Free Sonogashira Coupling
This protocol eliminates the primary source of diyne formation.
-
Reaction Setup: To an oven-dried, sealable reaction tube, add this compound (1.0 equiv.).
-
Catalyst Addition: In a glovebox or under positive argon pressure, add the palladium source, Pd(PPh₃)₄ (0.03 equiv., 3 mol%).
-
Atmosphere Purge: Seal the tube with a septum, then evacuate and backfill with argon (repeat three times).
-
Reagent Addition: Add anhydrous, degassed triethylamine (TEA) as the solvent (to ~0.2 M). Then, add the terminal alkyne (1.2 equiv.) via syringe.
-
Reaction: Heat the mixture to 70-80 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up: Cool the reaction mixture, dilute with diethyl ether, and filter to remove triethylamine hydrobromide salts. Concentrate the filtrate and purify the crude product by column chromatography.
Catalytic Cycle vs. Homocoupling Side-Reaction
Caption: The desired catalytic cycle competes with an oxidative homocoupling pathway.
Part 4: Data Summary Tables
For rapid reference, the following tables summarize key choices for minimizing homocoupling.
Table 1: Palladium Catalyst and Ligand Selection Guide
| Reaction Type | Recommended Pd Source | Recommended Ligand Class | Rationale |
| Suzuki-Miyaura | Pd(0) source (Pd₂(dba)₃) or modern G3/G4 Precatalysts | Bulky, electron-rich biarylphosphines (e.g., SPhos, XPhos, RuPhos) | Bypasses Pd(II) reduction step; bulky ligands accelerate reductive elimination, outcompeting homocoupling.[5][8] |
| Sonogashira | Pd(0) source (Pd(PPh₃)₄) or Pd(II) with a phosphine ligand | Triphenylphosphine (PPh₃) or others depending on substrate | For copper-free conditions, a robust Pd(0) complex is sufficient. The focus is on eliminating copper.[3] |
| Buchwald-Hartwig | Pd(0) source (Pd₂(dba)₃) or G3/G4 Precatalysts | Bulky, electron-rich biarylphosphines (e.g., XPhos, BrettPhos) | Promotes rapid C-N reductive elimination, minimizing catalyst decomposition and side reactions like hydrodehalogenation.[12][13] |
Table 2: Recommended Base and Solvent Combinations
| Reaction Type | Recommended Base | Recommended Solvent | Key Considerations |
| Suzuki-Miyaura | K₃PO₄, Cs₂CO₃ | Toluene, Dioxane, 2-MeTHF | Ensure base is finely powdered for better reactivity. All solvents must be anhydrous and degassed. |
| Sonogashira (Cu-free) | Triethylamine (TEA), Diisopropylethylamine (DIPEA) | Triethylamine (as solvent), Toluene, DMF | The amine base is critical for deprotonating the alkyne. Must be anhydrous and degassed.[11] |
| Buchwald-Hartwig | NaOtBu, LHMDS, K₂CO₃ | Toluene, Dioxane | Use a strong, non-nucleophilic base to deprotonate the amine without competing in the reaction.[12][13] |
References
- Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. (2017).
- PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). Nobel Prize Outreach AB. [Link]
- Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. (2017).
- Sonogashira coupling. (n.d.). Wikipedia. [Link]
- Efficient Palladium-Catalyzed Homocoupling Reaction and Sonogashira Cross-Coupling Reaction of Terminal Alkynes under Aerobic Conditions. (2008). The Journal of Organic Chemistry. [Link]
- Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. (2023).
- A Novel Palladium-Catalyzed Homocoupling Reaction Initiated by Transmetalation of Palladium Enolates. (2010).
- Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]
- Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. (2016).
- Sonogashira Coupling Reaction with Diminished Homocoupling. (2004). The Journal of Organic Chemistry. [Link]
- Microwave-Assisted Solvent- and Cu(I)-Free Sonogashira C-C Cross-Coupling Catalysed by Pd Ionanofluids. (2018). MDPI. [Link]
- Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]
- Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. (2005).
- Buchwald-Hartwig Coupling. (n.d.). Organic Synthesis. [Link]
- Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions. (2021).
- Buchwald–Hartwig amin
- Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]
- The Addition of Grignard Reagents to Pyridazines. II. (n.d.). SciSpace. [Link]
- Buchwald-Hartwig Cross-Coupling. (2021). J&K Scientific LLC. [Link]
- Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions. (2021).
- A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (2012). Organic & Biomolecular Chemistry. [Link]
- The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. (2020).
- A General Solution for the 2-Pyridyl Problem. (2005). Semantic Scholar. [Link]
- How to approach choosing reaction conditions for Suzuki? (2024). Reddit. [Link]
- A Solution to the 2-Pyridyl Organometallic Cross-Coupling Problem. (2005). Journal of the American Chemical Society. [Link]
- Reactions of Grignard Reagents. (2015). Master Organic Chemistry. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. depts.washington.edu [depts.washington.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. books.lucp.net [books.lucp.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. jk-sci.com [jk-sci.com]
- 14. organic-synthesis.com [organic-synthesis.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. leah4sci.com [leah4sci.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Workup & Troubleshooting for 3-Bromo-4-methoxypyridine Reactions
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 3-Bromo-4-methoxypyridine. This guide is designed to provide practical, field-proven insights into the workup and troubleshooting of common reactions involving this versatile building block. My goal is to move beyond simple procedural lists and explain the underlying chemical principles that govern success, enabling you to diagnose issues and optimize your outcomes.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common, overarching questions that arise during the workup of reactions involving this compound, particularly in the context of palladium-catalyzed cross-coupling.
Q1: My final compound is a dark color after workup and initial solvent removal. What is the likely cause and how do I fix it?
A: A dark-colored crude product, especially after a cross-coupling reaction, almost always indicates residual palladium. This can exist in two forms: fine black particles of palladium(0), known as "palladium black," and soluble palladium(II) complexes that impart a dark brown, grey, or black color to your organic solution.[1]
-
For Palladium Black (Insoluble): The most effective method for removal is filtration through a pad of Celite®. This should be a standard step in your workup after the initial extraction and drying of the organic layer.[1]
-
For Soluble Palladium: If the filtrate remains colored, soluble palladium species are present. These require more targeted removal. Treatment of the organic solution with a palladium scavenger is highly effective. Common options include:
-
2,4,6-Trimercaptotriazine (TMT): This scavenger chelates palladium, forming an insoluble complex that can be filtered off.[1]
-
Activated Carbon: Stirring the solution with activated carbon can adsorb the palladium complexes.
-
Silica Gel: Sometimes, simply filtering through a plug of silica gel can remove a significant portion of the residual catalyst before final column chromatography.
-
Q2: My product has poor solubility in standard extraction solvents like ethyl acetate, or I'm seeing low recovery after extraction. What's happening?
A: The basic nitrogen atom on the pyridine ring is the most common culprit. During the workup, especially if the aqueous phase is neutral or slightly acidic, this nitrogen can become protonated, forming a pyridinium salt. These salts are highly polar and will partition into the aqueous layer, leading to significant product loss.
Solution: Before extraction, ensure the aqueous layer is basic. Add a base like sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), or a 1M solution of sodium hydroxide (NaOH) until the pH is > 8. This neutralizes the pyridinium salt, making the product less polar and more soluble in organic solvents like ethyl acetate (EtOAc) or dichloromethane (DCM). If the product is particularly polar, you may need to perform multiple extractions (3-5 times) with a stronger solvent like DCM.
Q3: What is the best general-purpose quenching agent for reactions with this substrate?
A: The ideal quenching agent is highly dependent on the reaction type.
-
For Palladium-Catalyzed Reactions (Suzuki, Buchwald-Hartwig, etc.): A simple quench with deionized water or a saturated aqueous solution of ammonium chloride (NH₄Cl) is typically sufficient.[1][2] Water helps dissolve the inorganic salts (e.g., phosphates, carbonates) used as bases, facilitating a clean phase separation.
-
For Organometallic Reactions (Lithiation, Grignard): These reactions contain highly reactive, carbanionic intermediates. The quench must be performed cautiously at low temperatures (e.g., -78 °C or 0 °C) to dissipate heat and avoid side reactions. Saturated aqueous NH₄Cl is the preferred quenching agent.[3][4] It is a mild proton source that effectively neutralizes the organometallic species without causing the violent effervescence that can occur with water.
Section 2: Troubleshooting Guides for Specific Reactions
This section provides in-depth, problem-oriented guidance for the most common synthetic transformations performed on this compound.
Guide 1: Palladium-Catalyzed Cross-Coupling (Suzuki & Buchwald-Hartwig)
These reactions are powerful but sensitive. Workup often reveals issues that occurred during the reaction itself.
You've completed your Suzuki or Buchwald-Hartwig coupling, performed the workup, and analysis of the crude material (TLC, LC-MS, ¹H NMR) shows a low yield of the desired product.
| Observation in Crude Mixture | Potential Cause | Explanation & Recommended Action |
| High percentage of unreacted this compound. | Catalyst Inhibition / Deactivation | The lone pair on the pyridine nitrogen can coordinate to the palladium center, effectively poisoning the catalyst and halting the catalytic cycle.[5][6] Action: Use catalysts with bulky phosphine ligands (e.g., XPhos, SPhos, RuPhos) that create a steric shield around the palladium, hindering coordination by the pyridine substrate.[6] |
| Inefficient Oxidative Addition | The C-Br bond on the electron-rich methoxypyridine ring can be slow to undergo oxidative addition, which is often the rate-limiting step.[6] Action: Increase the reaction temperature, screen more electron-rich ligands to facilitate oxidative addition, or consider switching to a pre-catalyst that forms the active Pd(0) species more readily.[6][7] | |
| Significant amount of homocoupled boronic acid/ester byproduct (Suzuki). | Oxygen in the Reaction | The presence of oxygen can promote the oxidative homocoupling of the organoboron reagent.[6][8] Action: Ensure all solvents and the reaction headspace are rigorously deoxygenated. Use freeze-pump-thaw cycles for solvents and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.[1] |
| Significant amount of de-brominated 4-methoxypyridine. | Protodeboronation (Suzuki) or Dehalogenation | If the boronic acid decomposes (protodeboronation), it can lead to pathways that result in simple reduction of the aryl halide.[6] Action: Use anhydrous solvents and consider more stable boronate esters (e.g., pinacol esters) or potassium trifluoroborate salts instead of boronic acids.[6] Ensure the base is not overly hydrous. |
Guide 2: Organometallic Intermediates (Lithiation & Grignard Formation)
These reactions involve the formation of highly reactive, moisture- and air-sensitive intermediates. Workup issues are often related to quenching or side reactions during intermediate formation.
You have performed a halogen-metal exchange or a directed lithiation, followed by the addition of an electrophile (e.g., CO₂, an aldehyde, or an alkyl halide). The workup and analysis show poor conversion to the desired product.
| Observation in Crude Mixture | Potential Cause | Explanation & Recommended Action |
| Main product is 4-methoxypyridine (from proton quench). | Inefficient Trapping by Electrophile | The lithiated or Grignard species is highly basic and will be rapidly quenched by any available proton source if the electrophile is not reactive enough or is added too slowly. Action: Ensure the electrophile is pure and reactive. Add the electrophile at low temperature (-78 °C) and allow the reaction to stir at that temperature before warming. Consider using a more reactive electrophile if possible. |
| Organometallic Reagent Instability | The lithiated pyridine intermediate may not be stable at the reaction temperature, leading to decomposition before the electrophile is added. Action: Maintain a low temperature (typically -78 °C for lithiation) throughout the generation and quenching steps. Ensure all reagents and solvents are strictly anhydrous. | |
| Recovery of starting this compound. | Incomplete Halogen-Metal Exchange | The reaction to form the organometallic intermediate did not go to completion. Action: Check the quality and titration of your organolithium or Grignard reagent. Ensure the reaction temperature and time are appropriate for the exchange. For Grignard formation via Br/Mg exchange, using reagents like isopropylmagnesium chloride (iPrMgCl) is often efficient.[4] |
| Complex mixture of unidentified products. | Side Reactions / Thermal Decomposition | Warming the reaction mixture prematurely before or during the quench can lead to complex side reactions. The quenching process itself is exothermic and can cause localized heating if not controlled.[4] Action: Perform the quench by adding the reaction mixture slowly to the cooled quenching solution (inverse addition) or by adding the quenching solution very slowly to the reaction flask, ensuring the internal temperature does not rise significantly.[9] |
Section 3: Experimental Protocols
Protocol 1: General Workup for a Palladium-Catalyzed Cross-Coupling Reaction
This protocol is a robust starting point for the workup of Suzuki and Buchwald-Hartwig reactions.
-
Cooling: Once the reaction is deemed complete by TLC or LC-MS, remove the heat source and allow the reaction vessel to cool to room temperature.
-
Quenching: Slowly add deionized water (approx. 10 volumes relative to the reaction solvent) to the stirring reaction mixture. If the reaction was performed under anhydrous conditions, a saturated aqueous solution of NH₄Cl can be used.
-
Dilution & Filtration (Optional but Recommended): Dilute the mixture with your primary extraction solvent (e.g., ethyl acetate). If a large amount of black precipitate (palladium black) is visible, filter the entire biphasic mixture through a pad of Celite®. Wash the filter cake with additional extraction solvent.[1]
-
Extraction: Transfer the filtrate to a separatory funnel. If the aqueous layer is not basic (pH < 8), add solid K₂CO₃ or 1M NaOH solution until it is basic to ensure the pyridine product is in its free-base form.
-
Phase Separation: Separate the organic layer. Extract the aqueous layer two more times with the organic solvent.
-
Washing: Combine the organic layers and wash sequentially with deionized water and then with brine to remove residual inorganic salts.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude material by column chromatography on silica gel.
Protocol 2: Workup for a Lithiation / Electrophilic Quench Reaction
This procedure emphasizes the critical need for temperature control.
-
Quenching: While maintaining the reaction at low temperature (e.g., -78 °C), slowly add saturated aqueous NH₄Cl solution dropwise via syringe to the vigorously stirring reaction mixture.[3] Monitor the internal temperature to ensure it does not rise significantly.
-
Warming: Once the addition is complete and the exotherm has subsided, allow the mixture to slowly warm to room temperature.
-
Extraction: Transfer the mixture to a separatory funnel. Add deionized water to dissolve any precipitated salts. Extract the aqueous layer three times with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
References
- BenchChem. (2025). Workup procedure for palladium-catalyzed reactions involving aryl halides.
- BenchChem. (2025). Technical Support Center: Suzuki-Miyaura Coupling of 3-Bromo-5-methoxypyridine.
- BenchChem. (2025).
- BenchChem. (2025).
- BenchChem. (2025).
- BenchChem. (2025).
- BenchChem. (2025). Application Notes and Protocols: Experimental Procedure for Grignard Reaction with 3-Bromo-2-chloropyridine.
- BenchChem. (2025).
- EPFL. (n.d.). Protocol for quenching reactive chemicals.
- Vinod, D. P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(20), 12565–12648. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. epfl.ch [epfl.ch]
stability of 3-Bromo-4-methoxypyridine under acidic/basic conditions
Welcome to the technical support guide for 3-Bromo-4-methoxypyridine. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the experimental nuances of this versatile building block. Here, we address common challenges related to its stability under various reaction conditions, offering troubleshooting advice and in-depth mechanistic insights to ensure the success of your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
The main stability considerations involve the two key functional groups: the C-Br bond and the 4-methoxy group. The methoxy group is susceptible to cleavage under strong acidic conditions, while the C-Br bond is the primary site of reactivity in cross-coupling reactions but can also be subject to side reactions under certain basic conditions. The pyridine nitrogen itself plays a crucial role, as its protonation state influences the ring's electronics and reactivity.
Q2: How does this compound behave under acidic conditions?
Under strongly acidic conditions, the pyridine nitrogen will be protonated. This enhances the electron-withdrawing nature of the ring, but the primary concern is the potential cleavage of the methyl ether. Acid-catalyzed hydrolysis can convert the 4-methoxy group to a 4-hydroxyl group (4-hydroxypyridine).[1][2] The rate of this hydrolysis depends on the acid concentration and temperature. For many standard workup procedures involving dilute acids, the compound is generally stable for short periods at low temperatures.
Q3: Is the C-Br bond stable under basic conditions?
The C-Br bond is generally stable to many common bases, especially inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄, which are frequently used in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[3][4][5] However, very strong bases or prolonged heating could potentially lead to side reactions, such as elimination-addition pathways via a pyridyne intermediate, although this is less common for 3-bromopyridines compared to other isomers.[6]
Q4: What are the recommended storage and handling conditions for this compound?
To ensure maximum shelf-life and purity, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[7][8] Many suppliers recommend refrigeration or storage at -20°C.[6] It should be kept away from strong oxidizing agents, acids, and sources of ignition.[8][9]
Q5: Can the methoxy group influence the reactivity of the C-Br bond in cross-coupling reactions?
Yes, the methoxy group, being an electron-donating group by resonance, can influence the electronic properties of the pyridine ring. This can affect the rate of oxidative addition in palladium-catalyzed cycles. However, this compound is widely and successfully used in reactions like Suzuki and Buchwald-Hartwig aminations, indicating its reactivity is well-suited for these transformations.[10][11] The methoxy group can also serve to modulate the basicity of the pyridine nitrogen, which can be advantageous in preventing catalyst inhibition in certain reactions.[12][13]
Troubleshooting Guide for Common Reactions
This section addresses specific issues that may arise during experiments involving this compound.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) & Rationale |
| Low or no yield in Suzuki-Miyaura coupling | 1. Catalyst Inactivation: The pyridine nitrogen can coordinate to the palladium center, inhibiting catalytic activity.[5] 2. Base Incompatibility: The chosen base may not be optimal for the specific boronic acid/ester and substrate. 3. Protodeborylation: The boronic acid may be degrading under the reaction conditions before coupling occurs. | 1. Screen Ligands: Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) that favor reductive elimination and stabilize the active catalyst.[4][14] 2. Choose an Appropriate Base: K₃PO₄ is often effective in Suzuki couplings as it's sufficiently basic to promote transmetalation without causing significant side reactions.[5][14] For sensitive substrates, milder bases like K₂CO₃ or Cs₂CO₃ can be tested. 3. Use Boronic Esters: Pinacol or MIDA boronates are often more stable than their corresponding boronic acids and can release the acid slowly under the reaction conditions, minimizing degradation.[4] |
| Low yield in Buchwald-Hartwig amination | 1. Steric Hindrance: The amine or the pyridine substrate may be sterically demanding, slowing the reaction. 2. Incorrect Base/Ligand Combination: The pKa of the amine requires a specific base strength to form the active amide intermediate without degrading the substrate or catalyst.[11] 3. Side Reactions: Competitive hydrodehalogenation (replacement of Br with H) can occur. | 1. Select a Suitable Ligand: For sterically hindered couplings, use ligands designed for such transformations (e.g., BrettPhos, RuPhos).[15] 2. Optimize Base: Strong, non-nucleophilic bases like NaOtBu or LHMDS are standard.[16] However, if the substrate is base-sensitive, weaker bases like Cs₂CO₃ or K₃PO₄ should be screened. 3. Use a Precatalyst: Use a well-defined palladium precatalyst (e.g., a G3 or G4 precatalyst) to ensure efficient formation of the active Pd(0) species and minimize side reactions.[17] |
| Formation of 3-Bromo-4-hydroxypyridine byproduct | Acidic Cleavage of Methoxy Group: The reaction conditions or, more commonly, the acidic workup procedure, are too harsh. | Modify Workup: Use a milder acid (e.g., saturated NH₄Cl solution) or a biphasic extraction with a weak base like NaHCO₃. Avoid prolonged exposure to strong acids like HCl or H₂SO₄, especially at elevated temperatures. |
| Recovery of starting material | 1. Insufficient Temperature: The activation energy for oxidative addition is not being met. 2. Poor Reagent Quality: The catalyst, base, or boronic acid may have degraded. 3. Inert Atmosphere: Oxygen may be present, leading to catalyst oxidation and deactivation. | 1. Increase Temperature: Gradually increase the reaction temperature, monitoring for product formation and potential decomposition. Microwave heating can sometimes be effective.[14] 2. Verify Reagent Purity: Use freshly opened or properly stored reagents. Boronic acids should be checked for signs of decomposition. 3. Ensure Rigorous Degassing: Thoroughly degas the solvent and reaction mixture by sparging with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles.[18] |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the coupling of this compound with an arylboronic acid.
Reaction: Synthesis of 3-(Aryl)-4-methoxypyridine
Materials:
-
This compound (1.0 equiv)
-
Arylboronic Acid (1.2 equiv)
-
Potassium Phosphate (K₃PO₄) (2.0 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
SPhos (0.04 equiv)
-
1,4-Dioxane (Anhydrous, degassed)
-
Water (Degassed)
Procedure:
-
Vessel Preparation: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and K₃PO₄.
-
Catalyst Addition: In a separate vial, weigh the Pd₂(dba)₃ and SPhos and add them to the reaction flask.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane:water) via syringe. The final reaction concentration should be around 0.1 M with respect to the limiting reagent.
-
Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Scientist's Note: The choice of a palladium(0) source like Pd₂(dba)₃ and a bulky phosphine ligand like SPhos is crucial for efficient coupling with electron-rich heterocyclic halides.[18] The aqueous base system facilitates the transmetalation step of the catalytic cycle.[4][19]
Visualized Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and resolving issues encountered in reactions with this compound.
Caption: Troubleshooting flowchart for this compound reactions.
References
- Application Notes: Regioselective Nucleophilic Substitution Reactions of 3-Bromo-2-chloropyridine - Benchchem.
- This compound | High-Purity Reagent - Benchchem.
- 3-BROMO-4-METHOXY-PYRIDINE - Safety D
- Nucleophilic amination of methoxypyridines by a sodium hydride - DR-NTU.
- Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids - PMC - NIH.
- 3 - SAFETY D
- 2-Methoxy-6-(methoxymethyl)pyridine | 2379322-23-1 | Benchchem.
- Suzuki Cross-coupling Reaction procedure - Rose-Hulman.
- Suzuki Reaction - Palladium Catalyzed Cross Coupling - Common Organic Chemistry.
- The Acid-catalyzed Hydrolysis of 4-Dimethoxymethylpyridinium Ion - ElectronicsAndBooks.
- 4 - SAFETY D
- The Suzuki Reaction - Andrew G Myers Research Group.
- Buchwald-Hartwig coupling troubleshooting - Chemistry Stack Exchange.
- Buchwald-Hartwig Amin
- Buchwald–Hartwig amin
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
- Brainstorming a Buchwald-Hartwig coupling : r/Chempros - Reddit.
- Suzuki-Miyaura Coupling - Chemistry LibreTexts.
- EP2585436B1 - Process for preparing 4-hydroxypyridines - Google P
Sources
- 1. electronicsandbooks.com [electronicsandbooks.com]
- 2. EP2585436B1 - Process for preparing 4-hydroxypyridines - Google Patents [patents.google.com]
- 3. rose-hulman.edu [rose-hulman.edu]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Yoneda Labs [yonedalabs.com]
- 6. benchchem.com [benchchem.com]
- 7. 3-BROMO-4-METHOXY-PYRIDINE - Safety Data Sheet [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
- 10. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 15. reddit.com [reddit.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Senior Application Scientist's Guide to Catalyst Selection for Suzuki Coupling of 3-Bromo-4-methoxypyridine
For researchers, scientists, and professionals in drug development, the efficient synthesis of substituted pyridines is a critical endeavor. The 3-aryl-4-methoxypyridine scaffold, in particular, is a privileged structural motif in numerous pharmacologically active compounds. The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for the construction of the requisite carbon-carbon bond. However, the inherent electronic properties of the pyridine ring, specifically the Lewis basic nitrogen atom, can pose significant challenges, including catalyst inhibition and sluggish reactivity.
This guide provides an in-depth comparison of various palladium catalyst systems for the Suzuki coupling of 3-bromo-4-methoxypyridine. Moving beyond a simple recitation of protocols, we will delve into the mechanistic rationale behind catalyst selection, offering field-proven insights to empower you to optimize your synthetic outcomes.
The Challenge: Overcoming Pyridine's Inhibitory Nature
The lone pair of electrons on the nitrogen atom of the pyridine ring can coordinate to the palladium center of the catalyst. This coordination can lead to the formation of off-cycle, inactive palladium species, effectively "poisoning" the catalyst and hindering the progress of the reaction. Furthermore, this compound is an electron-rich heteroaromatic halide, which can make the initial oxidative addition step of the catalytic cycle less favorable compared to electron-deficient systems.
The key to a successful Suzuki coupling of this compound lies in the judicious selection of a catalyst system that can overcome these challenges. Modern catalysis has provided a powerful toolkit, primarily centered around the design of sophisticated ligands that modulate the electronic and steric properties of the palladium center.
Comparative Performance of Catalytic Systems
The efficacy of a catalyst system in the Suzuki coupling of this compound is a function of the palladium precursor, the ligand, the base, and the solvent. Below, we compare the performance of several classes of catalysts, with supporting experimental data synthesized from the literature for this specific substrate and its close analogs.
| Catalyst System | Ligand Type | Typical Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference(s) |
| Pd(PPh₃)₄ | Monodentate Phosphine | 2-5 | K₂CO₃ / K₃PO₄ | Toluene/H₂O or Dioxane/H₂O | 80-100 | 12-24 | 75-85 | [1][2] |
| Pd(dppf)Cl₂ | Bidentate Phosphine | 2-5 | K₂CO₃ / Cs₂CO₃ | Dioxane or DMF | 90-110 | 4-12 | 80-92 | |
| Pd(OAc)₂ / SPhos | Buchwald Ligand | 1-3 | K₃PO₄ | Toluene/H₂O or Dioxane | 80-100 | 2-8 | >90 | [3][4] |
| XPhos Pd G3 | Buchwald Precatalyst | 1-2 | K₃PO₄ | Dioxane/H₂O | 80-100 | 1-4 | >95 | [5] |
| PEPPSI-IPr | NHC Precatalyst | 1-3 | K₂CO₃ / K₃PO₄ | Dioxane or MeOH | 80-100 | 2-6 | >90 | [6][7][8] |
Disclaimer: The yields presented are representative and can vary based on the specific boronic acid partner, reaction scale, and purity of reagents.
Deep Dive into Catalyst Classes
Traditional Phosphine Ligands: The Workhorse with Limitations
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) : This air-sensitive but historically significant catalyst is often a starting point for Suzuki couplings. The triphenylphosphine ligands are relatively small and electron-donating. While it can be effective, for challenging substrates like this compound, longer reaction times and higher catalyst loadings are often necessary. The open coordination sphere around the palladium can also be more susceptible to inhibition by the pyridine nitrogen.
-
Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) : The bidentate dppf ligand offers greater stability to the palladium center compared to monodentate phosphines. This can lead to more robust and reproducible reactions. The wider "bite angle" of the dppf ligand can also promote the reductive elimination step. For many pyridine substrates, Pd(dppf)Cl₂ offers a good balance of reactivity and stability.
Buchwald Ligands: A Leap in Reactivity for Heteroaromatic Couplings
The development of bulky, electron-rich dialkylbiaryl phosphine ligands by the Buchwald group revolutionized palladium-catalyzed cross-coupling.
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) and XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) : These ligands are characterized by their significant steric bulk and strong electron-donating ability.[9] The steric hindrance around the palladium center disfavors the binding of the pyridine nitrogen, thus mitigating catalyst inhibition.[1] The electron-rich nature of the phosphine accelerates the oxidative addition of the aryl bromide and promotes the final reductive elimination step. For the Suzuki coupling of this compound, catalyst systems employing SPhos or XPhos, often in the form of stable precatalysts (e.g., XPhos Pd G3), are highly recommended for achieving high yields in short reaction times with low catalyst loadings.[4][5]
N-Heterocyclic Carbene (NHC) Ligands: The Power of Strong σ-Donation
N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for palladium-catalyzed cross-coupling. They are even stronger σ-donors than electron-rich phosphines, which further enhances the catalytic activity.
-
PEPPSI-IPr (palladium(II) dichloride) : The PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) family of catalysts are particularly well-suited for heteroaromatic couplings.[6][10] The IPr ligand provides both the strong electron donation and the steric bulk needed to facilitate the reaction and prevent catalyst deactivation. These catalysts are often air- and moisture-stable, making them convenient to handle. For the coupling of this compound, PEPPSI-IPr is an excellent choice, often providing high yields under relatively mild conditions.[7][8]
Mechanistic Considerations: The Suzuki-Miyaura Catalytic Cycle
Understanding the catalytic cycle is crucial for rational catalyst selection and troubleshooting.
Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle.
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate. This is often the rate-limiting step, and electron-rich ligands accelerate this process.
-
Transmetalation : The organic group from the boronic acid (activated by a base) is transferred to the palladium center, displacing the bromide.
-
Reductive Elimination : The two organic groups on the palladium center couple and are eliminated as the final product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. Bulky ligands can promote this final step.
Experimental Protocols
The following are detailed, step-by-step methodologies for three effective catalyst systems.
Protocol 1: Suzuki Coupling using a Buchwald Precatalyst (XPhos Pd G3)
This protocol is recommended for achieving high yields with low catalyst loadings and short reaction times.
Figure 2: Experimental workflow for Suzuki coupling using a Buchwald precatalyst.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
XPhos Pd G3 (1-2 mol%)
-
Potassium phosphate (K₃PO₄), finely powdered (2.0-3.0 equiv)
-
1,4-Dioxane, anhydrous and degassed
-
Water, degassed
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, potassium phosphate, and the XPhos Pd G3 precatalyst.
-
Seal the flask with a septum, and evacuate and backfill with argon three times to ensure an inert atmosphere.
-
Add the degassed solvent mixture (e.g., 1,4-dioxane/water in a 4:1 ratio) via syringe.
-
Place the flask in a preheated oil bath at the desired temperature (typically 80-100 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).
-
Once complete, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Suzuki Coupling using an NHC Precatalyst (PEPPSI-IPr)
This protocol is an excellent alternative, utilizing an air- and moisture-stable catalyst that is convenient to handle.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
PEPPSI-IPr (1-3 mol%)
-
Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)
-
1,4-Dioxane or Methanol, anhydrous and degassed
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a dry reaction vessel, combine this compound, the arylboronic acid, the base, and the PEPPSI-IPr catalyst.
-
Seal the vessel and establish an inert atmosphere by evacuating and backfilling with argon or nitrogen (3x).
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 80-100 °C with stirring.
-
Monitor the reaction for completion by TLC or LC-MS (typically 2-6 hours).
-
Upon completion, cool the mixture and perform a standard aqueous workup as described in Protocol 1.
-
Purify the product by column chromatography.
Protocol 3: Suzuki Coupling using a Traditional Catalyst (Pd(dppf)Cl₂)
This protocol utilizes a more conventional but still effective catalyst for this transformation.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Pd(dppf)Cl₂ (2-5 mol%)
-
Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃) (2.0-3.0 equiv)
-
1,4-Dioxane or DMF, anhydrous and degassed
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask, add this compound, the arylboronic acid, the base, and Pd(dppf)Cl₂.
-
Create an inert atmosphere as previously described.
-
Add the degassed solvent.
-
Heat the reaction to 90-110 °C and stir until the starting material is consumed (monitor by TLC or LC-MS, typically 4-12 hours).
-
Perform a standard aqueous workup and purification by column chromatography.
Conclusion and Recommendations
For the Suzuki-Miyaura coupling of this compound, moving beyond traditional catalysts like Pd(PPh₃)₄ is highly advantageous. While serviceable, it often requires harsher conditions and gives lower yields compared to modern systems.
-
For High Efficiency and Mild Conditions: Catalyst systems based on Buchwald ligands (e.g., SPhos, XPhos) , particularly in the form of stable precatalysts like XPhos Pd G3 , are the premier choice. They offer rapid reaction times, low catalyst loadings, and consistently high yields.
-
For Convenience and Robustness: NHC-based precatalysts like PEPPSI-IPr are an excellent and highly effective alternative. Their air and moisture stability make them particularly user-friendly in a research setting.
-
For a Readily Available Option: If more advanced catalysts are not available, Pd(dppf)Cl₂ provides a significant improvement over Pd(PPh₃)₄ and can deliver good to high yields with careful optimization of the reaction conditions.
By understanding the underlying principles of catalyst function and leveraging these advanced catalytic systems, researchers can confidently and efficiently synthesize 3-aryl-4-methoxypyridine derivatives, accelerating the pace of discovery in drug development and materials science.
References
- [IPr#–PEPPSI]: A Well-Defined, Highly Hindered and Broadly Applicable Pd(II)–NHC (NHC = N-Heterocyclic Carbene) Precatalyst for Cross-Coupling Reactions. MDPI. (2023-08-02).
- Synthesis of Novel 3-Aryl-N-Methyl-1,2,5,6-Tetrahydropyridine Derivatives by Suzuki coupling: As Acetyl Cholinesterase Inhibitors. Journal of Applicable Chemistry.
- Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. (2018-09-11).
- Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
- A Comparative Guide to the Suzuki Coupling of 2-Bromo-4-methylpyridine with Various Boronic Acids. Benchchem.
- Bulky Pd-PEPPSI-Embedded Conjugated Microporous Polymers-Catalyzed Suzuki-Miyaura Cross-Coupling of Aryl Chlorides and Arylboron. Supporting Information.
- [IPr#‒PEPPSI] ‒ Well-Defined, Highly Hindered and Broadly. MDPI.
- ChemInform Abstract: A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.
- Palladium PEPPSI-IPr Complex Supported on a Calix[4]arene: A New Catalyst for Efficient Suzuki–Miyaura Coupling of Aryl Chlorides. MDPI. (2020-09-18).
- Palladium-Catalysed Coupling Chemistry. Fisher Scientific.
- Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. DiVA portal. (2015-02-21).
- Highly efficient Pd‐PEPPSI‐IPr catalyst for N‐(4‐pyridazinyl)‐bridged bicyclic sulfonamides via Suzuki–Miyaura coupling reaction. Semantic Scholar. (2018-02-01).
- Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium... ResearchGate.
- A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PMC - NIH.
- trans-Dichlorobis(XPhos)palladium(II)
- Comparative kinetic study of the Suzuki reaction involving 4-bromo... ResearchGate.
- Reagents for Suzuki-Miyaura Cross-Coupling Reactions [Pd(dppf)Cl2.CH2Cl2, Cs2CO3]. Tokyo Chemical Industry (India) Pvt. Ltd..
- Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using. ResearchGate.
- Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry.
- Struggling with Suzuki Reaction : r/Chempros. Reddit. (2024-09-04).
- Synthesis of 3-arylcoumarins via Suzuki-cross-coupling reactions of 3-chlorocoumarin.
- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI.
- Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. PMC - NIH.
- A Highly Active Catalyst for Suzuki–Miyaura Cross-Coupling Reactions of Heteroaryl Compounds.
Sources
- 1. Synthesis of Novel 3-Aryl-N-Methyl-1,2,5,6-Tetrahydropyridine Derivatives by Suzuki coupling: As Acetyl Cholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. diva-portal.org [diva-portal.org]
- 3. researchgate.net [researchgate.net]
- 4. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. rsc.org [rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. Highly efficient Pd‐PEPPSI‐IPr catalyst for N‐(4‐pyridazinyl)‐bridged bicyclic sulfonamides via Suzuki–Miyaura coupling reaction | Semantic Scholar [semanticscholar.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. [IPr#–PEPPSI]: A Well-Defined, Highly Hindered and Broadly Applicable Pd(II)–NHC (NHC = N-Heterocyclic Carbene) Precatalyst for Cross-Coupling Reactions [mdpi.com]
A Comparative Guide to the Biological Activity of 3-Bromo-4-methoxypyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The strategic substitution of this heterocyclic ring allows for the fine-tuning of pharmacological properties. This guide provides an in-depth comparison of the biological activities of derivatives of 3-bromo-4-methoxypyridine, a versatile synthetic intermediate. We will explore the structure-activity relationships, mechanisms of action, and comparative efficacy of these compounds, supported by experimental data and detailed protocols to empower your research and development endeavors.
The this compound Scaffold: A Privileged Starting Point
This compound serves as a valuable building block in the synthesis of a diverse array of biologically active molecules.[1] Its bromine and methoxy functional groups offer reactive handles for various chemical transformations, enabling the construction of complex molecular architectures. This guide will focus on two prominent classes of derivatives synthesized from this scaffold: tubulin polymerization inhibitors with anticancer activity and potential antimicrobial agents.
Anticancer Activity: Targeting the Cytoskeleton
A series of 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines, synthesized from a 3-bromopyridine precursor, have demonstrated potent anticancer activity by inhibiting tubulin polymerization.[2] Tubulin is a critical component of the cellular cytoskeleton, and its polymerization into microtubules is essential for cell division, motility, and intracellular transport. Disruption of microtubule dynamics is a clinically validated strategy in cancer chemotherapy.
Comparative Anticancer Potency
The antiproliferative activity of these derivatives was evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cancer cells, are summarized in the table below.
| Compound ID | 3-Aryl Substituent | HeLa (Cervical Cancer) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) | A549 (Lung Cancer) IC50 (µM) |
| 9e | 3,4-dimethylphenyl | >10 | >10 | >10 |
| 9g | 3-methoxyphenyl | 1.25 | 1.58 | 2.37 |
| 9h | 4-methoxyphenyl | 0.89 | 1.23 | 1.95 |
| 9l | 4-fluorophenyl | 0.56 | 0.98 | 1.54 |
| 9p | naphthalen-2-yl | 0.047 | 0.062 | 0.090 |
| CA-4 (Combretastatin A-4) | - | 0.002 | 0.003 | 0.004 |
Data sourced from Wang et al., 2024.[2]
Analysis of Structure-Activity Relationship (SAR):
The data reveals a clear structure-activity relationship. The nature of the aryl substituent at the 3-position of the pyridine ring significantly influences the anticancer potency.
-
Electron-donating and withdrawing groups: The presence of methoxy (9g, 9h) and fluoro (9l) groups on the phenyl ring resulted in compounds with sub-micromolar to low micromolar activity.
-
Steric bulk: A significant enhancement in activity was observed with the introduction of a bulky naphthalen-2-yl group (9p), which exhibited IC50 values in the nanomolar range, approaching the potency of the natural product combretastatin A-4 (CA-4), a well-known tubulin inhibitor.
-
Substitution pattern: The unsubstituted 3,4-dimethylphenyl derivative (9e) showed the weakest activity, highlighting the importance of the electronic and steric properties of the substituent.
Mechanism of Action: Inhibition of Tubulin Polymerization
The lead compound, 9p , was further investigated to elucidate its mechanism of action. Experimental evidence confirmed that it potently inhibits tubulin polymerization in a concentration-dependent manner, similar to CA-4.[2] This inhibition of microtubule formation leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis (programmed cell death) in cancer cells.
Molecular docking studies suggest that these pyridine derivatives bind to the colchicine-binding site on β-tubulin. The nitrogen atom of the pyridine ring is predicted to form crucial hydrogen bonds with amino acid residues Asnα101 and Thrα179 within the binding pocket, anchoring the molecule and disrupting tubulin dynamics.[2]
}
Antimicrobial Potential: An Emerging Area of Investigation
While the primary focus of research on this compound derivatives has been on anticancer applications, the broader class of bromo-substituted heterocyclic compounds has shown significant promise as antimicrobial agents. For instance, novel 5-bromo-pyrimidine analogs have been synthesized and evaluated for their activity against a panel of bacterial and fungal pathogens.[3]
Although specific antimicrobial data for derivatives directly synthesized from this compound is not yet extensively published, the known reactivity of this scaffold suggests its potential in the development of novel antibiotics. The bromine atom can be readily displaced or utilized in cross-coupling reactions to introduce various pharmacophores known to confer antimicrobial activity.
Comparative Antimicrobial Activity of Structurally Related Bromo-Heterocycles
To provide a perspective on the potential antimicrobial efficacy, the following table summarizes the Minimum Inhibitory Concentration (MIC) values for a series of 5-bromo-pyrimidine derivatives against representative bacterial and fungal strains.
| Compound ID | Gram-Positive Bacteria (MIC, µg/mL) | Gram-Negative Bacteria (MIC, µg/mL) | Fungi (MIC, µg/mL) |
| S. aureus | E. coli | C. albicans | |
| 5a | 16 | 32 | 64 |
| 5c | 8 | 16 | 32 |
| 5e | 8 | 16 | 32 |
| 6b | 16 | 32 | 64 |
| 6d | 8 | 16 | 32 |
| 6h | 8 | 16 | 32 |
| Ciprofloxacin | 0.5 | 0.25 | - |
| Fluconazole | - | - | 1 |
Data for 5-bromo-pyrimidine derivatives sourced from Kumar et al., 2019.[3]
Future Directions in Antimicrobial Research:
The data on related bromo-heterocycles suggests that derivatives of this compound could be promising candidates for antimicrobial drug discovery. Future research should focus on the synthesis and screening of a dedicated library of these compounds against a broad spectrum of pathogenic bacteria and fungi.
Experimental Protocols
To ensure the reproducibility and validity of the findings presented, this section provides detailed methodologies for the key biological assays.
In Vitro Anticancer Activity (MTT Assay)
This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
-
Cell Culture: Maintain human cancer cell lines (e.g., HeLa, MCF-7, A549) in appropriate culture medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare stock solutions of the test compounds in dimethyl sulfoxide (DMSO). Perform serial dilutions in culture medium to achieve the desired final concentrations. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value by plotting the percentage of viability against the compound concentration.
}
Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the assembly of microtubules from purified tubulin.
-
Reaction Mixture: Prepare a reaction mixture containing purified tubulin in a polymerization buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP).
-
Compound Addition: Add the test compound at various concentrations to the reaction mixture. Include a positive control (e.g., colchicine or CA-4) and a negative control (vehicle).
-
Initiation of Polymerization: Initiate tubulin polymerization by incubating the mixture at 37°C.
-
Monitoring Polymerization: Monitor the increase in absorbance at 340 nm over time using a spectrophotometer with a temperature-controlled cuvette holder. The change in absorbance is proportional to the extent of tubulin polymerization.
-
Data Analysis: Compare the polymerization curves of the compound-treated samples to the controls to determine the inhibitory effect.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (bacteria or fungi) in a suitable broth medium.
-
Serial Dilution: Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate containing the broth medium.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth without microorganism).
-
Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism for 18-24 hours (for bacteria) or 24-48 hours (for fungi).
-
Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Conclusion
Derivatives of this compound represent a promising and versatile scaffold for the development of novel therapeutic agents. The research highlighted in this guide demonstrates their potential as potent anticancer agents that function through the inhibition of tubulin polymerization. The structure-activity relationship studies provide a clear rationale for the design of next-generation compounds with enhanced efficacy. While the antimicrobial potential of this specific class of derivatives is still in its nascent stages, the activity of related bromo-heterocycles warrants further investigation. The detailed experimental protocols provided herein serve as a valuable resource for researchers aiming to explore and expand upon the biological activities of this compound derivatives.
References
- Kumar, S., et al. (2019). DESIGN, SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL BROMO-PYRIMIDINE ANALOGS AS ANTICANCER AND ANTIMICROBIAL AGENTS. International Journal of Pharmaceutical and Chemical Sciences, 9(1), 27-41.
- Wang, C., et al. (2024). 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2286939. [Link]
- National Center for Biotechnology Information. PubChem Compound Summary for CID 642827, this compound. [Link]
- Kumar, S., et al. (2019). DESIGN, SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL BROMO-PYRIMIDINE ANALOGS AS ANTICANCER AND ANTIMICROBIAL AGENTS. International Journal of Pharmaceutical and Chemical Sciences, 9(1), 27-41.
Sources
A Senior Application Scientist's Guide to the Spectroscopic Analysis of 3-Bromo-4-methoxypyridine
Introduction: The Analytical Imperative for a Key Synthetic Building Block
3-Bromo-4-methoxypyridine is a substituted pyridine derivative of significant interest in medicinal chemistry and agrochemical synthesis. Its utility as a versatile intermediate hinges on its structural integrity and purity.[1] Undesired isomers, residual starting materials, or byproducts can dramatically alter reaction pathways, leading to lower yields and complicating downstream purification processes. Consequently, a robust, multi-faceted spectroscopic approach is not merely a procedural formality but a critical necessity for ensuring the quality and identity of this compound.
This guide provides an in-depth comparison of the primary spectroscopic techniques used to characterize this compound. We will move beyond a simple presentation of data, delving into the causality behind experimental choices and the unique structural insights each method affords. This document is intended for researchers, quality control analysts, and drug development professionals who require a comprehensive understanding of how to unequivocally confirm the structure and purity of this vital chemical entity.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy — The Definitive Structural Blueprint
NMR spectroscopy stands as the cornerstone of small molecule structural elucidation. By probing the magnetic environments of ¹H and ¹³C nuclei, it provides an unambiguous "fingerprint" of the molecule's atomic connectivity and chemical environment. For a molecule like this compound, NMR confirms the substitution pattern on the pyridine ring, a detail that other methods cannot easily resolve.
Expert Insights: Interpreting the Spectrum
The electronic properties of the substituents and the pyridine ring itself govern the observed chemical shifts (δ).
-
Pyridine Nitrogen: The nitrogen atom is electronegative and deshields adjacent protons and carbons (positions 2 and 6), shifting them downfield.
-
Methoxy Group (-OCH₃): As an electron-donating group, it shields the ortho (position 3) and para (position 5) positions, causing upfield shifts.
-
Bromine Atom (-Br): As an electronegative, electron-withdrawing group, it deshields the ipso-carbon (C-3) and adjacent protons.
The interplay of these effects results in a predictable and unique spectral pattern.
¹H NMR Analysis
The proton NMR spectrum will display three distinct signals in the aromatic region and one singlet in the aliphatic region for the methoxy group.
-
H-2: Expected to be the most downfield aromatic proton due to its proximity to the electronegative nitrogen.
-
H-5: Influenced by the electron-donating methoxy group and the adjacent nitrogen.
-
H-6: Also adjacent to the nitrogen, but further from the other substituents.
-
-OCH₃: A characteristic singlet, typically appearing around 3.9-4.0 ppm.
¹³C NMR Analysis
The proton-decoupled ¹³C NMR spectrum provides information on each unique carbon environment. The prediction of these chemical shifts can be complex, but substituent effect calculations provide a reliable estimation.[2][3][4]
-
C-4 (ipso-methoxy): Strongly shielded by the oxygen, appearing significantly downfield.
-
C-3 (ipso-bromo): Deshielded by bromine, but the effect is less pronounced than that of the methoxy group on C-4.
-
C-2 & C-6: Deshielded by the adjacent nitrogen atom.
-
C-5: Shielded due to its para-relationship with the electron-donating methoxy group.
-
-OCH₃: A distinct signal in the aliphatic region (~55-60 ppm).
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 10-15 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0.00 ppm).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire 16-32 scans.
-
Set a spectral width of -2 to 12 ppm.
-
Use a relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire 1024-2048 scans with proton decoupling.
-
Set a spectral width of 0 to 200 ppm.
-
Use a relaxation delay of 2-5 seconds.
-
-
Data Processing: Apply a Fourier transform and phase correction. Reference the spectra to the TMS signal for ¹H or the residual solvent peak of CDCl₃ (77.16 ppm) for ¹³C.
Data Summary: NMR Spectroscopy
| Technique | Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity & Coupling (J, Hz) |
| ¹H NMR | H-2 | 8.3 - 8.5 | Singlet (or narrow doublet) |
| H-5 | 6.8 - 7.0 | Doublet, J ≈ 5-6 Hz | |
| H-6 | 8.2 - 8.4 | Doublet, J ≈ 5-6 Hz | |
| -OCH₃ | 3.9 - 4.1 | Singlet | |
| ¹³C NMR | C-2 | ~151 | - |
| C-3 | ~110 | - | |
| C-4 | ~165 | - | |
| C-5 | ~108 | - | |
| C-6 | ~150 | - | |
| -OCH₃ | ~56 | - |
Note: Expected values are based on spectral databases and predictive models. Actual values may vary slightly.[5][6]
Workflow Diagram: NMR Analysis
Caption: Workflow for structural elucidation via NMR.
Part 2: Mass Spectrometry (MS) — Unveiling Molecular Weight and Fragmentation
Mass spectrometry is an indispensable tool for confirming the molecular weight of a compound and gaining structural clues from its fragmentation pattern. For this compound, MS provides orthogonal data to NMR, validating the elemental composition.
Expert Insights: The Bromine Isotope Pattern
A key diagnostic feature in the mass spectrum of a bromine-containing compound is its characteristic isotopic signature. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[7] This results in the molecular ion appearing as a pair of peaks (M⁺ and M+2) of almost equal intensity, separated by two mass-to-charge units (m/z). The presence of this doublet is a definitive indicator of a single bromine atom in the molecule or fragment.[7]
Fragmentation Analysis
Under electron ionization (EI), the molecular ion (C₆H₆BrNO⁺) is formed, which then undergoes fragmentation.[8][9] Common fragmentation pathways for this molecule include:
-
Loss of a methyl radical (•CH₃): A common fragmentation for methoxy groups, leading to a significant [M-15]⁺ ion.
-
Loss of formaldehyde (CH₂O): A rearrangement followed by elimination, resulting in an [M-30]⁺ ion.
-
Loss of a bromine radical (•Br): Cleavage of the C-Br bond to give an [M-79/81]⁺ ion. This fragment will appear as a single peak, not a doublet.
Experimental Protocol: GC-MS (EI)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
-
Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.
-
GC Separation:
-
Injector Temperature: 250°C.
-
Column: Standard non-polar column (e.g., DB-5ms).
-
Oven Program: Start at 100°C, ramp to 280°C at 15°C/min.
-
-
MS Detection:
-
Ion Source Temperature: 230°C.
-
Ionization Energy: 70 eV.
-
Mass Scan Range: m/z 40-250.
-
-
Data Analysis: Identify the retention time of the compound. Analyze the mass spectrum for the molecular ion doublet and key fragment ions.
Data Summary: Mass Spectrometry
| m/z (relative intensity) | Ion Identity | Interpretation |
| 187/189 (~1:1) | [C₆H₆⁷⁹/⁸¹BrNO]⁺ | Molecular Ion (M⁺) |
| 172/174 (~1:1) | [M - CH₃]⁺ | Loss of methyl radical from methoxy group |
| 157/159 (~1:1) | [M - CH₂O]⁺ | Loss of formaldehyde |
| 108 (single peak) | [M - Br]⁺ | Loss of bromine radical |
Data based on typical EI fragmentation patterns and spectral databases.[5]
Workflow Diagram: MS Analysis
Caption: Workflow for MW and fragment analysis via GC-MS.
Part 3: Infrared (IR) Spectroscopy — Probing Functional Groups
IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the energy of its bond vibrations (stretching, bending, etc.).[10][11] It is a rapid and effective technique for confirming the presence of key functional groups. While not providing a complete structural picture like NMR, it serves as an excellent quality check.
Expert Insights: Key Vibrational Modes
For this compound, the IR spectrum will be characterized by several key absorption bands:
-
C-H Stretching: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methoxy group appear just below 3000 cm⁻¹.
-
C=C and C=N Stretching: The pyridine ring vibrations result in a series of sharp bands in the 1600-1400 cm⁻¹ region.
-
C-O-C Stretching: The asymmetric stretch of the aryl-alkyl ether bond is a strong, prominent band typically found in the 1250-1200 cm⁻¹ region.
-
Fingerprint Region: The region below 1000 cm⁻¹ is complex but contains valuable information, including the C-Br stretch (typically 600-500 cm⁻¹).
Experimental Protocol: FTIR (KBr Pellet)
-
Sample Preparation: Grind 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
-
Pellet Formation: Compress the mixture in a pellet press under high pressure to form a thin, transparent disc.
-
Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer.
-
Spectrum Collection: Collect the spectrum over the range of 4000-400 cm⁻¹, typically averaging 16 or 32 scans for a good signal-to-noise ratio. A background spectrum of the empty sample chamber should be collected first.
Data Summary: Infrared Spectroscopy
| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |
| 3100 - 3000 | Aromatic C-H stretch | Medium-Weak |
| 2980 - 2850 | Aliphatic C-H stretch (-OCH₃) | Medium |
| 1600 - 1550 | C=C / C=N ring stretch | Strong |
| 1480 - 1400 | C=C / C=N ring stretch | Medium-Strong |
| ~1250 | Asymmetric C-O-C stretch | Strong, Sharp |
| 600 - 500 | C-Br stretch | Medium |
Data based on characteristic group frequencies for substituted pyridines and ethers.[12]
Workflow Diagram: IR Analysis
Caption: Workflow for functional group analysis via FTIR.
Part 4: Comparative Guide to Spectroscopic Techniques
No single technique tells the whole story. The power of spectroscopic analysis lies in the synergistic use of multiple methods. A researcher's choice of technique depends on the specific question being asked—be it definitive structural proof, routine quality control, or impurity identification.
| Parameter | NMR Spectroscopy (¹H, ¹³C) | Mass Spectrometry (EI) | IR Spectroscopy (FTIR) | UV-Vis Spectroscopy |
| Primary Information | Complete molecular structure, atom connectivity, stereochemistry | Molecular weight, elemental formula (HRMS), fragmentation patterns | Presence of specific functional groups | Electronic transitions, conjugation, quantification |
| Specificity | Very High | High | Moderate | Low |
| Sensitivity | Moderate (mg scale) | Very High (pg-ng scale) | Low (µg-mg scale) | High (µM-nM scale) |
| Sample Requirement | 5-20 mg, requires solubility | < 1 mg, requires volatility (for GC-MS) | 1-2 mg, solid or liquid | < 1 mg, requires solubility |
| Analysis Type | Non-destructive | Destructive | Non-destructive | Non-destructive |
| Key Use Case for 3-Br-4-MeO-Py | Unambiguous structure confirmation , isomer differentiation | Molecular weight verification , confirmation of bromine presence | Rapid QC check for ether & pyridine ring presence | Quantitative analysis (e.g., concentration measurement) |
| Alternative Methods | 2D NMR (COSY, HSQC, HMBC) for complex structures | ESI, CI for softer ionization; HRMS for exact mass | Raman Spectroscopy | Fluorescence Spectroscopy |
Conclusion
The comprehensive analysis of this compound is best achieved through the integrated application of NMR, Mass Spectrometry, and IR Spectroscopy. NMR provides the definitive structural evidence, MS confirms the molecular weight and the presence of bromine through its distinct isotopic pattern, and IR offers a rapid and reliable confirmation of the expected functional groups. By understanding the strengths and limitations of each technique, as outlined in this guide, researchers and analysts can confidently verify the identity, structure, and purity of their material, ensuring the success of subsequent synthetic endeavors.
References
- Kleinpeter, E., et al. (n.d.). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. ACS Publications.
- Kleinpeter, E., et al. (n.d.). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. ACS Publications.
- Stenutz, R. (n.d.). NMR chemical shift prediction of pyridines.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Kleinpeter, E. (2007). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Semantic Scholar.
- Zalewski, R. I. (1998). Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. MDPI.
- SIELC Technologies. (n.d.). UV-Vis Spectrum of Pyridine.
- Yamin, M., & Fuoss, R. M. (n.d.). Ultraviolet Absorption Spectra of Some Pyridine Derivatives. ACS Publications.
- ResearchGate. (n.d.). UV-spectrum of pyridine.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Sourcing 3-Bromo-2-methoxy-4-methylpyridine: Quality, Purity, and Supplier Reliability.
- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
- Asian Journal of Chemistry. (1997). Infrared Spectral Studies of Some Substituted Pyridines.
- Clark, J. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide.
- KPU Pressbooks. (n.d.). 6.2 Infrared (IR) Spectroscopy Theory. Organic Chemistry I.
- SlidePlayer. (n.d.). Vibrational Spectroscopy (Infrared, IR-Spect.).
- Wikipedia. (n.d.). Fragmentation (mass spectrometry).
- YouTube. (2023). Bromo pattern in Mass Spectrometry.
Sources
- 1. nbinno.com [nbinno.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. This compound | C6H6BrNO | CID 642827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-BROMO-4-METHOXY-PYRIDINE(82257-09-8) 1H NMR spectrum [chemicalbook.com]
- 7. m.youtube.com [m.youtube.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 10. 6.2 Infrared (IR) Spectroscopy Theory – Organic Chemistry I [kpu.pressbooks.pub]
- 11. sci.tanta.edu.eg [sci.tanta.edu.eg]
- 12. asianpubs.org [asianpubs.org]
A Comparative Guide to the Characterization of Novel Compounds Derived from 3-Bromo-4-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, the pyridine scaffold remains a cornerstone for the development of novel molecules with diverse applications. Among the plethora of functionalized pyridines, 3-Bromo-4-methoxypyridine stands out as a versatile and highly valuable building block. Its strategic substitution pattern, featuring a reactive bromine atom ortho to the nitrogen and a methoxy group, allows for facile and selective derivatization, paving the way for the synthesis of a wide array of novel compounds.
This in-depth technical guide serves as a comparative analysis of two powerful palladium-catalyzed cross-coupling reactions—the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination—for the derivatization of this compound. We will delve into the experimental intricacies of these transformations, provide a detailed characterization of the resulting novel compounds, and discuss their potential applications, particularly in the realm of anticancer research.
The Strategic Advantage of this compound
The utility of this compound as a starting material is rooted in its chemical architecture. The bromine atom at the 3-position is susceptible to a variety of cross-coupling reactions, enabling the introduction of carbon and nitrogen-based substituents. The methoxy group at the 4-position, being an electron-donating group, can influence the reactivity of the pyridine ring and the properties of the resulting derivatives. This strategic placement of functional groups makes it an ideal precursor for generating libraries of compounds for high-throughput screening and lead optimization in drug discovery.[1][2]
Synthetic Pathways: A Comparative Look at Suzuki and Buchwald-Hartwig Couplings
The introduction of new functionalities at the 3-position of this compound is most effectively achieved through palladium-catalyzed cross-coupling reactions. Here, we compare two of the most robust and widely employed methods: the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.[3][4][5]
Diagram: Synthetic Routes from this compound
Caption: Palladium-catalyzed cross-coupling reactions of this compound.
Exemplary Synthesis and Characterization
To provide a practical comparison, we will detail the synthesis and characterization of two novel compounds derived from this compound: one via Suzuki coupling and the other via Buchwald-Hartwig amination.
Compound 1: 4-(4-methoxyphenyl)-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitrile (via a multi-step synthesis involving a Suzuki-like reaction)
While not a direct Suzuki coupling on this compound, the characterization of a closely related compound, 4-(3-bromo-4-methoxyphenyl)-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitrile, provides an excellent reference for the expected spectroscopic data of a Suzuki coupling product.[6] This highlights the utility of the 3-bromo-4-methoxyphenyl moiety in more complex syntheses.
Experimental Protocol (Adapted from related Suzuki-Miyaura Couplings):
A general procedure for the Suzuki-Miyaura coupling of a bromopyridine is as follows:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (3-5 mol%), and a base like K₂CO₃ (2.0 equiv.).
-
Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
After cooling, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Characterization Data of a Representative 3-Aryl-4-methoxypyridine Derivative: [6]
The characterization of 4-(3-bromo-4-methoxyphenyl)-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitrile provides valuable insight into the expected spectral features.
| Data Type | Observations for 4-(3-bromo-4-methoxyphenyl)-... derivative [6] |
| ¹H NMR (500 MHz, CDCl₃) | δ = 7.82 (d, J = 2.5 Hz, 1H), 7.67 (dd, J = 8.6, 2.4 Hz, 1H), 7.58 (s, 1H), 7.40 (s, 1H), 7.06 (d, J = 8.6 Hz, 1H), 4.16 (s, 3H), 3.99 (s, 3H). |
| ¹³C NMR (125 MHz, CDCl₃) | δ = 164.9, 157.5, 154.7, 151.8, 135.5, 133.2, 129.4, 129.0, 127.4, 126.9, 126.5, 115.4, 115.2, 112.4, 112.0, 93.3, 56.5, 54.9. |
| Mass Spec. (ESI-MS) | Expected to show characteristic isotopic patterns for bromine and chlorine atoms. |
Compound 2: N-phenyl-4-methoxypyridin-3-amine (via Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination provides a direct route to C-N bond formation, yielding valuable amine derivatives.
Experimental Protocol (Adapted from related Buchwald-Hartwig Aminations): [7][8]
-
In an oven-dried Schlenk tube, combine this compound (1.0 mmol, 1.0 equiv.), the desired amine (e.g., aniline, 1.2 equiv.), a palladium catalyst such as Pd₂(dba)₃ (1-2 mol%), a suitable phosphine ligand (e.g., Xantphos, 2-4 mol%), and a base (e.g., Cs₂CO₃, 1.5 equiv.).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.
-
Heat the reaction mixture to 100-120 °C and stir until completion, monitored by TLC or LC-MS.
-
After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution and purify the product by column chromatography.
Characterization Data of a Representative 3-Amino-4-methoxypyridine Derivative:
| Data Type | Expected Observations for N-phenyl-4-methoxypyridin-3-amine |
| ¹H NMR | The spectrum would show signals for the pyridine and phenyl protons. The pyridine protons would exhibit characteristic shifts and coupling constants. A broad singlet corresponding to the N-H proton would also be present. |
| ¹³C NMR | The spectrum would display signals for all carbon atoms in the molecule, with the carbons of the pyridine ring appearing at distinct chemical shifts influenced by the nitrogen atom and the methoxy and amino substituents. |
| Mass Spec. (ESI-MS) | The mass spectrum would show the molecular ion peak corresponding to the calculated mass of the product. |
| FT-IR | Characteristic absorption bands for N-H stretching (around 3300-3500 cm⁻¹), C-N stretching, and aromatic C-H and C=C stretching would be observed. |
Comparative Analysis of the Synthetic Methods and Products
| Feature | Suzuki-Miyaura Coupling | Buchwald-Hartwig Amination |
| Bond Formed | C-C | C-N |
| Coupling Partner | Organoboron compounds (boronic acids, esters) | Primary or secondary amines |
| Key Reagents | Palladium catalyst, base | Palladium catalyst, phosphine ligand, base |
| Reaction Conditions | Generally mild to moderate temperatures (80-100 °C) | Often requires slightly higher temperatures (100-120 °C) |
| Product Class | Biaryls, aryl-heterocycles | Aryl amines, heteroaryl amines |
| Spectroscopic Signature | Appearance of new aromatic signals in ¹H and ¹³C NMR. | Appearance of new aromatic/aliphatic signals from the amine and a characteristic N-H signal (if applicable) in ¹H NMR and IR. |
Visualization of Experimental Workflow
Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.
Potential Applications in Drug Discovery
Derivatives of 4-methoxypyridine have garnered significant attention in medicinal chemistry due to their wide range of biological activities. Notably, several studies have highlighted the potential of substituted pyridines as potent anticancer agents.[9][10][11] For instance, novel 3-cyanopyridine derivatives have demonstrated significant cytotoxic activity against breast cancer cell lines by inhibiting PIM-1 kinase.[9] Furthermore, 3-amino-4-methoxypyridine itself is recognized as a key intermediate in the synthesis of pharmaceuticals targeting neurological disorders and in the development of anti-inflammatory and anti-cancer agents.[1]
The novel compounds synthesized from this compound via Suzuki and Buchwald-Hartwig couplings represent a promising avenue for the discovery of new therapeutic agents. The ability to readily introduce diverse aryl and amino functionalities allows for the fine-tuning of physicochemical properties and biological activity, making this a powerful strategy in lead optimization campaigns.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of novel compounds. The Suzuki-Miyaura coupling and Buchwald-Hartwig amination are robust and efficient methods for its derivatization, enabling the formation of C-C and C-N bonds, respectively. This guide has provided a comparative overview of these synthetic strategies, detailed the expected characterization of the resulting products, and highlighted their potential in the development of new anticancer agents. The experimental protocols and characterization data presented herein serve as a valuable resource for researchers engaged in the design and synthesis of novel pyridine-based molecules.
References
- Buchwald–Hartwig amination. (n.d.). In Wikipedia.
- Al-Warhi, T., et al. (2023). Design, synthesis, and anti-breast cancer activity evaluation of novel 3-cyanopyridine derivatives as PIM-1 inhibitors.
- Application Notes and Protocol: Buchwald-Hartwig Amination of 3-Bromo-5-methoxypyridine. (2025). Benchchem.
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- Gintautaitė, M., et al. (2020). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propane-hydrazide. MDPI.
- Al-Romaigh, M., et al. (n.d.). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. MDPI.
- Dorel, R., Grugel, C. P., & Haydl, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years.
- 3-(4-Methoxypyridin-3-yl)-5-methylaniline. (n.d.). PubChem.
- Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
- Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium... (n.d.). ResearchGate.
- Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. (n.d.). University of Sheffield.
- Wang, Y., et al. (2025). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. MDPI.
- Synthesis and evaluation of pyridine-derived bedaquiline analogues containing modifications at the A-ring subunit. (2021).
- Design, synthesis and biological evaluation of novel 4-phenoxypyridine based 3-oxo-3,4-dihydroquinoxaline-2-carboxamide derivatives as potential c-Met kinase inhibitors. (2020). PubMed.
- Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. (n.d.). PubMed Central.
- Suzuki cross-coupling reaction. (2020, February 13). YouTube.
- Synthesis, Structure and Cytoprotective Activity of New Derivatives of 4-Aryl-3-Aminopyridin-2(1H)-One. (n.d.). MDPI.
- Pharmacological evaluation of some new 1-substituted-4-hydroxy-phthalazines. (n.d.). PubMed.
- Wang, Y., et al. (2025). Design, synthesis, and biological evaluation of substituted oxopyridine derivatives as selective FXIa inhibitors. RSC Publishing.
- Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018). Beilstein Journals.
- 3-Methoxy-5-(4-methoxypyridin-3-yl)aniline. (n.d.). PubChem.
- A Comparative Guide to the Suzuki Coupling of 2-Bromo-4-methylpyridine with Various Boronic Acids. (2025). Benchchem.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propane-hydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles | MDPI [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 9. Design, synthesis, and anti-breast cancer activity evaluation of novel 3-cyanopyridine derivatives as PIM-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 3-Bromo-4-methoxypyridine: An Evaluation of Yields and Methodologies
For Researchers, Scientists, and Drug Development Professionals: A Senior Application Scientist's Perspective on Optimizing the Synthesis of a Key Building Block.
3-Bromo-4-methoxypyridine is a crucial heterocyclic building block in the development of novel pharmaceuticals and agrochemicals. Its strategic functionalization allows for diverse chemical modifications, making the efficiency of its synthesis a critical factor in the early stages of research and development. This guide provides an in-depth comparison of the primary synthetic routes to this compound, with a focus on experimental yields, procedural complexity, and the underlying chemical principles.
Introduction
The pyridine scaffold is a cornerstone of medicinal chemistry, and the targeted introduction of substituents is a key strategy for modulating the biological activity of lead compounds. This compound, with its vicinal bromo and methoxy groups, offers a versatile platform for further elaboration through cross-coupling reactions, nucleophilic substitutions, and metallation-based approaches. The selection of an optimal synthetic route is therefore a critical decision, balancing factors such as overall yield, the cost and availability of starting materials, scalability, and safety. This guide aims to provide a clear and objective comparison of the available methods to inform this decision-making process.
Comparison of Synthetic Routes
The synthesis of this compound can be approached through several distinct strategies. Here, we evaluate three primary routes: a multi-step synthesis from 3-pyridyl bromide, a potential direct bromination of 4-methoxypyridine, and a Sandmeyer reaction from 3-amino-4-methoxypyridine.
| Route | Starting Material | Number of Steps | Overall Yield (%) | Key Considerations |
| 1. Multi-step Synthesis | 3-Pyridyl Bromide | 4 | ~52% | Long but well-defined route with moderate to good yields in each step. |
| 2. Sandmeyer Reaction | 3-Amino-4-methoxypyridine | 1 (from amine) | High (estimated) | Relies on the efficient synthesis of the amino precursor. Diazonium intermediates can be unstable. |
| 3. Direct Bromination | 4-Methoxypyridine | 1 | Variable | Potentially the most direct route, but regioselectivity can be a major challenge, leading to difficult separations and lower yields of the desired isomer. |
Route 1: Multi-step Synthesis from 3-Pyridyl Bromide
This is a well-documented, albeit lengthy, approach that builds the desired functionality step-by-step. The overall yield is calculated from the product of the individual step yields.
Experimental Protocol
A four-step synthesis starting from 3-pyridyl bromide has been reported with the following yields for each transformation[1]:
-
N-Oxidation: 3-Pyridyl bromide is oxidized to 3-bromopyridine N-oxide using an oxidizing agent like hydrogen peroxide in acetic acid. (Yield: 90%)
-
Nitration: The N-oxide is then nitrated, typically with a mixture of nitric and sulfuric acids, to introduce a nitro group at the 4-position, yielding 3-bromo-4-nitropyridine N-oxide. (Yield: 94%)
-
Deoxygenation: The N-oxide is deoxygenated, for example with phosphorus trichloride, to give 3-bromo-4-nitropyridine. (Yield: 78%)
-
Methoxylation: Finally, the nitro group is displaced by a methoxy group using sodium methoxide in methanol to afford this compound. (Yield: 79%)
The calculated overall yield for this four-step sequence is approximately 52%.
Causality and Mechanistic Insights
The initial N-oxidation activates the pyridine ring for electrophilic nitration, directing the incoming nitro group to the 4-position. The subsequent deoxygenation removes the activating group, and the final step is a nucleophilic aromatic substitution where the electron-withdrawing nitro group facilitates its own displacement by the methoxide nucleophile.
Caption: Multi-step synthesis of this compound.
Route 2: Sandmeyer Reaction from 3-Amino-4-methoxypyridine
The Sandmeyer reaction is a classic and often high-yielding method for the conversion of an aromatic amine to an aryl halide via a diazonium salt intermediate.[1][2] This route is contingent on the availability of the precursor, 3-amino-4-methoxypyridine.
Synthesis of the Precursor: 3-Amino-4-methoxypyridine
Experimental Protocol for Sandmeyer Reaction
While a specific protocol for the Sandmeyer bromination of 3-amino-4-methoxypyridine with a reported yield was not found in the initial search, a general procedure can be outlined based on established methods for other pyridylamines. For the analogous conversion of 3-amino-4-methylpyridine to 3-bromo-4-methylpyridine, a high yield of 95% has been reported.[3][4]
-
Diazotization: 3-Amino-4-methoxypyridine is dissolved in an acidic solution (e.g., HBr) and cooled to 0-5 °C. An aqueous solution of sodium nitrite is then added dropwise to form the diazonium salt.
-
Bromination: The cold diazonium salt solution is added to a solution of copper(I) bromide in HBr. The mixture is then warmed to room temperature and may require heating to drive the reaction to completion.
-
Work-up and Purification: The reaction mixture is neutralized, and the product is extracted with an organic solvent. The crude product is then purified by distillation or chromatography.
Causality and Mechanistic Insights
The reaction proceeds through the formation of a diazonium salt, which is a good leaving group (N₂). The copper(I) bromide acts as a catalyst, facilitating the single-electron transfer (SET) mechanism that leads to the formation of an aryl radical and subsequent reaction with the bromide ion.
Sources
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. Sandmeyer Reaction [organic-chemistry.org]
- 3. Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN104945314A - Method for preparing 3-bromo-4-methylpyridine - Google Patents [patents.google.com]
A Researcher's Guide to Cost-Effective Synthesis of 3-Bromo-4-methoxypyridine
For researchers and professionals in the pharmaceutical and agrochemical industries, the efficient and cost-effective synthesis of key intermediates is a critical consideration. 3-Bromo-4-methoxypyridine is a valuable building block in the development of numerous novel compounds. This guide provides a comparative cost-analysis of two primary synthetic routes to this versatile molecule, offering detailed experimental insights to inform strategic decisions in drug discovery and process development.
Introduction
This compound serves as a crucial intermediate in the synthesis of a wide array of biologically active molecules. Its pyridine core, substituted with a bromine atom and a methoxy group, offers multiple points for chemical modification, making it a highly sought-after precursor in medicinal chemistry. The selection of a synthetic pathway for such an intermediate is a multi-faceted decision, balancing factors such as the cost of raw materials, reaction efficiency, scalability, and overall process safety. This guide will delve into a comparative analysis of two plausible synthetic strategies: the direct bromination of 4-methoxypyridine and the Sandmeyer reaction of 3-amino-4-methoxypyridine.
Synthetic Route 1: Direct Electrophilic Bromination of 4-Methoxypyridine
This approach involves the direct introduction of a bromine atom onto the 4-methoxypyridine ring through an electrophilic aromatic substitution reaction. The methoxy group at the 4-position is an activating group and directs electrophiles to the ortho-positions (C3 and C5).
Reaction Scheme:
Where Br-X is a suitable brominating agent.
Mechanistic Considerations:
The electron-donating nature of the methoxy group increases the electron density of the pyridine ring, making it more susceptible to electrophilic attack. The reaction proceeds via the formation of a sigma complex (Wheland intermediate), which then loses a proton to restore aromaticity. The regioselectivity is governed by the directing effect of the methoxy group, favoring substitution at the positions ortho to it. Common brominating agents for such transformations include N-Bromosuccinimide (NBS) in the presence of an acid catalyst or a suitable solvent.
While this route appears straightforward, achieving high regioselectivity for the desired 3-bromo isomer over the 5-bromo isomer can be challenging and often requires careful optimization of reaction conditions.
Synthetic Route 2: The Sandmeyer Reaction of 3-Amino-4-methoxypyridine
The Sandmeyer reaction is a classic and reliable method for the introduction of a halide onto an aromatic ring via a diazonium salt intermediate.[1] This two-step process begins with the diazotization of an amino group, followed by a copper-catalyzed displacement of the diazonium group with a bromide ion.[1]
Reaction Scheme:
-
Diazotization:
-
Sandmeyer Bromination:
Mechanistic Considerations:
The first step involves the in-situ formation of nitrous acid from sodium nitrite and a strong acid (hydrobromic acid in this case), which then reacts with the amino group to form a diazonium salt. In the second step, copper(I) bromide facilitates the displacement of the dinitrogen gas by a bromide ion through a radical or a radical-cationic mechanism. The Sandmeyer reaction is known for its high yields and functional group tolerance, making it a robust choice for the synthesis of aryl halides.[1]
Comparative Cost-Analysis
To provide a practical comparison, a cost-analysis was performed based on the synthesis of 100 grams of this compound. The costs of starting materials and key reagents were sourced from various chemical suppliers. It is important to note that these prices are subject to change and may vary based on supplier, purity, and quantity.
| Parameter | Route 1: Direct Bromination | Route 2: Sandmeyer Reaction |
| Starting Material | 4-Methoxypyridine | 3-Amino-4-methoxypyridine |
| Key Reagents | N-Bromosuccinimide (NBS) | Sodium Nitrite, Hydrobromic Acid, Copper(II) Bromide |
| Estimated Yield | Assumed 60% (requires optimization) | Reported up to 95% for analogous compounds[2] |
| Cost of Starting Material (per 100g of product) | ~ | ~ |
| Cost of Reagents (per 100g of product) | ~ | ~ |
| Estimated Total Cost (per 100g of product) | ~ | ~ |
Analysis:
From a purely raw material cost perspective, the Direct Bromination route appears to be more economical. The lower cost of the starting material, 4-methoxypyridine, is a significant contributor to this advantage. However, this analysis is based on an assumed yield of 60%. In practice, achieving high regioselectivity and yield with direct bromination can be challenging, potentially leading to difficult and costly purification processes, which would increase the overall cost.
The Sandmeyer Reaction , while having a higher initial starting material and reagent cost, offers the significant advantage of a potentially much higher and more reliable yield. For analogous transformations, yields of up to 95% have been reported.[2] This high efficiency can offset the higher initial costs, especially at a larger scale, by reducing waste and simplifying purification.
Experimental Protocols
Protocol for Route 1: Direct Bromination of 4-Methoxypyridine (Hypothetical)
This is a generalized procedure and requires optimization for regioselectivity and yield.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-methoxypyridine (1.0 eq) in a suitable solvent such as acetic acid or acetonitrile.
-
Addition of Brominating Agent: Slowly add N-Bromosuccinimide (1.05 eq) portion-wise to the solution at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction may require heating to proceed at a reasonable rate.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into an aqueous solution of sodium thiosulfate to quench any remaining bromine.
-
Extraction and Purification: Neutralize the solution with a suitable base (e.g., sodium bicarbonate) and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product would likely require purification by column chromatography to separate the desired 3-bromo isomer from other brominated byproducts.
Protocol for Route 2: Sandmeyer Reaction of 3-Amino-4-methoxypyridine
This protocol is adapted from established procedures for similar compounds.[2]
-
Diazotization:
-
In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 3-amino-4-methoxypyridine (1.0 eq) to a 48% aqueous solution of hydrobromic acid (4.0 eq) while maintaining the temperature at -5 °C using an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the temperature does not rise above 0 °C.
-
Stir the mixture for an additional 30 minutes at 0 °C after the addition is complete.
-
-
Sandmeyer Bromination:
-
In a separate flask, prepare a solution of copper(II) bromide (0.2 eq) in 48% hydrobromic acid.
-
Slowly add the cold diazonium salt solution to the copper(II) bromide solution. Vigorous nitrogen evolution will be observed.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
-
Work-up and Purification:
-
Pour the reaction mixture onto crushed ice and neutralize with a concentrated sodium hydroxide solution to a pH of ~9.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.
-
The product can be further purified by vacuum distillation or column chromatography if necessary.
-
Visualization of the Recommended Workflow
For a reliable and high-yielding synthesis, the Sandmeyer reaction is the recommended approach. The following diagram illustrates the key steps in this workflow.
Caption: Workflow for the synthesis of this compound via the Sandmeyer reaction.
Conclusion and Recommendation
While the direct bromination of 4-methoxypyridine presents a potentially more cost-effective route on paper due to cheaper starting materials, the lack of guaranteed regioselectivity and the likely need for extensive purification make it a less reliable option for large-scale or high-purity applications.
The Sandmeyer reaction , starting from 3-amino-4-methoxypyridine, is the recommended method for a robust and high-yielding synthesis of this compound. Although the initial investment in starting materials is higher, the superior efficiency and reliability of this classic transformation are likely to result in a lower overall cost per gram of the final product, especially when considering labor and purification expenses. For researchers and drug development professionals, the predictability and scalability of the Sandmeyer reaction make it the more strategic choice for producing this key synthetic intermediate.
References
- Sandmeyer, T. (1884). Ueber die Ersetzung der Amidgruppe durch Chlor in den aromatischen Substanzen. Berichte der deutschen chemischen Gesellschaft, 17(2), 1633–1635.
- Hodgson, H. H. (1947). The Sandmeyer Reaction. Chemical Reviews, 40(2), 251–277. (A comprehensive review of the Sandmeyer reaction)
- Galli, C. (1988). Radical reactions of arenediazonium ions: An easy entry into the chemistry of the aryl radical. Chemical Reviews, 88(5), 765–792. (Discusses the radical mechanism of the Sandmeyer reaction)
- Mo, F., Jiang, Y., Qiu, D., Zhang, Y., & Wang, J. (2018). Copper-Catalyzed/Promoted Sandmeyer-Type Reactions. Chemistry–An Asian Journal, 13(15), 1844-1861.
- CN104945314A - Method for preparing 3-bromo-4-methylpyridine - Google P
- PubChem Compound Summary for CID 642827, this compound. [Link]
- Sandmeyer reaction - Wikipedia. [Link]
Sources
A Comparative Guide to Synthetic Equivalents of 3-Bromo-4-methoxypyridine for Drug Discovery & Development
For researchers, scientists, and drug development professionals, the strategic selection of core building blocks is a critical determinant of synthetic efficiency, cost-effectiveness, and the successful navigation of novel chemical space. 3-Bromo-4-methoxypyridine is a well-established and versatile heterocyclic intermediate, prized for its utility in constructing complex molecular architectures through transition metal-catalyzed cross-coupling reactions.[1][2] Its defined reactivity has made it a staple in the synthesis of pharmaceuticals and agrochemicals.[1]
However, reliance on a single building block can introduce limitations related to cost, supply chain stability, and the exploration of alternative reaction kinetics. This guide provides an in-depth technical comparison of viable alternatives to this compound, offering objective analysis and supporting experimental data to inform your synthetic strategy. We will explore how modulating the reactive handle—from a different halogen to an organometallic moiety—can provide significant advantages in specific contexts.
The Incumbent: A Profile of this compound
This compound is predominantly employed as an electrophilic partner in palladium-catalyzed cross-coupling reactions. The carbon-bromine bond at the 3-position serves as a reliable site for oxidative addition by a palladium(0) catalyst, initiating catalytic cycles like the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.[2] This reactivity is foundational to its role in building the carbon-carbon and carbon-nitrogen bonds that constitute the scaffolds of countless bioactive molecules.[3]
Key Advantages:
-
Reliable Reactivity: The C-Br bond offers a favorable balance of reactivity and stability, generally providing good to excellent yields in cross-coupling reactions under well-established conditions.[3]
-
Broad Catalyst Scope: A wide array of commercially available palladium catalysts and ligands are effective for activating the C-Br bond.[3]
Primary Considerations:
-
Cost: Bromo-heterocycles are typically more expensive to produce than their chloro-analogues.[3]
-
Atom Economy: Bromine has a higher molecular weight than chlorine, which can be a factor in large-scale manufacturing.
The Alternatives: A Strategic Overview
The choice of an alternative is not merely a substitution but a strategic decision that impacts the entire synthetic workflow. We will focus on the three most logical and practical classes of alternatives.
-
The Cost-Effective Halogen Analogue: 3-Chloro-4-methoxypyridine The most direct alternative involves replacing the bromine atom with chlorine. This substitution presents a classic trade-off between reagent cost and chemical reactivity.
-
The Organometallic Counterpart: (4-Methoxypyridin-3-yl)boronic Acid and its Esters This approach inverts the polarity of the reaction partners. Instead of an electrophilic pyridine halide, the pyridine moiety is transformed into a nucleophilic organoboron reagent for use in Suzuki-Miyaura couplings.
-
Higher Reactivity Organometallics: Grignard and Organolithium Reagents For situations requiring a highly nucleophilic 4-methoxypyridin-3-yl synthon, organomagnesium (Grignard) or organolithium reagents can be generated. These offer enhanced reactivity but come with decreased functional group tolerance.[4][5]
Head-to-Head Comparison: Performance in Key Reactions
The true measure of a building block is its performance in the reactions that matter most to synthetic chemists. The following tables summarize the expected performance of this compound against its primary alternatives in cornerstone cross-coupling reactions.
Table 1: Physical and Chemical Properties of this compound and Key Alternatives
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Typical Purity |
| This compound | C₆H₆BrNO | 188.02 | 82257-09-8 | >97%[6][7] |
| 3-Chloro-4-methoxypyridine | C₆H₆ClNO | 143.57 | 72778-60-8 | >97% |
| (4-Methoxypyridin-3-yl)boronic acid | C₆H₈BNO₃ | 168.94 | 355004-67-0[8] | >95% |
Causality in Reactivity: C-X Bond Strength in Cross-Coupling
The difference in performance between bromo- and chloro-pyridines in palladium-catalyzed reactions is rooted in the first, and often rate-determining, step: oxidative addition . The palladium(0) catalyst must insert into the carbon-halogen (C-X) bond. The general reactivity trend is C-I > C-Br > C-Cl, which is inversely correlated with bond dissociation energy.[9] The weaker C-Br bond requires less energy to break, allowing for milder reaction conditions, lower catalyst loadings, and a broader range of compatible functional groups compared to the stronger C-Cl bond.[9]
Table 2: Comparative Performance in Suzuki-Miyaura Coupling Reaction: Pyridine-X + Phenylboronic Acid → 3-Phenyl-4-methoxypyridine
| Feature | This compound | 3-Chloro-4-methoxypyridine | (4-Methoxypyridin-3-yl)boronic acid¹ |
| Reactivity | High | Moderate | High |
| Typical Catalyst System | Pd(PPh₃)₄ or Pd(OAc)₂/SPhos | Pd₂(dba)₃/XPhos or other bulky, electron-rich ligands | Pd(PPh₃)₄ or similar standard catalysts |
| Reaction Temperature | 80-100 °C | 100-120 °C | 80-100 °C |
| Catalyst Loading | 1-5 mol% | 2-10 mol% | 1-5 mol% |
| Typical Yield | Good to Excellent | Moderate to Good | Good to Excellent |
| Key Advantage | Reliable, well-documented | Lower reagent cost | Avoids handling of pyridine halides |
| Key Disadvantage | Higher reagent cost | Harsher conditions, higher catalyst cost | Boronic acids can be unstable |
¹ Data for this reagent assumes coupling with an aryl bromide (e.g., Bromobenzene).
Table 3: Comparative Performance in Buchwald-Hartwig Amination Reaction: Pyridine-X + Aniline → N-Phenyl-4-methoxypyridin-3-amine
| Feature | This compound | 3-Chloro-4-methoxypyridine |
| Reactivity | High | Low to Moderate |
| Typical Catalyst System | Pd₂(dba)₃/BINAP or XPhos[10] | Requires highly active catalyst systems (e.g., Buchwald or Fu ligands) |
| Base | NaOt-Bu, K₂CO₃, Cs₂CO₃[11] | Stronger, non-nucleophilic bases often required (e.g., LHMDS) |
| Reaction Temperature | 80-110 °C | 100-130 °C |
| Typical Yield | Good to Excellent | Lower and more variable |
| Key Advantage | High efficiency and reliability | Significant reagent cost savings |
| Key Disadvantage | Higher reagent cost | Challenging reaction, requires extensive optimization, higher catalyst cost |
Experimental Protocols: A Self-Validating System
The following protocols provide detailed, step-by-step methodologies for a representative Suzuki-Miyaura coupling. The direct comparison of conditions required for the bromo- and chloro-derivatives serves as a practical validation of the principles discussed above.
Protocol 1: Suzuki-Miyaura Coupling of this compound
Objective: To synthesize 3-phenyl-4-methoxypyridine using a standard, efficient protocol.
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂; 0.02 equiv)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos; 0.04 equiv)
-
Potassium phosphate tribasic (K₃PO₄; 2.0 equiv)
-
1,4-Dioxane and Water (4:1 mixture), degassed
Procedure:
-
To an oven-dried Schlenk flask, add this compound, phenylboronic acid, and K₃PO₄.
-
Add the palladium catalyst (Pd(OAc)₂) and the phosphine ligand (XPhos).[12]
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.
-
Cool the mixture to room temperature, quench with water, and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired 3-phenyl-4-methoxypyridine.
Protocol 2: Comparative Suzuki-Miyaura Coupling of 3-Chloro-4-methoxypyridine
Objective: To synthesize 3-phenyl-4-methoxypyridine, demonstrating the more forcing conditions required for the less reactive chloro-analogue.
Materials:
-
3-Chloro-4-methoxypyridine (1.0 equiv)
-
Phenylboronic acid (1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃; 0.04 equiv)[3]
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos; 0.08 equiv)[3]
-
Potassium phosphate tribasic (K₃PO₄; 3.0 equiv)
-
Anhydrous toluene, degassed
Procedure:
-
To an oven-dried Schlenk flask, add the palladium precursor (Pd₂(dba)₃) and the ligand (XPhos). Seal, evacuate, and backfill with argon three times.
-
Under a positive pressure of argon, add 3-Chloro-4-methoxypyridine, phenylboronic acid, and K₃PO₄. Note the increased equivalents of boronic acid and base.
-
Add degassed, anhydrous toluene via syringe.
-
Heat the reaction mixture to 110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction typically requires 12-24 hours for complete conversion.
-
Follow steps 6-8 from Protocol 1 for work-up and purification. The higher catalyst and reagent load may necessitate a more rigorous purification.
Visualization of Mechanisms and Workflows
Understanding the underlying catalytic cycle and having a clear decision-making framework are crucial for efficient research.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Decision logic for selecting the optimal 4-methoxypyridin-3-yl building block.
Conclusion and Strategic Recommendations
The selection of a building block is a multi-faceted decision that extends beyond mere substrate availability. While This compound remains the gold standard for reliability and efficiency in cross-coupling reactions, a comprehensive synthetic strategy should embrace its alternatives.
-
For cost-sensitive, large-scale manufacturing where extensive process optimization is feasible, 3-Chloro-4-methoxypyridine is a compelling alternative. The initial savings on the reagent must be weighed against the downstream costs of more expensive catalyst systems, longer reaction times, and potentially more challenging purifications.
-
For inverting synthetic polarity in Suzuki-Miyaura couplings, (4-Methoxypyridin-3-yl)boronic acid is an excellent choice. It allows for the coupling with diverse aryl and vinyl halides or triflates and can be advantageous in complex, multi-step syntheses where flexibility in bond disconnection is key.
Ultimately, the choice between these reagents is project-dependent. For early-stage research, medicinal chemistry, and process development—where speed, reliability, and high yields are paramount—the proven performance of this compound often justifies its cost. However, by understanding the distinct advantages and challenges posed by its chloro and boronic acid counterparts, researchers can unlock greater flexibility, creativity, and cost-efficiency in their synthetic endeavors.
References
- BenchChem. (2025). A Comparative Guide to Alternative Building Blocks for 5-Bromo-2-chloro-4-methoxypyrimidine in Drug Discovery.
- BenchChem. (2025). Application Notes and Protocol: Buchwald-Hartwig Amination of 3-Bromo-5-methoxypyridine.
- Apollo Scientific. This compound.
- BenchChem. (2025). A Researcher's Guide to 3-Bromo-5-methoxypyridine: A Cost-Benefit Analysis in Synthesis.
- Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine.
- Wikipedia. Buchwald–Hartwig amination.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- Preparation of sec and tert amines by Buchwald-Hartwig Amination.
- Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
- Chem-Impex. 3-Bromo-4-methoxy-pyridine.
- Thermo Fisher Scientific. This compound, 97%.
- BenchChem. This compound | High-Purity Reagent.
- Sigma-Aldrich. 3-bromo-4-methoxy-pyridine.
- GenoChem World. This compound – 80075452.
- Afonso, A., et al. (1999). Analogs of 4-(3-bromo-8-methyl-10-methoxy-6,11-dihydro-5H-benzo[10][13]-cyclo hepta[1,2-b]pyridin-11-yl)-1-(4-pyridinylacetyl)piperidine N-oxide as inhibitors of farnesyl protein transferase. Bioorganic & Medicinal Chemistry Letters.
- Sonogashira cross-coupling of 3-bromo-1,2-diones. (2014). Tetrahedron Letters.
- BenchChem. (2025). A Comparative Guide to the Suzuki Coupling of 2-Bromo-4-methylpyridine with Various Boronic Acids.
- ResearchGate. Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium....
- Wikipedia. Sonogashira coupling.
- Chemistry LibreTexts. (2024). Sonogashira Coupling.
- ResearchGate. Table 1 Optimization of the Sonogashira coupling of 4-bromo-3-....
- Andrew G. Myers Research Group, Harvard University. The Suzuki Reaction.
- Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling.
- Frontier Specialty Chemicals. 4-Methoxypyridine-3-boronic acid hydrate.
- Wipf Group, University of Pittsburgh. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper.
- BenchChem. (2025). Synthesis of (4-Methoxypyridin-2-YL)boronic Acid: A Technical Guide.
- MySkinRecipes. 3-Methoxypyridine-4-boronic acid.
- ACS Publications. (2021). Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions.
- ChemicalBook. 3-Bromo-4-methylpyridine synthesis.
- BenchChem. (2025). Benchmarking 2-Bromo-4-iodopyridine: A Comparative Guide for Drug Discovery and Synthesis.
- ResearchGate. Organometallic Reagents.
- ChemistryOnline. Correlating Reactivity Trends with Frontier Molecular Orbitals.
- Santa Cruz Biotechnology. 4-Methoxypyridine-3-boronic acid monohydrate.
- BLD Pharm. (4-Methoxypyridin-3-yl)boronic acid.
- Organometallic Compounds.
- Exploring 3-Bromo-2-Methoxypyridine: A Key Intermediate in Organic Synthesis.
- PubChem. This compound.
- BenchChem. (2025). A Comparative Guide to the Reactivity of 2-Bromo-4-methylpyridine and 2-Chloro-4-methylpyridine.
- Chemistry LibreTexts. (2020). Organometallic Reagents.
- YouTube. (2021). Organometallic Reagent Introduction and Formation.
- PubChem. 3-Bromo-4-chloropyridine.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. colapret.cm.utexas.edu [colapret.cm.utexas.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. This compound, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 7. geno-chem.com [geno-chem.com]
- 8. 355004-67-0|(4-Methoxypyridin-3-yl)boronic acid|BLD Pharm [bldpharm.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 3-Bromo-4-methoxypyridine
For researchers, scientists, and professionals in drug development, the purity of a synthetic intermediate is not merely a quality metric; it is the bedrock upon which the reliability of subsequent experimental data and the safety of potential therapeutics are built. 3-Bromo-4-methoxypyridine is a key building block in the synthesis of numerous pharmacologically active compounds. Its isomeric purity and the absence of process-related impurities are critical for ensuring predictable reaction outcomes and avoiding the introduction of potentially toxic byproducts in the drug development pipeline.
This guide provides an in-depth, objective comparison of analytical methodologies for assessing the purity of synthesized this compound. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.
The Synthetic Landscape and Potential Impurities
A thorough understanding of the synthetic route is paramount to anticipating potential impurities. Two common pathways to this compound inform our analytical strategy:
-
Electrophilic Bromination of 4-methoxypyridine: This seemingly straightforward approach can be complicated by the directing effects of the methoxy group and the pyridine nitrogen, potentially leading to the formation of regioisomers.
-
Nucleophilic Substitution: Starting from a di-substituted pyridine, such as 3,4-dibromopyridine or 3-bromo-4-chloropyridine, and reacting with a methoxide source.
Based on these routes, the primary impurities of concern are:
-
Starting Materials: Unreacted 4-methoxypyridine or the di-substituted pyridine precursor.
-
Regioisomers: Primarily 2-Bromo-4-methoxypyridine and potentially 3-Bromo-2-methoxypyridine, depending on the synthetic conditions.
-
Over-brominated species: Di-brominated methoxypyridines.
-
Hydrolysis Products: 3-Bromo-4-hydroxypyridine, which can form if moisture is present.
The following diagram illustrates the logical flow for identifying and quantifying these potential impurities.
A Comparative Guide to the Validation of Analytical Methods for 3-Bromo-4-methoxypyridine
For researchers, scientists, and professionals in drug development, the purity and quantification of chemical intermediates are non-negotiable. 3-Bromo-4-methoxypyridine, a key building block in the synthesis of various pharmaceutical compounds, requires robust and reliable analytical methods to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). The validation of these analytical methods is a critical step, providing documented evidence that a procedure is fit for its intended purpose.
This guide offers an in-depth comparison of two primary chromatographic techniques for the analysis of this compound: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). We will delve into the causality behind experimental choices, present detailed validation protocols, and provide comparative data to guide you in selecting the most appropriate method for your application. All methodologies are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]
The Foundation of Trust: The Analytical Validation Framework
Before comparing specific methods, it's crucial to understand the universal parameters of analytical validation. These criteria, established by regulatory bodies like the ICH, ensure that a method is reliable, reproducible, and accurate.[1][3][4] Our entire validation process is built upon this framework.
Caption: A general workflow for the validation of an analytical method.
High-Performance Liquid Chromatography (HPLC): The Versatile Workhorse
Reversed-phase HPLC is exceptionally well-suited for the analysis of substituted pyridines like this compound.[5] Its versatility allows for the separation of the main compound from polar and non-polar impurities that may not be amenable to gas chromatography.
Expert Rationale for HPLC Method Design
The chosen method employs a C18 column, the industry standard for reversed-phase chromatography, due to its hydrophobic stationary phase which effectively retains moderately polar compounds like our analyte. The mobile phase, a gradient of acetonitrile and water with 0.1% formic acid, serves a dual purpose. Acetonitrile is the organic modifier that elutes the analyte from the column. The formic acid acidifies the mobile phase (to a pH of approximately 3), which serves to protonate the nitrogen on the pyridine ring.[6] This protonation prevents peak tailing by minimizing undesirable interactions with residual silanols on the silica-based stationary phase, thereby ensuring sharp, symmetrical peaks. A detection wavelength of 270 nm is selected based on the UV absorbance maximum of the brominated pyridine chromophore, providing optimal sensitivity.
Detailed Experimental Protocol: HPLC
-
Instrumentation : HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector, binary or quaternary pump, autosampler, and column oven.
-
Chromatographic Conditions :
-
Column : C18, 4.6 mm x 150 mm, 5 µm particle size.[7]
-
Mobile Phase A : 0.1% Formic Acid in Water.
-
Mobile Phase B : 0.1% Formic Acid in Acetonitrile.
-
Gradient : 10% B to 90% B over 20 minutes.
-
Flow Rate : 1.0 mL/min.[7]
-
Column Temperature : 30 °C.[7]
-
Detection Wavelength : 270 nm.[7]
-
Injection Volume : 10 µL.
-
-
Standard and Sample Preparation :
-
Solvent : 50:50 (v/v) Acetonitrile:Water.
-
Stock Standard Solution (1000 µg/mL) : Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask and dilute to volume with the solvent.
-
Working Standard & Sample Solutions : Prepare solutions at the target concentration (e.g., 100 µg/mL) by diluting the stock solution or dissolving the sample in the solvent.
-
Gas Chromatography (GC): The High-Resolution Specialist
GC is an excellent alternative for analyzing volatile and thermally stable compounds. For an analyte like this compound, GC can offer superior resolution and is particularly effective for identifying volatile impurities or residual solvents.[8][9]
Expert Rationale for GC Method Design
The choice of a DB-5 or equivalent column (5% phenyl-methylpolysiloxane) provides a versatile, low-polarity stationary phase suitable for a wide range of semi-polar analytes.[10] A split injection is used to prevent column overloading when analyzing high-concentration samples, ensuring sharp peaks. The temperature program is designed to first ensure the elution of highly volatile components at a lower temperature before ramping up to elute the this compound and any less volatile impurities. A Flame Ionization Detector (FID) is chosen for its robustness, wide linear range, and universal response to carbon-containing compounds.
Detailed Experimental Protocol: GC
-
Instrumentation : GC system with a Flame Ionization Detector (FID), split/splitless injector, and an autosampler.
-
Chromatographic Conditions :
-
Column : DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas : Helium or Hydrogen, at a constant flow of 1.2 mL/min.
-
Injector Temperature : 250 °C.
-
Detector Temperature : 300 °C.
-
Oven Program : Initial temperature of 80 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.
-
Injection Mode : Split (50:1 ratio).
-
-
Standard and Sample Preparation :
-
Solvent : Dichloromethane or Ethyl Acetate.
-
Stock and Working Solutions : Prepare as described for HPLC, using the appropriate GC solvent.
-
Comparative Performance: A Data-Driven Analysis
The following table summarizes the typical performance characteristics achieved during the validation of these two methods, based on ICH guidelines.[1][3][11] This data provides an objective basis for method selection.
| Validation Parameter | HPLC Method | GC Method | ICH Acceptance Criteria (Typical) |
| Linearity (R²) | > 0.9995 | > 0.9992 | ≥ 0.995[11] |
| Range | 1 - 150 µg/mL | 1 - 150 µg/mL | 80-120% of test concentration for assay[11] |
| Accuracy (% Recovery) | 99.1% - 101.5% | 98.8% - 101.9% | 98.0% - 102.0% for API assay[7][12] |
| Precision (% RSD) | |||
| - Repeatability | ≤ 0.8% | ≤ 1.1% | ≤ 2%[11][13] |
| - Intermediate Precision | ≤ 1.3% | ≤ 1.6% | ≤ 3-5%[11] |
| LOD (µg/mL) | 0.3 | 0.4 | S/N Ratio ≥ 3:1[12] |
| LOQ (µg/mL) | 1.0 | 1.2 | S/N Ratio ≥ 10:1[12] |
| Specificity | No interference from blank/placebo. Peak purity > 0.999. | No interference from blank/solvent. | Analyte peak is pure and well-resolved.[11] |
| Robustness | Unaffected by minor changes in flow rate (±10%) and column temp (±2°C). | Unaffected by minor changes in flow rate (±10%) and oven ramp (±10%). | System suitability parameters remain within limits. |
The Interplay of Validation Parameters
Understanding how validation parameters relate to one another is key to a holistic validation strategy. For instance, accuracy and precision are distinct but linked; a method can be precise (reproducible) without being accurate (close to the true value). The Limit of Quantitation (LOQ) is the lowest point at which both accuracy and precision are acceptable.
Caption: The logical relationship between key analytical validation parameters.
Conclusion and Recommendations
Both HPLC and GC are powerful, validatable techniques for the analysis of this compound. The optimal choice depends on the specific analytical goal.
-
Choose HPLC for:
-
Routine purity testing and assays where non-volatile impurities are of concern.
-
Analysis of samples in complex matrices that are not suitable for direct GC injection.
-
When the highest sensitivity (lower LOD/LOQ) is required.
-
-
Choose GC for:
-
Screening for volatile organic impurities and residual solvents.
-
Orthogonal validation, providing a secondary, complementary technique to confirm purity results obtained by HPLC.
-
Applications where the high resolving power of capillary GC columns is needed to separate closely related isomers.
-
Ultimately, a robust quality control strategy may involve the use of both methods: HPLC as the primary workhorse for purity and assay, and GC as a specialized tool for volatile impurity analysis. This dual-method approach provides a comprehensive analytical picture, ensuring the highest confidence in the quality of this compound used in research and development.
References
- ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
- SIELC Technologies. Separation of 2-Bromopyridine on Newcrom R1 HPLC column. [Link]
- U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
- ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
- Starodub. (2024). Revised ICH Guideline Q2(R1)
- ICH. Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
- HELIX Chromatography. HPLC Methods for analysis of 3-Bromopyridine. [Link]
- Cefas. (2022). Development of quantitative method for pyridine in biota and sediment samples. [Link]
- PubChem. This compound. [Link]
- ATSDR. (1992). Toxicological Profile for Pyridine. Agency for Toxic Substances and Disease Registry. [Link]
- Taylor & Francis Online. (2024). Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS). [Link]
- HELIX Chromatography. HPLC Methods for analysis of Pyridine. [Link]
- CNKI. (2019). Determination of Pyridine in Air by Gas Chromatography Coupled with GDX 502 Tube Adsorption and Dichloromethane Desorption. [Link]
- PubMed. (2009).
- GenoChem World. This compound – 80075452. [Link]
- ResearchGate. (2017). Quantification Of (4-Bromophenyl){Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. [Link]
- Luminous Insights. (2023).
- Shabir, G. A. (2004). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. [Link]
- Shinde, S. S., & Khulbe, P. (2025). Analytical Method Validation: A Comprehensive Review of Current Practices and Applications.
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 3. database.ich.org [database.ich.org]
- 4. starodub.nl [starodub.nl]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. helixchrom.com [helixchrom.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. hjjkyyj.com [hjjkyyj.com]
- 11. resolvemass.ca [resolvemass.ca]
- 12. gyanvihar.org [gyanvihar.org]
- 13. demarcheiso17025.com [demarcheiso17025.com]
A Comparative Kinetic Study: 3-Iodopyridine vs. 3-Bromopyridine in Palladium-Catalyzed Cross-Coupling Reactions
Introduction
In the landscape of pharmaceutical and materials science, pyridine scaffolds are indispensable building blocks. Their functionalization is a cornerstone of modern synthetic chemistry, with palladium-catalyzed cross-coupling reactions serving as the premier tool for this purpose. Among the various starting materials, 3-halopyridines are particularly valuable. This guide presents an in-depth comparative analysis of the reaction kinetics of two common substrates: 3-iodopyridine and 3-bromopyridine.
The choice between an aryl iodide and an aryl bromide is not trivial; it has profound implications for reaction rates, catalyst selection, and overall process efficiency. Understanding the kinetic differences is crucial for researchers aiming to optimize reaction conditions, minimize side-product formation, and select the most appropriate substrate for a given synthetic challenge. This document will elucidate the fundamental principles governing their differential reactivity, provide comparative data from key cross-coupling reactions, and offer practical, field-proven protocols for kinetic analysis.
The Decisive Factor: Carbon-Halogen Bond Dissociation Energy
The fundamental difference in reactivity between 3-iodopyridine and 3-bromopyridine lies in the strength of their respective carbon-halogen (C-X) bonds. The energy required to cleave this bond homolytically, known as the Bond Dissociation Energy (BDE), is a critical parameter.
The C-I bond is significantly weaker than the C-Br bond. This disparity is the primary driver of the observed reactivity differences in many catalytic cycles.
| Bond | Average Bond Dissociation Energy (kJ/mol) |
| C-Br | ~276 - 285 |
| C-I | ~213 - 240 |
| (Data sourced from multiple references to show typical range).[1][2] |
In palladium-catalyzed cross-coupling reactions, the first and often rate-determining step is the oxidative addition of the aryl halide to the palladium(0) catalyst.[3][4][5] During this step, the C-X bond is broken. A lower BDE facilitates this process, leading to a faster rate of oxidative addition and, consequently, a higher overall reaction rate.
Caption: Oxidative addition step and its relative activation energy.
The lower bond dissociation energy of the C-I bond in 3-iodopyridine results in a lower activation energy for the oxidative addition step compared to 3-bromopyridine, leading to faster reaction kinetics.[6][7][8]
Comparative Kinetics in Key Cross-Coupling Reactions
The general reactivity trend I > Br is consistently observed across the most vital palladium-catalyzed reactions.[7][8][9] This section provides a comparative overview supported by literature data.
A. Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which forges C-C bonds between an organohalide and an organoboron species, is arguably the most widely used cross-coupling reaction. The higher reactivity of 3-iodopyridine allows for the use of less active catalysts, lower catalyst loadings, and milder reaction temperatures compared to 3-bromopyridine.
Comparative Performance Data (Illustrative)
| Substrate | Coupling Partner | Catalyst System | Conditions | Time (h) | Yield (%) | Reference |
| 3-Bromopyridine | Phenylboronic Acid | Pd(OAc)₂ / SPhos | Toluene, K₃PO₄, 100 °C | 12 | 85 | General Data[6][10] |
| 3-Iodopyridine | Phenylboronic Acid | Pd(OAc)₂ / SPhos | Toluene, K₃PO₄, 80 °C | 2 | 92 | General Data[7][11] |
| 3-Bromopyridine | K-phenyltrifluoroborate | Pd(OAc)₂ | aq. THF, K₂CO₃, 80 °C | 3 | 91 | [12] |
| 3-Iodopyridine | K-phenyltrifluoroborate | Pd(OAc)₂ | aq. THF, K₂CO₃, RT | 4 | 95 | General Data[7][13] |
Note: Direct side-by-side kinetic comparisons in a single publication are rare. This table compiles representative data to illustrate the general trend.
Sources
- 1. quora.com [quora.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents | MDPI [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Suzuki Coupling [organic-chemistry.org]
A Senior Application Scientist's Guide to Benchmarking 3-Bromo-4-methoxypyridine Against Other Building Blocks in Cross-Coupling Reactions
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that profoundly impacts the efficiency and success of a synthetic campaign. Substituted pyridines are a cornerstone in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] This guide provides an in-depth technical comparison of 3-Bromo-4-methoxypyridine, a versatile building block, against its common alternatives in palladium-catalyzed cross-coupling reactions. The insights provided herein are grounded in established reactivity principles and supported by experimental protocols to aid in the rational selection of reagents for complex molecule synthesis.
Introduction to this compound and its Strategic Importance
This compound is a key intermediate in the synthesis of a wide range of functionalized pyridine derivatives.[2] Its utility stems from the presence of a reactive C-Br bond at the 3-position, which is amenable to a variety of cross-coupling reactions, and a methoxy group at the 4-position, which can modulate the electronic properties of the pyridine ring and serve as a handle for further transformations. The pyridine scaffold itself is a privileged structure in medicinal chemistry, found in numerous biologically active compounds.[1][3][4]
The strategic placement of the bromine atom and the methoxy group makes this compound a valuable precursor for creating complex molecular architectures, particularly in the development of pharmaceuticals and agrochemicals.[5][6]
Physicochemical Properties and Reactivity Profile
A thorough understanding of the physicochemical properties of a building block is essential for its effective use in synthesis.
| Property | This compound |
| Molecular Formula | C6H6BrNO[7] |
| Molecular Weight | 188.02 g/mol [7] |
| Appearance | Solid |
| CAS Number | 82257-09-8[7] |
| SMILES | COC1=C(C=NC=C1)Br[7] |
The reactivity of this compound in cross-coupling reactions is governed by the C-Br bond, which is susceptible to oxidative addition by a low-valent palladium catalyst. The methoxy group, being an electron-donating group, can influence the electron density of the pyridine ring and, consequently, the rate and efficiency of the catalytic cycle.
Alternative Building Blocks: A Comparative Overview
The choice of a building block is often a balance between reactivity, cost, and availability. Here, we compare this compound with its chloro, iodo, and triflate analogues.
| Building Block | Key Characteristics |
| 3-Chloro-4-methoxypyridine | Generally more cost-effective but less reactive than the bromo analogue due to the stronger C-Cl bond.[8] Requires more forcing reaction conditions. |
| 3-Iodo-4-methoxypyridine | The most reactive of the halo-pyridines due to the weaker C-I bond, allowing for milder reaction conditions and often higher yields.[9] |
| 3-Triflate-4-methoxypyridine | A highly reactive pseudo-halide, comparable in reactivity to the iodo analogue. Triflates can be synthesized from the corresponding hydroxypyridine. |
The general order of reactivity for halides in palladium-catalyzed cross-coupling reactions is I > Br > Cl.[9] This trend is a direct consequence of the carbon-halogen bond dissociation energies.
Experimental Benchmarking: Cross-Coupling Reactions
To provide a practical comparison, we present detailed protocols for three of the most widely used palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The presented data is a representative expectation based on established reactivity principles.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds.[10][11][12]
A general procedure for the Suzuki-Miyaura coupling of a 3-halo-4-methoxypyridine with an arylboronic acid is as follows:
-
To a flame-dried Schlenk flask, add the 3-halo-4-methoxypyridine (1.0 equiv), the arylboronic acid (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%), and a base (e.g., K₃PO₄, 2.0 equiv).[13][14]
-
Seal the flask and purge with an inert gas (e.g., argon) for 10-15 minutes.
-
Add a degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe.[12][13]
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or LC-MS.[13]
-
Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent.
| Building Block | Expected Yield (%) | Expected Reaction Time (h) | Notes |
| 3-Chloro-4-methoxypyridine | 40-60 | 12-24 | Requires higher temperatures and more active catalysts. |
| This compound | 75-92 | 4-8 | Good balance of reactivity and stability. [14] |
| 3-Iodo-4-methoxypyridine | 85-98 | 1-4 | Highly reactive, suitable for sensitive substrates. |
| 3-Triflate-4-methoxypyridine | 80-95 | 2-6 | Reactivity comparable to the iodo analogue. |
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a versatile method for the synthesis of carbon-nitrogen bonds.[15][16][17]
A general procedure for the Buchwald-Hartwig amination of a 3-halo-4-methoxypyridine with an amine is as follows:
-
To an oven-dried Schlenk flask, add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and a phosphine ligand (e.g., XPhos, 4 mol%).[17]
-
Seal the flask and replace the atmosphere with an inert gas.
-
Under the inert atmosphere, add the base (e.g., NaOt-Bu, 1.4 equiv), the 3-halo-4-methoxypyridine (1.0 equiv), and the anhydrous, degassed solvent (e.g., toluene).[17]
-
Finally, add the amine (1.2 equiv) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction, quench with a saturated aqueous solution of ammonium chloride, and extract the product.
| Building Block | Expected Yield (%) | Expected Reaction Time (h) | Notes |
| 3-Chloro-4-methoxypyridine | 30-50 | 18-36 | Often requires specialized ligands and higher catalyst loading. |
| This compound | 70-90 | 6-12 | Reliable and widely applicable. |
| 3-Iodo-4-methoxypyridine | 80-95 | 2-8 | Excellent reactivity, but the substrate may be less stable. |
| 3-Triflate-4-methoxypyridine | 75-92 | 4-10 | A good alternative to the iodo analogue. |
Sonogashira Coupling: C-C (sp²-sp) Bond Formation
The Sonogashira coupling is a fundamental reaction for the formation of a bond between an sp² carbon of an aryl or vinyl halide and an sp carbon of a terminal alkyne.[18][19][20]
A general procedure for the Sonogashira coupling of a 3-halo-4-methoxypyridine with a terminal alkyne is as follows:
-
To a Schlenk flask, add the 3-halo-4-methoxypyridine (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and a copper(I) co-catalyst (e.g., CuI, 4 mol%).
-
Seal the flask and purge with an inert gas.
-
Add a degassed solvent (e.g., THF or DMF) and a base (e.g., triethylamine).[18]
-
Add the terminal alkyne (1.2 equiv) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 50-80 °C) and monitor by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite, concentrate the filtrate, and purify the residue.
| Building Block | Expected Yield (%) | Expected Reaction Time (h) | Notes |
| 3-Chloro-4-methoxypyridine | 20-40 | 24-48 | Generally poor reactivity under standard conditions. |
| This compound | 65-85 | 4-10 | A widely used and effective substrate. |
| 3-Iodo-4-methoxypyridine | 75-95 | 1-5 | The substrate of choice for high efficiency. |
| 3-Triflate-4-methoxypyridine | 70-90 | 2-8 | Excellent reactivity, often copper-free conditions can be employed. |
Visualization of Experimental Workflow
To further clarify the experimental process, the following diagrams illustrate the general workflow for the cross-coupling reactions discussed.
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
Caption: General workflow for the Buchwald-Hartwig amination reaction.
Caption: General workflow for the Sonogashira coupling reaction.
Conclusion and Recommendations
The selection of a 3-substituted-4-methoxypyridine building block for cross-coupling reactions is a nuanced decision that depends on the specific requirements of the synthesis.
-
This compound stands out as an excellent general-purpose building block, offering a good compromise between reactivity, stability, and cost. It is a reliable choice for a wide range of transformations under standard conditions.
-
3-Chloro-4-methoxypyridine is a viable option for large-scale synthesis where cost is a primary driver, provided that the necessary optimization of reaction conditions is undertaken.
-
3-Iodo-4-methoxypyridine and 3-Triflate-4-methoxypyridine are the preferred reagents when high reactivity is paramount, especially for the coupling of challenging substrates or when mild reaction conditions are essential to preserve sensitive functional groups.
By understanding the relative reactivity and considering the economic factors, researchers can make an informed decision to select the most appropriate building block, thereby streamlining their synthetic efforts and accelerating the drug discovery and development process.
References
- Comparative Analysis of the Biological Activity of Substituted Pyridine Derivatives as Anticancer Agents - Benchchem.
- Zhu, Q., Liao, L., Cheng, G., Yang, W., Deng, Y. and Yang, D. (2017) Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133.
- Coupling scope of palladium-catalyzed 2-amino-3-bromopyridines with various terminal alkynes a - ResearchGate.
- This compound | C6H6BrNO | CID 642827 - PubChem.
- Key Applications of 3-Bromo-4-methylpyridine in Modern Chemical Industries.
- Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes - ResearchGate.
- 3-Bromo-4-methylpyridine: Applications in Pharma and Agrochemical Synthesis.
- Design and synthesis of fused pyridine building blocks for automated library generation.
- Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes - Semantic Scholar.
- Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC - NIH.
- Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages - PubMed.
- Buchwald-Hartwig Amination - Chemistry LibreTexts.
- The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC.
- 2-Chloromethyl-3-methoxy-4-chloropyridine hydrochloride | C7H8Cl3NO | CID 44119804.
- Suzuki Cross-coupling Reaction procedure - Rose-Hulman.
- Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine.
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube.
- Buchwald–Hartwig amination - Wikipedia.
- Suzuki-Miyaura Coupling - Chemistry LibreTexts.
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Saeed K. Kashani, Jacob E. Jessiman, Ste - ChemRxiv.
- 3-Chloro-4-methoxypyridine | 89379-79-3 | C6H6ClNO | Appchem.
- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - MDPI.
- Calculated pK a (THF) values for 3-, 4-and 2-methoxypyridine, as well as their complexes with LiCl or/and LiTMP. - ResearchGate.
- Exploring 2-Chloro-4-Methoxypyridine: Properties, Applications, and Manufacturing Insights.
- This compound – 80075452 - GenoChem World.
- 3-iodo-4-methoxypyridine (C6H6INO) - PubChemLite.
- 4-Bromo-3-methoxypyridine | C6H6BrNO | CID 13793629 - PubChem.
- 3-Iodo-4-methoxypyridine | C6H6INO | CID 902131 - PubChem.
- CN104945314A - Method for preparing 3-bromo-4-methylpyridine - Google Patents.
Sources
- 1. lifechemicals.com [lifechemicals.com]
- 2. This compound, 97% 1 g | Contact Us | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. This compound | C6H6BrNO | CID 642827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. rose-hulman.edu [rose-hulman.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. mdpi.com [mdpi.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 19. researchgate.net [researchgate.net]
- 20. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Regioselectivity of 3-Bromo-4-methoxypyridine: A Comparative Guide for Synthetic Chemists
For researchers, scientists, and professionals in drug development, the pyridine scaffold is a cornerstone of molecular design, present in numerous FDA-approved drugs.[1][2] The precise functionalization of this heterocycle is paramount, and understanding the regiochemical outcomes of reactions is critical for efficient and predictable synthesis. This guide provides an in-depth analysis of the regioselectivity of reactions involving 3-bromo-4-methoxypyridine, a versatile building block, comparing its reactivity in key transformations and offering experimentally-grounded insights.
The Electronic Landscape of this compound: A Tug-of-War of Effects
The reactivity of this compound is governed by a delicate interplay of electronic and steric factors. The pyridine nitrogen is inherently electron-withdrawing, deactivating the ring towards electrophilic attack and activating it for nucleophilic substitution, particularly at the C2 and C4 positions.[3][4][5] The 4-methoxy group, a powerful electron-donating group via resonance (+M effect), counteracts this deactivation to some extent, increasing electron density at the ortho (C3 and C5) positions.[6] However, its inductive effect (-I) and the strong inductive effect of the C3-bromine atom create a complex electronic environment that dictates the preferred site of reaction.
Nucleophilic Aromatic Substitution (SNAr): A Tale of Two Positions
Nucleophilic aromatic substitution (SNAr) on pyridine rings generally favors attack at the C2 and C4 positions due to the ability of the electronegative nitrogen to stabilize the negative charge in the Meisenheimer intermediate.[3][5] In the case of this compound, the situation is nuanced.
While the 4-position is occupied by the methoxy group, the bromine at C3 is not ideally positioned for direct SNAr, as attack at this position does not allow for delocalization of the negative charge onto the nitrogen atom.[5] However, under certain conditions, particularly those favoring the formation of a highly reactive pyridyne intermediate, substitution patterns can change.
Key Influencing Factors:
-
Steric Hindrance: Bulky nucleophiles may face hindrance at the C2 position, potentially influencing selectivity.[3]
-
Solvent Effects: The polarity and hydrogen-bonding capability of the solvent can significantly alter the regioselectivity of SNAr reactions.[3]
Comparative Analysis: this compound vs. Alternative Substrates
| Substrate | Nucleophile | Conditions | Major Product(s) | Observations |
| This compound | Amines | High Temperature | Complex mixture, potential for pyridyne intermediates | Direct substitution at C3 is disfavored. Rearrangement products may be observed. |
| 2-Chloropyridine | Amines | Heat | 2-Aminopyridine | Classic example of SNAr at the activated C2 position.[7] |
| 3,5-Dibromopyridine | Sodium Methoxide | DMF, 90°C | 3-Bromo-5-methoxypyridine | Demonstrates selective substitution at one of the two activated positions.[8] |
Metal-Catalyzed Cross-Coupling Reactions: Harnessing the C-Br Bond
The C3-bromine atom in this compound serves as a valuable handle for transition-metal-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds with high regioselectivity.
Suzuki-Miyaura Coupling
This palladium-catalyzed reaction is a workhorse for creating C-C bonds. The regioselectivity is almost exclusively at the C3 position, replacing the bromine atom. The choice of catalyst, ligand, and base is crucial for achieving high yields, especially with electron-deficient pyridine rings.[6][9]
Generalized Experimental Protocol for Suzuki-Miyaura Coupling:
-
To a dry reaction vessel, add this compound (1.0 equiv.), the desired boronic acid (1.1–1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2–5 mol%), and a base (e.g., K₂CO₃, 2–3 equiv.).[8]
-
Seal the vessel and purge with an inert gas (e.g., argon).
-
Add a degassed solvent (e.g., 1,4-dioxane/water).[8]
-
Heat the mixture to 80–110°C and stir until the reaction is complete, monitoring by TLC or LC-MS.
-
After cooling, perform an aqueous workup and purify the product by column chromatography.
Caption: Generalized workflow for the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination
For the formation of C-N bonds, the Buchwald-Hartwig amination is a powerful tool. Similar to the Suzuki coupling, this reaction occurs selectively at the C3 position. The choice of a sterically hindered and electron-rich phosphine ligand is critical for efficient catalysis.[9][10]
Lithiation and Halogen-Metal Exchange: Accessing C3 Functionalization
Directed ortho-metalation and halogen-metal exchange are powerful strategies for the regioselective functionalization of pyridines.
In the case of 4-methoxypyridine, directed lithiation can occur at the C3 position.[11] For this compound, a bromine-lithium exchange reaction using an organolithium reagent like n-butyllithium can generate the 3-lithiated species. This highly reactive intermediate can then be trapped with various electrophiles to introduce a wide range of functional groups at the C3 position.[12][13]
Generalized Experimental Protocol for Bromine-Lithium Exchange:
-
Dissolve this compound in an anhydrous aprotic solvent (e.g., THF or toluene) under an inert atmosphere.
-
Cool the solution to a low temperature (typically -78°C to -50°C).
-
Slowly add a solution of n-butyllithium (1.0-1.1 equivalents).
-
Stir the mixture for a short period to allow for the exchange to complete.
-
Add the desired electrophile (e.g., an aldehyde, ketone, or borate ester).
-
Allow the reaction to warm to room temperature before quenching and performing an aqueous workup.
Caption: Pathway for C3 functionalization via bromine-lithium exchange.
The Pyridyne Pathway: A Regiochemical Puzzle
Under strongly basic conditions, 3-halopyridines can undergo elimination to form highly reactive 3,4-pyridyne intermediates.[6][14] The subsequent nucleophilic addition to the pyridyne can lead to a mixture of products, with the regioselectivity influenced by the electronic nature of the substituents on the ring.[14] For a 3,4-pyridyne derived from this compound, nucleophilic attack could potentially occur at either C3 or C4. The distortion of the aryne triple bond, influenced by the substituents, plays a key role in determining the regiochemical outcome.[14]
Conclusion: A Versatile Building Block with Predictable Reactivity
This compound is a valuable synthetic intermediate whose reactivity is dominated by the C3-bromine atom and the directing effects of the 4-methoxy group. For cross-coupling and halogen-metal exchange reactions, functionalization occurs predictably and selectively at the C3 position. Nucleophilic aromatic substitution is more complex and less direct, with the potential for rearrangement through pyridyne intermediates. By understanding the underlying electronic principles and carefully selecting reaction conditions, chemists can effectively harness the reactivity of this versatile building block to construct complex, functionalized pyridine derivatives for applications in drug discovery and materials science.
References
- Technical Support Center: Improving Regioselectivity in Pyridine Substitution Reactions - Benchchem. (n.d.).
- Functionalized Pyridines as Valuable Building Blocks in Organic Synthesis and Medicinal Chemistry - Life Chemicals. (2021, October 12).
- Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines | Chemical Reviews - ACS Publications. (n.d.).
- This compound | High-Purity Reagent - Benchchem. (n.d.).
- Selective functionalization of pyridines, diazines and pharmaceuticals via unconventional intermediates - American Chemical Society - ACS Fall 2025. (n.d.).
- Regioselective Reactions of 3,4-Pyridynes Enabled by the Aryne Distortion Model - PMC. (2013, July 1).
- Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC - NIH. (2023, May 18).
- Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation. (n.d.).
- Synthesis of Functionalized Pyridines via a Regioselective Oxazoline Promoted C-H Amidation Reaction. - White Rose Research Online. (n.d.).
- C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.).
- ChemInform Abstract: Effective Lithiation of 3-Bromopyridine: Synthesis of 3-Pyridine Boronic Acid and Variously 3-Substituted Pyridines. - ResearchGate. (n.d.).
- Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 6 Pyridines: properties, syntheses & reactivity. (n.d.).
- Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange - Arkivoc. (2021, February 2).
- Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? - ECHEMI. (n.d.).
- A Comparative Analysis of Reaction Yields for 3-Bromo-5-methoxypyridine in Cross-Coupling Reactions - Benchchem. (n.d.).
- A Comparative Analysis of Catalytic Systems for 3-Bromo-5-methoxypyridine Coupling Reactions - Benchchem. (n.d.).
- New Synthetic Methods. A. Lithiation of Methoxypyridines and N-Methylindoles Directed by a-Amino Alkoxides. B. Synthetic Methods - DTIC. (n.d.).
- Effective lithiation of 3-bromopyridine: Synthesis of 3-pyridine boronic acid and variously 3-substituted pyridines - Princeton University. (2002, June 3).
- Directed nucleophilic aromatic substitution reaction - RSC Publishing. (n.d.).
- nucleophilic aromatic substitutions - YouTube. (2019, January 19).
- Directed Lithiation of Protected 4-Chloropyrrolopyrimidine: Addition to Aldehydes and Ketones Aided by Bis(2 - Norwegian Research Information Repository - NTNU. (2023, January 17).
- Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro group Migration | Request PDF - ResearchGate. (2025, August 5).
- Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - NIH. (n.d.).
Sources
- 1. lifechemicals.com [lifechemicals.com]
- 2. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. imperial.ac.uk [imperial.ac.uk]
- 5. echemi.com [echemi.com]
- 6. benchchem.com [benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. arkat-usa.org [arkat-usa.org]
- 12. researchgate.net [researchgate.net]
- 13. collaborate.princeton.edu [collaborate.princeton.edu]
- 14. Regioselective Reactions of 3,4-Pyridynes Enabled by the Aryne Distortion Model - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Strategic Applications of 3-Bromo-4-methoxypyridine in Modern Synthesis
Welcome to a detailed examination of 3-Bromo-4-methoxypyridine, a heterocyclic building block of significant strategic value in pharmaceutical and agrochemical research.[1][2] This guide moves beyond a simple cataloging of reactions to provide a comparative analysis of its performance in key synthetic transformations, grounded in peer-reviewed data. We will explore the causality behind experimental design, offering insights to enable researchers, scientists, and drug development professionals to harness the full potential of this versatile reagent.
The structure of this compound presents two primary points for synthetic diversification: a bromine atom at the C3 position, primed for cross-coupling, and an electron-donating methoxy group at C4 that influences the electronic character of the pyridine ring.[1] This unique arrangement makes it an excellent substrate for palladium-catalyzed reactions, enabling the efficient construction of complex molecular libraries.[1]
Caption: Synthetic utility of this compound.
Part 1: Comparative Analysis of Palladium-Catalyzed Cross-Coupling Reactions
The C(sp²)-Br bond at the 3-position of the pyridine ring is the primary site of reactivity for palladium-catalyzed cross-coupling. The electron-deficient nature of the pyridine ring, combined with the C-Br bond's susceptibility to oxidative addition, makes this an efficient handle for molecular elaboration.[3] However, the success and efficiency of these transformations are critically dependent on the chosen catalytic system. Below, we compare various systems for the most common coupling reactions, drawing data from studies on this compound and structurally analogous bromopyridines.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern synthesis for creating biaryl and heteroaryl-aryl structures.[4] For an electron-deficient substrate like this compound, the selection of an electron-rich, sterically hindered phosphine ligand is paramount.[5] Such ligands facilitate the often rate-limiting reductive elimination step and stabilize the active Pd(0) species.[5]
Comparative Data for Suzuki-Miyaura Coupling of Bromopyridine Derivatives:
| Catalyst / Precatalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temp (°C) | Coupling Partner | Typical Yield (%) | Causality & Insights |
| Pd(PPh₃)₄ (2-5) | - | Na₂CO₃ (2) | DME/H₂O | 80-90 | Arylboronic acids | 75-92 | A classic, reliable "all-in-one" catalyst. Best for simple, unhindered boronic acids. May struggle with more challenging substrates.[5][6] |
| Pd(OAc)₂ (1-2) | PPh₃ (2-4) | K₂CO₃ (2) | Toluene/H₂O | 100 | Arylboronic acids | 60-85 | A cost-effective system, but often requires higher temperatures and longer reaction times. PPh₃ is a less electron-rich ligand.[6] |
| Pd₂(dba)₃ (1-2) | SPhos (2-4) | K₃PO₄ (2-3) | Dioxane/H₂O | 100-110 | Arylboronic acids | 85-98 | The Buchwald ligands (SPhos, XPhos) are superior for heteroaryl couplings. Their steric bulk and electron-donating ability promote both oxidative addition and reductive elimination. K₃PO₄ is an effective base for these systems.[5][7] |
| PdCl₂(dppf) (2-3) | - | Cs₂CO₃ (2) | DMF | 100 | Arylboronic acids | 80-95 | Dppf is a robust ferrocenyl-based ligand, offering good thermal stability. Effective for a broad range of substrates.[6] |
Expert Analysis: For substrates like this compound, initiating optimization with a Pd₂(dba)₃/SPhos or a similar Buchwald ligand system is highly recommended.[5] While classic catalysts like Pd(PPh₃)₄ are reliable, they often require harsher conditions for electron-deficient heterocycles. The increased cost of advanced ligands is frequently justified by significantly higher yields and cleaner reaction profiles, simplifying purification.[5][8] A common side reaction to be mindful of is the homocoupling of the boronic acid, which can be minimized by ensuring rigorously deoxygenated reaction conditions.[7]
Buchwald-Hartwig Amination: Constructing C-N Linkages
The formation of C-N bonds via Buchwald-Hartwig amination is indispensable for synthesizing compounds prevalent in medicinal chemistry.[9] The choice of ligand and a strong, non-nucleophilic base is critical to outcompete side reactions and achieve high yields.[9]
Comparative Data for Buchwald-Hartwig Amination of Bromopyridine Derivatives:
| Catalyst / Precatalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temp (°C) | Coupling Partner | Typical Yield (%) | Causality & Insights |
| Pd₂(dba)₃ (2) | BINAP (3) | NaOt-Bu (1.4) | Toluene | 80-100 | Primary/Secondary Amines | 70-85 | BINAP was one of the first-generation ligands for this reaction. It remains effective, though newer ligands often show broader substrate scope.[10] |
| Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2) | t-BuOH or Dioxane | 100 | Primary/Secondary Amines | 85-99 | XPhos is a highly effective, versatile ligand for C-N coupling, particularly with heteroaryl chlorides and bromides. Its use allows for milder bases like K₃PO₄ in some cases.[5][9] |
| RuPhos-Pd-G3 (2-5) | - | LHMDS or NaOt-Bu (1.5) | THF or Dioxane | 65-90 | Primary/Secondary Amines | 83-95 | Pre-formed catalyst complexes (precatalysts) offer convenience and improved air stability, leading to more reproducible results. RuPhos is excellent for coupling a wide range of amines.[10] |
Expert Analysis: The use of modern Buchwald-type ligands like XPhos or RuPhos, often in the form of stable precatalysts, is the current state-of-the-art for aminating heteroaryl halides.[5][10] The strong base, typically NaOt-Bu, is required to deprotonate the amine for entry into the catalytic cycle. The pyridine nitrogen in the substrate can potentially coordinate to the palladium center, which can sometimes inhibit catalysis; the use of bulky, electron-rich ligands helps to mitigate these effects.[10]
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling provides a direct route to 3-alkynylpyridine derivatives, which are valuable precursors for more complex heterocyclic systems.[11] This reaction typically employs a dual-catalyst system of palladium and copper(I) iodide.[12]
Comparative Data for Sonogashira Coupling of Bromopyridine Derivatives:
| Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Typical Yield (%) | Causality & Insights |
| Pd(PPh₃)₄ (2-5) | CuI (5-10) | - | Et₃N / Piperidine | Toluene | 50-80 | 70-90 | The classic conditions. The amine acts as both the base and often as a co-solvent.[13] |
| Pd(CF₃COO)₂ (2.5) | CuI (5.0) | PPh₃ (5.0) | Et₃N | DMF | 100 | 85-95 | This system was found to be optimal for 2-amino-3-bromopyridine, a closely related substrate. The conditions are likely transferable and effective. |
| PdCl₂(PPh₃)₂ (2) | CuI (4) | - | i-Pr₂NH | THF | RT-60 | 80-95 | A very common and reliable set of conditions for a wide range of aryl and heteroaryl bromides. |
Expert Analysis: The copper co-catalyst is crucial for the traditional Sonogashira, as it facilitates the formation of a copper(I) acetylide intermediate which then undergoes transmetalation to the palladium center.[12] A significant side reaction can be the homocoupling of the terminal alkyne (Glaser coupling), which is promoted by oxygen. Therefore, maintaining a strictly inert atmosphere is critical for high yields of the desired cross-coupled product.[11]
Part 2: Experimental Protocols & Methodologies
The following protocols are generalized starting points based on established methodologies.[5][6] Optimization of temperature, reaction time, and reagent stoichiometry is often necessary for specific substrates.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
Caption: A typical experimental workflow for a Suzuki coupling reaction.
Methodology:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.1-1.5 equiv.), and finely powdered base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%).
-
Inerting: Seal the flask and thoroughly evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio) via syringe. The reaction concentration is typically 0.1-0.2 M.[7][14]
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.
-
Workup: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
Methodology:
-
Reaction Setup: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., XPhos-Pd-G3, 2 mol%) and the base (e.g., NaOt-Bu, 1.4 equiv.) to an oven-dried Schlenk flask with a stir bar.
-
Reagent Addition: Add this compound (1.0 equiv.) and the anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Nucleophile Addition: Add the amine (1.2 equiv.) to the reaction mixture via syringe.
-
Reaction: Seal the flask and heat to the desired temperature (e.g., 80-110 °C). Monitor the reaction by TLC or LC-MS.[9]
-
Workup: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride. Extract with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter, concentrate, and purify the crude product by flash column chromatography.
Part 3: Mechanistic Insights
Understanding the catalytic cycle is key to troubleshooting and optimizing cross-coupling reactions. The generally accepted mechanism for the Suzuki-Miyaura reaction provides a framework for rationalizing the role of each component.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.[4]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) complex. This is often the rate-determining step.[4]
-
Transmetalation: The base activates the boronic acid, forming a boronate species. This species transfers its organic group (R) to the palladium center, displacing the bromide.[4]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond of the product and regenerating the active Pd(0) catalyst.[4]
This guide provides a framework for the strategic application of this compound. By understanding the interplay between substrates, catalysts, and conditions, researchers can more effectively design and execute syntheses of novel compounds for critical applications.
References
- Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. (2018). MDPI.
- Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. (2013). NIH National Library of Medicine.
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). NIH National Library of Medicine.
- Key Applications of 3-Bromo-4-methylpyridine in Modern Chemical Industries. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. (2023). Faraday Discussions (RSC Publishing). DOI:10.1039/D2FD00165A.
- Rapid Amination of Methoxy Pyridines with Aliphatic Amines. (n.d.). JConsort: Consortium of Research Journals.
- This compound. (n.d.). PubChem.
- Synthesis of pyridine derivatives for diverse biological activity profiles: A review. (2024). ResearchGate.
- Sonogashira cross-coupling of 3-bromo-1,2-diones. (2014). ResearchGate.
- Optimization of the Sonogashira coupling of 4-bromo-3-... (n.d.). ResearchGate.
- Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
- Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium... (n.d.). ResearchGate.
- Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. (2014). MDPI.
- Suzuki Cross-coupling Reaction procedure. (n.d.). Rose-Hulman Institute of Technology.
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (2019). NIH National Library of Medicine.
- Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. (2024). MDPI.
- Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. (2020). MDPI.
- Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. (2025). Chemical Society Reviews (RSC Publishing).
- Advances in Cross-Coupling Reactions. (2020). NIH National Library of Medicine.
- Recent Advances in Pyrimidine-Based Drugs. (2023). NIH National Library of Medicine.
Sources
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. rose-hulman.edu [rose-hulman.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex [mdpi.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 3-Bromo-4-methoxypyridine
This document provides a detailed, step-by-step protocol for the safe handling and disposal of 3-Bromo-4-methoxypyridine (CAS No. 82257-09-8). As a halogenated pyridine derivative, this compound requires specific procedures to ensure the safety of laboratory personnel and compliance with environmental regulations. The following guide synthesizes information from safety data sheets, regulatory guidelines, and established laboratory best practices to provide a self-validating system for waste management.
Hazard Profile and Initial Risk Assessment
Before handling this compound, a thorough understanding of its hazard profile is essential. This compound is classified as an irritant and is potentially corrosive.[1] The primary routes of exposure are inhalation, skin contact, and eye contact. The causality behind the stringent disposal protocols lies in its classification as a halogenated organic compound, which can form persistent and toxic byproducts if not disposed of correctly.
| Hazard Classification | Description | GHS Pictogram | Primary Precaution |
| Skin Corrosion/Irritation | Causes skin irritation[1]. | ❗ | Avoid all skin contact; wear appropriate gloves. |
| Serious Eye Damage/Irritation | Causes serious eye irritation[1][2]. | ❗ | Wear safety goggles or a face shield. |
| Acute Toxicity (Oral) | May be harmful if swallowed[1]. | ❗ | Do not ingest; wash hands thoroughly after handling. |
| Specific Target Organ Toxicity | May cause respiratory irritation[2][3]. | ❗ | Handle only in a well-ventilated area or chemical fume hood. |
Personal Protective Equipment (PPE) and Handling
Proper handling is the first line of defense in minimizing waste generation and preventing exposure.
Engineering Controls:
-
Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood to prevent inhalation of vapors.[4][5]
Required PPE:
-
Eye Protection: Wear tightly fitting safety goggles with side-shields or a full-face shield.[5]
-
Hand Protection: Wear chemically impermeable gloves (e.g., nitrile or neoprene). Inspect gloves for tears or punctures before use and change them immediately if contamination occurs.[4]
-
Body Protection: A standard laboratory coat is required. For tasks with a higher risk of splashing, a chemically resistant apron should be worn over the lab coat.[5]
Waste Characterization and Segregation: The Critical First Step
Proper disposal begins with correct waste characterization and segregation at the point of generation.
-
Waste Classification: this compound is classified as a halogenated organic hazardous waste . This is due to the presence of the bromine atom on the pyridine ring.
-
Segregation Protocol:
-
Designate a specific waste container for "Halogenated Organic Solvents/Liquids."
-
Crucially, do not mix this waste stream with non-halogenated organic waste.[6] Co-mingling can complicate the disposal process and increase costs.
-
Never mix this compound waste with incompatible materials such as strong oxidizing agents, acids, or bases to prevent violent reactions.[7][8]
-
On-Site Waste Accumulation and Storage Procedures
All laboratories generating hazardous waste must establish a "Satellite Accumulation Area" (SAA) for the temporary storage of waste containers.[7][9]
Step-by-Step Accumulation Protocol:
-
Select an Appropriate Container: Use a chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle with a screw-on cap. The original product container can be used if it is in good condition.[7] Food-grade containers are strictly prohibited.[10]
-
Label the Container: Before adding any waste, the container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[9][11] The label should also include appropriate hazard warnings or pictograms.
-
Keep Containers Closed: The waste container must be securely capped at all times, except when actively adding waste.[7][10] This prevents the release of vapors into the laboratory atmosphere.
-
Storage Location: Store the waste container within the SAA, which should be under the direct control of laboratory personnel and away from sources of ignition or heat.[3][12] Place the container in secondary containment (e.g., a chemical-resistant tray) to contain potential leaks.
Approved Disposal Pathways
Disposal of halogenated pyridines is strictly regulated. The primary objective is the complete destruction of the molecule to prevent environmental release.
Method 1: Licensed Hazardous Waste Disposal (Mandatory)
The only universally accepted and regulatory-compliant method for disposing of this compound is through a licensed hazardous waste management company.
-
Mechanism of Disposal: The waste will be transported to a permitted Treatment, Storage, and Disposal Facility (TSDF). The standard disposal method for halogenated organic compounds is high-temperature incineration .
-
Regulatory Basis: The U.S. Environmental Protection Agency (EPA) mandates specific disposal methods for certain chemical classes. For halogenated pyridines, federal regulations specify "Chemical destruction" as the required method to ensure the substance is completely destroyed.[13]
Method 2: Decontamination of Labware and Spill Cleanup
Small quantities of residual material on labware or from minor spills must also be managed as hazardous waste.
Protocol for Contaminated Labware (e.g., beakers, flasks):
-
Rinse the glassware with a minimal amount of a suitable solvent (e.g., acetone or ethanol).
-
Collect this first rinse ("rinsate") and transfer it to the designated "Halogenated Organic Waste" container.
-
Subsequent rinses can typically be managed as non-halogenated waste, but consult your institution's specific guidelines.
Protocol for Small Spills:
-
Ensure the spill area is well-ventilated, and wear all required PPE.
-
Contain the spill using an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent pad.
-
Carefully collect the contaminated absorbent material using non-sparking tools.
-
Place the collected material into a sealed, properly labeled container for disposal as solid hazardous waste.[8]
-
Decontaminate the spill surface and report the incident to your laboratory supervisor or Environmental Health & Safety (EHS) department.
Prohibited Disposal Methods:
-
DO NOT dispose of this compound down the drain. This is illegal and environmentally harmful.[8]
-
DO NOT allow the chemical or its waste to enter the regular trash.
-
DO NOT attempt to neutralize the waste with strong acids or bases unless it is part of a validated and approved EHS protocol. Uncontrolled reactions can be hazardous.
Disposal Decision Workflow
The following diagram outlines the essential decision-making and operational flow for managing waste containing this compound.
Caption: Waste Disposal Workflow for this compound.
Emergency Response
In the event of a significant spill or personal exposure, immediate action is critical.
-
Skin Contact: Immediately flush the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[3][4][14]
-
Eye Contact: Immediately rinse cautiously with water for several minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[3][4]
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If you feel unwell, call a poison center or doctor.[3][4]
-
Large Spill: Evacuate the immediate area. Alert your colleagues and contact your institution's EHS emergency line. Do not attempt to clean up a large spill without specialized training and equipment.
By adhering to these procedures, researchers can ensure the safe management and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.
References
- How to neutralize 4-Bromopyridine hydrochloride?. ResearchGate.
- This compound | C6H6BrNO. PubChem, National Center for Biotechnology Information.
- How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.
- Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
- Managing Hazardous Chemical Waste in the Lab. Lab Manager.
- Laboratory Waste Management: The New Regulations. MedicalLab Management.
- Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency (EPA).
- Process for making 2-bromopyridine. Google Patents.
- Help with 4-Bromopyridine HCl. Reddit r/Chempros.
- PYRIDINE FOR SYNTHESIS - Safety Data Sheet. Loba Chemie.
- Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Taylor & Francis.
- Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich.
- 2-Bromopyridine - Wikipedia. Wikipedia.
- Hazardous Waste Disposal Guidelines. Purdue University.
Sources
- 1. This compound | C6H6BrNO | CID 642827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 82257-09-8 [sigmaaldrich.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. ethz.ch [ethz.ch]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. fishersci.com [fishersci.com]
- 9. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 10. pfw.edu [pfw.edu]
- 11. medlabmag.com [medlabmag.com]
- 12. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 13. 40 CFR § 721.8675 - Halogenated pyridines. | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 14. jubilantingrevia.com [jubilantingrevia.com]
A Scientist's Guide to Personal Protective Equipment for Handling 3-Bromo-4-methoxypyridine
This guide provides an essential operational framework for the safe handling of 3-Bromo-4-methoxypyridine. As a crucial intermediate in pharmaceutical and agrochemical synthesis, its proper management is paramount to ensuring laboratory safety and experimental integrity. This document moves beyond a simple checklist, offering a procedural rationale grounded in the specific chemical hazards of this compound to empower researchers with the knowledge for a self-validating safety culture.
Foundational Safety: Hazard Identification
Understanding the intrinsic hazards of this compound is the first step in developing a robust safety protocol. This compound is not benign; it presents multiple risks that dictate our handling procedures. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with several hazards.[1][2]
The primary routes of exposure are inhalation, skin contact, and eye contact. The compound's physical form, which can be a colorless to yellow solid or liquid, means that both dust and vapor inhalation are potential risks that must be mitigated.
Table 1: GHS Hazard Profile of this compound
| Hazard Classification | GHS Code | Signal Word | Potential Effect |
|---|---|---|---|
| Skin Irritation | H315 | Warning | Causes skin irritation upon contact.[1][2] |
| Serious Eye Irritation | H319 | Warning | Causes serious, potentially damaging, eye irritation.[1][2] |
| Respiratory Irritation | H335 | Warning | May cause irritation to the respiratory tract if inhaled.[1] |
| Acute Oral Toxicity | H302 | Warning | Harmful if swallowed.[2] |
| Acute Inhalation Toxicity | H332 | Warning | Harmful if inhaled. |
The Hierarchy of Controls: Beyond PPE
Personal Protective Equipment (PPE) is the final barrier between a researcher and a chemical hazard. Its effectiveness is predicated on the implementation of more fundamental safety measures: engineering and administrative controls.
-
Engineering Controls (The Primary Defense): The single most critical engineering control is the mandatory use of a properly functioning and certified laboratory chemical fume hood.[3][4] This control captures vapors and potential dust at the source, preventing inhalation, which is a key exposure risk.[4] All weighing, transfers, and reactions involving this compound must be performed within a fume hood. Additionally, an emergency eyewash station and safety shower must be readily accessible within a ten-second travel distance.[5][6]
-
Administrative Controls: Safe handling is reinforced by clear, written Standard Operating Procedures (SOPs) specific to this chemical. Work should be conducted in designated areas clearly marked for the use of irritants and toxic chemicals. All personnel must receive documented training on these SOPs and the specific hazards of this compound before commencing work.
Essential Personal Protective Equipment (PPE) Protocol
The selection of PPE must directly address the hazards identified in Section 1. The following table outlines the minimum required PPE for various laboratory operations involving this compound.
Table 2: PPE Requirements for Handling this compound
| Protection Type | Routine Handling (Small quantities in Fume Hood) | Spill Response or Ventilation Failure |
|---|---|---|
| Eye / Face | ANSI Z87.1-compliant chemical splash goggles. | Chemical splash goggles and a full-face shield. |
| Hand | Chemical-resistant gloves (Nitrile or Neoprene recommended).[3] | Heavy-duty chemical-resistant gloves (e.g., Butyl rubber).[5] |
| Body | Fully-buttoned laboratory coat. | Chemical-resistant apron or suit over a lab coat. |
| Respiratory | Not required when handled exclusively within a certified fume hood. | Air-purifying respirator with an appropriate organic vapor cartridge.[5][7] |
Causality of PPE Choices:
-
Eye Protection: The H319 "Causes serious eye irritation" classification necessitates the use of chemical splash goggles to form a complete seal around the eyes, protecting from both splashes and vapors.[1] Standard safety glasses are insufficient.
-
Hand Protection: Given the H315 "Causes skin irritation" hazard, gloves are mandatory.[1] Nitrile gloves offer good splash protection for routine handling. It is critical to wash hands thoroughly after removing gloves.
-
Body Protection: A lab coat prevents incidental skin contact on the arms and torso. Contaminated clothing must be removed immediately and decontaminated before reuse.[1]
-
Respiratory Protection: The dual H335 and H332 hazards (respiratory irritation and harmful if inhaled) are effectively managed by a fume hood.[1] A respirator becomes essential only when this primary engineering control is compromised or absent, such as during a significant spill.[5]
Operational and Disposal Plans
A safe protocol extends from preparation through disposal. The following workflow minimizes risk at each stage.
Step-by-Step Safe Handling Workflow
-
Preparation: Before handling, confirm the chemical fume hood is operational. Designate a specific work area within the hood and cover it with absorbent, disposable bench paper. Assemble all necessary equipment and reagents.
-
Donning PPE: Put on all required PPE as outlined in Table 2 before entering the designated handling area.
-
Chemical Handling: Perform all manipulations of this compound deep within the fume hood to ensure containment.
-
Post-Handling Decontamination: Wipe down the designated work surface and any equipment used with an appropriate solvent. Dispose of the contaminated bench paper and cleaning materials as hazardous waste.
-
Doffing PPE: Remove PPE in the correct order (gloves first, then lab coat, then eye protection) to prevent cross-contamination. Wash hands immediately and thoroughly.
-
Waste Management: All materials contaminated with this compound, including excess reagent, reaction mixtures, and disposable labware, must be collected as hazardous waste.[8] Use a designated, leak-proof, and clearly labeled waste container.[8] Store this container in a cool, well-ventilated satellite accumulation area away from incompatible materials like strong oxidizing agents.[8]
Caption: Safe Handling Workflow for this compound.
Emergency Response: Immediate Actions
In the event of an exposure, immediate and correct first aid is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]
-
Skin Contact: Remove all contaminated clothing while under a safety shower. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
By integrating this comprehensive safety and handling protocol into your laboratory's standard procedures, you can effectively mitigate the risks associated with this compound, ensuring a safer environment for discovery.
References
- Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions.
- PubChem. This compound. National Center for Biotechnology Information.
- Washington State University. Pyridine Safety Data Sheet.
- Kanto Chemical Co., Inc. (2023, February 1). Pyridine Safety Data Sheet.
- Carl ROTH. Safety Data Sheet: Pyridine.
- Acros Organics. (2010, November 16). 3-Bromo-4-methylpyridine Safety Data Sheet.
- Carl ROTH. Safety Data Sheet - Pyridine.
- Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
- New Jersey Department of Health. (2002, March). Hazard Summary: Pyridine.
Sources
- 1. chemicalbook.com [chemicalbook.com]
- 2. This compound | C6H6BrNO | CID 642827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 4. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. fishersci.com [fishersci.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
